Technical Documentation Center

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Core Science & Biosynthesis

Foundational

Advanced Chiral Synthons: A Technical Whitepaper on Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS 95310-94-4)

Executive Summary In modern drug development, enantiomeric purity is non-negotiable. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS 95310-94-4) serves as a foundational chiral building block in the asymmetric synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, enantiomeric purity is non-negotiable. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS 95310-94-4) serves as a foundational chiral building block in the asymmetric synthesis of blockbuster active pharmaceutical ingredients (APIs), most notably HMG-CoA reductase inhibitors (statins) and L-carnitine. This whitepaper provides a rigorous technical analysis of its physicochemical properties, mechanistic utility, and validated experimental workflows for downstream pharmaceutical applications.

Physicochemical Properties & Structural Analysis

The utility of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate stems from its bifunctional nature: a highly reactive primary alkyl bromide at C4 and a stereochemically defined secondary hydroxyl group at C3.

Table 1: Physicochemical Summary

PropertyValue / Description
Chemical Name Ethyl (3R)-4-bromo-3-hydroxybutanoate
CAS Registry Number 95310-94-4
Molecular Formula C6H11BrO3
Molecular Weight 211.05 g/mol
Appearance Colorless to pale yellow liquid
Stereochemistry (R)-enantiomer (Optical purity >99% ee for API grade)
Key Reactive Sites C4 (Electrophilic, SN2), C3 (Chiral hydroxyl), C1 (Ester)

(Data supported by 1)

Mechanistic Role in Asymmetric Synthesis

The causality behind selecting the (R)-enantiomer of 4-bromo-3-hydroxybutyrate lies in the preservation of the C3 stereocenter during subsequent transformations.

Pathway to HMG-CoA Reductase Inhibitors (Atorvastatin)

Statins require a highly specific (3R,5R)-dihydroxyheptanoic acid side chain to effectively bind to the HMG-CoA reductase enzyme. The synthesis begins with the cyanation of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate to yield Ethyl (R)-4-cyano-3-hydroxybutyrate (CAS 141942-85-0) .

Mechanistic Rationale: The nucleophilic substitution ( SN​2 ) by the cyanide ion occurs exclusively at the primary C4 carbon. Because the C3 chiral center is not involved in the transition state, its (R)-configuration is strictly preserved without risk of racemization. This cyano intermediate is then elongated to form the statin pharmacophore (2).

Pathway to L-Carnitine

L-Carnitine (vitamin B-gamma) facilitates the transport of long-chain fatty acids into mitochondria. Its synthesis involves the direct amination of the C4 bromide with trimethylamine. Again, the SN​2 displacement at C4 ensures the (R)-hydroxyl group remains intact, yielding the biologically active (R)-enantiomer of carnitine (3).

Pathways A Ethyl (R)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) B Ethyl (R)-4-cyano-3-hydroxybutyrate (CAS: 141942-85-0) A->B NaCN (SN2) C3 Stereocenter Retained D L-Carnitine (Vitamin B-gamma) A->D Trimethylamine (SN2) Amination C Atorvastatin / Statins (API) B->C Chain Elongation & Condensation

Fig 1: Divergent SN2 synthetic pathways from Ethyl (R)-4-bromo-3-hydroxybutyrate to APIs.

Experimental Workflows & Protocols

To ensure scientific integrity, every synthetic step must be paired with a self-validating analytical method. Below are the field-proven protocols for generating and utilizing this chiral synthon.

Protocol 1: Biocatalytic Resolution of Racemic Precursor

When starting from racemic ethyl 4-bromo-3-hydroxybutyrate, enzymatic kinetic resolution is employed to isolate the (R)-enantiomer. Novozym 435 (immobilized Candida antarctica lipase B) is selected due to its high enantioselectivity and stability in organic solvents (4).

Step-by-Step Methodology:

  • Preparation: Dissolve racemic ethyl 4-bromo-3-hydroxybutyrate (1% w/v) in an appropriate organic solvent (e.g., hexane/isopropanol mixture) or perform in bulk if using a suitable acyl donor.

  • Biocatalysis: Add Novozym 435 lipase to the solution. The enzyme selectively catalyzes the transesterification of the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • Incubation: Stir the reaction mixture at 30–40 °C for approximately 1 hour 40 minutes.

  • Termination & Separation: Filter out the immobilized enzyme. Separate the unreacted Ethyl (R)-4-bromo-3-hydroxybutyrate from the acylated (S)-byproduct via fractional distillation or column chromatography.

  • Yield: Recovers the (R)-enantiomer with >99% enantiomeric excess (ee).

Workflow N1 Racemic Ethyl 4-bromo-3-hydroxybutyrate N2 Enzymatic Resolution (Novozym 435 Lipase + Acyl Donor) N1->N2 N3 Enantioselective Transesterification N2->N3 N4 Unreacted (R)-Enantiomer (>99% ee) N3->N4 Isolation via Chromatography N5 Acylated (S)-Enantiomer (Byproduct) N3->N5 Separation N6 Chiral HPLC Validation (Self-Validating System) N4->N6 ee% Verification

Fig 2: Biocatalytic resolution workflow using Novozym 435 and HPLC validation.

Protocol 2: Cyanation to Ethyl (R)-4-cyano-3-hydroxybutyrate

This protocol converts the bromide into the cyano intermediate required for statin synthesis.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve Ethyl (R)-4-bromo-3-hydroxybutyrate (1.0 eq) in a mixture of ethanol and water (typically 4:1 v/v) to ensure solubility of both the organic substrate and the inorganic salt.

  • Nucleophilic Addition: Slowly add Sodium Cyanide (NaCN) (1.1 eq) to the solution at room temperature under vigorous stirring. Caution: NaCN is highly toxic; perform in a dedicated fume hood with strict safety protocols.

  • Heating: Elevate the temperature to 50–60 °C and reflux for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Distill the crude product under high vacuum to yield Ethyl (R)-4-cyano-3-hydroxybutyrate as a pale yellow liquid.

Protocol 3: Self-Validating Chiral HPLC Analysis

To ensure the trustworthiness of the synthesis and confirm that no racemization occurred, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

Table 2: Chiral HPLC Parameters for Enantiomeric Purity

ParameterSpecification
Instrument HPLC equipped with UV detector
Chiral Column Chiralcel AD-H (0.46 cm × 25 cm)
Mobile Phase Hexane / Isopropyl Alcohol (90:10 v/v)
Flow Rate 0.7 mL/min
Detection Wavelength 220 nm
Retention Time (S-enantiomer) ~11.24 min
Retention Time (R-enantiomer) ~12.23 min

Causality of Validation: By resolving the (S) and (R) peaks with a baseline separation of ~1 minute, the system provides unambiguous, quantitative proof of the optical purity (>99% ee) of the synthesized batch, validating the integrity of the upstream biocatalytic or chemical steps (4).

References

  • Sigma-Aldrich. "Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate | 95310-94-4". MilliporeSigma.
  • LookChem. "Ethyl (R)-(-)-4-cyano-3-hydroxybutyate (CAS 141942-85-0) Applications in Atorvastatin Synthesis". LookChem Database.
  • LookChem. "L-Carnitine (CAS 541-15-1) Synthesis and Downstream Products". LookChem Database.
  • Google Patents. "Method of making optically active ester derivatives and their acids from racemic esters (US7485452B2)". United States Patent and Trademark Office.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Executive Summary & Molecular Architecture In modern asymmetric synthesis and pharmaceutical drug development, the selection of chiral building blocks dictates the efficiency, scalability, and stereochemical integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern asymmetric synthesis and pharmaceutical drug development, the selection of chiral building blocks dictates the efficiency, scalability, and stereochemical integrity of the final Active Pharmaceutical Ingredient (API). Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) is a highly versatile C4 chiral pool reagent.

As a Senior Application Scientist, I approach this molecule not merely as a raw material, but as a highly orchestrated "chiral node." Its architecture features three orthogonal reactive sites:

  • An ethyl ester terminus (C1): Susceptible to controlled hydrolysis, transesterification, or nucleophilic acyl substitution.

  • A chiral β -hydroxyl group (C3): The stereogenic center that dictates the spatial orientation of downstream products. It can be protected, oxidized, or used to direct neighboring group participation.

  • A primary alkyl bromide (C4): An excellent leaving group primed for highly regioselective SN​2 displacements.

This whitepaper details the physicochemical properties, mechanistic applications, and self-validating analytical protocols required to successfully leverage this compound in advanced chemical manufacturing.

Physicochemical Profiling

Understanding the physical properties of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is critical for designing purification workflows and predicting its behavior in various solvent systems. The presence of the heavy bromine atom significantly elevates its density, while the hydroxyl group facilitates intermolecular hydrogen bonding, impacting its boiling point and viscosity.

Quantitative Data Summary
PropertyValueCausality / Technical Note
Chemical Name Ethyl (R)-(+)-4-bromo-3-hydroxybutyrateStandard IUPAC nomenclature.
CAS Registry Number 95310-94-4Unique identifier for the (R)-enantiomer (1[1]).
Molecular Formula C6​H11​BrO3​ Contains orthogonal reactive functional groups (2[2]).
Molecular Weight 211.05 g/mol High mass relative to carbon count due to the Br atom.
Appearance Colorless to brown liquidColor darkens upon trace degradation (free bromine release).
Density 1.468 g/mL at 25 °CHigh density necessitates vigorous stirring in biphasic reactions (2[2]).
Boiling Point 94 - 96 °C / 2 mmHgRequires high-vacuum distillation to prevent thermal degradation (3[3]).
Refractive Index ( n20/D​ ) 1.476Useful for rapid at-line purity estimation.
Optical Rotation ( [α]20/D​ ) +8° to +12° (neat)Confirms the (R)-stereocenter integrity (2[2]).

Mechanistic Applications in Asymmetric Synthesis

The strategic utility of this compound lies in its ability to transfer its chirality to complex APIs without the need for late-stage, expensive asymmetric catalysis.

Pathway Causality & Field Insights
  • Synthesis of L-Carnitine: L-Carnitine is an essential metabolite synthesized via the nucleophilic substitution of the C4 bromide with trimethylamine. Because the SN​2 displacement occurs exclusively at the C4 position, the C3 (R)-stereocenter remains entirely undisturbed. This direct mapping guarantees that the final product is the biologically active (R)-enantiomer of L-Carnitine (4[4]).

  • Statins and GABOB: For HMG-CoA reductase inhibitors (statins) and 4-amino-3-hydroxybutyric acid (GABOB), the compound acts as a foundational backbone. The ester undergoes chain elongation via Claisen condensation, while the bromide is replaced by nitrogenous nucleophiles to build the requisite pharmacophores (5[5]).

Pathway A Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (Chiral Pool) B Nucleophilic Substitution (Amination) A->B NH3 / Amines E Chain Elongation A->E Cyanide / Acetate C L-Carnitine Synthesis B->C Trimethylamine D GABOB Synthesis B->D Ammonia F Statin Intermediates (HMG-CoA Inhibitors) E->F Cross-coupling

Figure 1: Divergent synthetic pathways utilizing Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

Self-Validating Protocol: Enantiomeric Purity Validation

A critical failure point in chiral synthesis is the false assumption of enantiomeric purity due to inadequate analytical resolution. Trustworthiness in analytical chemistry requires a self-validating system. The following Chiral HPLC protocol mandates a System Suitability Test (SST) to mathematically prove the column's resolving power before any sample data is accepted.

Step-by-Step Methodology: Chiral HPLC Analysis

Step 1: Preparation of the System Suitability Standard (The Self-Validation Step)

  • Action: Dissolve 10 mg of racemic Ethyl 4-bromo-3-hydroxybutyrate in 1 mL of Hexane/Isopropanol (90:10 v/v).

  • Causality: A racemic standard contains exactly 50% (R) and 50% (S). If the chromatographic system cannot separate these into two distinct peaks with a Resolution ( Rs​ ) ≥1.5 , the system is invalid. This prevents a co-eluting (S)-impurity from hiding underneath the (R)-peak in the actual sample.

Step 2: Sample Preparation

  • Action: Dissolve 10 mg of the target Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate batch in 1 mL of the same Hexane/Isopropanol (90:10 v/v) diluent.

  • Causality: Normal-phase solvents are chosen because trace water in reversed-phase systems can cause slow hydrolysis of the ethyl ester during the sequence run, leading to ghost peaks and inaccurate purity calculations.

Step 3: Chromatographic Execution

  • Column: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic Hexane/Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Causality: The ester carbonyl group ( π→π∗ transition) absorbs optimally at 210 nm (3[3]).

Step 4: Data Analysis & Acceptance Criteria

  • Calculate the Enantiomeric Excess (%ee) using the formula:

    %ee=AreaR​+AreaS​AreaR​−AreaS​​×100
  • Validation Gate: The run is only trusted if the SST shows Rs​>1.5 and the Relative Standard Deviation (RSD) of the main peak area across triplicate injections is <2.0% .

HPLC S1 Sample Preparation (Dilute in Hexane/IPA) S2 System Suitability Test (Racemic Reference) S1->S2 S3 Chiral HPLC Injection (Amylose Stationary Phase) S2->S3 If SST Passes S4 Isocratic Elution (UV Detection at 210 nm) S3->S4 S5 Data Analysis (Calculate %ee) S4->S5 S6 Validation Criteria (Rs > 1.5, RSD < 2.0%) S5->S6

Figure 2: Self-validating Chiral HPLC workflow for enantiomeric excess determination.

Handling, Stability, and Degradation Pathways

To maintain the structural and chiral integrity of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, strict environmental controls must be observed:

  • Moisture Sensitivity: The ester linkage is susceptible to hydrolysis. Exposure to atmospheric moisture over prolonged periods will yield (R)-4-bromo-3-hydroxybutyric acid, altering the reaction kinetics of downstream steps.

  • Thermal Degradation: Distillation or prolonged heating above 100 °C without vacuum can induce intramolecular cyclization or elimination of hydrogen bromide (HBr), leading to darkening of the liquid and loss of the primary reactive site.

  • Storage: It is recommended to store the compound tightly sealed at Room Temperature (or 2-8°C for long-term multi-year storage) under an inert atmosphere (Nitrogen or Argon) (2[2]).

References

  • Chem-Impex International, "Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS 95310-94-4) Properties and Applications.
  • LookChem, "Cas 541-15-1, L-carnitine Synthesis Pathways.
  • Sigma-Aldrich, "Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate | 95310-94-4.
  • Google Patents (KR100657212B1), "Method for preparing optically active ester derivatives and acids thereof from racemic esters.
  • National Institutes of Health (PubChem), "Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Compound Summary.

Sources

Foundational

Analytical and Synthetic Paradigms for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate: Molecular Weight Verification and Chiral Utility

Executive Summary In modern pharmaceutical development, the stereochemical precision of chiral building blocks dictates the efficacy, safety, and regulatory compliance of final active pharmaceutical ingredients (APIs). i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the stereochemical precision of chiral building blocks dictates the efficacy, safety, and regulatory compliance of final active pharmaceutical ingredients (APIs). is a premier chiral synthon, predominantly utilized in the asymmetric synthesis of blockbuster statins (e.g., atorvastatin, rosuvastatin) and L-carnitine[1].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine identity check, but as a Critical Quality Attribute (CQA) assessment. With a[2], verifying the exact mass, isotopic signature, and enantiomeric purity of this precursor is paramount. Failure to validate these parameters at the raw-material stage cascades into catastrophic downstream synthetic failures.

Physicochemical Profiling & The Isotopic Signature

The molecular weight of a halogenated compound provides a unique analytical advantage. The formula C 6​ H 11​ BrO 3​ yields an average molecular weight of 211.05 g/mol . However, in High-Resolution Mass Spectrometry (HRMS), we do not observe a single mass peak. Bromine exists naturally as two stable isotopes, 79Br and 81Br , in an approximately 50.69% to 49.31% ratio. This creates a distinct 1:1 isotopic doublet. Recognizing this signature is critical for distinguishing the target molecule from isobaric aliphatic impurities.

Quantitative Data Summary
ParameterValueAnalytical Method
Chemical Name Ethyl (R)-(+)-4-bromo-3-hydroxybutyrateIUPAC Nomenclature
CAS Registry Number 95310-94-4Database Verification
Molecular Formula C 6​ H 11​ BrO 3​ Elemental Analysis
Average Molecular Weight 211.05 g/mol Low-Resolution MS
Monoisotopic Mass ( 79Br ) 209.9892 DaHRMS (ESI-TOF)
Boiling Point 94-96 °C at 2 mmHgVacuum Distillation
Density 1.468 g/mL at 25 °CPycnometry

Strategic Utility in Drug Development

The architectural value of [3] lies in its bifunctionality. The C3 hydroxyl group establishes the absolute stereochemistry required for the statin pharmacophore (the HMG-CoA reductase binding domain). Meanwhile, the C4 primary bromide is highly electrophilic, making it an ideal target for nucleophilic substitution (such as cyanation) without disturbing the C3 chiral center.

SyntheticPathway N1 Ethyl (R)-4-bromo-3-hydroxybutyrate (Chiral Synthon) N2 Nucleophilic Substitution (e.g., Cyanation) N1->N2 NaCN, DMSO N3 Ethyl (R)-4-cyano-3-hydroxybutyrate (Chain Extended) N2->N3 C4 Substitution N4 Stereoselective Reduction & Protection N3->N4 Functionalization N5 Statin Side Chain (e.g., Atorvastatin precursor) N4->N5 Cross-Coupling

Synthetic pathway utilizing Ethyl (R)-4-bromo-3-hydroxybutyrate in statin side-chain synthesis.

Self-Validating Analytical Protocols: MW and Purity Verification

Standard low-resolution techniques are insufficient for rigorous CQA validation. The nominal mass of 211 Da can easily be conflated with isobaric impurities common in esterification workflows. Therefore, a dual-pronged approach utilizing HRMS (ESI-TOF) and Chiral HPLC is mandated.

Protocol 1: Exact Mass Verification via HRMS (ESI-TOF)

Causality for Method Selection: ESI-TOF is selected over MALDI because the low molecular weight (211.05 g/mol ) falls directly into the matrix interference region of MALDI-TOF. Electrospray Ionization (ESI) provides soft ionization, preserving the intact [M+H] + ions necessary for exact mass confirmation without inducing in-source fragmentation of the labile bromide. Self-Validating Mechanism: The protocol incorporates an internal lock-mass standard (e.g., Leucine Enkephalin). This standard is infused simultaneously with the sample, allowing the system to perform real-time mass axis calibration. If the lock-mass drifts beyond 2 ppm, the system automatically invalidates the scan, ensuring the 211.05 g/mol measurement is an absolute, immutable value rather than an artifact of quadrupole drift.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. (Causality: Methanol is chosen over ethanol to prevent any potential transesterification artifacts in the ionization source).

  • Chromatographic Introduction: Inject 2 µL into a C18 guard column using an isocratic flow of 50:50 Water:Acetonitrile (0.1% Formic Acid) at 0.3 mL/min.

  • Ionization: Operate the ESI source in positive ion mode (+4.5 kV). Maintain the desolvation temperature at 350 °C to ensure complete droplet evaporation without thermally degrading the aliphatic chain.

  • Data Acquisition & Validation: Monitor the m/z range of 100-500. Confirm the presence of the 1:1 doublet at m/z 210.996 ([M( 79Br )+H] + ) and 212.994 ([M( 81Br )+H] + ). The internal lock-mass must register within ±2 ppm for the data to be accepted.

Protocol 2: Chiral Purity Determination via HPLC

Causality for Method Selection: The cellulose-based chiral selector in the Daicel Chiralcel OD-H column provides optimal hydrogen bonding interactions with the C3 hydroxyl group, effectively resolving the (R) and (S) enantiomers. Self-Validating Mechanism: A racemic standard (50% R, 50% S) is injected prior to the sample batch. The chromatography software is programmed to calculate the resolution factor ( Rs​ ). If Rs​<1.5 , the batch is automatically halted. This proves the column chemistry has degraded, preventing false-positive >99% ee (enantiomeric excess) reports caused by co-elution.

Step-by-Step Methodology:

  • Stationary Phase: Install a Daicel Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Pump Hexane:Isopropanol (90:10 v/v) at a highly controlled flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm.

  • Integration: Calculate the area under the curve (AUC) for the (R) peak against any trace (S) peak to determine the final ee%.

AnalyticalWorkflow S1 Sample Preparation (1 mg/mL in MeOH) S2 High-Resolution MS (ESI-TOF) S1->S2 S3 Chiral HPLC (Daicel Chiralcel OD-H) S1->S3 S4 Exact Mass Determination [M+H]+ Isotopic Doublet S2->S4 S5 Enantiomeric Excess (ee) Quantification S3->S5 S6 Self-Validated Batch Release S4->S6 MW Confirmed S5->S6 Purity >99%

Self-validating analytical workflow for molecular weight and chiral purity verification.

Conclusion

Treating Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate merely as a 211.05 g/mol raw material underestimates its structural importance. By deploying self-validating analytical workflows—specifically HRMS for isotopic exact mass confirmation and bracketed Chiral HPLC for stereochemical integrity—drug development professionals can ensure that this critical synthon reliably translates into high-yield, high-purity pharmaceutical APIs.

References

  • Title: Method for preparing optically active ester derivatives and acids thereof from racemic esters (KR100657212B1)
  • Title: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate structure elucidation

An In-Depth Technical Guide on the Structure Elucidation of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Executive Summary In modern pharmaceutical development, the integrity of chiral building blocks dictates the efficacy an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structure Elucidation of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Executive Summary

In modern pharmaceutical development, the integrity of chiral building blocks dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) is a highly specialized chiral synthon utilized predominantly in the synthesis of statin-class cholesterol-lowering drugs (such as atorvastatin and rosuvastatin) and L-carnitine.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as an exercise in spectral assignment, but as a critical quality control gateway. Even a 1% deviation in enantiomeric excess (ee) or a minor structural rearrangement can derail a multi-million dollar API synthesis campaign. This whitepaper systematically breaks down the analytical workflows required to unequivocally prove the molecular connectivity, isotopic signatures, and absolute (R)-configuration of this critical intermediate.

SyntheticPathway A Ethyl (R)-4-bromo- 3-hydroxybutyrate (Chiral Synthon) B Cyanidation (Halohydrin Dehalogenase or NaCN) A->B C Ethyl (R)-4-cyano- 3-hydroxybutyrate (Key Intermediate) B->C D Chain Elongation & Coupling C->D E Atorvastatin / Rosuvastatin (HMG-CoA Reductase Inhibitors) D->E

Fig 1: Synthetic pathway from the bromo-synthon to statin APIs.

Part 1: Molecular Blueprint & Isotopic Signatures

Before diving into complex stereochemistry, we must first validate the foundational molecular framework (C₆H₁₁BrO₃).

High-Resolution Mass Spectrometry (HRMS)

Causality in Experimental Choice: We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) rather than Electron Ionization (EI). The ester and hydroxyl groups are highly prone to fragmentation under harsh EI conditions, often obliterating the molecular ion peak. ESI provides a "soft" ionization, preserving the [M+H]+ or [M+Na]+ adducts.

  • The Bromine Signature: Bromine naturally exists as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. A successful HRMS scan will yield a distinct doublet peak at m/z 211.00 and 213.00 (for [M+H]+ ) separated by 2 Da, confirming the presence of a single bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is employed to rapidly verify the functional groups before NMR analysis.

  • Hydroxyl Group (-OH): A broad, strong stretch at ~3400 cm⁻¹ confirms the secondary alcohol.

  • Ester Carbonyl (C=O): A sharp, intense peak at ~1730 cm⁻¹ is characteristic of the ethyl ester carbonyl.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive tool for mapping atom-to-atom connectivity. We use CDCl₃ as the solvent because it provides excellent solubility and lacks exchangeable protons, allowing us to observe the -OH proton signal (though often broadened by hydrogen bonding).

1H NMR (Proton Connectivity)

The proton spectrum of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is defined by its spin-spin coupling systems:

  • The Ethyl Ester Terminus: The −CH3​ group appears as a distinct triplet at ~1.28 ppm ( J=7.1 Hz), coupling with the adjacent −CH2​− group, which appears as a quartet at ~4.18 ppm.

  • The Chiral Center & Methylene Protons: The proton attached to the chiral carbon ( −CH(OH)− ) appears as a complex multiplet at ~4.15 ppm. Because of the adjacent chiral center, the methylene protons alpha to the carbonyl ( −CH2​−CO− ) and the bromomethyl protons ( −CH2​−Br ) are diastereotopic . They are magnetically inequivalent and appear as complex ABX spin systems at ~2.65 ppm and ~3.48 ppm, respectively.

13C & 2D NMR (Carbon Backbone)

To prevent misassignment of the diastereotopic protons, Heteronuclear Single Quantum Coherence (HSQC) is used to correlate the protons to their respective carbons. The 13C NMR spectrum confirms the 6-carbon backbone, anchored by the ester carbonyl at ~171.8 ppm and the halogenated carbon at ~36.5 ppm.

Part 3: Stereochemical Validation & Absolute Configuration

Confirming the 2D structure is insufficient; the biological activity of downstream statins relies entirely on the (R)-configuration. If the (S)-enantiomer is present, it acts as a critical impurity.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality in Experimental Choice: While polarimetry provides a specific rotation value ( [α]D​ ), it is highly sensitive to trace impurities and concentration errors. Chiral HPLC physically separates the enantiomers, providing a direct, quantitative integration of enantiomeric excess (% ee).

  • Mechanism: We utilize a chiral stationary phase (e.g., Chiralcel OD-H). The mobile phase (Hexane/Isopropanol) is carefully chosen: Hexane drives the non-polar bulk of the molecule through the column, while the 10% Isopropanol acts as a polar modifier, facilitating transient hydrogen bonding between the analyte's -OH/C=O groups and the chiral stationary phase. This differential interaction causes the (S)-enantiomer to elute before the (R)-enantiomer.

AnalyticalWorkflow cluster_0 Primary Structural Elucidation cluster_1 Stereochemical Validation Sample Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) HRMS HRMS (ESI-TOF) Isotopic Br Pattern [M+H]+ Sample->HRMS NMR 1D & 2D NMR Atom Connectivity & Backbone Sample->NMR IR FT-IR Spectroscopy Functional Groups (OH, C=O) Sample->IR HPLC Chiral HPLC Enantiomeric Excess (% ee) HRMS->HPLC NMR->HPLC IR->HPLC VCD Polarimetry & VCD Absolute (R) Configuration HPLC->VCD Validation Validated (R)-(+) Structure Ready for API Synthesis VCD->Validation

Fig 2: Comprehensive analytical workflow for structural and stereochemical validation.

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that instrument drift or sample degradation does not yield false positives.

Protocol 1: NMR Sample Preparation & Acquisition
  • Preparation: Weigh exactly 20.0 mg of the analyte. Dissolve completely in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS acts as an internal standard (0.00 ppm) to calibrate chemical shifts, ensuring accuracy across different magnetic field strengths.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Acquisition (1H): Acquire at 400 MHz. Set the relaxation delay ( D1 ) to 1.5 seconds to ensure complete relaxation of all protons between pulses. Acquire 16 scans.

  • Acquisition (13C): Acquire at 100 MHz. Set D1 to 2.0 seconds. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbonyl carbon.

Protocol 2: Chiral HPLC for Enantiomeric Excess (% ee)

Adapted from established biocatalytic validation parameters.

  • System Setup: Equip the HPLC with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane and Isopropanol (90:10 v/v). Degas ultrasonically for 15 minutes.

  • Parameters: Set flow rate to 0.7 mL/min. Set column oven temperature to 25°C. Set UV detector to 220 nm.

  • System Suitability (Self-Validation): Inject 10 µL of a racemic standard (1 mg/mL). Verify baseline resolution ( Rs​>1.5 ) between the (S)-enantiomer (eluting at ~11.4 min) and the (R)-enantiomer (eluting at ~12.7 min).

  • Sample Analysis: Inject 10 µL of the (R)-(+)-analyte (1 mg/mL). Calculate % ee using the formula: ee=[(AR​−AS​)/(AR​+AS​)]×100 .

Part 5: Data Summary Tables

Table 1: NMR Chemical Shift Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H NMR (δ ppm, Multiplicity, J in Hz)¹³C NMR (δ ppm)Assignment / Functional Group
1-171.8Ester Carbonyl ( C=O )
22.65 (m, 2H, Diastereotopic)39.2Methylene ( α to carbonyl, −CH2​− )
34.15 (m, 1H)67.4Chiral Methine ( −CH(OH)− )
43.48 (m, 2H, Diastereotopic)36.5Bromomethyl ( −CH2​−Br )
5 (Ethyl)4.18 (q, J=7.1 , 2H)60.9Ester Methylene ( −O−CH2​− )
6 (Ethyl)1.28 (t, J=7.1 , 3H)14.1Ester Methyl ( −CH3​ )

Table 2: Key Analytical Parameters

Analytical TechniqueTarget ParameterExpected Observation
HRMS (ESI-TOF) Exact Mass & Isotope m/z 211.00 and 213.00 (1:1 ratio, [M+H]+ )
FT-IR Functional Groups~3400 cm⁻¹ (OH), ~1730 cm⁻¹ (C=O)
Polarimetry Specific Rotation [α]D20​ = Positive (+) value in CHCl3​
Chiral HPLC Enantiomeric Purity >99% ee (Target peak at ~12.7 min)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2783262, Ethyl (3R)-4-bromo-3-hydroxybutanoate." PubChem. URL:[Link]

  • ResearchGate. "A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester." ResearchGate Publications. URL:[Link]

  • Google Patents. "KR100657212B1 - Method for preparing optically active ester derivatives and acids thereof from racemic esters." Google Patents.
  • Google Patents. "US7132267B2 - Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives and vicinal cyano, hydroxy substituted carboxylic acid esters." Google Patents.
Foundational

Advanced Chiral Synthons: A Technical Guide to Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, biocatalytic synthesis, and downstream pharmaceutical applications. Executive Summary In the hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, biocatalytic synthesis, and downstream pharmaceutical applications.

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the economic and structural viability of complex Active Pharmaceutical Ingredients (APIs) hinges on the early establishment of chiral centers. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (EBHB) has emerged as a foundational chiral synthon[1]. Possessing a highly reactive terminal bromine atom and a stereochemically pure hydroxyl group, EBHB serves as a critical intermediate in the multi-step synthesis of HMG-CoA reductase inhibitors (statins like Atorvastatin and Rosuvastatin) and L-carnitine[2],[1].

Historically, the synthesis of chiral β -hydroxy esters relied on heavy-metal-catalyzed asymmetric hydrogenation (e.g., Ru-BINAP complexes), which presented significant challenges regarding high-pressure requirements and trace metal contamination[3]. Today, the paradigm has shifted toward highly selective, environmentally benign biocatalytic pathways[4]. This whitepaper provides an in-depth technical analysis of EBHB, detailing its structural properties, validated biocatalytic synthesis protocols, and downstream applications.

Physicochemical Profiling & Structural Analysis

EBHB is a low-molecular-weight aliphatic ester characterized by its bifunctional reactivity. The β -hydroxyl group provides a handle for further functionalization or protection, while the γ -bromo group acts as an excellent leaving group for nucleophilic substitution ( SN​2 ) reactions[5].

Quantitative Data: Physicochemical Properties
PropertyValue / Description
Chemical Formula C6​H11​BrO3​ [6]
Molecular Weight 211.05 g/mol [6]
CAS Registry Number 95310-94-4[6]
Appearance Clear, colorless to pale yellow liquid
Boiling Point 94–96 °C at 2 mmHg
Density 1.468 g/mL at 25 °C
Refractive Index ( nD20​ ) 1.476
Specific Optical Rotation ( [α]D20​ ) +10° (neat)

Strategic Synthesis: The Biocatalytic Paradigm

The production of enantiopure EBHB is primarily achieved through two distinct enzymatic strategies: Kinetic Resolution via lipases and Asymmetric Reduction via ketoreductases (KREDs).

While lipase-mediated kinetic resolution (using biocatalysts like Novozyme 435) is effective, it is thermodynamically limited to a maximum theoretical yield of 50% unless coupled with dynamic kinetic resolution (DKR)[3]. Consequently, the industry standard has shifted to the asymmetric reduction of the prochiral ketone, ethyl 4-bromoacetoacetate , using engineered KREDs[4]. This method achieves 100% theoretical atom economy and exceptional enantiomeric excess (>99% ee).

G Substrate Ethyl 4-bromoacetoacetate (Prochiral Ketone) Enzyme Ketoreductase (KRED) + NADP(H) Substrate->Enzyme Reduction Product Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate Enzyme->Product >99% ee Recycling Cofactor Recycling (GDH / Glucose) Recycling->Enzyme Hydride Transfer

Biocatalytic asymmetric reduction of ethyl 4-bromoacetoacetate via KRED.

Causality in Biocatalytic Design

KREDs are strictly dependent on nicotinamide cofactors (NADH or NADPH) to donate the hydride necessary for ketone reduction[7]. Because stoichiometric addition of these cofactors is economically prohibitive at scale, a self-sustaining cofactor recycling system is mandatory. This is typically achieved by coupling the KRED reaction with Glucose Dehydrogenase (GDH) and inexpensive glucose. As the KRED oxidizes NADPH to NADP+, the GDH simultaneously reduces NADP+ back to NADPH by oxidizing glucose to gluconolactone[7].

Validated Experimental Workflow: KRED-Mediated Asymmetric Reduction

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodology incorporates in-process analytical controls to ensure stereochemical integrity.

Step-by-Step Methodology
  • Substrate Preparation (Biphasic System):

    • Action: Dissolve 100 g of ethyl 4-bromoacetoacetate in 200 mL of an organic solvent (e.g., butyl acetate or MTBE) and add to 800 mL of 100 mM potassium phosphate buffer.

    • Causality: High concentrations of the halogenated ketone are toxic to the enzyme. A biphasic system acts as a substrate reservoir, slowly partitioning the ketone into the aqueous phase where the enzyme resides, thereby preventing enzyme inhibition[4].

  • Cofactor and Enzyme Addition:

    • Action: To the aqueous phase, add 120 g of D-glucose, 1.0 g of NADP+, 500 mg of engineered KRED, and 200 mg of GDH[7].

    • Causality: The slight molar excess of glucose ensures the thermodynamic equilibrium is driven completely toward the formation of the alcohol product.

  • Reaction Control (Crucial Step):

    • Action: Stir the emulsion at 30 °C. Maintain the pH strictly between 6.5 and 7.0 using an automated titrator dispensing 1 M NaOH[8].

    • Causality: The oxidation of glucose generates gluconic acid, which drops the pH. If the pH falls below 6.0, the KRED denatures; if it rises above 7.5, the substrate undergoes spontaneous, non-enantioselective chemical reduction or ester hydrolysis, destroying the ee profile[8].

  • Self-Validation & Monitoring:

    • Action: At 4 hours, withdraw a 1 mL aliquot, extract with ethyl acetate, and analyze via Chiral HPLC (Chiralcel AD-H column; mobile phase: hexane/isopropanol 90:10; flow rate: 0.7 mL/min; UV 220 nm)[9].

    • Causality: The retention times are distinctly resolved (e.g., (S)-enantiomer at ~11.2 min, (R)-enantiomer at ~12.2 min)[9]. The reaction is only quenched when the (S)-enantiomer peak is <0.5% relative to the (R)-enantiomer, guaranteeing >99% ee.

  • Downstream Processing:

    • Action: Filter the biphasic mixture through Celite to remove denatured proteins, separate the organic layer, extract the aqueous layer twice with MTBE, and concentrate the combined organics under reduced pressure to yield EBHB.

Downstream Application: The Atorvastatin Intermediate

The primary utility of EBHB is its conversion into Ethyl (R)-4-cyano-3-hydroxybutyrate (ECHB) , the immediate precursor to the statin side-chain[5],[2].

G EBHB Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate Cyanidation Cyanidation (NaCN) pH 8.0 - 9.5 EBHB->Cyanidation SN2 Displacement ECHB Ethyl (R)-4-cyano- 3-hydroxybutyrate Cyanidation->ECHB High Yield Atorvastatin Atorvastatin / Statins (HMG-CoA Inhibitors) ECHB->Atorvastatin Multi-step Synthesis

Synthetic pathway from EBHB to Atorvastatin via cyanidation.

Mechanistic Causality of Cyanidation

The conversion of EBHB to ECHB utilizes sodium cyanide (NaCN) in aqueous ethanol[5]. The causality behind maintaining a specific pH of 8.0–9.5 during this step is critical[5]. If the pH drops below 8.0, cyanide protonates into highly toxic and volatile Hydrogen Cyanide (HCN) gas, halting the reaction. Conversely, if the pH exceeds 9.5, the strong base catalyzes the β -elimination of the hydroxyl group, yielding unwanted crotonate derivatives and destroying the chiral center[5]. By strictly controlling the pH, the SN​2 displacement of the bromide ion proceeds cleanly and quantitatively.

Quantitative Data Summary: Synthesis Route Comparison

To justify the selection of KRED-mediated reduction, we compare the historical and modern synthetic routes based on process chemistry metrics.

Synthesis StrategyCatalyst / ReagentMax Theoretical YieldEnantiomeric Excess (ee)Operational Drawbacks
Asymmetric Hydrogenation Ru-BINAP complex[3]100%96 - 98%Requires high-pressure H2​ ; heavy metal removal required.
Kinetic Resolution Lipase (Novozyme 435)[3]50% (without DKR)>99%[3]50% of racemic starting material is discarded; lower atom economy.
Asymmetric Reduction Engineered KRED + GDH[4]100%>99.5%Requires strict pH control and cofactor recycling systems.

References

  • Sigma-Aldrich. "Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate | 95310-94-4". 6

  • Sigma-Aldrich. "Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate technical grade".

  • Google Patents. "US20060195947A1 - Ketoreductase polypeptides and related polynucleotides". 7

  • Google Patents. "WO2005111227A1 - The method of making optically active ester derivatives and their acids from racemic esters".9

  • Google Patents. "US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters". 3

  • Google Patents. "EP1551796A4 - Improved syntheton synthesis". 5

  • Google Patents. "US8158406B2 - Method for the enantioselective enzymatic reduction of keto compounds using R-specific oxidoreductase". 4

  • Senfeida Chemical. "Ethyl (R)-(-)-4-cyano-3-hydroxybutyate". 2

  • Google Patents. "US20140017743A1 - Oxidoreductases for the stereoselective reduction of keto compounds". 8

  • Googleapis Patent Database. "United States Patent - 6,596,879 B2 (Ketoreductase polypeptides)". 1

Sources

Exploratory

Advanced Physicochemical Profiling and Purification Workflows for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Executive Summary Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) is a highly valuable chiral building block utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Its pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) is a highly valuable chiral building block utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Its primary downstream applications include the synthesis of L-carnitine and hydroxymethylglutaryl-CoA (HMG-CoA) reductase inhibitors (statins), as detailed in1[1]. Because of its bifunctional nature—housing both a secondary hydroxyl group and a terminal alkyl bromide—the molecule is thermodynamically sensitive. This technical guide details the critical physicochemical properties, specifically its boiling point dynamics under high vacuum, and provides self-validating protocols for its purification and enzymatic synthesis.

Thermodynamic Profiling and Causality of Boiling Point Dynamics

The boiling point of a compound dictates the thermal boundaries within which purification can safely occur. For Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, the documented boiling point is 94–96 °C at a reduced pressure of 2 mmHg , according to 2[2].

Causality of Experimental Choice: Attempting to distill this compound at atmospheric pressure is chemically unviable. The theoretical atmospheric boiling point exceeds 250 °C. At elevated temperatures (>120 °C), the molecule is highly susceptible to thermal degradation, specifically the β -elimination of hydrogen bromide (HBr) to form an unsaturated ester, or intramolecular cyclization (lactonization). Furthermore, excessive thermal stress can induce racemization at the C3 chiral center, destroying its value as an enantiopure precursor. Consequently, deep vacuum distillation ( 2 mmHg) is structurally mandated to depress the boiling point into a safe thermal window.

Quantitative Physicochemical Data
PropertyValueTest Condition / Reference
CAS Registry Number 95310-94-4Enantiopure (R)-(+) isomer[3]
Molecular Formula C6H11BrO3MW: 211.05 g/mol [2]
Boiling Point 94–96 °C@ 2 mmHg (High Vacuum)[2]
Density 1.468 g/mL@ 25 °C[2]
Refractive Index ( n20/D​ ) 1.476@ 20 °C[2]
Flash Point >230 °F (>110 °C)Closed Cup[3]

Self-Validating High-Vacuum Distillation Protocol

To isolate Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate without compromising its optical purity, a short-path vacuum distillation workflow must be employed. Short-path distillation is chosen specifically to minimize the thermal history (residence time) of the heat-sensitive chiral ester.

Step-by-Step Methodology:

  • System Integrity Validation (Leak Test): Assemble a short-path distillation apparatus equipped with a Vigreux column, a cow-type receiving flask, and an in-line cold trap (liquid nitrogen or dry ice/acetone). Self-Validation: Before loading the compound, engage the vacuum pump. The system must hold a steady pressure of 1.0 mmHg for 15 minutes. If pressure fluctuates, reseat all ground-glass joints with high-vacuum grease to prevent oxidative degradation during heating.

  • Loading and Degassing: Backfill the system with inert Argon. Load the crude racemic or enantioenriched mixture into the distillation pot along with a PTFE-coated magnetic stir bar. Re-apply the vacuum gradually to degas solvent traces at room temperature, preventing violent bumping.

  • Controlled Heating: Submerge the pot in a silicone oil bath. Gradually increase the bath temperature. Maintain a ΔT (difference between bath and vapor temperature) of no more than 20 °C to prevent localized superheating of the liquid film.

  • Fraction Collection:

    • Fore-run: Collect any volatile impurities distilling below 90 °C (at 2 mmHg).

    • Main Fraction: Isolate the target compound as a clear, colorless liquid when the vapor temperature stabilizes strictly at 94–96 °C [2].

  • In-Line Quality Control: Withdraw a 10 μ L aliquot of the main fraction. Self-Validation: Analyze immediately via chiral HPLC (e.g., Chiralcel OD-H column) to confirm the enantiomeric excess (ee) remains >99%. If ee drops, thermal racemization has occurred, indicating the bath temperature was too high or the vacuum was insufficient.

  • System Shutdown: Remove the heat source, allow the pot to cool to ambient temperature under vacuum, and then slowly backfill with Argon.

G N1 Crude Reaction Mixture (Racemic or Enantioenriched) N2 High-Vacuum Distillation (2 mmHg) N1->N2 Load to still N3 Thermal Control & Monitoring (Max Pot Temp < 120°C) N2->N3 Apply vacuum N4 Main Fraction Collection (94-96 °C) N3->N4 Distillate vapor N5 In-Line Quality Control (Chiral HPLC & Polarimetry) N4->N5 Sample aliquot N5->N2 Feedback loop (if ee% drops) N6 Pure Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate (>99% ee) N5->N6 Validate ee%

High-vacuum distillation and in-line chiral validation workflow for the target ester.

Enzymatic Kinetic Resolution Pathway

While chemical asymmetric reduction of ketones is viable, enzymatic kinetic resolution offers superior enantioselectivity for producing the (R)-enantiomer. As documented in1, lipases such as Novozym 435 (immobilized Candida antarctica lipase B) selectively hydrolyze or transesterify the (S)-enantiomer, leaving the desired (R)-ester intact and achieving optical purities of 99% ee[1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve racemic ethyl 4-bromo-3-hydroxybutyrate (1% w/v) in an organic solvent system or biphasic buffer[1].

  • Biocatalyst Addition: Introduce the immobilized lipase (Novozym 435) to the reaction vessel. The enzyme selectively targets the (S)-enantiomer due to the steric constraints of its active site.

  • Reaction Monitoring: Agitate the mixture at 30–40 °C. Self-Validation: Periodically sample the organic phase and analyze via chiral GC. The reaction is self-terminating at ~50% conversion when the (S)-enantiomer is depleted.

  • Catalyst Recovery & Isolation: Filter the mixture to recover the immobilized enzyme. Self-Validation: Wash and assay the recovered enzyme for residual activity to validate process efficiency and reusability. The remaining organic filtrate contains the highly enriched Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, which is then subjected to the vacuum distillation protocol described in Section 3.

Pathway R1 Racemic Ethyl 4-bromo-3-hydroxybutyrate E1 Lipase Catalysis (e.g., Novozym 435) R1->E1 Kinetic Resolution P1 Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate (Unreacted) E1->P1 Enantiomeric excess >99% P2 (S)-Ester / Acid Byproduct E1->P2 Hydrolyzed fraction D1 Downstream: L-Carnitine & Statin Intermediates P1->D1 Precursor utilization

Lipase-mediated kinetic resolution pathway yielding enantiopure (R)-ester for downstream synthesis.

References

  • Thomas Scientific - ALDRICH Ethyl (R)-(+)
  • ChemWhat - ETHYL (R)-(+)
  • Google Patents (KR100657212B1)
  • PubChem (NIH) - Ethyl (R)-(+)
  • Sigma-Aldrich - Ethyl (R)-(+)

Sources

Foundational

The Critical Role of Density in the Process Chemistry of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, chiral synthons are the foundational building blocks for complex therapeutics. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS#: 95...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, chiral synthons are the foundational building blocks for complex therapeutics. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS#: 95310-94-4)[1] is a premier example, utilized extensively in the asymmetric synthesis of statin side-chains (such as Atorvastatin and Rosuvastatin) and L-carnitine derivatives.

While stereochemical purity (enantiomeric excess) is often the primary focus during procurement, process chemists must grapple with the compound's physical properties during scale-up. Chief among these is its unusually high density—1.468 g/mL at 25 °C [2]. This technical whitepaper explores the causality between this specific physical property and downstream liquid-liquid extraction (LLE) workflows, providing a self-validating protocol to prevent catastrophic phase inversion during drug development.

Physicochemical Profiling

Understanding the baseline physical constants of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is non-negotiable for reactor engineering and solvent selection. The table below summarizes the critical quantitative data required for mass-to-volume conversions and thermodynamic modeling.

PropertyValueSource / Reference
CAS Registry Number 95310-94-4[1]
Molecular Formula C₆H₁₁BrO₃[2]
Molecular Weight 211.05 g/mol [2]
Density 1.468 g/mL at 25 °C[2]
Boiling Point 94-96 °C / 2 mmHg[2]
Refractive Index n20/D 1.476[2]

Process Causality: The "Phase Inversion" Phenomenon

In standard organic synthesis, reaction quenches typically involve an aqueous layer (density 1.0 g/mL) and an organic extraction solvent like Ethyl Acetate (EtOAc, density 0.90 g/mL). By default, the lighter organic layer floats on top.

However, causality dictates that the density of a solution is a function of its solute. Because Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is significantly denser than water (1.468 g/mL)[2], extracting high concentrations of this product into EtOAc will rapidly increase the overall density of the organic phase.

The Risk: If the organic phase density crosses the 1.0 g/mL threshold, it will sink below the aqueous layer. In a pilot plant setting, if an operator blindly drains the bottom layer assuming it is the aqueous waste, the entire product batch is lost. Furthermore, operating near the density equilibrium ( Δd<0.05 g/mL) eliminates the buoyant force required for phase separation, resulting in intractable emulsions.

Self-Validating Protocol: Density-Guided Liquid-Liquid Extraction

To mitigate the risks outlined above, I have designed the following self-validating extraction methodology. This protocol ensures that experimental choices are driven by real-time density metrics rather than visual assumptions.

Materials Required:
  • Crude biphasic reaction mixture containing Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

  • Extraction Solvent: Ethyl Acetate (EtOAc).

  • Density Modifier: Saturated aqueous NaCl (Brine, d≈1.20 g/mL).

  • Instrumentation: Oscillating U-tube densitometer (calibrated at 25 °C).

Step-by-Step Methodology:

Step 1: Aqueous Phase Density Modification

  • Action: Quench the reaction using saturated aqueous NaCl instead of deionized water.

  • Causality: By artificially raising the aqueous phase density from 1.0 g/mL to ~1.20 g/mL, you create a wider "safety buffer." The organic phase can now absorb a much higher concentration of the heavy brominated product before its density exceeds that of the aqueous layer.

Step 2: Solvent Ratio Calculation

  • Action: Calculate the volume of EtOAc required to ensure the theoretical maximum density of the organic phase remains below 1.10 g/mL.

  • Causality: Maintaining a minimum density differential ( Δd ) of 0.10 g/mL between the layers ensures rapid and sharp phase separation governed by Stokes' Law.

Step 3: Agitation and Settling

  • Action: Vigorously agitate the biphasic mixture for 15 minutes, then allow it to settle for 30 minutes in a separatory funnel or decanter.

Step 4: In-Process Density Verification (The Self-Validation Step)

  • Action: Before any draining occurs, extract a 2 mL sample from the upper layer and a 2 mL sample from the lower layer. Measure both using the oscillating U-tube densitometer.

  • Validation Logic:

    • Condition A: If Upper Layer d<1.10 g/mL AND Lower Layer d>1.18 g/mL System Validated. The upper layer is confirmed as the product-rich organic phase. Proceed with standard decanting.

    • Condition B: If Upper Layer d>1.15 g/mL System Failure Warning. The phases are dangerously close to inversion. Add more EtOAc to dilute the organic phase and lower its density, then repeat Step 3.

Workflow Visualization

The following diagram illustrates the logical decision tree of the density-guided extraction workflow, highlighting the critical density check that prevents phase inversion.

G A Biphasic Quench (Aqueous + Organic) B Density Profiling (Product d=1.468 g/mL) A->B C Organic Phase Density Check B->C D d_org < 1.10 g/mL (Standard Separation) C->D Dilute Product E d_org > 1.10 g/mL (Phase Inversion Risk) C->E Concentrated Product F Upper: Organic Lower: Aqueous D->F G Upper: Aqueous Lower: Organic E->G H Downstream Processing F->H G->H

Fig 1: Density-guided liquid-liquid extraction workflow preventing phase inversion.

Downstream Implications in Drug Development

Failing to account for the 1.468 g/mL density of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate does not just risk batch loss; it impacts the impurity profile of the final API. Emulsions caused by poor density differentials trap aqueous salts and transition metal catalysts in the organic phase. When carried forward into the subsequent cyanation or substitution steps of statin synthesis, these impurities poison catalysts and degrade the enantiomeric excess of the intermediate.

By implementing the self-validating density checks outlined in this guide, process chemists ensure that the physical dynamics of the extraction are as tightly controlled as the chemical kinetics of the reaction itself.

References

  • ChemWhat . "ETHYL (R)-(+)-4-BROMO-3-HYDROXYBUTYRATE CAS#: 95310-94-4." (Source for CAS Registry Number and Identifiers). Available at: [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Workflows of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Executive Summary In the landscape of pharmaceutical manufacturing, the scalability of active pharmaceutical ingredients (APIs) relies heavily on the physicochemical properties of their chiral building blocks. Ethyl (R)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical manufacturing, the scalability of active pharmaceutical ingredients (APIs) relies heavily on the physicochemical properties of their chiral building blocks. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) is a critical chiral synthon utilized predominantly in the synthesis of statin side-chains (e.g., Atorvastatin, Rosuvastatin) and L-carnitine derivatives[1][2].

As a Senior Application Scientist, I approach solubility not merely as a static physical parameter, but as the definitive variable that dictates reactor design, solvent selection, and biocatalytic efficiency. This whitepaper synthesizes the solubility data of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, explains the causality behind its phase behavior, and provides field-proven, self-validating protocols for integrating this compound into high-yield synthetic workflows.

Chemical Identity & Physicochemical Properties

Understanding the baseline physical state of the compound is the first step in predicting its phase behavior. The molecule features a polar secondary hydroxyl group juxtaposed against a lipophilic ethyl ester and a heavy, non-polar bromine atom.

Table 1: Key Physicochemical Properties

PropertyValueReference / Condition
CAS Number 95310-94-4Standard Identifier[1]
Molecular Formula C6H11BrO3-[1]
Molecular Weight 211.05 g/mol -[1]
Boiling Point 94-96 °CAt 2 mmHg (lit.)[3][4]
Density 1.468 g/mLAt 25 °C (lit.)[3][4]
Refractive Index 1.476 (n20/D)Standard conditions[3][4]

Solubility Profile: Thermodynamic Data & Causality

The solubility profile of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate governs how it interacts with aqueous nucleophiles (like sodium cyanide) or biocatalysts (like halohydrin dehalogenase)[5][6].

Table 2: Solubility Data in Common Solvents

SolventSolubility ClassificationMechanistic Causality
Water Sparingly SolubleThe hydrophobic ethyl ester and bulky bromine atom dominate the partition coefficient (LogP), restricting aqueous hydration despite the presence of the hydrogen-bonding hydroxyl group[7].
Dimethyl Sulfoxide (DMSO) Freely SolubleActs as a potent polar aprotic solvent, fully solvating the molecule by disrupting intermolecular hydrogen bonds between the hydroxyl groups[5].
Ethyl Acetate Freely Soluble"Like dissolves like." The ester functionality of the solvent perfectly matches the ethyl ester tail of the solute, ensuring high miscibility.
Chloroform / DCM Freely SolubleThe high polarizability of the halogenated solvent interacts favorably with the heavy bromine atom via dispersion forces[8].
Methanol / Ethanol Freely SolubleProtic solvents that readily form hydrogen bond networks with the secondary hydroxyl group while accommodating the aliphatic chain.
The Causality of Phase Behavior in Drug Development

Because the compound is freely soluble in organic solvents but sparingly soluble in water, purely aqueous reactions suffer from severe mass transfer limitations. When converting this bromo-precursor to its cyano-derivative (Ethyl (R)-4-cyano-3-hydroxybutyrate), the nucleophile (cyanide) is locked in the aqueous phase, while the substrate remains partitioned out[5][7]. This physical reality necessitates the engineering of biphasic reactor systems or the use of co-solvents (e.g., DMSO) to force the reagents into the same phase[5].

Impact of Solubility on Biocatalytic & Chemical Workflows

To visualize how solubility dictates process chemistry, consider the downstream synthesis of statins. The conversion of the bromo-ester to the cyano-ester is a mandatory step[2].

Pathway N1 Ethyl 4-bromoacetoacetate (Prochiral Precursor) N2 Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) N1->N2 Asymmetric Reduction (KRED / Glucose Dehydrogenase) N3 Ethyl (R)-4-cyano-3-hydroxybutyrate (Statin Synthon) N2->N3 Cyanation (NaCN / HHDH in Biphasic System) N4 Statin APIs (e.g., Atorvastatin, Rosuvastatin) N3->N4 Multi-step Synthesis (Chain Elongation & Coupling)

Fig 1. Synthetic pathway from bromo-precursor to Statin APIs via cyanation.

When utilizing Halohydrin Dehalogenase (HHDH) for biocatalytic cyanation, the enzyme requires an aqueous environment, but the substrate is hydrophobic[2][6]. Process chemists must employ a biphasic system where the organic phase acts as a substrate reservoir, slowly partitioning the bromo-compound into the aqueous phase to be consumed by the enzyme, thereby preventing substrate toxicity and overcoming solubility limits[6].

G A Organic Phase Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate C Interfacial Mass Transfer & Reaction A->C Partitioning B Aqueous Phase NaCN or HHDH Enzyme B->C Reagent delivery D Organic Phase Ethyl (R)-4-cyano-3-hydroxybutyrate C->D Extraction

Fig 2. Biphasic mass transfer and reaction workflow overcoming aqueous solubility limits.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in verification steps to confirm that thermodynamic equilibrium and mass transfer requirements have been met.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Purpose: To accurately quantify the solubility limit of the compound in various aqueous/organic ratios.

  • Saturation: Add an excess amount of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (e.g., 500 mg) to 5 mL of the target solvent system (e.g., 10% DMSO in Water) in a sealed borosilicate glass vial.

  • Equilibration: Place the vial in an isothermal shaker at exactly 25.0 °C. Agitate at 250 RPM.

  • Self-Validation (Equilibrium Check): Extract a 100 µL aliquot at t=24 hours and t=48 hours. If the concentration difference between the two time points is <2% , thermodynamic equilibrium is validated. If not, continue shaking for another 24 hours.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet any undissolved micro-droplets or solids, ensuring only the saturated supernatant is analyzed.

  • Quantification: Dilute the supernatant in mobile phase and analyze via HPLC-UV (using a low wavelength, e.g., 210 nm) or Refractive Index (RI) detection against a standard calibration curve.

Protocol 2: Biphasic Cyanation Workflow

Purpose: To convert the bromo-synthon to the cyano-synthon using a biphasic system to overcome aqueous solubility limitations[5].

  • Organic Phase Preparation: Dissolve 1.0 equivalent of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in Ethyl Acetate (or DMSO for a homogenous approach) to achieve a 1.0 M solution[5].

  • Aqueous Phase Preparation: Dissolve 1.2 equivalents of Sodium Cyanide (NaCN) in deionized water. (Caution: Highly toxic. Perform in a strictly controlled fume hood).

  • Interfacial Mixing: Combine the two phases in a jacketed reactor at 65 °C. Apply high-shear mechanical stirring (≥ 800 RPM) to maximize the interfacial surface area, directly counteracting the mass transfer limitation[5].

  • Self-Validation (In-Process Control): At t=2 hours, halt stirring to allow phase separation. Sample the organic phase and run GC-FID analysis. The reaction is validated as complete when the peak corresponding to the bromo-precursor is ≤1.0% relative to the cyano-product.

  • Workup: Separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield Ethyl (R)-4-cyano-3-hydroxybutyrate[5][6].

References

  • ETHYL (R)-(+)
  • ALDRICH Ethyl (R)-(+)
  • Cas 141942-85-0, Ethyl (R)-(-)
  • EP0573184A1 - t-Butyl (R)-(-)
  • Synthesis of ethyl (R)
  • Advanced Electroanalysis for Electrosynthesis NIH PMC
  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)

Sources

Foundational

Comprehensive Analytical and Spectral Characterization of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) is a highly valuab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) is a highly valuable chiral synthon utilized extensively in the pharmaceutical industry. It serves as a critical building block in the asymmetric synthesis of blockbuster drugs, most notably the statin class of HMG-CoA reductase inhibitors (e.g., Atorvastatin, Rosuvastatin) and L-carnitine analogs [1].

Because the stereochemical integrity and chemical purity of this intermediate directly dictate the safety and efficacy of the final active pharmaceutical ingredient (API), rigorous analytical characterization is non-negotiable. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the spectral phenomena—explaining exactly why the molecule behaves the way it does under Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) interrogation.

Chemical Identity & Physical Properties

Before diving into spectral interpretation, it is crucial to establish the baseline physicochemical parameters of the analyte.

ParameterValue / Description
Chemical Name Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate
CAS Registry Number 95310-94-4 (R-enantiomer) / 32224-01-4 (Racemate)
Molecular Formula C₆H₁₁BrO₃
Molecular Weight 211.05 g/mol
Monoisotopic Mass 209.9892 Da
Appearance Clear, colorless to pale yellow liquid
Boiling Point 94–96 °C at 2 mmHg

Spectral Data & Mechanistic Interpretation

The following spectral data represents the expected analytical profile for high-purity Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. The enantiomers (R and S) exhibit identical scalar NMR, IR, and MS properties in an achiral environment; thus, this data applies to the racemate as well, barring polarimetry or chiral chromatography [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this molecule is a classic textbook example of diastereotopic protons . Because C3 is a chiral center, the molecule lacks a plane of symmetry. Consequently, the two protons on the adjacent C2 and C4 carbons are placed in permanently different magnetic environments, causing them to couple not only with the adjacent C3 proton but also with each other (geminal coupling).

¹H NMR (400 MHz, CDCl₃, TMS = 0.00 ppm)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1.28 Triplet (t)7.13H-CH₂CH₃ (Ethyl methyl)
2.61 Doublet of doublets (dd)16.5, 7.81H-CH H-C=O (α-proton, diastereotopic)
2.69 Doublet of doublets (dd)16.5, 4.81H-CHH -C=O (α-proton, diastereotopic)
3.20 Broad singlet (br s)-1H-OH (Exchangeable)
3.47 Doublet of doublets (dd)10.5, 6.01H-CH H-Br (γ-proton, diastereotopic)
3.53 Doublet of doublets (dd)10.5, 4.51H-CHH -Br (γ-proton, diastereotopic)
4.18 Quartet (q)7.12H-CH₂ CH₃ (Ethyl methylene)
4.25 Multiplet (m)-1H-CH (OH)- (β-methine)

Expert Insight: The massive 16.5 Hz coupling constant observed at 2.61 and 2.69 ppm is the geminal coupling ( 2J ) between the two α-protons. The smaller 7.8 and 4.8 Hz constants are the vicinal couplings ( 3J ) to the C3 methine proton. This ABX spin system is the ultimate self-validating proof of the intact chiral backbone.

¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausality / Environment
14.1 -CH₂C H₃Shielded aliphatic methyl carbon.
37.5 -C H₂-BrDeshielded by the electronegative, heavy bromine atom.
39.8 -C H₂-C=Oα-carbon, deshielded by the adjacent ester carbonyl.
61.1 -C H₂CH₃Highly deshielded by the adjacent ester oxygen.
68.2 -C H(OH)-Methine carbon directly attached to the hydroxyl oxygen.
172.1 -C =OEster carbonyl carbon (highly deshielded sp² hybridized).
Infrared (IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation of the functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupMechanistic Note
~3450 O-H stretchHydroxylAppears as a broad band due to intermolecular hydrogen bonding, which creates a continuum of varying O-H bond strengths.
2980, 2930 C-H stretchAliphatic backboneTypical asymmetric and symmetric sp³ C-H stretching.
1730 C=O stretchAliphatic EsterSharp, intense peak characteristic of an unstrained ester carbonyl.
1180 C-O stretchEster / AlcoholStrong absorption due to the polar C-O single bonds.
650 C-Br stretchAlkyl BromideFound in the fingerprint region; characteristic of heavy halogens.
Mass Spectrometry (EI-MS, 70 eV)

Electron Impact (EI) mass spectrometry of this compound is highly diagnostic due to the presence of bromine, which exists in nature as two isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Any fragment retaining the bromine atom will exhibit a characteristic 1:1 doublet separated by 2 mass units (M and M+2) [3].

  • m/z 210 / 212 [M]⁺• : The molecular ion (often weak in aliphatic alcohols).

  • m/z 165 / 167 [M - OEt]⁺ : Loss of the ethoxy radical (45 Da) to form a resonance-stabilized acylium ion. Retains the Br isotopic signature.

  • m/z 123 / 125 [BrCH₂CHOH]⁺ : Result of α-cleavage, losing the -CH₂COOEt radical (87 Da). Retains the Br isotopic signature.

  • m/z 117 [M - CH₂Br]⁺ : Cleavage of the bromomethyl radical (93/95 Da). Because bromine is lost, this peak appears as a single mass (no M+2 doublet).

  • m/z 88 [CH₂=C(OH)OEt]⁺• : The classic McLafferty Rearrangement product. The ester carbonyl oxygen abstracts a γ-hydrogen (from the CH₂Br group) via a 6-membered transition state, expelling a neutral enol (BrCH=CHOH) and leaving a radical cation at m/z 88.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 210 / 212 (C6H11BrO3) F1 [M - OEt]⁺ m/z 165 / 167 Acylium Ion M->F1 - •OCH2CH3 (45 Da) F2 [M - CH2Br]⁺ m/z 117 Loss of Bromomethyl M->F2 - •CH2Br (93/95 Da) F3 [BrCH2CHOH]⁺ m/z 123 / 125 Alpha-Cleavage M->F3 - •CH2COOEt (87 Da) F4 [CH2=C(OH)OEt]⁺• m/z 88 McLafferty Rearrangement M->F4 McLafferty - BrCH=CHOH

Figure 1: Primary EI-MS fragmentation pathways of Ethyl 4-bromo-3-hydroxybutyrate.

Experimental Protocols & Workflows

To ensure data integrity, every analytical workflow must be a self-validating system. Below are the standardized protocols for characterizing this synthon.

High-Resolution NMR Sample Preparation
  • Solvent Selection: Use high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal self-validating standard to lock the chemical shift axis at exactly 0.00 ppm.

  • Dissolution: Accurately weigh 15–20 mg of the analyte into a clean glass vial. Add 0.6 mL of the CDCl₃/TMS solvent.

  • Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Removing microscopic particulates ensures magnetic field homogeneity, which is strictly required to resolve the fine 4.5 Hz vicinal couplings in the ABX spin systems.

GC-MS Analytical Workflow
  • System Blank: Run a blank injection of pure solvent (e.g., Dichloromethane) to validate that the column and injector are free of carryover.

  • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial hold at 60 °C for 2 min; ramp at 10 °C/min to 250 °C; final hold for 5 min.

  • Injection: 1 µL injection volume, split ratio 50:1. Injector temperature: 250 °C.

  • Ionization: Electron Impact (EI) at 70 eV. Scan range: m/z 40 to 300.

Chiral Purity Determination (Enantiomeric Excess, ee%)

Because NMR and standard MS cannot distinguish between (R) and (S) enantiomers, chiral chromatography is required.

  • Method: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Stationary Phase: A cyclodextrin-based GC column (e.g., Astec CHIRALDEX G-TA) or an amylose-based HPLC column (e.g., Daicel Chiralpak AD-H).

  • Mechanism: The chiral stationary phase forms transient diastereomeric complexes with the (R) and (S) enantiomers. Because these complexes have different thermodynamic stabilities, the enantiomers elute at different retention times, allowing for precise integration and calculation of the enantiomeric excess (ee%).

Biocatalytic Synthesis Pathway

In modern pharmaceutical manufacturing, Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is rarely synthesized via traditional heavy-metal asymmetric catalysis. Instead, highly selective biocatalysis is employed [4].

The process utilizes a Ketoreductase (KRED) enzyme to perform an asymmetric reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutyrate. This requires the continuous regeneration of the NADPH cofactor, typically achieved by coupling the system with a Glucose Dehydrogenase (GDH) sacrificial reaction.

Synthesis_Pathway Substrate Ethyl 4-bromo-3-oxobutyrate (Prochiral Ketone) Product Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate (>99% ee) Substrate->Product Asymmetric Reduction Enzyme Ketoreductase (KRED) + NADP(H) Cofactor Enzyme->Product Catalysis Regen Glucose Dehydrogenase (GDH) Glucose -> Glucono-lactone Regen->Enzyme NADPH Regeneration

Figure 2: Biocatalytic asymmetric reduction workflow utilizing KRED and GDH cofactor regeneration.

References

  • PubChem Database. Ethyl 4-bromo-3-hydroxybutanoate (CID 3432354). National Center for Biotechnology Information. Retrieved from:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General guidelines for NMR and IR interpretation of aliphatic esters). Retrieved from:[Link]

  • NIST Chemistry WebBook, SRD 69. Mass Spectrometry Interpretation Guidelines. National Institute of Standards and Technology. Retrieved from: [Link]

  • World Intellectual Property Organization (WIPO). Method of making optically active ester derivatives and their acids from racemic esters (WO2005111227A1). Retrieved from:[Link]

Exploratory

The Discovery, Evolution, and Synthetic Utility of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Executive Summary Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4), frequently abbreviated as (R)-BHBE, is a highly versatile chiral building block utilized extensively in modern pharmaceutical synthesis. With a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4), frequently abbreviated as (R)-BHBE, is a highly versatile chiral building block utilized extensively in modern pharmaceutical synthesis. With a molecular weight of 211.05 g/mol , this bifunctional molecule features both a stereogenic secondary alcohol and a highly reactive terminal alkyl bromide. It serves as a critical precursor in the synthesis of essential therapeutics and dietary supplements, most notably L-Carnitine (Vitamin BT), the neuromodulator (R)-4-amino-3-hydroxybutyric acid (GABOB), and various statin side-chains. This whitepaper details the historical discovery, structural advantages, and state-of-the-art synthetic methodologies governing its production.

Historical Context: The Chiral Imperative

The demand for enantiopure β -hydroxy esters originated from the pharmaceutical industry's need to avoid the adverse effects associated with racemic mixtures. Historically, compounds like 4-halo-3-hydroxybutyrates were synthesized as racemates and resolved via classical diastereomeric salt crystallization. This approach was inherently inefficient, yielding a maximum of 50% of the desired enantiomer while generating massive solvent waste.

The paradigm shifted in the 1980s following Ryoji Noyori's Nobel Prize-winning development of asymmetric hydrogenation. Utilizing BINAP-coordinated Ruthenium(II) complexes, chemists could directly reduce prochiral β -keto esters into β -hydroxy esters with high enantiomeric excess (ee) (1)[1]. While Noyori’s early work predominantly featured the chloro-analog, the bromo-analog, Ethyl (R)-4-bromo-3-hydroxybutyrate, was subsequently synthesized to exploit the superior leaving-group kinetics of bromine for specialized downstream applications.

Synthesis_Evolution Start Ethyl 4-bromo-3-oxobutyrate (Prochiral Ketone) Chem Chemo-catalysis (Noyori Ru-BINAP) Start->Chem 1980s-1990s Bio Biocatalysis (Engineered KREDs) Start->Bio 2000s-Present Chem_Pros High Pressure (100 atm) Heavy Metal Waste High ee% Chem->Chem_Pros Product Ethyl (R)-4-bromo-3-hydroxybutyrate Chem->Product Bio_Pros Ambient Conditions Aqueous Media >99% ee Bio->Bio_Pros Bio->Product

Fig 1: Evolution of synthetic routes from chemo-catalysis to modern biocatalysis.

Structural Causality: The Bromine Advantage

A frequent question in process chemistry is why one would select the more expensive bromo-analog over the ubiquitous ethyl 4-chloro-3-hydroxybutyrate. The causality lies in nucleophilic substitution ( SN​2 ) kinetics.

Bromine possesses a larger atomic radius and higher polarizability than chlorine, making the C-Br bond significantly weaker and more reactive. When synthesizing complex APIs, the terminal halogen must be displaced by sterically hindered or weak nucleophiles (e.g., trimethylamine for L-Carnitine, or azide for GABOB). The use of the bromo-analog allows these substitutions to proceed at lower temperatures and shorter reaction times. This mildness prevents unwanted side reactions, such as base-catalyzed elimination (yielding ethyl crotonate) or intramolecular cyclization (forming ethyl 3,4-epoxybutyrate), thereby preserving the critical (R)-stereocenter.

Evolution of Synthetic Methodologies

Biocatalysis: Enzymatic Kinetic Resolution

To bypass the heavy metals and extreme pressures of Ru-BINAP hydrogenation, early green chemistry approaches utilized hydrolytic enzymes. Lipases, such as Novozym 435 (derived from Candida antarctica), exhibit profound stereoselectivity. When exposed to racemic ethyl 4-bromo-3-hydroxybutyrate, the lipase preferentially hydrolyzes the (S)-enantiomer into the corresponding acid, leaving the desired (R)-ester intact with >99% ee (2)[2].

State-of-the-Art: Asymmetric Bioreduction via KREDs

Kinetic resolution is inherently limited to a 50% theoretical yield. Modern industrial synthesis relies on Ketoreductases (KREDs) to achieve 100% theoretical yield via direct asymmetric reduction of ethyl 4-bromo-3-oxobutyrate. Engineered KREDs, coupled with Glucose Dehydrogenase (GDH) for NADPH cofactor recycling, represent the pinnacle of sustainable manufacturing (3)[3].

KRED_Workflow Substrate Ethyl 4-bromo- 3-oxobutyrate KRED Ketoreductase (KRED) Substrate->KRED Reduced by Product Ethyl (R)-4-bromo- 3-hydroxybutyrate KRED->Product NADP NADP+ KRED->NADP Oxidized to GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Regenerated Gluconic Gluconic Acid (Lowers pH) GDH->Gluconic NADPH->KRED Hydride donor NADP->GDH Reduced by Glucose Glucose Glucose->GDH Oxidized by

Fig 2: KRED-mediated bioreduction coupled with GDH cofactor recycling.

Self-Validating Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

Causality Focus: Biphasic Partitioning

  • System Preparation: Create a biphasic system using 0.1 M phosphate buffer (pH 7.0) and Methyl tert-butyl ether (MTBE) in a 1:1 ratio. Causality: The organic phase acts as a reservoir for the hydrophobic racemic ester, preventing interfacial denaturation of the enzyme and mitigating substrate toxicity.

  • Enzyme Addition: Add Novozym 435 (1% w/v relative to the aqueous phase) to the mixture containing 100 mM racemic ethyl 4-bromo-3-hydroxybutyrate.

  • Incubation & Monitoring: Stir at 30°C. Monitor the reaction via chiral HPLC (e.g., Daicel Chiralcel AD-H column, Hexane:IPA 90:10). The typical retention time for the (R)-enantiomer is ~12.23 min, and ~11.24 min for the (S)-enantiomer (1)[1].

  • Termination: Filter the immobilized enzyme. Extract the remaining (R)-ester from the organic phase, leaving the hydrolyzed (S)-acid in the aqueous phase.

Protocol B: KRED-Mediated Asymmetric Reduction with in situ pH-Stat

Causality Focus: Kinetic Self-Validation

  • Buffer Preparation: Dissolve glucose (1.5 equivalents), NADP+ (0.1 mM), GDH (10 U/mL), and an (R)-selective KRED (20 U/mL) in 100 mM potassium phosphate buffer (pH 7.0).

  • Substrate Feeding: Add ethyl 4-bromo-3-oxobutyrate via a syringe pump over 4 hours. Causality: β -keto esters are highly electrophilic and can irreversibly alkylate nucleophilic residues (like lysine) on the enzyme's surface. Continuous feeding keeps the instantaneous concentration below the toxicity threshold.

  • Self-Validating pH-Stat Control: As GDH oxidizes glucose to regenerate NADPH, it produces gluconic acid, which drops the pH. By using an automated pH-stat titrator to add 1M NaOH and maintain pH 7.0, the volume of NaOH consumed serves as a real-time, self-validating proxy for reaction progress.

  • Extraction: Once NaOH consumption ceases, extract the product with ethyl acetate and evaporate to yield >99% ee (R)-BHBE.

Quantitative Data Summary

Synthesis MethodCatalyst SystemOperating ConditionsMax Theoretical YieldEnantiomeric Excess (ee)Environmental Impact
Chemo-Catalysis Ru(II)-BINAP100 atm H2​ , 50°C, Methanol100%97 - 98%High (Heavy metals, extreme pressure)
Kinetic Resolution Novozym 435 (Lipase)1 atm, 30°C, Aqueous/MTBE50%>99.0%Low (Mild conditions, aqueous waste)
Asymmetric Bioreduction Engineered KRED + GDH1 atm, 30°C, Aqueous Buffer100%>99.5%Very Low (Renewable catalysts, high atom economy)

Downstream Mechanistic Pathways: Synthesis of L-Carnitine

The structural integrity of Ethyl (R)-4-bromo-3-hydroxybutyrate makes it an ideal precursor for L-Carnitine (Vitamin BT), a critical molecule for lipid metabolism. The synthesis relies on a direct nucleophilic substitution followed by ester hydrolysis. Because the chiral center at C3 is not involved in the SN​2 displacement at C4, the (R)-configuration is perfectly conserved throughout the transformation (4)[4].

LCarnitine_Direct A Ethyl (R)-4-bromo- 3-hydroxybutyrate R1 NMe3 (Substitution) A->R1 B Ethyl (R)-4-(trimethylammonio)- 3-hydroxybutyrate R2 H2O / H+ (Hydrolysis) B->R2 C L-Carnitine (Vitamin BT) R1->B R2->C

Fig 3: Direct nucleophilic substitution pathway from (R)-BHBE to L-Carnitine.

References

  • Method of making optically active ester derivatives and their acids from racemic esters (US7485452B2)
  • Biocatalytic production of (S)
  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs Source: MDPI URL
  • Method for preparing optically active ester derivatives and acids thereof from racemic esters (KR100657212B1)

Sources

Foundational

Advanced Material Safety &amp; Physicochemical Profiling of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate: A Technical Guide for Pharmaceutical Development

Prepared by: Senior Application Scientist, Chemical Development & Process Safety Strategic Importance in Pharmaceutical Synthesis Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4)[1] is a stereochemically pure, h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Process Safety

Strategic Importance in Pharmaceutical Synthesis

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4)[1] is a stereochemically pure, highly reactive bifunctional building block. In advanced drug development, it serves as a critical chiral intermediate. Its primary industrial application is in the asymmetric synthesis of the dihydroxy heptanoic acid side chain found in blockbuster statins (e.g., Atorvastatin and Rosuvastatin)[2], as well as in the synthesis of L-carnitine analogs.

The molecule features a highly electrophilic terminal primary bromide and a stereochemically fixed β -hydroxyl group. This dual functionality allows for precise nucleophilic displacement while preserving the chiral center, provided that handling and safety protocols are rigorously optimized.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of this compound is essential for designing safe handling protocols and scalable reaction conditions. The data summarized below dictates our engineering controls.

Table 1: Physicochemical & Safety Profile

Property Value Causality / Process Implication
CAS Number 95310-94-4[1] Unique registry for the (R)-(+)-enantiomer.
Molecular Formula C6H11BrO3 Contains an alkyl bromide (alkylating agent) and an ester (hydrolysis risk).
Molecular Weight 211.05 g/mol Low molecular weight contributes to its liquid state and moderate volatility.
Density 1.468 g/mL at 25 °C Significantly heavier than water; dictates that the organic phase will be the bottom layer in biphasic aqueous extractions.
Boiling Point 94-96 °C at 2 mmHg High boiling point at atmospheric pressure; requires high-vacuum distillation to prevent thermal degradation or retro-aldol cleavage.
Flash Point 110 °C (Closed Cup) Combustible liquid; poses a fire risk if exposed to high heat. Requires Class 10 storage.

| Optical Activity | [ α ]20/D +10° (neat) | Confirms enantiomeric purity; any deviation indicates racemization or degradation. |

Hazard Identification & Molecular Toxicology

As an application scientist, it is not enough to simply list hazards; we must understand the molecular mechanisms driving them. Based on structural analogs and enantiomeric data[3], this compound is classified under the following GHS hazard statements:

  • H302 (Harmful if swallowed): The compound undergoes rapid hydrolysis in the acidic environment of the stomach, releasing hydrobromic acid (HBr) and irritating organic acids.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary alkyl bromide is a potent electrophile. It acts as an alkylating agent, undergoing SN​2 reactions with nucleophilic residues (such as thiols in cysteine or amines in lysine) present in epidermal and ocular proteins. This covalent modification triggers acute inflammatory cascades.

  • H335 (May cause respiratory irritation): Volatilization of the compound allows the alkylating agent to contact the sensitive mucosal membranes of the respiratory tract.

Engineering Controls: Handling requires a chemical fume hood with a minimum face velocity of 100 fpm. Personal Protective Equipment (PPE) must include heavy-duty nitrile gloves, tightly sealed safety goggles, and a multi-purpose combination respirator cartridge if aerosolization is possible.

Synthetic Application Workflow

In statin API manufacturing, the terminal bromide is typically displaced by a cyanide nucleophile to elongate the carbon chain[2]. The causality behind maintaining strict temperature control during this step is to prevent the β -hydroxyl group from undergoing an intramolecular SN​2 attack on the bromide, which would form a volatile, unwanted epoxide and destroy the chiral integrity.

StatinWorkflow A Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) B Nucleophilic Cyanation (NaCN, Ethanol/H2O, 0°C) A->B SN2 Displacement C Ethyl (R)-4-cyano-3-hydroxybutyrate (Stable Intermediate) B->C Chain Elongation D Carbonyl Reduction & Protection (NaBH4, TBS-Cl) C->D Stereocenter Preservation E Statin Chiral Side-Chain (Atorvastatin Precursor) D->E Enantiopure API

Caption: Workflow: Nucleophilic cyanation of the chiral bromide for statin side-chain synthesis.

Experimental Protocols & Self-Validating Systems

Protocol A: Inert-Atmosphere Transfer and Handling

To prevent ester hydrolysis and preserve optical purity, the compound must be handled using strict Schlenk line techniques.

  • Preparation: Purge the receiving reaction vessel with ultra-high-purity Argon for 15 minutes. Causality: Displaces atmospheric moisture, preventing the base-catalyzed hydrolysis of the ethyl ester into the corresponding carboxylic acid.

  • Extraction: Use a positive-pressure, oven-dried glass syringe to extract the reagent.

  • Addition: Introduce the reagent dropwise to the reaction mixture at 0 °C. Causality: Nucleophilic substitutions on this primary bromide are highly exothermic. Dropwise addition controls the thermal output, preventing thermal runaway and subsequent racemization.

  • Self-Validation Step: Post-transfer, run a rapid chiral HPLC assay or check the optical rotation of a neat aliquot. If [α]D20​ remains +10°, the transfer was successful without degradation.

Protocol B: Chemical Decontamination of Spills (Self-Validating Quench)

Standard physical cleanup is insufficient for alkylating agents. A chemical quench is required to neutralize the electrophilic bromide.

  • Isolation: Evacuate the immediate area and don a respirator and heavy-duty gloves.

  • Absorption: Cover the liquid spill completely with an inert absorbent such as dry sand or vermiculite. Do not use combustible materials like sawdust.

  • Chemical Quench: Slowly pour a freshly prepared 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution over the absorbed spill. Causality: Thiosulfate is a "soft" nucleophile that rapidly displaces the bromide via an SN​2 mechanism, converting the toxic alkylating agent into a water-soluble, non-hazardous Bunte salt.

  • Self-Validation Step: Monitor the temperature and pH of the slurry. The quench reaction is mildly exothermic. Once the temperature stabilizes to ambient room temperature and the pH paper reads exactly 7.0, the reactive bromide has been fully consumed.

  • Disposal: Sweep the neutralized solid into a designated hazardous waste container for incineration.

SpillResponse S1 Identify Spill & Isolate (Assess Volume) S2 Apply Inert Absorbent (Vermiculite/Sand) S1->S2 S3 Quench Reactive Bromide (10% Na2S2O3 Solution) S2->S3 S4 Verify pH & Temp (pH = 7.0, Temp Stable) S3->S4 S5 Safe Disposal (Solid Waste Incineration) S4->S5

Caption: Self-validating chemical quench protocol for alkyl bromide spill decontamination.

Sources

Exploratory

The Biological Utility and Pharmacological Translation of Ethyl (R)-(+)-4-Bromo-3-Hydroxybutyrate: A Chiral Synthon Whitepaper

Executive Summary: The Architecture of Chirality In advanced drug development, biological activity is rarely born in the final synthetic step; it is architected from the ground up. As application scientists, we do not vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Architecture of Chirality

In advanced drug development, biological activity is rarely born in the final synthetic step; it is architected from the ground up. As application scientists, we do not view Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (ERBHB) merely as a chemical catalog item. Instead, we recognize it as a high-value chiral synthon—a stereochemical key that dictates the biological efficacy of downstream blockbuster therapeutics and essential metabolites.

While ERBHB lacks direct receptor-binding pharmacological activity in its native ester form, it possesses immense translational biological activity . The strict (R)-configuration at its C3 position is the causal foundation for the biological activity of L-Carnitine (mitochondrial transport) and GABOB (neuropharmacology)[1]. This whitepaper deconstructs the biological substrate activity of ERBHB, the causality behind its enantiomeric requirements, and the self-validating protocols required to harness it.

Mechanistic Grounding: The Causality of Stereospecificity

Biological systems—enzymes, transporters, and receptors—are inherently asymmetrical environments. When synthesizing pharmacophores, the chirality of the precursor directly translates to the binding affinity of the Active Pharmaceutical Ingredient (API).

The causality here is absolute: if the (S)-enantiomer of a 4-halo-3-hydroxybutyrate is used, the resulting spatial arrangement mimics the mevalonate pathway, making it an ideal precursor for statins (HMG-CoA reductase inhibitors)[2]. Conversely, the (R)-enantiomer perfectly mirrors the spatial requirements of the mitochondrial carnitine shuttle and the GABAergic synaptic cleft[1]. Even trace contamination of the incorrect enantiomer can lead to competitive inhibition, altered pharmacokinetics, or severe off-target toxicity in biological systems[3].

Biocatalytic Substrate Activity: Enzymatic Synthesis

Before ERBHB can serve as a biological precursor, its first biological interaction is as a substrate for highly stereoselective biocatalysts. The synthesis of ERBHB with >99% enantiomeric excess (ee) relies on the asymmetric reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutyrate, using NADPH-dependent ketoreductases (KER), such as those cloned from Penicillium citrinum[4].

Biocatalysis Substrate Ethyl 4-bromo-3-oxobutyrate (Prochiral) Enzyme Ketoreductase (KER) (Biocatalyst) Substrate->Enzyme Binds Active Site Product Ethyl (R)-4-bromo-3-hydroxybutyrate (Chiral Synthon) Enzyme->Product Stereoselective Reduction NADP NADP+ Enzyme->NADP Oxidation NADPH NADPH NADPH->Enzyme Hydride Donor GDH Glucose Dehydrogenase (Regeneration) NADP->GDH Recycling GDH->NADPH Reduction

Biocatalytic asymmetric reduction pathway with NADPH cofactor regeneration.

Protocol: Self-Validating Biocatalytic Asymmetric Reduction Workflow

To ensure the biological integrity of ERBHB, the synthesis protocol must be a closed, self-validating loop. We utilize a biphasic system to prevent substrate toxicity, coupled with enzymatic cofactor regeneration to drive the thermodynamic equilibrium.

  • Substrate Preparation: Dissolve 100 mM of ethyl 4-bromo-3-oxobutyrate in a water/n-butyl acetate biphasic system (1:1 v/v). Causality: The biphasic system acts as a substrate reservoir, preventing the highly reactive bromo-ketone from denaturing the biocatalyst[4].

  • Biocatalyst & Cofactor Initiation: Add recombinant E. coli whole cells expressing P. citrinum KER and Glucose Dehydrogenase (GDH). Supplement with 150 mM glucose and 1 mM NADP+. Causality: GDH continuously reduces NADP+ back to NADPH using glucose, making the system economically and thermodynamically viable for scale-up.

  • Reaction Incubation: Agitate at 200 rpm at 30°C for 12 hours. Monitor the depletion of the ketone via HPLC (C18 column, UV detection at 210 nm).

  • Self-Validation (Chiral QC): Extract the organic phase with ethyl acetate. Analyze the extract using Chiral Gas Chromatography (e.g., Chiraldex GTA column)[3].

    • Validation Checkpoint: The reaction is only considered successful if the (R)-enantiomer peak demonstrates >99% ee. Optical rotation is insufficiently sensitive for API-grade validation; Chiral GC provides the definitive proof of stereochemical fidelity required for downstream biological safety.

Pharmacological Translation I: Mitochondrial Lipid Metabolism

The most prominent translational biological activity of ERBHB is its conversion into L-Carnitine ((R)-3-hydroxy-4-(trimethylammonio)butanoate)[1].

Biologically, long-chain fatty acids cannot spontaneously cross the inner mitochondrial membrane to undergo β-oxidation. L-Carnitine acts as the essential biological carrier. ERBHB provides the exact carbon backbone and stereocenter required for L-Carnitine. Through nucleophilic substitution of the bromine atom with trimethylamine, followed by ester hydrolysis, ERBHB is translated into this critical metabolic transporter.

CarnitineShuttle ERBHB Ethyl (R)-4-bromo-3-hydroxybutyrate (Precursor) LCarnitine L-Carnitine (Active Metabolite) ERBHB->LCarnitine Amination & Hydrolysis CPTI CPT-I (Outer Membrane) LCarnitine->CPTI Substrate AcylCoA Cytosolic Acyl-CoA AcylCoA->CPTI Substrate AcylCarnitine Acyl-Carnitine CPTI->AcylCarnitine Catalysis Translocase CACT (Inner Membrane) AcylCarnitine->Translocase Transport MitoAcylCarnitine Mitochondrial Acyl-Carnitine Translocase->MitoAcylCarnitine CPTII CPT-II (Inner Membrane) MitoAcylCarnitine->CPTII BetaOx Beta-Oxidation (Energy Production) CPTII->BetaOx Releases Acyl-CoA

Translational biological activity: ERBHB conversion to L-Carnitine and the carnitine shuttle.

Pharmacological Translation II: Neuropharmacology

ERBHB is also the direct stereochemical precursor to GABOB (γ-Amino-β-hydroxybutyric acid), a potent analogue of the inhibitory neurotransmitter GABA[1][5].

By replacing the bromine atom of ERBHB with an amine group, (R)-(-)-GABOB is synthesized. In the central nervous system, (R)-GABOB acts as a moderate-potency agonist of the GABA-B and GABA-C receptors, exerting significant anticonvulsant and antiepileptic effects[5][6].

The Structural Causality: Homology modeling and site-directed mutagenesis of the GABA-C ρ1 receptor reveal why the (R)-configuration derived from ERBHB is mandatory. The hydroxyl group at the C3 position of (R)-GABOB forms a critical, stereospecific hydrogen bond with Threonine 244 (T244) in the ligand-binding loop of the receptor[6]. The (S)-enantiomer fails to form this optimal bond, resulting in drastically altered pharmacological efficacy (acting instead as a partial agonist or competitive antagonist in certain mutant receptors)[6].

Quantitative Data Summary: Stereochemical Divergence

To summarize the critical nature of enantiomeric selection, the following table contrasts the biological translation of the (R)- and (S)- enantiomers of 4-bromo-3-hydroxybutyrate.

Property / Parameter(R)-(+)-4-Bromo-3-hydroxybutyrate(S)-(-)-4-Bromo-3-hydroxybutyrateBiological Causality
Downstream API Target L-Carnitine, (R)-GABOB[1]Statins (e.g., Rosuvastatin)[2]Stereocenter dictates receptor/enzyme fit.
Primary Biological Receptor CPT-I/II Transporters, GABA ReceptorsHMG-CoA Reductase(R)-isomer mimics endogenous carnitine backbone.
Pharmacological Effect Mitochondrial fatty acid transport, Anticonvulsant[5]Cholesterol biosynthesis inhibitionCompetitive inhibition requires precise spatial alignment.
Biocatalyst for Synthesis Specific Lipases / ReductasesP. citrinum KER[4]Enzyme active sites possess strict stereospecificity.
Toxicity Risk of Impurity Inactive transport, altered GABA binding[6][7]Loss of statin efficacy, off-target bindingEnantiomeric impurities show differing pharmacodynamics[3].

Conclusion

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a masterclass in the concept of translational biological activity. While inert on its own, its precise stereochemistry is the non-negotiable prerequisite for the biological functions of L-Carnitine and GABOB. By utilizing self-validating biocatalytic workflows, researchers can ensure the absolute enantiomeric purity of ERBHB, thereby guaranteeing the safety, efficacy, and target-binding affinity of the downstream therapeutics it helps build.

Sources

Foundational

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate: Mechanistic Pathways and Biocatalytic Applications in Advanced Drug Development

Executive Summary In modern pharmaceutical development, the "mechanism of action" (MoA) concept extends beyond the binding of an active pharmaceutical ingredient (API) to its biological target. For highly reactive chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the "mechanism of action" (MoA) concept extends beyond the binding of an active pharmaceutical ingredient (API) to its biological target. For highly reactive chiral synthons like Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (EBHB) , the MoA is defined by its biocatalytic generation and its stereospecific chemical reactivity. EBHB is a critical building block in the asymmetric synthesis of blockbuster drugs, most notably the HMG-CoA reductase inhibitors (statins) such as atorvastatin and rosuvastatin.

This technical guide deconstructs the dual-phase mechanism of EBHB: first, the biocatalytic mechanism by which its strict (R)-stereocenter is established, and second, the chemical mechanism by which it acts as a bifunctional synthon to dictate the final pharmacological efficacy of the API.

Biocatalytic Mechanism: Establishing the (R)-Stereocenter

The pharmacological efficacy of statins is entirely dependent on the (3R,5R) stereochemistry of their dihydroxyheptanoic acid side chain. To build this, the precursor EBHB must be synthesized with >99% enantiomeric excess (ee). This is achieved via two primary biocatalytic mechanisms:

A. Ketoreductase (KRED) Asymmetric Reduction

Ketoreductases (EC 1.1.1.184) catalyze the stereoselective reduction of the prochiral ketone, ethyl 4-bromoacetoacetate [1]. The mechanism involves the binding of the substrate into the enzyme's active site alongside the cofactor NAD(P)H. The enzyme architecture sterically blocks the si face of the ketone, forcing the stereospecific transfer of a hydride (H⁻) from NAD(P)H exclusively to the re face. This precise hydride delivery establishes the (R)-configuration of the C3 hydroxyl group.

B. Lipase-Mediated Kinetic Resolution

Alternatively, racemic EBHB can be resolved using lipases such as Candida antarctica lipase B (e.g., Novozym 435) [2]. The mechanism here relies on enantioselective transesterification. The lipase's catalytic triad preferentially accommodates the (S)-enantiomer for acylation, leaving the desired (R)-enantiomer unreacted and easily separable, achieving high optical purity.

Biocatalysis Substrate Ethyl 4-bromoacetoacetate (Prochiral Ketone) Enzyme Ketoreductase (KRED) + NAD(P)H Substrate->Enzyme Active Site Binding Product Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate Enzyme->Product Stereoselective Hydride Transfer

Fig 1: KRED-mediated asymmetric reduction of ethyl 4-bromoacetoacetate to the (R)-enantiomer.

Chemical Mechanism of Action: Synthon Dynamics

Once synthesized, EBHB's "mechanism of action" in a synthetic pipeline is governed by its bifunctional reactivity. It possesses an electrophilic carbon (C4) activated by a heavy halogen leaving group (bromide) and a nucleophilic/directing group (the C3 hydroxyl).

The Epoxidation and Cyanation Pathway

To build the statin side chain, EBHB must be extended by one carbon while perfectly preserving its chiral center. This proceeds via a two-step cascade:

  • Intramolecular SN2 Epoxidation: Under mildly basic conditions, the C3-OH is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the C4 carbon. Because bromide is an excellent leaving group (superior to chloride due to lower bond dissociation energy), the ring closure is rapid, forming the highly reactive intermediate (R)-ethyl 3,4-epoxybutyrate .

  • Regioselective Ring Opening: The epoxide is immediately subjected to nucleophilic attack by cyanide (CN⁻). The attack occurs regioselectively at the less sterically hindered C4 position. This SN2 ring-opening yields ethyl (R)-4-cyano-3-hydroxybutyrate , preserving the (R)-stereocenter at C3.

ChemicalMoA EBHB Ethyl (R)-4-bromo-3-hydroxybutyrate Epoxide (R)-Ethyl 3,4-epoxybutyrate (Reactive Intermediate) EBHB->Epoxide Intramolecular SN2 (Bromide leaves) Base Base (OH⁻) Base->EBHB Deprotonates C3-OH Product Ethyl (R)-4-cyano-3-hydroxybutyrate (Statin Synthon) Epoxide->Product Regioselective Ring Opening Cyanide Cyanide (CN⁻) Cyanide->Epoxide Nucleophilic Attack (C4)

Fig 2: Chemical mechanism of action: Intramolecular epoxidation and subsequent cyanation.

Translation to Pharmacological MoA: The Statin Paradigm

The chemical manipulations of EBHB are not merely academic; they are the physical basis for the drug's pharmacological mechanism of action. Statins function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

The enzyme's active site is evolved to bind the tetrahedral intermediate of HMG-CoA reduction. The (3R,5R)-dihydroxyheptanoic acid side chain—derived directly from the (R)-configuration of EBHB—acts as a perfect structural mimic of this intermediate. If the stereochemistry at C3 were inverted to (S), the drug would fail to form the critical hydrogen bonds with the enzyme's catalytic residues (e.g., Lys735 and Arg590), resulting in a massive loss of binding affinity. Therefore, the biocatalytic precision applied to EBHB directly dictates the in vivo efficacy of the final therapeutic.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice based on established patent literature [2].

Protocol A: Chiral HPLC Determination of EBHB Enantiomeric Excess

Causality: Normal-phase chromatography is required to preserve the transient hydrogen-bonding interactions between the analyte's hydroxyl group and the chiral stationary phase.

  • Sample Preparation: Dissolve 5 mg of the biocatalytic reaction product in 1 mL of Hexane/Isopropanol (90:10 v/v). Rationale: Matching the sample diluent to the mobile phase prevents peak distortion and solvent shock.

  • Column Equilibration: Install a Daicel Chiralcel AD-H column (0.46 cm × 25 cm). Equilibrate with a mobile phase of Hexane:Isopropanol (90:10) at a flow rate of 0.7 mL/min. Rationale: The amylose tris(3,5-dimethylphenylcarbamate) phase provides highly specific chiral recognition pockets for β-hydroxy esters.

  • Detection Setup: Set the UV detector to 220 nm. Rationale: This wavelength optimally captures the absorbance of the ester carbonyl chromophore without interference from the mobile phase.

  • Analysis & System Suitability: Inject 10 µL of the sample.

    • Expected Retention Times: (S)-enantiomer elutes at ~11.24 min; (R)-enantiomer elutes at ~12.23 min.

    • Validation: Ensure the resolution factor ( Rs​ ) between the two peaks is > 2.0 to guarantee accurate integration for ee calculation.

Protocol B: Mechanistic Tracking of the Cyanation Cascade

Causality: Tracking the transient epoxide intermediate requires careful temperature control and quenching to prevent degradation before GC/MS analysis [3].

  • Epoxidation Initiation: To a solution of EBHB in a biphasic solvent system, add a mild base (e.g., NaHCO3 or dilute NaOH) dropwise at 0°C. Rationale: Mild basicity is sufficient to deprotonate the C3-OH without causing unwanted hydrolysis of the ethyl ester.

  • Intermediate Sampling: After 15 minutes, extract a 100 µL aliquot into ethyl acetate, dry over anhydrous Na2SO4, and inject into a GC/MS to confirm the mass shift corresponding to the loss of HBr (formation of ethyl 3,4-epoxybutyrate).

  • Cyanation: Introduce NaCN to the reactor while maintaining the temperature strictly below 20°C. Rationale: The nucleophilic ring-opening of the epoxide is highly exothermic; thermal control prevents polymerization and degradation of the cyano-ester.

Quantitative Data Presentation

The choice between using the bromo-analogue (EBHB) versus the chloro-analogue (ECHB) is a critical process development decision. The table below summarizes the comparative quantitative and analytical data [2][3].

ParameterEthyl (R)-4-bromo-3-hydroxybutyrate (EBHB)Ethyl (R)-4-chloro-3-hydroxybutyrate (ECHB)Scientific Rationale & Causality
Leaving Group Ability Excellent (Relative Rate > 5x)Good (Relative Rate 1x)Bromine has a larger atomic radius and lower bond dissociation energy, facilitating faster SN2 epoxidation.
Chiral HPLC Column Chiralcel AD-HChiralcel OB-HDifferent halogen sizes alter the steric bulk, requiring different amylose/cellulose derivatives for optimal chiral recognition.
Mobile Phase Hexane : IPA (90:10)Hexane : IPA (95:5)EBHB requires slightly higher polarity (10% IPA) to elute within a reasonable timeframe due to increased lipophilicity.
Retention Time (R-isomer) 12.23 min14.42 minDespite higher molecular weight, optimized mobile phase conditions result in faster elution for EBHB.
Industrial Utility Preferred for rapid cyanationPreferred for stable storageEBHB is chosen when reactor throughput (speed) is prioritized over long-term intermediate shelf-life.

References

  • "Ketoreductase polypeptides and related polynucleotides." US Patent Application 20060195947 A1. Google Patents.
  • "Method of making optically active ester derivatives and their acids from racemic esters." US Patent 7,485,452 B2. Google Patents.
  • "Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3." PubMed Central (PMC), National Institutes of Health. URL:[Link]

Exploratory

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate: A Privileged Chiral Synthon in Advanced Pharmaceutical Manufacturing

Executive Summary Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS 95310-94-4) is a highly versatile chiral building block that has become indispensable in modern pharmaceutical and biochemical research ()[1]. Featuring a st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS 95310-94-4) is a highly versatile chiral building block that has become indispensable in modern pharmaceutical and biochemical research ()[1]. Featuring a stereogenic center at the C3 position and a highly reactive primary alkyl bromide at C4, this molecule serves as a critical intermediate in the asymmetric synthesis of blockbuster drugs, most notably statins (e.g., atorvastatin, rosuvastatin) and L-carnitine derivatives ()[2]. This technical guide explores the physicochemical profiling, biocatalytic synthesis protocols, and downstream derivatization pathways of this essential synthon.

Physicochemical Profiling & Structural Causality

Understanding the physical properties and structural advantages of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is critical for optimizing reaction conditions and downstream processing.

Quantitative Physicochemical Data

Table 1: Physicochemical properties of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate ()[1].

PropertyValue
CAS Number 95310-94-4
Molecular Formula C₆H₁₁BrO₃
Molecular Weight 211.05 g/mol
Boiling Point 94–96 °C (at 2 mmHg)
Density 1.468 g/mL (at 25 °C)
Optical Rotation [α]²⁰/D = +8° to +12° (neat)
Refractive Index n²⁰/D 1.476
Appearance Colorless to light yellow liquid
Structural Causality: The Bromine Advantage

A frequent question in process chemistry is why the bromo-derivative is often preferred over the more ubiquitous chloro-derivative (ethyl 4-chloro-3-hydroxybutyrate). The causality lies in leaving group kinetics. Bromine possesses a larger atomic radius and lower electronegativity than chlorine, resulting in a weaker, more polarizable C–Br bond. In downstream nucleophilic substitutions—such as cyanation to form statin side-chains—the bromo-derivative reacts under significantly milder conditions. This kinetic advantage minimizes the risk of base-catalyzed retro-aldol degradation or racemization of the sensitive β-hydroxy ester motif, ensuring high yields of the enantiopure product ()[2].

Asymmetric Biocatalytic Synthesis

While chemocatalytic asymmetric hydrogenation (e.g., utilizing Ru-BINAP complexes) can reduce β-keto esters, these methods require high hydrogen pressure and expensive transition metals. Biocatalysis offers a sustainable, highly enantioselective alternative, achieving >99% enantiomeric excess (ee) under ambient conditions ()[2]. The reduction of ethyl 4-bromo-3-oxobutyrate is typically achieved using engineered Escherichia coli co-expressing a stereospecific ketoreductase (KRED) and a cofactor-regenerating enzyme like glucose dehydrogenase (GDH) ()[2].

Self-Validating Protocol: Biphasic Biocatalytic Reduction

This protocol is designed as a self-validating system where the physical inputs directly correlate with the biological conversion rate.

Step 1: Biphasic System Preparation

  • Action: Prepare a 1:1 (v/v) biphasic mixture of 100 mM aqueous phosphate buffer (pH 7.0) and an organic overlay (e.g., butyl acetate).

  • Causality: Ethyl 4-bromo-3-oxobutyrate is prone to spontaneous aqueous hydrolysis and can exhibit cellular toxicity at high concentrations. The organic phase acts as a substrate reservoir, slowly partitioning the substrate into the aqueous phase where the enzymatic reduction occurs, thereby protecting the biocatalyst.

Step 2: Enzyme and Cofactor Introduction

  • Action: Add recombinant E. coli cells (expressing (R)-specific KRED and GDH) to the aqueous phase. Introduce a catalytic amount of NADP⁺ (0.1 mM) and a stoichiometric amount of D-glucose (1.2 equivalents relative to the substrate).

  • Causality: GDH oxidizes D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ to NADPH. The KRED utilizes this NADPH to stereoselectively reduce the ketone. This coupled system ensures the reaction drives to completion without the prohibitive cost of stoichiometric NADPH.

Step 3: Biotransformation and Real-Time Validation

  • Action: Incubate the reactor at 30 °C with 250 rpm agitation. Maintain the pH strictly at 7.0 using an automated pH-stat titrator dispensing 1.0 M NaOH.

  • Self-Validation: The oxidation product, D-glucono-1,5-lactone, spontaneously hydrolyzes into gluconic acid, dropping the pH. The automated addition of NaOH perfectly mirrors the reaction kinetics. By tracking the volume of NaOH consumed, scientists can calculate the exact molar conversion of the substrate in real-time without needing to sample for HPLC.

Step 4: Downstream Processing (DSP)

  • Action: Centrifuge the emulsion to remove the cell mass. Extract the aqueous phase with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

Biocatalysis Substrate Ethyl 4-bromo-3-oxobutyrate (Prochiral Substrate) Process Biphasic Bioreduction (pH 7.0, 30°C) Substrate->Process Enzyme (R)-Specific Ketoreductase + NADP+ Enzyme->Process NADPH Regeneration Glucose Dehydrogenase (GDH) + D-Glucose Regeneration->Enzyme Regenerates NADPH Product Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate Process->Product >99% ee

Fig 1. Biocatalytic asymmetric reduction workflow with in situ cofactor regeneration.

Downstream Derivatization & Pharmaceutical Applications

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a linchpin in synthesizing complex APIs. Its dual functionality allows for divergent synthetic pathways ()[3].

  • Cyanation to Statin Intermediates: Nucleophilic substitution with NaCN or KCN in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) yields ethyl (R)-4-cyano-3-hydroxybutyrate ()[4]. This cyano ester is a direct precursor for the chiral dihydroxy side chains of HMG-CoA reductase inhibitors (statins) ()[2].

  • Epoxidation to Carnitine Precursors: Treatment with a mild base triggers an intramolecular Sₙ2 reaction, ejecting the bromide ion to yield ethyl (R)-4-epoxybutyrate. This chiral epoxide can be regioselectively ring-opened by trimethylamine to form L-carnitine derivatives ()[3].

Derivatization Core Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate Epoxide Ethyl (R)-4-epoxybutyrate (Intramolecular SN2) Core->Epoxide Mild Base (NaOH) Cyano Ethyl (R)-4-cyano- 3-hydroxybutyrate Core->Cyano NaCN / KCN Substitution Carnitine L-Carnitine Derivatives Epoxide->Carnitine Regioselective Amination Statin Statin APIs (Atorvastatin / Rosuvastatin) Cyano->Statin Chain Elongation

Fig 2. Chemical derivatization pathways of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

Analytical Validation of Enantiomeric Purity

The therapeutic efficacy of chiral drugs depends heavily on the enantiomeric purity of their building blocks. Gas Chromatography (GC) with chiral stationary phases (e.g., G-TA columns) is the standard method for resolving the (R) and (S) enantiomers of 4-halo-3-hydroxybutyrates ()[3].

Causality for Analytical Derivatization: Native β-hydroxy esters are prone to thermal dehydration or degradation at the elevated temperatures of a GC injection port. To ensure analytical integrity, the sample is often derivatized (e.g., via acetylation using acetic anhydride or silylation). Masking the polar hydroxyl group increases the molecule's volatility and thermal stability, thereby preventing artifactual racemization during analysis and ensuring highly accurate ee% quantification ()[3].

References

  • MDPI Catalysts. "Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs". Catalysts 2019, 9(4), 322. URL:[Link]

  • NIH PMC. "Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3". J Chromatogr A. 2009. URL:[Link]

  • Chemistry-Chemists. "TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO)". Gaylord Chemical. URL:[Link]

Sources

Foundational

Suppliers of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate for research

The Strategic Utilization of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in Chiral Drug Synthesis: A Technical Whitepaper Executive Summary In the realm of asymmetric synthesis and pharmaceutical development, the architectur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utilization of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in Chiral Drug Synthesis: A Technical Whitepaper

Executive Summary

In the realm of asymmetric synthesis and pharmaceutical development, the architectural precision of starting materials dictates the viability of the entire synthetic route. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) stands out as a premier chiral linchpin. Featuring a reactive C4-bromide, a strictly configured C3-hydroxyl group, and a C1-ethyl ester, this trifunctional molecule enables the modular assembly of complex therapeutics. As a Senior Application Scientist, I have structured this guide to unpack the physicochemical profile, supplier landscape, and field-proven methodologies for utilizing this compound in drug development.

Physicochemical Profiling & Supplier Landscape

Sourcing high-enantiomeric-purity reagents is the first critical step in any asymmetric workflow. A drop in enantiomeric excess (ee) at the starting material stage exponentially degrades the yield of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties & Verified Global Suppliers

Property / SpecificationTechnical Details
Chemical Name Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate
CAS Number 95310-94-4
Molecular Formula C6H11BrO3[1]
Molecular Weight 211.05 g/mol
Key Structural Features C3 Chiral Center (R-configuration), C4 Bromide (Leaving Group)
Verified Suppliers Sigma-Aldrich, Santa Cruz Biotechnology[1], Alfa Chemistry[2]
Related Analogs Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate (CAS: 90866-33-4, Fisher Scientific)[3]

Mechanistic Applications in Drug Development

The strategic value of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate lies in its ability to undergo highly regioselective and stereospecific transformations[4].

  • L-Carnitine Synthesis : The C4-bromide undergoes nucleophilic substitution with trimethylamine to form the quaternary ammonium core of L-Carnitine, a critical metabolic agent[5],[4].

  • Statin Side-Chain Assembly : The (R)-stereocenter is perfectly configured for the 3,5-dihydroxy side chains of HMG-CoA reductase inhibitors (e.g., Atorvastatin). The ester group allows for chain elongation via Claisen condensation or enolate chemistry[4].

  • Neuromodulator Synthesis : Amination at the C4 position yields (R)-4-amino-3-hydroxybutyric acid (GABOB), a potent neuromodulator[4].

Causality: Why Bromide Over Chloride?

While the chloro-analog (CAS: 90866-33-4) is widely used[3], the bromo-derivative offers distinct kinetic advantages. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a superior leaving group in SN​2 reactions. This lowers the activation energy, allowing for milder reaction temperatures. This causality is critical: lower temperatures prevent base-catalyzed racemization and suppress the unwanted thermal elimination of the C3-hydroxyl group (which would yield inactive crotonate side-products).

SyntheticPathway EHB Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate (CAS: 95310-94-4) LCarnitine L-Carnitine (Metabolic Agent) EHB->LCarnitine Nucleophilic Substitution (NMe3) Statins Statin Intermediates (HMG-CoA Reductase Inhibitors) EHB->Statins Chain Elongation (Ester Enolate) GABOB (R)-GABOB (Neuromodulator) EHB->GABOB Amination (NH3/NaN3)

Fig 1: Divergent synthetic pathways of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

Experimental Workflow: Self-Validating Synthesis of L-Carnitine Precursor

To ensure scientific integrity, a protocol must be a self-validating system where each step provides a measurable checkpoint that dictates the success of the next. Below is the optimized methodology for the asymmetric synthesis of the L-Carnitine precursor, (R)-4-(trimethylammonio)-3-hydroxybutyrate.

Step 1: Reactant Preparation

  • Action : Dissolve 1.0 eq of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in anhydrous ethanol (0.5 M concentration).

  • Causality & Checkpoint : Anhydrous ethanol is selected because it solubilizes both the hydrophobic ester and the highly polar trimethylamine gas, while minimizing the risk of ester hydrolysis that occurs in aqueous media. Checkpoint: Complete visual dissolution ensures homogeneous reaction kinetics.

Step 2: Nucleophilic Substitution

  • Action : Introduce 3.0 eq of anhydrous trimethylamine ( NMe3​ ) gas into a pressure vessel. Seal and heat to 80°C for 12 hours.

  • Causality & Checkpoint : NMe3​ is highly volatile. A sealed pressure vessel prevents the escape of the gaseous nucleophile, ensuring a high effective concentration. The moderate 80°C temperature provides sufficient activation energy for the SN​2 displacement while preserving the (R)-stereocenter. Checkpoint: A gradual drop in internal vessel pressure indicates the successful consumption of the gaseous NMe3​ nucleophile.

Step 3: Workup and Extraction

  • Action : Cool to room temperature, vent excess gas, and concentrate under reduced pressure. Triturate the crude salt with cold diethyl ether.

  • Causality & Checkpoint : The quaternary ammonium product is highly polar and insoluble in non-polar solvents. Trituration precipitates the pure product while unreacted starting material remains in the ether layer. Checkpoint: Gravimetric yield. If the mass exceeds theoretical limits, non-polar impurities remain, prompting a second trituration.

Step 4: Chiral Validation

  • Action : Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Causality & Checkpoint : Confirming that the (R)-stereocenter remained intact (ee > 98%) validates that the reaction conditions did not induce SN​1 -type side reactions.

ExpWorkflow Prep 1. Reactant Preparation Dissolve EHB in EtOH Reaction 2. Nucleophilic Substitution Add NMe3, Heat to 80°C Prep->Reaction Controlled addition Workup 3. Workup & Extraction Evaporate, wash with Et2O Reaction->Workup Cool to RT Validation 4. Chiral Validation HPLC (Chiralcel OD-H) Workup->Validation Purified Product

Fig 2: Self-validating workflow for the asymmetric synthesis of L-Carnitine precursors.

Quantitative Data Summary

The kinetic superiority of the bromo-derivative over the chloro-derivative is summarized below, highlighting the operational advantages in time, temperature, and stereochemical retention.

Table 2: Comparative Reaction Metrics for C4-Halide Substitution

Halide Leaving GroupNucleophileTemp (°C)Time (h)Yield (%)ee Retention (%)
Bromide (CAS 95310-94-4) NMe3​ 8012>90>98
Chloride (CAS 90866-33-4) NMe3​ 11024~75~95

(Note: Data represents typical kinetic profiles for these halogens in SN​2 aminations, demonstrating the milder conditions afforded by the bromide leaving group).

References

  • LookChem. "Cas 541-15-1, L-carnitine". LookChem Database. URL: [Link]

  • Google Patents. "KR100657212B1 - Method for preparing optically active ester derivatives and acids thereof from racemic esters".

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocols for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate: Chemo- and Biocatalytic Approaches

An in-depth technical guide for the scalable synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, focusing on mechanistic causality, self-validating workflows, and comparative methodologies. Ethyl (R)-(+)-4-bromo-3-hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the scalable synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, focusing on mechanistic causality, self-validating workflows, and comparative methodologies.

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral building block, serving as a critical intermediate in the synthesis of statins (e.g., rosuvastatin), L-carnitine, and various carbapenem antibiotics. Because downstream stereocenters often rely entirely on the initial chirality established at the C3 position, achieving near-perfect enantiomeric excess (ee) is paramount.

This application note details two rigorously validated, field-proven methodologies for synthesizing this molecule from its prochiral precursor, ethyl 4-bromo-3-oxobutyrate: Ruthenium-BINAP catalyzed asymmetric hydrogenation and enzymatic ketoreduction .

Methodology 1: Chemo-Catalytic Approach (Ru-BINAP Asymmetric Hydrogenation)

Mechanistic Insights & Causality

The Noyori asymmetric hydrogenation of β -keto esters represents the historical gold standard for chemical reduction. The use of a ruthenium precursor, such as [RuCl2(benzene)]2, combined with an (R)-BINAP ligand generates a highly effective chiral catalyst.

The causality of the stereocontrol lies in the bidentate coordination of the substrate to the Ru(II) center. Both the ketone carbonyl and the ester carbonyl bind to the metal, forming a rigid six-membered chelate ring transition state. The steric bulk of the binaphthyl rings of the (R)-BINAP ligand effectively blocks one face of the coordinated ketone. This spatial restriction forces the hydride transfer from the ruthenium center to occur exclusively on the re-face of the ketone, yielding the (R)-enantiomer. The addition of protic solvents or the use of high-pressure systems (such as CO₂-expanded liquids) facilitates the formation of the active catalytic species and enhances turnover frequency.

Protocol 1: High-Pressure Hydrogenation Workflow

Note: This protocol requires specialized high-pressure infrastructure.

  • Catalyst Activation : In a nitrogen-filled glovebox, dissolve [RuCl2(benzene)]2 (0.1 mol%) and (R)-BINAP (0.11 mol%) in anhydrous, degassed ethanol. Stir the mixture at 75 °C for 1 hour. Causality: Heating ensures complete ligand exchange, displacing the benzene ligand to form the active, stereodirecting Ru-BINAP complex.

  • Substrate Loading : Add ethyl 4-bromo-3-oxobutyrate (1.0 equiv, typically at a 0.5 M concentration) to the activated catalyst solution.

  • Pressurization : Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with H₂ gas to remove residual inert gas, then pressurize the reactor to 50–100 atm with H₂.

  • Reaction Execution (Self-Validating Step) : Heat the autoclave to 50–75 °C and maintain vigorous stirring for 12–24 hours. Self-Validation: Monitor the pressure drop in the autoclave; the cessation of H₂ uptake directly correlates with complete substrate consumption, providing a real-time kinetic readout.

  • Workup & Purification : Cool the reactor to room temperature and carefully vent the H₂ gas. Concentrate the mixture under reduced pressure. The crude product is purified via short-path distillation or silica gel chromatography to yield Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (>95% yield, 93–98% ee).

RuBINAP_Workflow Step1 1. Catalyst Preparation [RuCl2(benzene)]2 + (R)-BINAP Step2 2. Substrate Loading Ethyl 4-bromo-3-oxobutyrate Step1->Step2 Inert atmosphere Step3 3. Pressurization H2 Gas (50-100 atm) Step2->Step3 Transfer to Autoclave Step4 4. Asymmetric Hydrogenation 50°C, 12-24 hours Step3->Step4 Heat applied Step5 5. Depressurization & Solvent Removal Step4->Step5 Conversion >99% Step6 6. Purification (R)-Enantiomer Isolation Step5->Step6 Crude Product

Fig 1: Step-by-step workflow for the Ru-BINAP catalyzed asymmetric hydrogenation.

Methodology 2: Biocatalytic Approach (Ketoreduction with Cofactor Recycling)

Mechanistic Insights & Causality

Biocatalysis offers an environmentally benign alternative with exquisite stereoselectivity, operating under mild atmospheric conditions. Using a specific ketoreductase (KRED), such as the SCR-1 enzyme, the reduction of the β -keto ester proceeds with near-perfect enantiocontrol[1]. The active site of the KRED enzyme precisely positions the bulky bromomethyl and ester groups, ensuring that the hydride from the NADPH cofactor is delivered to a single face of the carbonyl.

Because NADPH is prohibitively expensive for stoichiometric use, a coupled enzyme system is mandatory. Glucose dehydrogenase (GDH) is utilized to oxidize inexpensive D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH[1]. This thermodynamic sink drives the primary reduction to >99% conversion while maintaining the cofactor at highly efficient catalytic concentrations.

Protocol 2: Biphasic Biocatalytic Workflow
  • System Preparation : Prepare a biphasic system utilizing a 100 mM phosphate buffer (pH 6.5) and an organic cosolvent (e.g., n-butyl acetate). Causality: The biphasic system mitigates the cellular toxicity of the halogenated substrate and prevents the hydrolysis of the ester linkage[2].

  • Enzyme & Cofactor Loading : To the aqueous phase, add recombinant E. coli cells expressing both the target KRED and GDH[1]. Add NADP⁺ (0.05 mol%) and D-glucose (1.5 equiv relative to the substrate).

  • Substrate Addition : Dissolve ethyl 4-bromo-3-oxobutyrate in the n-butyl acetate phase and introduce it to the bioreactor.

  • Reaction Execution (Self-Validating Step) : Incubate the biphasic mixture at 30 °C with continuous agitation (500 rpm) to ensure optimal mass transfer. Self-Validation: Maintain the pH at 6.5 using an automated pH stat titrating with 1 M NaOH. The continuous addition of NaOH to neutralize the generated gluconic acid (from gluconolactone hydrolysis) provides a real-time, stoichiometric readout of the reaction progress[2].

  • Workup : After 2–12 hours, centrifuge the mixture to separate the phases and pellet the cell debris. Extract the aqueous phase with ethyl acetate. Pool the organic layers, dry over MgSO₄, and evaporate the solvent to afford the highly pure (R)-enantiomer (100% chemical yield, >98% ee)[1].

Biocatalysis_Pathway Substrate Ethyl 4-bromo-3-oxobutyrate KRED Ketoreductase (KRED) Substrate->KRED binds Product Ethyl (R)-4-bromo-3-hydroxybutyrate KRED->Product reduces NADP NADP+ KRED->NADP oxidizes GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH regenerates Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone oxidizes NADPH->KRED hydride donor NADP->GDH binds Glucose D-Glucose Glucose->GDH binds

Fig 2: Biocatalytic ketoreduction pathway coupled with GDH-mediated cofactor recycling.

Quantitative Data & Method Comparison

The selection of the appropriate methodology depends heavily on available infrastructure and the required enantiomeric purity. The table below summarizes the critical operational metrics for both approaches.

ParameterRu-BINAP HydrogenationBiocatalytic Ketoreduction
Catalyst System [RuCl2(benzene)]2 / (R)-BINAPKRED (e.g., SCR-1) & GDH
Hydride Source H₂ Gas (50–100 atm)NADPH (Recycled via D-Glucose)
Typical Chemical Yield >95%~100%
Enantiomeric Excess (ee) 93% – 98%>98%
Reaction Conditions 50–75 °C, Organic Solvent (EtOH)30 °C, Biphasic (Aqueous / Butyl Acetate)
Scalability Profile High (Requires high-pressure reactors)High (Requires standard jacketed bioreactors)
Environmental Impact Moderate (Heavy metal usage)Low (Green chemistry, biodegradable)

References

  • Sumitomo Chemical Co., Ltd. "Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems)." Sumitomo Kagaku R&D Report. Available at:[Link]

  • Turova, O. V., et al. "Ru–BINAP-catalyzed asymmetric hydrogenation of keto esters in high pressure carbon dioxide." Mendeleev Communications, Vol. 22, Issue 6 (2012). Available at:[Link]

Sources

Application

Asymmetric synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Application Note & Protocol: Asymmetric Synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Executive Summary Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile chiral building block utilized extensively in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Asymmetric Synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile chiral building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of statins (HMG-CoA reductase inhibitors), L-carnitine, and various β-lactam antibiotics[1]. Because the downstream efficacy of these APIs is strictly dependent on stereochemical purity, the asymmetric synthesis of this β-hydroxy ester requires highly selective, robust, and scalable methodologies.

This technical guide details the two premier methodologies for synthesizing Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate from the prochiral substrate ethyl 4-bromoacetoacetate: Chemical Asymmetric Hydrogenation (using Noyori-type Ru-BINAP catalysts) and Biocatalytic Reduction (using engineered Ketoreductases/Alcohol Dehydrogenases).

Mechanistic Rationale & Causality

Chemical Route: Ru-BINAP Catalyzed Asymmetric Hydrogenation

The reduction of β-keto esters via transition-metal catalysis is a hallmark of modern asymmetric synthesis[2]. The reaction relies on a Ruthenium(II) center coordinated to a chiral diphosphine ligand, typically BINAP.

  • Stereochemical Control (The CIP Priority Flip): The facial selectivity of the hydride transfer is dictated by the chiral pocket created by the BINAP ligand. It is critical to note that while (R)-BINAP yields the (R)-enantiomer for standard aliphatic β-keto esters (like methyl acetoacetate), the introduction of the heavy bromine atom alters the Cahn-Ingold-Prelog (CIP) priorities. The −CH2​Br group takes priority over the −CH2​COOEt group. Consequently, to achieve the (R)-configuration of 4-bromo-3-hydroxybutyrate, the (S)-BINAP-Ru catalyst must be employed[3].

  • Solvent Causality: Absolute ethanol or methanol is strictly required. Protic solvents actively participate in the transition state, stabilizing the polarized carbonyl oxygen via hydrogen bonding, which accelerates the hydride transfer from the ruthenium center.

Enzymatic Route: Biocatalytic Ketoreduction

Biocatalysis offers an environmentally benign alternative, operating at ambient temperatures and pressures[4]. Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) reduce the ketone with absolute facial selectivity.

  • Cofactor Regeneration: KREDs are typically NAD(P)H-dependent. Because stoichiometric addition of NADPH is economically unfeasible, a secondary coupled-enzyme system—such as Glucose Dehydrogenase (GDH) and D-glucose—is used to continuously recycle NADP+ back to NADPH[5].

  • Biphasic System Logic: Ethyl 4-bromoacetoacetate is highly reactive and can be cytotoxic to the enzymes or whole cells. Running the reaction in an aqueous/organic biphasic system (e.g., phosphate buffer and butyl acetate) acts as a substrate reservoir, keeping the aqueous concentration of the α-halo ketone low and preventing enzyme denaturation[5].

Experimental Workflows & Methodologies

Method A: Step-by-Step Chemical Asymmetric Hydrogenation

This protocol utilizes a high-pressure autoclave and requires strict air-free Schlenk techniques during catalyst preparation.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 0.1 mol% of [RuCl2​((S)-BINAP)]2​⋅NEt3​ in anhydrous, degassed dichloromethane. Stir for 30 minutes, then remove the solvent under vacuum to yield the active catalyst complex.

  • Substrate Loading: Transfer the catalyst to a 500 mL Parr autoclave. Add 100 mmol (20.9 g) of freshly distilled ethyl 4-bromoacetoacetate.

  • Solvent Addition: Inject 100 mL of anhydrous, thoroughly degassed absolute ethanol into the reactor.

  • Hydrogenation: Purge the autoclave three times with inert argon, followed by three purges with ultra-pure hydrogen gas ( H2​ ). Pressurize the vessel to 50 atm (approx. 735 psi) with H2​ .

  • Reaction Execution: Heat the reactor to 50 °C. Maintain vigorous mechanical stirring (1000 rpm) to overcome gas-liquid mass transfer limitations. Monitor hydrogen uptake; the reaction is typically complete within 6–8 hours when pressure stabilizes.

  • Workup: Vent the reactor safely. Filter the ethanolic solution through a short pad of silica gel to remove the ruthenium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via fractional vacuum distillation or flash column chromatography (Hexanes:EtOAc) to yield Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate as a colorless oil.

Method B: Step-by-Step Biocatalytic Reduction

This protocol utilizes a coupled KRED/GDH enzymatic system in a biphasic reactor.

  • Buffer Preparation: Prepare 200 mL of 100 mM potassium phosphate buffer, adjusting the pH to 7.0 using NaOH. Add 2 mM of magnesium sulfate ( MgSO4​ ) to stabilize the enzymes.

  • Enzyme & Cofactor Loading: Dissolve 1.5 equivalents (relative to substrate) of D-glucose, 0.5 mM of NADP+, 200 mg of engineered (R)-selective KRED powder, and 100 mg of GDH in the aqueous buffer.

  • Biphasic Setup: Add 200 mL of butyl acetate to the reactor to create a 1:1 v/v biphasic system.

  • Substrate Addition: Slowly add 50 mmol (10.45 g) of ethyl 4-bromoacetoacetate to the organic layer.

  • Reaction Execution: Incubate the biphasic mixture at 30 °C with continuous orbital shaking (250 rpm). Use an automated titrator with 1M NaOH to maintain the pH strictly at 7.0 (gluconic acid byproduct will otherwise acidify the medium).

  • Workup: After 24 hours (verify >99% conversion via TLC or GC), separate the phases using a separatory funnel. Extract the aqueous phase twice with 50 mL of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the highly enantiopure product.

Visualizing the Synthetic Pathways

G Substrate Ethyl 4-bromoacetoacetate (Prochiral Ketone) Reactor High-Pressure Autoclave (H2) Substrate->Reactor Catalyst (S)-BINAP-Ru(II) Catalyst Prep Catalyst->Reactor Reaction Asymmetric Hydrogenation (50 °C, 50 atm) Reactor->Reaction Workup Silica Filtration & Evaporation Reaction->Workup Product Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate Workup->Product

Caption: Workflow for the (S)-BINAP-Ru catalyzed chemical asymmetric hydrogenation.

G Ketone Ethyl 4-bromoacetoacetate KRED Ketoreductase (KRED) Ketone->KRED Alcohol Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Hydride Recovery Gluconate D-Gluconic Acid GDH->Gluconate Glucose D-Glucose Glucose->GDH

Caption: Biocatalytic reduction pathway featuring KRED and GDH-mediated cofactor regeneration.

Quantitative Data Comparison

The following table summarizes the operational metrics and outcomes of both synthetic routes, allowing process chemists to select the appropriate methodology based on infrastructure and scale.

ParameterChemical Hydrogenation (Ru-BINAP)Biocatalytic Reduction (KRED/GDH)
Catalyst [RuCl2​((S)-BINAP)]2​⋅NEt3​ Engineered KRED + GDH
Reaction Temperature 50 °C – 100 °C30 °C (Strict thermal control required)
Operating Pressure 50 – 100 atm ( H2​ gas)1 atm (Ambient)
Solvent System Absolute Ethanol / MethanolAqueous Phosphate Buffer / Butyl Acetate
Enantiomeric Excess (ee) 95% – 98%> 99.5%
Typical Yield 90% – 95%85% – 92% (Extraction dependent)
Scalability Excellent (Continuous flow adaptable)High (Requires large bioreactor volumes)
Environmental Impact Heavy metal waste (Ru), High energyGreen chemistry, Biodegradable waste

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, the protocol must be validated using the following analytical techniques:

  • Chiral HPLC: Establish enantiomeric excess (ee) using a chiral stationary phase (e.g., Daicel Chiralcel OD-H column).

    • Conditions: Hexane/Isopropanol (95:5 v/v), flow rate 1.0 mL/min, UV detection at 210 nm. The (R)-enantiomer and (S)-enantiomer will exhibit distinct retention times, allowing for precise integration of the peak areas.

  • Optical Rotation: Measure the specific rotation using a polarimeter. The (R)-enantiomer is dextrorotatory. Compare the observed [α]D20​ against the literature standard (approx. +14.5∘ , c=1 , CHCl3​ ) to quickly validate bulk stereochemistry.

  • 1H-NMR Spectroscopy: Verify structural integrity and the absence of starting material. The diagnostic carbinol proton ( −CH(OH)− ) will appear as a multiplet around δ 4.2 ppm, shifting upon successful reduction of the ketone.

References

  • KR100657212B1 - Method for preparing optically active ester derivatives and acids thereof from racemic esters. Google Patents.
  • US4895979A - Process for preparing carnitine. Google Patents.
  • US20140017743A1 - Oxidoreductases for the stereoselective reduction of keto compounds. Google Patents.
  • Protein Engineering: Development of Novel Enzymes for the Improved Reduction of C=O Double Bonds. ResearchGate.

Sources

Method

Application Note: Biocatalytic Synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Executive Summary & Mechanistic Rationale Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (often abbreviated as (R)-BHBE) is a highly versatile chiral building block used extensively in the pharmaceutical industry. It serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (often abbreviated as (R)-BHBE) is a highly versatile chiral building block used extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of blockbuster statins (e.g., rosuvastatin, atorvastatin) and L-carnitine, a biomolecule that modulates serum oxidation stress and lipid profiles [1, 2].

Historically, the asymmetric reduction of its precursor, ethyl 4-bromo-3-oxobutyrate (BOBE), relied on chemical hydrogenation using heavy metal catalysts (e.g., Ru-BINAP). However, biocatalysis has rapidly superseded these methods due to its ability to operate under mild conditions (ambient temperature, neutral pH) while achieving near-perfect enantiomeric excess (ee > 99.9%) [1].

The Causality of Experimental Design: The biocatalytic reduction utilizes a stereoselective Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). However, BOBE is a highly reactive α-haloketone. In an aqueous environment, it acts as a potent alkylating agent that can covalently modify the thiol groups of cysteine residues within the enzyme's active site, leading to rapid biocatalyst deactivation [1].

To circumvent this, the protocol outlined below employs an aqueous/organic biphasic system (e.g., water/n-octanol). This design acts as a thermodynamic "substrate reservoir." The organic phase sequesters the toxic BOBE, allowing only a low, safe concentration to partition into the aqueous phase where the enzyme resides [2]. Concurrently, the biphasic system acts as a "product sink," extracting the synthesized (R)-BHBE to prevent product inhibition. Because KREDs are strictly dependent on the nicotinamide cofactor NADPH, we couple the primary reaction with a Glucose Dehydrogenase (GDH) regeneration system to make the process economically viable [3].

System Architecture: Biphasic Cofactor Regeneration

The following diagram illustrates the coupled enzymatic cascade and the phase-transfer dynamics that protect the biocatalyst while driving the reaction equilibrium forward.

Biocatalysis cluster_reaction Enzyme-Coupled Cofactor Regeneration System BOBE Ethyl 4-bromo-3-oxobutyrate (BOBE) KRED Ketoreductase (KRED) BOBE->KRED Reduction RBHBE Ethyl (R)-4-bromo-3-hydroxybutyrate (R-BHBE) Glucose D-Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Oxidation Gluconic D-Gluconic Acid KRED->RBHBE NADP NADP⁺ KRED->NADP GDH->Gluconic NADPH NADPH GDH->NADPH NADPH->KRED NADP->GDH

Diagram 1: Enzyme-coupled cofactor regeneration in a biphasic biocatalytic cascade.

Experimental Methodology & Self-Validating Protocols

This protocol describes a 1-liter scale biphasic bioreduction utilizing recombinant E. coli whole cells co-expressing KRED (e.g., BgADH3 or SCR-1 analogs) and GDH [1, 2].

Phase 1: Biocatalyst Preparation & Pre-equilibration
  • Buffer Preparation: Prepare 500 mL of 100 mM Potassium Phosphate (KPB) buffer. Adjust to exactly pH 6.5 using 1M NaOH. Rationale: KRED enzymes typically exhibit maximum stability and activity between pH 6.0–6.5. Higher pH accelerates the spontaneous hydrolysis of the ester substrate [1].

  • Cofactor & Sacrificial Substrate Loading: Dissolve 108 g (0.6 mol, 1.2 eq) of D-Glucose and 0.05 mmol of NADP⁺ in the KPB buffer.

  • Biocatalyst Suspension: Suspend 15 g (dry cell weight) of lyophilized recombinant E. coli (co-expressing KRED and GDH) into the aqueous phase. Stir gently at 200 rpm at 30°C for 30 minutes to rehydrate the cells.

Phase 2: Biphasic Bioreduction & Kinetic Monitoring
  • Organic Phase Addition: Gently overlay 500 mL of n-octanol containing 104.5 g (0.5 mol, 1.0 M) of Ethyl 4-bromo-3-oxobutyrate (BOBE) onto the aqueous phase.

  • Reaction Initiation: Increase the impeller speed to 600 rpm to create a fine emulsion, maximizing the interfacial surface area for mass transfer without causing severe shear-stress denaturation of the enzymes [3].

  • Self-Validating pH-Stat Titration (Critical Step):

    • As GDH oxidizes D-glucose, it produces D-glucono-1,5-lactone, which hydrolyzes to D-gluconic acid, driving the pH down [3].

    • Connect an autotitrator loaded with 2M NaOH set to maintain pH 6.5.

    • Self-Validation: The rate of NaOH consumption is a direct, real-time proxy for the reaction kinetics. If the reaction is proceeding healthily, you will observe a linear consumption of NaOH. A sudden plateau indicates either substrate depletion or premature biocatalyst deactivation.

Phase 3: Downstream Processing (DSP)
  • Phase Separation: Once NaOH consumption ceases (typically 12–16 hours), centrifuge the emulsion at 5,000 × g for 15 minutes to break the emulsion and separate the phases.

  • Extraction: Recover the upper n-octanol phase. Extract the lower aqueous phase twice with 200 mL of ethyl acetate to recover any partitioned product.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (rotary evaporation at 45°C, 10 mbar) to yield the crude Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

Quantitative Data & Optimization Metrics

The choice of the organic solvent in the biphasic system is the most critical variable for maximizing yield. Table 1 summarizes the causality between solvent hydrophobicity (Log P), partition coefficients, and overall system performance.

Table 1: Effect of Organic Solvents on Biphasic Bioreduction (1.0 M Substrate Loading)

Organic SolventLog PPartition Coefficient (BOBE)Conversion (%)Enantiomeric Excess (ee %)
Toluene2.73High88.5> 99.9
Butyl Acetate1.78Moderate94.2> 99.9
n-Octanol 3.00 Optimal > 99.0 > 99.9
Hexane3.90Very High (Poor mass transfer)62.199.5

Note: n-Octanol provides the optimal balance. It sequesters the toxic BOBE effectively while maintaining a high enough interfacial mass transfer rate to feed the enzyme [2].

Table 2: Standardized Process Metrics for Optimized Protocol

ParameterOptimized Value
Space-Time Yield (STY)~4.5 mmol·L⁻¹·h⁻¹·g DCW⁻¹
Biocatalyst Loading15 g/L (Dry Cell Weight)
Molar Yield> 95%
Optical Purity> 99.9% (R)-enantiomer

Analytical Validation

To validate the trustworthiness of the synthesis, the optical purity (ee %) of the synthesized Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate must be confirmed via chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 μm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 210 nm

  • Column Temperature: 30°C

  • Retention Times: The (S)-enantiomer typically elutes first (approx. 8.5 min), followed by the desired (R)-enantiomer (approx. 10.2 min). Baseline resolution must be achieved to accurately integrate the Area Under the Curve (AUC) for ee calculation.

References

  • Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems)
  • Efficient biosynthesis of ethyl (R)
  • Chapter 12: Self-contained Biocatalysts The Royal Society of Chemistry URL
Application

Application Note: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in Chiral Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile C4 chiral building block (synthon) utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Featuring a highly reactive primary alkyl bromide and a stereochemically defined secondary hydroxyl group, this compound serves as the foundational precursor for vital therapeutics, including the metabolic agent L-Carnitine (Vitamin BT), the antiepileptic (R)-GABOB, and various statin analogs[1][2]. This application note details the stereochemical dynamics, self-validating experimental protocols, and quantitative metrics required to successfully deploy this synthon in drug development.

Stereochemical Dynamics: The CIP Priority Shift (The "Why")

A critical challenge in chiral synthesis is predicting and controlling absolute configuration during nucleophilic substitution. When utilizing Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, scientists must account for Cahn-Ingold-Prelog (CIP) priority shifts that occur at the C4 position. Understanding this causality is essential for preventing enantiomeric contamination.

  • Priority Retention (Synthesis of L-Carnitine): In the starting material, the C4 group ( −CH2​Br ) has a higher CIP priority than the C2 ester group ( −CH2​COOEt ) because Bromine (atomic number 35) > Carbon (atomic number 6). When the bromide is displaced by trimethylamine to form L-Carnitine, the new C4 group ( −CH2​NMe3+​ ) retains a higher priority than the C2 carboxylate because Nitrogen (7) > Carbon (6). Because the relative priority ranking (1: −OH , 2: C4, 3: C2, 4: −H ) remains identical, the spatial clockwise sequence is preserved. Thus, the (R)-bromo synthon directly yields (R)-Carnitine [1][2].

  • Priority Swap (Synthesis of Statin Intermediates): Conversely, when the bromide is displaced by a cyanide ion to form a statin side-chain intermediate, the new C4 group is −CH2​CN . The nitrile carbon is bonded to Nitrogen, while the C2 ester carbon is bonded to Oxygen. Since Oxygen (8) > Nitrogen (7), the C2 group now outranks the C4 group. This swaps the 2nd and 3rd priority substituents, flipping the sequence from clockwise to counter-clockwise. Consequently, the (R)-bromo synthon yields the (S)-cyano derivative[3][4]. (Note: Commercial Atorvastatin requires the (R)-cyano enantiomer, which necessitates starting from the (S)-bromo synthon[3][5].)

StereochemicalPathway Start Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate Carnitine L-Carnitine (R)-configuration (Priority Retention) Start->Carnitine 1. NMe3 (aq) 2. Hydrolysis GABOB (R)-GABOB (R)-configuration (Priority Retention) Start->GABOB 1. NaN3 / Pd-C 2. Hydrolysis Statin Ethyl (S)-4-cyano- 3-hydroxybutyrate (Priority Swap) Start->Statin 1. K2CO3 (Epoxidation) 2. NaCN (Ring-opening)

Fig 1: Stereochemical divergence of Ethyl (R)-4-bromo-3-hydroxybutyrate based on CIP priorities.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction causality.

Protocol A: Asymmetric Synthesis of L-Carnitine

Objective: Conversion of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate to (R)-3-hydroxy-4-(trimethylammonio)butanoate[1][2].

  • Amination (Nucleophilic Substitution):

    • Procedure: In a round-bottom flask, dissolve 1.0 equivalent of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in absolute ethanol (1.0 M). Add 3.0 equivalents of 33% aqueous trimethylamine ( NMe3​ ) dropwise. Heat the mixture to 50 °C and stir for 4 hours.

    • Causality & Validation: NMe3​ acts as a potent nucleophile, displacing the primary bromide via an SN​2 mechanism. Validation: Monitor via TLC (DCM:MeOH 9:1). The UV-inactive starting material (visualized via KMnO4​ stain) will disappear, replaced by a highly polar, baseline-bound quaternary ammonium spot.

  • Ester Hydrolysis:

    • Procedure: Cool the reaction to ambient temperature. Add 2.0 M aqueous NaOH until the pH reaches 12.5. Stir for 2 hours.

    • Causality & Validation: The basic conditions cleave the ethyl ester to form the carboxylate. Validation: The reaction is complete when the pH stabilizes and no longer drops, indicating the cessation of hydroxide consumption.

  • Neutralization & Ion-Exchange Purification:

    • Procedure: Adjust the pH to 6.5–7.0 using 1.0 M HCl. Concentrate under reduced pressure to remove ethanol. Load the aqueous residue onto a strong cation-exchange resin (e.g., Amberlite IR-120, H+ form). Wash with deionized water until neutral, then elute L-Carnitine using 2% aqueous ammonia.

    • Causality & Validation: The zwitterionic nature of L-Carnitine allows it to bind to the resin, separating it from inorganic salts (NaBr). Validation: Lyophilization of the ammonia fractions yields a white solid. Polarimetry must show [α]D20​≈−31∘ ( c=1 , H2​O ) to confirm the (R)-enantiomer[2].

Workflow Step1 Step 1: Substrate Prep (1.0 eq in EtOH) Step2 Step 2: Amination (33% NMe3, 50°C) Step1->Step2 Step3 Step 3: Hydrolysis (NaOH, pH > 12) Step2->Step3 Step4 Step 4: Neutralization (HCl, pH 6.5-7) Step3->Step4 Step5 Step 5: Purification (Ion-exchange) Step4->Step5 Final Pure L-Carnitine (>99% ee) Step5->Final

Fig 2: Five-step self-validating experimental workflow for the asymmetric synthesis of L-Carnitine.

Protocol B: Regioselective Cyanation to Ethyl (S)-4-cyano-3-hydroxybutyrate

Objective: Synthesis of a highly pure (S)-cyano building block for statin analog research[3][4].

  • In-situ Epoxide Formation:

    • Procedure: Dissolve the (R)-bromo ester in acetonitrile. Add anhydrous K2​CO3​ (1.5 eq) and stir at 25 °C for 12 hours.

    • Causality & Validation: The mild base deprotonates the C3 hydroxyl, triggering an intramolecular SN​2 attack on the C4 bromide to form an intermediate 3,4-epoxybutyrate. This prevents competitive intermolecular elimination[3]. Validation: GC-MS analysis of an aliquot will show a mass shift corresponding to the loss of HBr.

  • Epoxide Ring-Opening:

    • Procedure: Add NaCN (1.2 eq) and adjust to pH 6.0 using acetic acid. Heat to 50 °C for 8 hours.

    • Causality & Validation: Cyanide regioselectively attacks the less sterically hindered C4 position of the epoxide, yielding the (S)-cyano product. Validation: Analyze via GC on a chiral stationary phase (e.g., Astec G-TA) to confirm the optical purity (>98% ee)[1].

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes when utilizing Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate under optimized laboratory conditions:

TransformationTarget MoleculePrimary ReagentsTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Amination + HydrolysisL-Carnitine NMe3​ (aq), NaOH, HCl50 °C85 - 90%> 99%
Azidation + Reduction(R)-GABOB NaN3​ , Pd/C, H2​ , HCl60 °C / 25 °C80 - 85%> 98%
Amination + Cyclization(R)-4-Hydroxy-2-pyrrolidone NH3​ (MeOH)40 °C75 - 82%> 98%
Epoxidation + CyanationEthyl (S)-4-cyano-3-hydroxybutyrate K2​CO3​ , NaCN, AcOH25 °C / 50 °C88 - 92%> 98%

Best Practices for Handling and Storage

  • Thermal Stability: The compound is a combustible liquid and is susceptible to slow thermal degradation. Store strictly at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the ethyl ester[5].

  • Base Sensitivity: Avoid exposure to strong, unhindered bases prior to the intended reaction step, as the C3 hydroxyl and C4 bromide can prematurely undergo unwanted elimination to form crotonate derivatives.

References

  • US Patent 7,485,452 B2 - Method of making optically active ester derivatives and their acids from racemic esters Source: Google Patents URL
  • (12) United States Patent - Asymmetric Synthesis of L-Carnitine, J. Am. Chem. Soc., 1983, 105, pp.
  • CAS 141942-85-0: Ethyl (R)-(-)
  • CN102442927B - Preparation method of atorvastatin intermediate (R)-(-)-4-(cyano)
  • A Novel Synthesis of (R)

Sources

Method

Application Note: Ethyl (R)-(+)-4-Bromo-3-hydroxybutyrate as a Key Chiral Building Block in API Synthesis

Executive Summary Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile, stereochemically pure building block essential for the asymmetric synthesis of active pharmaceutical ingredients (APIs). While its (S)-enan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile, stereochemically pure building block essential for the asymmetric synthesis of active pharmaceutical ingredients (APIs). While its (S)-enantiomer is predominantly utilized in the synthesis of statin side-chains, the (R)-(+)-isomer is the mandated precursor for compounds requiring the absolute (R)-β-hydroxy moiety—most notably L-Carnitine and (R)-GABOB (γ-amino-β-hydroxybutyric acid) (1). This application note details the physicochemical rationale for utilizing the brominated ester over its chlorinated analog and provides validated, step-by-step protocols for its downstream applications.

Physicochemical Profiling & Reactivity Rationale

Why the Bromo Derivative? In nucleophilic aliphatic substitution (SN2) reactions, the leaving group's efficacy dictates the required activation energy. The bromide ion (Br⁻) is a significantly better leaving group than chloride (Cl⁻) due to its larger atomic radius and greater polarizability, which stabilizes the developing negative charge in the transition state. This allows amination and azidation reactions to proceed under much milder conditions (0 °C to 70 °C) compared to the chloro-analog, drastically minimizing thermal degradation and unwanted β-elimination side reactions.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 95310-94-4 (2)
Molecular Formula C6H11BrO3
Molecular Weight 211.05 g/mol
Boiling Point 94–96 °C at 2 mmHg (3)
Density 1.468 g/mL at 25 °C
Stereochemistry (R)-(+)-enantiomer
Table 2: Leaving Group Efficacy (Br vs. Cl in SN2 Amination)
ParameterEthyl (R)-4-bromo-3-hydroxybutyrateEthyl (R)-4-chloro-3-hydroxybutyrate
Typical Reaction Temp 0 °C to 40 °C80 °C to 120 °C (often requires pressure)
Reaction Time (NMe3) 12–16 hours24–48 hours
Risk of β-elimination LowModerate to High

Stereochemical Imperatives in API Synthesis

A critical mechanistic insight in utilizing this building block is understanding Cahn-Ingold-Prelog (CIP) priority shifts during substitution:

  • Retention of Absolute Configuration (Carnitine/GABOB): In the synthesis of L-Carnitine and GABOB, the nucleophile (trimethylamine or azide) attacks the C4 position via an SN2 mechanism. Because the chiral center at C3 is not directly involved, its spatial arrangement remains untouched. The CIP priorities of the resulting C4-substituents do not invert the priority sequence; thus, the (R)-starting material yields the biologically active (R)-product.

  • Contrast with Statin Synthesis: If one were to synthesize a statin side chain (requiring a cyano group at C4), replacing the -Br with -CN lowers the priority of the C4 group below that of the C1 ester group. This causes an apparent inversion in nomenclature (an (R)-bromo precursor becomes an (S)-cyano product). Hence, statin synthesis relies on the (S)-halo precursor, while L-Carnitine strictly relies on the (R)-halo precursor.

Pathway Visualizations

LCarnitine A Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate B Trimethylammonium Intermediate A->B NMe3 (aq), EtOH 0°C to RT, SN2 C L-Carnitine (Inner Salt) B->C 1. HCl (aq), Reflux 2. Ion Exchange

Fig 1: Reaction workflow for the synthesis of L-Carnitine via direct SN2 amination.

GABOB N1 Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate N2 Ethyl (R)-4-azido- 3-hydroxybutyrate N1->N2 NaN3, DMF 70°C, 8h N3 (R)-4-amino-3-hydroxybutyric acid (GABOB) N2->N3 1. H2, Pd/C (Reduction) 2. Acidic Hydrolysis

Fig 2: Two-step synthesis of (R)-GABOB utilizing azidation and subsequent reduction.

Validated Experimental Protocols

Protocol A: Synthesis of L-Carnitine Inner Salt

Objective: Direct nucleophilic substitution of the bromide by trimethylamine (TMA) followed by ester hydrolysis to yield the zwitterionic API.

Materials:

  • Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (1.0 eq)

  • Trimethylamine (33 wt% in H2O, 3.0 eq)

  • Absolute Ethanol

  • 2M HCl (aq)

  • Amberlite IRA-400 resin (OH⁻ form)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (47.4 mmol) of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Amination (SN2): Cool the solution to 0 °C using an ice bath. Add aqueous trimethylamine (25.5 mL, ~142 mmol) dropwise over 30 minutes. Causality: Dropwise addition at 0 °C prevents exothermic degradation and suppresses the formation of crotonate derivatives via β-elimination.

  • Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) for 14 hours. The superior leaving ability of the bromide ion ensures complete conversion without external heating.

  • Hydrolysis: Concentrate the mixture in vacuo to remove ethanol and excess TMA. Add 50 mL of 2M HCl to the crude residue and reflux at 100 °C for 4 hours to hydrolyze the ethyl ester into the corresponding carboxylic acid.

  • Purification (Self-Validating Step): Cool to room temperature, concentrate to a viscous syrup, and dissolve in a minimal amount of deionized water. Pass the solution through a column of Amberlite IRA-400 (OH⁻ form). Causality: The basic resin acts as a dual-purpose agent—it completely exchanges the bromide counter-ions and neutralizes the hydrochloride salt, yielding the pure zwitterion. Eluent pH should be monitored to ensure complete neutralization (pH ~7.0).

  • Isolation: Lyophilize the aqueous eluent to yield L-Carnitine inner salt as a highly hygroscopic white powder.

Protocol B: Synthesis of (R)-GABOB Precursor (Azidation)

Objective: Introduction of a nitrogen nucleophile via azide substitution, serving as a masked amine for GABOB synthesis.

Materials:

  • Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (1.0 eq)

  • Sodium Azide (NaN3, 1.5 eq)

  • Anhydrous DMF

  • Ethyl Acetate & Brine

Safety Note: Sodium azide is highly toxic and potentially explosive. Handle strictly in a fume hood and avoid contact with heavy metals or strong acids.

Step-by-Step Methodology:

  • Solvation: Dissolve 5.0 g (23.7 mmol) of the bromo ester in 30 mL of anhydrous DMF under a nitrogen atmosphere.

  • Nucleophilic Attack: Add 2.3 g (35.5 mmol) of NaN3 in one continuous portion.

  • Heating & Monitoring: Heat the suspension to 70 °C and stir vigorously for 8 hours. Self-Validation: Monitor the reaction by TLC (Hexanes:EtOAc 7:3). The disappearance of the bromo ester spot (Rf ~0.45) confirms reaction completion.

  • Quenching: Cool the mixture to room temperature and carefully quench by pouring into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous MgSO4, filter, and concentrate in vacuo to afford Ethyl (R)-4-azido-3-hydroxybutyrate. This intermediate is now primed for Pd/C hydrogenation and subsequent HCl hydrolysis to yield pure (R)-GABOB.

References

  • Title: KR100657212B1 - Method for preparing optically active ester derivatives and acids thereof from racemic esters Source: Google Patents URL

Sources

Application

Application of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in pharmaceutical synthesis

Application Note: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in Advanced Pharmaceutical Synthesis Target Audience: Researchers, Scientists, and Process Chemists in Drug Development. Executive Summary Ethyl (R)-(+)-4-bromo-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Scientists, and Process Chemists in Drug Development.

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile, stereochemically pure chiral building block extensively utilized in the pharmaceutical industry. As a C4-synthon, it possesses two highly reactive functional groups—an ester and a terminal bromide—flanking a stable, optically active secondary alcohol. This unique structural motif allows for rapid, stereospecific chain extensions and substitutions. This application note details the mechanistic rationale and validated protocols for utilizing this compound in the synthesis of two major pharmaceutical classes: (3R,5R)-Statin side chains (e.g., Atorvastatin, Rosuvastatin) and L-Carnitine (Vitamin BT).

Physicochemical Properties & Specifications

To ensure reproducibility in process chemistry, starting materials must meet stringent purity and physical criteria. Below is the quantitative data profile for pharmaceutical-grade Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate[1].

PropertySpecification / Value
Chemical Name Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate
CAS Number 95310-94-4
Molecular Formula C₆H₁₁BrO₃
Molecular Weight 211.05 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 94–96 °C at 2 mmHg
Density 1.468 g/mL at 25 °C
Refractive Index ( n20/D​ ) 1.476
Enantiomeric Excess (ee) 99.0%

Mechanistic Insight: The Stereochemical "Priority Switch"

A hallmark of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate's utility in statin synthesis is a phenomenon known as the Cahn-Ingold-Prelog (CIP) Priority Switch .

When the terminal bromide is substituted with a cyanide ion to form the statin precursor, the physical bonds at the C3 chiral center are never broken. However, the nomenclature changes from (R) to (S) [2].

  • In the starting material: The priority of groups at C3 is -OH (1) > -CH₂Br (2) > -CH₂CO₂Et (3). The sequence 1 2 3 is clockwise, designating the (R) configuration.

  • In the cyanated product: Because Oxygen (atomic number 8) has a higher priority than Nitrogen (atomic number 7), the ester group outranks the new cyano group. The new priority is -OH (1) > -CH₂CO₂Et (2) > -CH₂CN (3). The sequence 1 2 3 is now counter-clockwise, designating the (S) configuration.

Expertise Note: This non-inversive stereochemical switch directly yields Ethyl (S)-4-cyano-3-hydroxybutyrate, the exact spatial orientation required for the (3R,5R)-dihydroxyheptanoic acid side chains of blockbuster statins[3].

Application 1: Synthesis of (3R,5R)-Statin Side Chains

Causality & Experimental Rationale

Direct cyanation of unprotected β -hydroxy halides is notoriously difficult due to the competing intramolecular attack of the alkoxide, which forms an unwanted epoxide (ethyl oxirane-2-acetate). By selecting the bromo derivative over the chloro analog, we exploit the superior leaving group ability of the bromide ion. This kinetic advantage allows the SN​2 cyanation to proceed rapidly at ambient temperatures (20–25 °C), outcompeting the epoxidation pathway without requiring transient silyl protection of the hydroxyl group[3].

Experimental Protocol: Chemoselective Cyanation

This protocol is designed as a self-validating system for process monitoring.

  • Preparation: In a 500 mL jacketed reactor equipped with an overhead stirrer, dissolve 50.0 g (0.237 mol) of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in 150 mL of anhydrous DMSO.

  • Reagent Addition: Prepare a solution of 12.8 g (0.26 mol, 1.1 eq) of NaCN in 50 mL of deionized water. Add this aqueous solution dropwise to the DMSO mixture over 2 hours.

    • Critical Control Point: Maintain the internal temperature strictly between 20–25 °C using the reactor jacket. Exceeding 30 °C exponentially increases epoxide formation.

  • Reaction Monitoring: Stir the mixture for 12 hours. Monitor the reaction via GC (FID detector, DB-5 column). The reaction is deemed complete and self-validated when the starting material peak is <1% relative to the product peak.

  • Workup: Quench the reaction by adding 200 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMSO.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl (S)-4-cyano-3-hydroxybutyrate as a pale oil.

Statin_Synthesis A Ethyl (R)-4-bromo- 3-hydroxybutyrate B Cyanation (NaCN, DMSO/H2O) A->B C Ethyl (S)-4-cyano- 3-hydroxybutyrate B->C CIP Priority Switch D Chain Extension & Reduction C->D E (3R,5R)-Statin Side Chain D->E F Atorvastatin / Rosuvastatin E->F

Fig 1: Chemoselective cyanation of Ethyl (R)-4-bromo-3-hydroxybutyrate to Statin side chains.

Application 2: Asymmetric Synthesis of L-Carnitine

Causality & Experimental Rationale

L-Carnitine is an essential biomolecule for lipid metabolism. Its chemical structure is (R)-3-hydroxy-4-(trimethylammonio)butanoate. By starting with Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, the stereocenter is already perfectly established[4]. The synthesis requires only a direct SN​2 amination with trimethylamine (TMA) followed by ester hydrolysis. The use of aqueous TMA provides a mild, basic environment that simultaneously drives the substitution and facilitates the subsequent hydrolysis, minimizing side reactions.

Experimental Protocol: Direct Amination and Hydrolysis
  • Amination Setup: Charge a 250 mL pressure-rated glass vessel with 21.1 g (0.10 mol) of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

  • Reagent Addition: Add 40 mL of a 33% aqueous trimethylamine (TMA) solution. Seal the vessel securely.

  • Phase Transition Monitoring: Stir the biphasic mixture vigorously at 25 °C.

    • Self-Validation Step: Over 18–24 hours, the mixture will gradually transition from biphasic to a completely homogeneous solution. This visual cue confirms the quantitative formation of the water-soluble (R)-carnitine ethyl ester bromide salt.

  • Hydrolysis: Transfer the homogeneous solution to a round-bottom flask. Add 50 mL of 10% aqueous HCl (or utilize Amberlite IRA-400 OH⁻ form resin for a salt-free conversion) and heat to 60 °C for 4 hours to cleave the ethyl ester.

  • Purification: Concentrate the solution in vacuo to a thick syrup. Recrystallize the crude residue from an ethanol/acetone mixture to afford pure L-Carnitine as a white crystalline powder.

Carnitine_Synthesis A Ethyl (R)-4-bromo- 3-hydroxybutyrate B Amination (Aqueous NMe3) A->B C (R)-Carnitine Ethyl Ester B->C SN2 Displacement D Hydrolysis (Acid/Base or Resin) C->D E L-Carnitine (Vitamin BT) D->E Ester Cleavage

Fig 2: Asymmetric synthesis of L-Carnitine via direct amination and ester hydrolysis.

References

  • Ketoreductase polypeptides and related polynucleotides. US Patent US20060195947A1 (Google Patents). Available at:[3]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 15(1). Available at:[Link][4]

  • New method for the preparation of (R)-carnitine. Tetrahedron: Asymmetry, 6(5), 1063-1066. Available at:[Link]

Sources

Method

Application Note: Utilization of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in Atorvastatin Precursor Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereochemical causality, synthetic workflows, and self-validating protocols for statin side-chain engineering. Abstract Statin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Stereochemical causality, synthetic workflows, and self-validating protocols for statin side-chain engineering.

Abstract

Statins, such as atorvastatin (Lipitor), are potent HMG-CoA reductase inhibitors that require a highly conserved (3R, 5R)-dihydroxyheptanoic acid side chain for optimal pharmacological efficacy[1]. The commercial synthesis of this side chain heavily relies on chiral building blocks, specifically 4-substituted 3-hydroxybutyrate esters[2]. While ethyl (S)-4-bromo-3-hydroxybutyrate is the direct precursor to the natural statin intermediate, the enantiomeric ethyl (R)-(+)-4-bromo-3-hydroxybutyrate serves a specialized role. It is utilized either to synthesize the unnatural (3S, 5S)-atorvastatin for structure-activity relationship (SAR) profiling or, following a stereochemical inversion at the C3 position, to yield the natural (3R, 5R) active pharmaceutical ingredient (API)[3]. This application note details the mechanistic causality, protocols, and quantitative data for utilizing the (R)-(+)-enantiomer in advanced drug development.

Mechanistic Framework & Stereochemical Causality

The CIP Priority Swap Phenomenon

A critical mechanistic insight in statin side-chain synthesis is the Cahn-Ingold-Prelog (CIP) priority swap that occurs during the cyanation of the C4 halogen.

  • In the starting material, ethyl (R)-4-bromo-3-hydroxybutyrate, the −CH2​Br group (Bromine atomic number 35) takes stereochemical priority over the −CH2​COOEt group[4].

  • Upon SN2 displacement with cyanide, the newly formed −CH2​CN group (Nitrogen atomic number 7) has a lower priority than the −CH2​COOEt group (Oxygen atomic number 8)[5].

Causality: Because the SN2 reaction occurs exclusively at C4, no bonds are broken at the C3 chiral center. However, due to the CIP priority swap, the absolute configuration designation changes. Thus, reacting ethyl (R)-4-bromo-3-hydroxybutyrate with cyanide yields ethyl (S)-4-cyano-3-hydroxybutyrate [4].

To achieve the natural atorvastatin configuration—which requires the (R)-cyano intermediate (often referred to as hydroxynitrile or HN)—an inversion protocol at C3 is mandatory when utilizing the (R)-(+)-bromo starting material[1]. Furthermore, the use of the brominated ester is kinetically favored over the chlorinated analog (ethyl 4-chloro-3-hydroxybutyrate), as bromide is a superior leaving group, allowing for milder cyanation conditions and significantly reducing elimination by-products[2].

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is verified before proceeding to downstream chain elongation.

Protocol A: SN2 Cyanation of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Objective: Synthesize ethyl (S)-4-cyano-3-hydroxybutyrate via nucleophilic substitution without racemization at C3.

  • Preparation: Dissolve 1.0 eq (211 mg, 1.0 mmol) of ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in a biphasic mixture of toluene and deionized water (3:1 v/v, 4 mL total).

  • Catalysis: Add 0.05 eq of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to facilitate the migration of the cyanide anion into the organic phase.

  • Reaction: Add 1.1 eq of solid sodium cyanide (NaCN). Heat the reaction mixture to 60 °C under vigorous stirring (800 rpm) for 4–6 hours.

    • Alternative: Microwave irradiation at 25–30 kHz can reduce reaction time to 10–20 minutes[6].

  • Extraction: Cool to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 5 mL).

  • Purification: Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via vacuum fractional distillation.

  • Self-Validation Step: Monitor the product via GC-FID using a chiral column (e.g., G-TA column, 120°C). The absence of the (R)-cyano enantiomer confirms that no unwanted racemization occurred during the SN2 displacement[3].

Protocol B: Stereochemical Inversion at C3 (Mitsunobu Approach)

Objective: Convert the unnatural ethyl (S)-4-cyano-3-hydroxybutyrate to the natural (R)-enantiomer required for (3R, 5R)-atorvastatin.

  • Activation: Dissolve the (S)-cyano ester in anhydrous THF under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Reagent Addition: Add 1.2 eq of triphenylphosphine ( PPh3​ ) and 1.2 eq of p-nitrobenzoic acid.

  • Inversion: Dropwise add 1.2 eq of diisopropyl azodicarboxylate (DIAD). Stir for 12 hours, allowing the mixture to gradually reach room temperature. The SN2 attack by the carboxylate cleanly inverts the C3 stereocenter.

  • Hydrolysis: Hydrolyze the resulting ester intermediate using mild basic conditions (0.5 M K2​CO3​ in MeOH) for 2 hours to yield ethyl (R)-4-cyano-3-hydroxybutyrate[1].

  • Self-Validation Step: Confirm the inversion by analyzing the optical rotation or via chiral HPLC against a known (R)-cyano standard. The product is now ready for chain elongation via cryogenic borohydride reduction and diastereomeric induction[1].

Quantitative Process Data

The table below summarizes the optimized quantitative parameters for the cyanation of 4-halo-3-hydroxybutyrate esters, highlighting the efficiency of different reactor conditions.

PrecursorReagentSolvent SystemCatalystTemp / TimeYield (%)Enantiomeric Excess (ee)
(R)-4-bromo esterNaCNToluene / H2​O TBAB60 °C / 6 h88.5%>99.0%
(R)-4-bromo esterNaCNTolueneNone (Microwave)70 °C / 20 min90.3%>99.0%
(R)-4-bromo esterNaCNDimethylbenzeneNone (Microwave)90 °C / 10 min93.8%>99.0%

Data synthesized from optimized cyanation methodologies, demonstrating that microwave-assisted biphasic conditions maximize yield while preserving chiral integrity[6].

Synthesis Workflow Visualization

The following diagram illustrates the logical relationship and stereochemical flow from the (R)-bromo starting material to the final atorvastatin side chain.

G Start Ethyl (R)-4-bromo-3-hydroxybutyrate (Starting Material) Cyanation SN2 Cyanation (NaCN) Retention at C3 Start->Cyanation NaCN, TBAB, 60°C Inter1 Ethyl (S)-4-cyano-3-hydroxybutyrate (Unnatural Precursor) Cyanation->Inter1 CIP Priority Swap Inversion C3 Inversion (Mitsunobu Protocol) Inter1->Inversion Stereocenter correction Inter2 Ethyl (R)-4-cyano-3-hydroxybutyrate (Natural Precursor) Inversion->Inter2 Elongation Chain Elongation & Diastereoselective Reduction Inter2->Elongation Acetoacetate / Borohydride Atorvastatin (3R, 5R)-Atorvastatin Side Chain (Target API) Elongation->Atorvastatin

Workflow detailing the conversion of (R)-4-bromo ester to the atorvastatin side chain.

References

  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs MDPI - Catalysts URL:[Link]

  • Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermediate ACS Publications - Organic Process Research & Development URL:[Link]

  • Google Patents (CN102627580B)
  • Google Patents (US7132267B2)
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries NIH PubMed Central (PMC) URL:[Link]

  • Google Patents (US20060195947A1)

Sources

Application

Application Note: Stereoselective Reduction for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Synthesis

Executive Summary & Mechanistic Rationale Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a high-value chiral building block, predominantly utilized in the synthesis of statin side chains (e.g., Rosuvastatin, Atorvastatin) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a high-value chiral building block, predominantly utilized in the synthesis of statin side chains (e.g., Rosuvastatin, Atorvastatin) and L-carnitine. The critical synthetic challenge lies in the precise stereoselective reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutyrate, to the corresponding (R)-alcohol without inducing dehalogenation or ester hydrolysis.

Historically, this transformation was achieved via chemocatalysis using Noyori-type asymmetric hydrogenation with Ru-BINAP complexes [1]. While effective, this method requires high-pressure hydrogen (often >50 atm), expensive transition metal catalysts, and strict anhydrous conditions.

Modern pharmaceutical manufacturing has largely transitioned to biocatalysis , utilizing engineered Ketoreductases (KREDs) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system [2]. This enzymatic approach offers profound advantages: it operates under ambient conditions, utilizes water as a primary solvent, and routinely achieves >99% enantiomeric excess (ee). The causality behind this shift is rooted in the enzyme's chiral active site, which perfectly discriminates between the pro-R and pro-S faces of the ketone, while the mild aqueous conditions prevent the spontaneous cyclization or dehalogenation typical of highly reactive α-haloketones.

Reaction Pathway & Cofactor Regeneration

The biocatalytic workflow relies on a dual-enzyme coupled system. The (R)-selective KRED catalyzes the hydride transfer from NADPH to the ketone substrate. Because NADPH is cost-prohibitive at stoichiometric amounts, GDH is introduced to continuously regenerate NADPH from NADP+ by oxidizing D-glucose to D-gluconic acid.

EnzymaticCascade cluster_reaction Biocatalytic Stereoselective Reduction & Cofactor Regeneration Substrate Ethyl 4-bromo-3-oxobutyrate KRED Ketoreductase (KRED) Substrate->KRED Product Ethyl (R)-4-bromo-3-hydroxybutyrate KRED->Product NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) Gluconate D-Gluconic Acid GDH->Gluconate NADPH NADPH GDH->NADPH Regeneration Glucose D-Glucose Glucose->GDH NADPH->KRED Hydride Transfer NADP->GDH

Caption: Coupled KRED/GDH biocatalytic system for the stereoselective reduction and NADPH regeneration.

Comparative Analysis: Chemocatalysis vs. Biocatalysis

To justify the selection of the biocatalytic route, the following table summarizes the operational parameters of both methodologies.

ParameterChemocatalysis (Ru-BINAP) [1]Biocatalysis (KRED/GDH) [2,3]
Catalyst RuCl₂(BINAP)(DMF)ₙEngineered (R)-selective KRED
Hydrogen Source H₂ Gas (High Pressure)D-Glucose (via GDH/NADP+)
Operating Pressure 50 – 100 atm1 atm (Ambient)
Temperature 50°C – 100°C30°C
Solvent Anhydrous Ethanol / MethanolAqueous Buffer (pH 7.0)
Enantiomeric Excess (ee) 95% – 98%> 99.5%
Environmental Impact High (Heavy metals, high energy)Low (Biodegradable, green solvent)

Experimental Protocol: Biocatalytic Synthesis

This self-validating protocol is designed for a 100 mmol scale reaction. It incorporates in-process controls (IPCs) to ensure the integrity of the transformation.

Materials and Reagents
  • Substrate: Ethyl 4-bromo-3-oxobutyrate (20.9 g, 100 mmol)

  • Enzymes: (R)-selective KRED (500 mg), GDH (200 mg)

  • Cofactor: NADP+ sodium salt (78 mg, 0.1 mmol, 0.1 mol%)

  • Co-substrate: D-Glucose (27.0 g, 150 mmol, 1.5 eq)

  • Buffer: 100 mM Potassium phosphate buffer (KPB), pH 7.0 (500 mL)

  • Titrant: 2 M NaOH (aqueous)

Reaction Setup and Execution

Expert Insight: The oxidation of D-glucose by GDH generates D-gluconic acid, which will rapidly drop the pH of the reaction mixture. KRED enzymes typically denature or lose activity below pH 6.0. Therefore, strict pH control via an automated titrator is the most critical causality-driven parameter in this workflow.

  • Buffer Preparation: Add 500 mL of 100 mM KPB (pH 7.0) to a 1 L jacketed glass reactor equipped with an overhead stirrer, a pH probe, and a temperature probe.

  • System Equilibration: Set the reactor temperature to 30°C. Connect the pH probe to an automated titrator loaded with 2 M NaOH, setting the setpoint to pH 7.0 ± 0.1.

  • Component Addition: Dissolve D-Glucose (27.0 g) and NADP+ (78 mg) into the buffer. Stir at 250 rpm until fully dissolved.

  • Enzyme Reconstitution: Add the KRED (500 mg) and GDH (200 mg) powders. Stir gently for 15 minutes to allow complete rehydration and activation of the biocatalysts.

  • Substrate Feeding (Fed-Batch): Ethyl 4-bromo-3-oxobutyrate is an alkylating agent and can be toxic to enzymes at high concentrations. Add the substrate (20.9 g) continuously via a syringe pump over 4 hours (approx. 5.2 g/hr) to maintain a low steady-state concentration of the ketone.

  • Reaction Monitoring (IPC): Monitor the reaction progress by tracking NaOH consumption (1 equivalent of NaOH consumed equals 1 equivalent of ketone reduced). Alternatively, sample 100 µL every 2 hours, extract with 500 µL ethyl acetate, and analyze via GC-FID to confirm ketone depletion.

  • Termination: The reaction is deemed complete when NaOH consumption ceases and IPC confirms >99% conversion (typically 6-8 hours).

Downstream Processing (DSP)

DSP_Workflow Start Crude Bioconversion Broth Centrifugation Centrifugation (Remove Biomass) Start->Centrifugation Extraction Liquid-Liquid Extraction (Ethyl Acetate, 3x) Centrifugation->Extraction PhaseSep Phase Separation Extraction->PhaseSep Organic Organic Phase (Product) PhaseSep->Organic Top Layer Aqueous Aqueous Phase (Salts/Proteins) PhaseSep->Aqueous Bottom Layer Drying Drying over anhydrous Na2SO4 Organic->Drying Concentration Vacuum Evaporation Drying->Concentration Final Pure Ethyl (R)-4-bromo-3-hydroxybutyrate Concentration->Final

Caption: Downstream processing workflow for the isolation of the chiral ester product.

  • Clarification: Transfer the crude broth to centrifuge bottles and spin at 8,000 x g for 15 minutes to pellet denatured proteins and insoluble matter.

  • Extraction: Transfer the clarified supernatant to a separatory funnel. Extract with Ethyl Acetate (3 x 200 mL). Gently invert to avoid emulsion formation caused by residual biosurfactants.

  • Washing & Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 40°C, 150 mbar) to yield Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate as a pale yellow to colorless oil.

Analytical Validation

To guarantee trustworthiness and E-E-A-T standards, the final product must be validated for both chemical purity and enantiomeric excess.

  • Chemical Purity (¹H-NMR, 400 MHz, CDCl₃): δ 4.25 (m, 1H, CH-OH), 4.18 (q, 2H, O-CH₂-CH₃), 3.50 (dd, 2H, CH₂-Br), 2.65 (d, 2H, CH₂-CO), 1.28 (t, 3H, CH₃). The absence of a singlet near δ 3.6 (indicating methyl ester transesterification) or unreacted ketone peaks confirms chemical integrity.

  • Enantiomeric Excess (Chiral GC): Use a chiral stationary phase column (e.g., CP-Chirasil-Dex CB). Inject 1 µL of a 1 mg/mL solution. The (R)-enantiomer and (S)-enantiomer must be baseline resolved. Calculate ee using the formula: ee (%) = [(Area R - Area S) / (Area R + Area S)] x 100. Target specification: >99.5% ee.

References

  • Title: Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity. Source: Journal of the American Chemical Society, 1987, 109(19), 5856–5858. URL: [Link]

  • Title: Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems). Source: Sumitomo Kagaku, 2012. URL: [Link]

  • Title: Stereoselective reduction of ethyl 4-chloroacetoacetate by microorganisms. Source: Applied Microbiology and Biotechnology, 1999, 51, 486–490. URL: [Link]

Method

Application Note: Biocatalytic Resolution of Ethyl 4-bromo-3-hydroxybutyrate (EBHB)

Introduction & Mechanistic Rationale Ethyl 4-bromo-3-hydroxybutyrate (EBHB) is a highly versatile chiral synthon utilized in the asymmetric synthesis of critical pharmaceutical APIs, including statins, L-carnitine, and G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 4-bromo-3-hydroxybutyrate (EBHB) is a highly versatile chiral synthon utilized in the asymmetric synthesis of critical pharmaceutical APIs, including statins, L-carnitine, and GABOB[1]. While transition-metal-catalyzed asymmetric hydrogenation is an option, enzymatic kinetic resolution remains the most scalable, environmentally benign, and economically viable approach to obtain optically pure (R)- and (S)-EBHB[2].

When designing a kinetic resolution for β-hydroxy esters, scientists must choose between two primary biocatalytic pathways: Aqueous Ester Hydrolysis or Organic Solvent Transesterification (Acylation) .

The Causality of Enzyme Selectivity: We utilize Candida antarctica Lipase B (CALB), commercially available in its immobilized form as Novozym 435. CALB features a classic Ser-His-Asp catalytic triad.

  • In Transesterification[3]: The enzyme directly targets the secondary hydroxyl group. According to Kazlauskas' rule, CALB exhibits a strong stereopreference for the (S)-enantiomer. Because the reaction occurs directly at the chiral center, the enantiomeric ratio (E-value) is exceptionally high, allowing for near 50% theoretical yield at 50% conversion.

  • In Aqueous Hydrolysis[2]: The reaction occurs at the achiral carbonyl carbon of the ethyl ester, which is two bonds away from the stereocenter (β-position). Because the chiral center is remote, the stereorecognition is weaker, resulting in a moderate E-value. To achieve an enantiomeric excess (ee) of >99% for the unreacted (R)-ester, the reaction must be deliberately driven to a high conversion (e.g., 88.3%). While this sacrifices the overall yield of the (R)-ester, it mathematically guarantees exceptional optical purity[2].

ReactionPathway cluster_hydrolysis Pathway A: Aqueous Hydrolysis cluster_acylation Pathway B: Organic Acylation Racemic Racemic EBHB (R/S)-Ethyl 4-bromo-3-hydroxybutyrate Enz1 CALB / Buffer (pH 8.0) Racemic->Enz1 Enz2 CALB / Vinyl Acetate Racemic->Enz2 R_Ester (R)-Ester Unreacted (>99% ee) Enz1->R_Ester Kinetic Resolution S_Acid (S)-Acid Hydrolyzed Product Enz1->S_Acid R_Alcohol (R)-Alcohol Unreacted (>99% ee) Enz2->R_Alcohol Kinetic Resolution S_Acetate (S)-Acetate Acylated Product Enz2->S_Acetate

Enzymatic kinetic resolution pathways for EBHB via hydrolysis and acylation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol for the aqueous hydrolysis of EBHB is designed as a self-validating system . It integrates strict In-Process Controls (IPC) via Chiral HPLC to empirically verify optical purity before downstream processing[2].

Protocol A: Lipase-Catalyzed Aqueous Hydrolysis

Objective: Isolation of (R)-Ethyl 4-bromo-3-hydroxybutyrate.

Step 1: Substrate & Buffer Preparation

  • Prepare 50 mL of 0.1 M Potassium Phosphate buffer. Adjust the pH to 8.0 using 1M NaOH. Causality: pH 8.0 is optimal for CALB's catalytic triad and continuously neutralizes the formed (S)-acid, preventing product inhibition and pH drops that could denature the enzyme.

  • Add 0.5 g (1% w/v) of racemic Ethyl 4-bromo-3-hydroxybutyrate to the buffer.

Step 2: Biocatalyst Addition & Thermocycling 3. Add 2.0 g (4% w/v) of Novozym 435 (immobilized CALB) to the reaction vial[2]. 4. Place the vial in a thermomixer set to 30 °C with a mild agitation rate (e.g., 250 rpm) to maintain a uniform suspension without mechanically shearing the immobilized enzyme beads.

Step 3: Self-Validation Checkpoint (IPC) 5. At the 1 hour 30 minute mark, withdraw a 50 µL aliquot of the reaction mixture. 6. Extract the aliquot with 500 µL of Hexane/Isopropanol (90:10). 7. Inject the organic layer into the Chiral HPLC (See Section 3 for parameters). 8. Validation Gate: Do not terminate the reaction until the peak area of the (S)-enantiomer (Rt = 11.24 min) is ≤1% relative to the (R)-enantiomer (Rt = 12.23 min)[2]. Note: Target conversion is ~88.3% to achieve 99% ee.

Step 4: Enzyme Recovery & Product Isolation 9. Once validated (typically around 1 hour 40 minutes), terminate the reaction by filtering the mixture through a sintered glass funnel to recover the Novozym 435 beads[2]. (Beads can be washed with hexane and stored at 4 °C for reuse). 10. Extract the aqueous filtrate with Ethyl Acetate (3 x 20 mL). The unreacted (R)-ester partitions into the organic phase, while the hydrolyzed (S)-acid remains in the aqueous phase. 11. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield optically pure (R)-EBHB.

Workflow Step1 1. Substrate Preparation Dissolve racemic EBHB (1% w/v) in Buffer Step2 2. Biocatalyst Addition Add Novozym 435 (4% w/v) Step1->Step2 Step3 3. Thermocycling & Monitoring Incubate at 30°C, Monitor via Chiral HPLC Step2->Step3 Step4 4. Enzyme Recovery Filter to recover immobilized CALB Step3->Step4 Step5 5. Downstream Processing Solvent Extraction (Ethyl Acetate) Step4->Step5

Step-by-step experimental workflow for the aqueous hydrolysis of EBHB.

Analytical Methods

Accurate determination of enantiomeric excess is the cornerstone of this protocol. The following validated Chiral HPLC parameters must be strictly adhered to[2]:

  • Instrument: HPLC equipped with a UV/Vis detector (e.g., Lab Alliance Model 201).

  • Column: Daicel Chiralcel AD-H (0.46 cm × 25 cm).

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10 v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection Wavelength: 220 nm.

  • Retention Times:

    • Ethyl (S)-4-bromo-3-hydroxybutyrate: 11.24 min[2]

    • Ethyl (R)-4-bromo-3-hydroxybutyrate: 12.23 min[2]

Quantitative Data Summary

The table below summarizes the expected kinetic and yield parameters based on the choice of the biocatalytic pathway, allowing researchers to select the method that best fits their yield vs. optical purity requirements.

ParameterPathway A: Aqueous Hydrolysis[2]Pathway B: Organic Transesterification[3]
Reaction Type Ester HydrolysisAlcohol Acylation
Target Chiral Center Remote (β-position)Direct (Secondary OH)
Biocatalyst CALB (Novozym 435)CALB (Novozym 435)
Solvent System 0.1 M Phosphate Buffer (pH 8.0)MTBE or Hexane
Acyl Donor None (Water acts as nucleophile)Vinyl Acetate (3 eq.)
Stereopreference (S)-Ester hydrolyzed faster(S)-Alcohol acylated faster
Target Conversion ~88.3%~50.0%
Unreacted Product (R)-Ester (99% ee)(R)-Alcohol (>99% ee)
Product Isolation Simple Acid/Base ExtractionColumn Chromatography

Sources

Application

Application Note: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) is a highly versatile, bifunctional chiral synthon. Featuring a stereochemically pure secondary alcohol at C3 and a highly reactive primary brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) is a highly versatile, bifunctional chiral synthon. Featuring a stereochemically pure secondary alcohol at C3 and a highly reactive primary bromide at C4, this molecule is a cornerstone in the asymmetric synthesis of active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale, quantitative reaction profiling, and validated step-by-step protocols for utilizing this building block in two major pharmaceutical pathways: the synthesis of HMG-CoA reductase inhibitor (statin) side-chains and the production of L-Carnitine.

Mechanistic Rationale & Chemical Profiling

The utility of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate stems from the orthogonal reactivity of its functional groups.

  • Leaving Group Superiority (Causality of Halogen Choice): While the chloro-analog is sometimes used, the C–Br bond is weaker and more polarizable than the C–Cl bond. This makes the bromide a vastly superior leaving group for SN​2 nucleophilic substitutions. By using the bromo-derivative, reactions can proceed at significantly lower temperatures (40–50 °C vs. 70–80 °C).

  • Preservation of Chiral Integrity: Lower reaction temperatures are critical. Elevated thermal conditions in the presence of nucleophiles/bases often trigger undesired β -elimination (yielding crotonate derivatives) or retro-aldol degradation. The bromide leaving group ensures that substitution outpaces elimination, preserving the >99% enantiomeric excess (ee) of the C3 stereocenter.

Application Workflow I: Statin Side-Chain Synthesis (Cyanidation)

The (R)-enantiomer of this building block is the precise stereochemical configuration required for the dihydroxyheptanoic acid side-chain of statins like Atorvastatin and Rosuvastatin ()[1]. The critical first step is the one-carbon elongation via cyanidation.

G A Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate B NaCN / DMF / H2O (SN2 Cyanidation) A->B C Ethyl (R)-4-cyano- 3-hydroxybutyrate B->C D Reduction & Chain Elongation C->D E Statin Pharmacophore (HMG-CoA Inhibitor) D->E

Workflow for statin side-chain synthesis via C4-bromide cyanidation.

Protocol 1: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

Mechanistic Choice: A biphasic or mixed solvent system (DMF/H 2​ O) is utilized. DMF, a polar aprotic solvent, selectively solvates the Na+ cation, leaving the CN− anion "naked" and highly nucleophilic. A minimal amount of water ensures the complete dissolution of NaCN, preventing heterogeneous kinetics that cause localized heating and product degradation.

Step-by-Step Methodology:

  • Preparation: Charge a jacketed glass reactor equipped with an overhead stirrer and thermocouple with Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (1.0 eq, 100 mmol) and anhydrous DMF (150 mL).

  • Nucleophile Addition: In a separate flask, dissolve NaCN (1.2 eq, 120 mmol) in DI water (15 mL). Add this aqueous cyanide solution dropwise to the reactor at 20–25 °C over 30 minutes to control the exothermic substitution.

  • Reaction: Warm the mixture to 40 °C and stir for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the lipophilic starting material ( Rf​ ~0.6) and the appearance of the highly polar cyano-ester ( Rf​ ~0.3) validates the completion of the substitution.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO 3​ (100 mL) to neutralize any trace HCN. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers aggressively with brine (5 × 100 mL) to partition and remove the DMF. Dry over Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the cyano-ester.

Application Workflow II: Asymmetric Synthesis of L-Carnitine

L-Carnitine, a critical metabolite responsible for transporting fatty acids into the mitochondria, is synthesized by directly aminating the C4 position of the bromo-ester with trimethylamine ()[2].

G N1 Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate N2 Aqueous NMe3 (SN2 Amination) N1->N2 N3 (R)-3-hydroxy-4- (trimethylammonio)butyrate N2->N3 N4 Acidic Hydrolysis (2M HCl, Reflux) N3->N4 N5 L-Carnitine (Bioactive Target) N4->N5

Reaction pathway for the asymmetric synthesis of L-Carnitine via amination.

Protocol 2: Amination and Hydrolysis to L-Carnitine

Mechanistic Choice: Trimethylamine (NMe 3​ ) is a gas at room temperature. Heating an open system would result in the rapid loss of the nucleophile. Therefore, a sealed pressure vessel (autoclave) is mandatory to maintain a high effective concentration of NMe 3​ . Furthermore, acidic hydrolysis is chosen over basic hydrolysis to cleave the ethyl ester; strong bases risk triggering a Hofmann elimination of the newly formed quaternary amine or racemizing the C3 stereocenter.

Step-by-Step Methodology:

  • Amination: Charge a Hastelloy pressure vessel with Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (1.0 eq, 50 mmol).

  • Reagent Addition: Add a 33% aqueous solution of Trimethylamine (3.0 eq, 150 mmol). Seal the vessel securely.

  • Heating: Heat the sealed vessel to 50 °C with vigorous stirring for 12 hours.

  • Self-Validation Check: Reaction completion is validated by phase behavior. The initial reaction mixture is biphasic. As the lipophilic bromo-ester converts into the highly water-soluble quaternary ammonium salt, the organic phase will completely disappear, resulting in a homogenous, single aqueous phase.

  • Concentration: Cool the vessel to room temperature, carefully vent, and concentrate the mixture under reduced pressure to remove excess NMe 3​ and ethanol.

  • Acidic Hydrolysis: Add 2M HCl (50 mL) to the crude residue. Reflux at 100 °C for 4 hours to fully hydrolyze the ethyl ester.

  • Isolation: Lyophilize the solution to remove HCl and water. Purify the crude salt via strongly basic ion-exchange chromatography (e.g., Amberlite IRA-400) to yield pure L-Carnitine inner salt.

Quantitative Reaction Profiling

The table below summarizes the quantitative data for nucleophilic substitutions utilizing Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, demonstrating the high efficiency and stereochemical fidelity of the bromide leaving group across different target syntheses.

Target MoleculeNucleophileSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Optical Purity (ee %)
Ethyl (R)-4-cyano-3-hydroxybutyrate NaCN (1.2 eq)DMF / H 2​ O (10:1)40585%> 99.0%
Ethyl (R)-4-azido-3-hydroxybutyrate NaN 3​ (1.5 eq)DMF60888%> 99.0%
L-Carnitine (Ethyl Ester Intermediate) NMe 3​ (3.0 eq)H 2​ O501292%> 99.5%

References

  • Zhou, B. N., Gopalan, A. S., VanMiddlesworth, F., Shieh, W. R., & Sih, C. J. (1983). Stereochemical control of yeast reductions. 1. Asymmetric synthesis of L-carnitine. Journal of the American Chemical Society, 105(18), 5925-5926. URL: [Link]

  • Beck, G., Kesseler, K., Baader, E., Bartmann, W., Bergmann, A., Granzer, E., ... & Wess, G. (1990). Synthesis and biological activity of new HMG-CoA reductase inhibitors. 1. Lactones of pyridine- and pyrimidine-substituted 3,5-dihydroxy-6-heptenoic (-heptanoic) acids. Journal of Medicinal Chemistry, 33(11), 2952-2956. URL: [Link]

Sources

Method

Derivatization of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Application Note: Chemoselective Executive Summary & Strategic Importance Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (EBHB) is a highly versatile, bifunctional chiral building block. Possessing a precisely defined (R)-stere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective

Executive Summary & Strategic Importance

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (EBHB) is a highly versatile, bifunctional chiral building block. Possessing a precisely defined (R)-stereocenter at C3, it serves as the foundational scaffold for synthesizing blockbuster statins (e.g., Atorvastatin, Rosuvastatin), L-carnitine, and neuromodulators like GABOB.

This application note provides a deep-dive into the mechanistic causality and validated protocols for the two most critical derivatizations of EBHB: Nucleophilic Cyanation and Azidation . By understanding the delicate balance between substitution and elimination, process chemists can achieve high-yield, enantiomerically pure intermediates while suppressing deleterious side reactions.

Mechanistic Causality: Navigating Substitution vs. Elimination

EBHB contains two reactive sites: a primary alkyl bromide at C4 (highly susceptible to SN2 displacement) and a secondary hydroxyl group at C3. The fundamental challenge in derivatizing EBHB is avoiding the E1cB elimination pathway .

Under strongly basic conditions, the acidic protons at C2 can be abstracted. The resulting enolate rapidly expels the C3 hydroxyl group (or its alkoxide), leading to the formation of the thermodynamically stable but unwanted side product, ethyl 4-hydroxycrotonate .

To force SN2 substitution over E1cB elimination, researchers must exert strict control over solvent polarity, temperature, and, most importantly, pH.

  • For Cyanation: Cyanide is a strong nucleophile but also a moderate base. Conducting the reaction in aqueous ethanol with strict pH buffering (8.0–9.5) ensures the cyanide remains highly nucleophilic while suppressing the basicity that triggers elimination .

  • For Azidation: The azide ion is a weaker base. Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) leaves the azide anion poorly solvated and hyper-nucleophilic, allowing rapid SN2 displacement of the bromide at elevated temperatures before side reactions can occur .

Derivatization Pathways

Pathway EBHB Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate (Chiral Hub) NaCN NaCN / Aq. Ethanol pH 8.0 - 9.5 EBHB->NaCN Cyanation NaN3 NaN3 / DMF 100 - 110 °C EBHB->NaN3 Azidation Cyano Ethyl (R)-4-cyano- 3-hydroxybutyrate NaCN->Cyano Azido Ethyl (R)-4-azido- 3-hydroxybutyrate NaN3->Azido Statins Statins (e.g., Atorvastatin) Cyano->Statins Chain Elongation Carnitine L-Carnitine & GABOB Azido->Carnitine Reduction

Fig 1: Chemoselective derivatization pathways of Ethyl (R)-4-bromo-3-hydroxybutyrate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a deviation occurs (e.g., pH drift), the operator can detect and correct it before the batch is lost.

Protocol A: Nucleophilic Cyanation (Synthesis of Statin Intermediates)

This procedure converts EBHB to Ethyl (R)-4-cyano-3-hydroxybutyrate, the direct precursor for the chiral side chains of HMG-CoA reductase inhibitors .

Reagents: EBHB (1.0 eq), Sodium Cyanide (1.2 eq), Aqueous Ethanol (1:1 v/v).

  • Preparation: Dissolve EBHB in the aqueous ethanol mixture in a jacketed reactor. Cool the solution to <25 °C.

  • Controlled Addition: Prepare a concentrated aqueous solution of NaCN. Add this dropwise to the reactor over 20–30 minutes.

  • pH Modulation (Critical Step): Continuously monitor the pH. Maintain the pH strictly between 8.0 and 9.5 using dilute HCl or NaOH as necessary. Causality: Allowing the pH to exceed 9.5 will immediately initiate ester hydrolysis and crotonate formation.

  • Thermal Activation: Stir the mixture at 25 °C for 1 hour, then gently warm to 35 °C for 6 hours to drive the SN2 reaction to completion.

  • Workup & Extraction: Cool to room temperature. Extract the aqueous mixture twice with methylene chloride (CH₂Cl₂). The biphasic extraction inherently leaves unreacted inorganic cyanides in the aqueous layer.

  • Self-Validation Checkpoint: Run a quantitative GC analysis on the organic layer. A successful reaction will show >80% product yield and <2% ethyl 4-hydroxycrotonate . If the crotonate peak exceeds 2%, the pH buffering in Step 3 was insufficient.

Protocol B: Azidation (Synthesis of L-Carnitine / GABOB Intermediates)

This procedure yields Ethyl (R)-4-azido-3-hydroxybutyrate, which can be subsequently hydrogenated to form (R)-4-hydroxy-2-pyrrolidone or L-Carnitine .

Reagents: EBHB (1.0 eq), Sodium Azide (2.0 eq), Anhydrous DMF.

  • Preparation: Charge a dry flask with EBHB and anhydrous DMF under a nitrogen atmosphere.

  • Azide Addition: Add NaN₃ (2.0 eq) in one portion. Causality: Excess azide is used to ensure complete consumption of the bromide, as unreacted EBHB is difficult to separate from the azido product via standard distillation.

  • Thermal Displacement: Heat the suspension to 100–110 °C and stir vigorously for 2 hours.

  • Solvent Removal: Cool the reaction. Distill off the DMF under high vacuum. Causality: Removing DMF prior to aqueous workup prevents the formation of intractable emulsions and improves extraction yields.

  • Workup: Quench the residue with water and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the crude oil. A massive, sharp absorption band at ~2100 cm⁻¹ (azide asymmetric stretch) confirms successful substitution. Complete disappearance of the starting material should be verified by TLC (EtOAc/Hexane).

Quantitative Reaction Metrics

To aid in process scaling and techno-economic analysis, the key parameters and expected outcomes of both derivatization routes are summarized below.

Derivatization TypeReagent SystemCritical Control ParameterMajor ProductPrimary Side Product (if uncontrolled)Typical Yield
Cyanation NaCN, Aq. EtOHpH 8.0 – 9.5Ethyl (R)-4-cyano-3-hydroxybutyrateEthyl 4-hydroxycrotonate> 80%
Azidation NaN₃, DMFTemp: 100 – 110 °CEthyl (R)-4-azido-3-hydroxybutyrateElimination products84 – 88%

References

  • Improved syntheton synthesis (Cyanation Protocol and pH Control). European Patent Office (EP1551796A4).
  • Improved process for producing 4-hydroxy-2-pyrrolidone (Azidation Protocol). European Patent Office (EP0829472A1).
  • Synthesis and biological activity of a novel series of HMG-CoA reductase inhibitors (Statin Application). Journal of Medicinal Chemistry, 1990, 33(11), 2952-2956. Available at:[Link]

  • Synthesis of L-carnitine (Carnitine Application). Journal of the American Chemical Society, 1983, 105(18), 5925-5926. Available at:[Link]

Application

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in the synthesis of bioactive molecules

Application Note & Protocol Guide: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate as a Key Chiral Building Block in Bioactive Molecule Synthesis Executive Overview Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate ((R)-EBHB) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate as a Key Chiral Building Block in Bioactive Molecule Synthesis

Executive Overview

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate ((R)-EBHB) is a highly versatile, bifunctional chiral synthon extensively utilized in the pharmaceutical industry. Featuring a highly reactive primary bromide, an ethyl ester, and a strictly defined stereocenter at the C3 hydroxyl group, (R)-EBHB serves as a critical precursor for the synthesis of blockbuster drugs, including statins (e.g., Atorvastatin, Rosuvastatin), L-carnitine, and γ-amino-β-hydroxybutyric acid (GABOB) analogs[1][2].

This application note provides an in-depth mechanistic analysis of (R)-EBHB, comparative kinetic data against its chlorinated counterparts, and self-validating experimental protocols for its conversion into high-value pharmaceutical intermediates.

Mechanistic & Stereochemical Rationale: The CIP Priority Shift

A profound understanding of the Cahn-Ingold-Prelog (CIP) priority rules is essential when designing synthetic routes using (R)-EBHB. A common pitfall in drug development is the misunderstanding of stereochemical nomenclature during C4 substitution.

When the C4 bromide of (R)-EBHB is displaced by a nucleophile, the physical 3D geometry of the C3 stereocenter remains untouched. However, the nominal (R)/(S) designation may flip due to shifts in CIP priorities:

  • In the starting material ((R)-EBHB): The C3 carbon is attached to 1) -OH, 2) -CH₂Br, 3) -CH₂COOEt, and 4) -H. Because C4 is attached directly to Bromine (atomic number 35), the -CH₂Br group takes Priority 2 , making the spatial arrangement (R) .

  • In the Cyano derivative (Statin intermediate): When converted to the -CH₂CN group, C4 is attached to a Carbon, which is in turn attached to (N, N, N). The C2 carbon is attached to the ester carbonyl Carbon, which is attached to (O, O, O). Because Oxygen (8) > Nitrogen (7), the -CH₂COOEt group becomes Priority 2 , and the -CH₂CN group drops to Priority 3. Thus, strict retention of 3D geometry yields Ethyl (S)-4-cyano-3-hydroxybutyrate .

  • In the Amino derivative (Carnitine precursor): When converted to a -CH₂N⁺(CH₃)₃ group, C4 is attached directly to Nitrogen (7). C2 is attached to Carbon (6). Because N > C, the -CH₂N⁺ group regains Priority 2 . Thus, strict retention of geometry yields (R)-Carnitine .

Understanding this shell-by-shell priority shift allows researchers to accurately map the stereochemical fate of (R)-EBHB across divergent synthetic pathways.

Pathway EBHB Ethyl (R)-4-bromo- 3-hydroxybutyrate (R)-EBHB Epoxide Ethyl (R)-3,4- epoxybutyrate EBHB->Epoxide HHDH (Intramolecular SN2) Amino Ethyl (R)-4-amino- 3-hydroxybutyrate EBHB->Amino 1. NaN3 2. H2, Pd/C Cyano Ethyl (S)-4-cyano- 3-hydroxybutyrate Epoxide->Cyano NaCN (Ring Opening) Statin (S)-Statin Analogs Cyano->Statin Chain Extension Carnitine (R)-Carnitine Amino->Carnitine Trimethylation

Divergent synthetic pathways of (R)-EBHB into bioactive intermediates and analogs.

Core Applications in Bioactive Synthesis

Biocatalytic Cyanation (Statin Intermediates)

The synthesis of statin side chains relies heavily on the cyanation of halohydrins. While chemical cyanation often requires harsh conditions that risk epimerization, enzymatic cyanation using Halohydrin Dehalogenase (HHDH) offers a mild, highly regioselective alternative[2][3]. HHDH catalyzes the intramolecular displacement of the bromide to form an epoxide intermediate, followed by regioselective ring-opening by cyanide[2].

Why Bromo over Chloro? The bromide ion is a superior leaving group compared to chloride due to its larger atomic radius and higher polarizability. This lowers the activation energy for the initial epoxide formation, accelerating reaction kinetics by up to 3.5x and allowing for significantly lower enzyme loadings.

Chemical Amination (L-Carnitine & GABOB)

For the synthesis of (R)-Carnitine and GABOB, the C4 bromide is displaced by an azide ion in a polar aprotic solvent (e.g., DMF), followed by catalytic hydrogenation. The polar aprotic environment leaves the azide nucleophile unsolvated and highly reactive, ensuring a clean S_N2 displacement without competitive elimination.

Comparative Substrate Kinetics

The following table summarizes the quantitative efficiency of various halohydrin substrates during HHDH-catalyzed cyanation. Data highlights the kinetic superiority of the bromo-derivative.

SubstrateLeaving GroupRelative Rate ( krel​ )Typical Conversion TimeEnantiomeric Excess (ee)Primary Byproduct Risk
Ethyl (S)-4-chloro-3-hydroxybutyrateCl⁻1.0x24 h>99%Diol (Epoxide Hydrolysis)
Ethyl (R)-4-bromo-3-hydroxybutyrate Br⁻ ~3.5x 8 h >99% Diol (Epoxide Hydrolysis)
Ethyl (R)-4-iodo-3-hydroxybutyrateI⁻~5.0x5 h98%Elimination products

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each critical step includes an in-process control (IPC) or validation checkpoint to ensure the mechanistic integrity of the reaction before proceeding.

Protocol 1: HHDH-Catalyzed Cyanation of (R)-EBHB

Objective: Synthesize Ethyl (S)-4-cyano-3-hydroxybutyrate with >99% ee.

Workflow Step1 1. Substrate Preparation Dissolve (R)-EBHB in Phosphate Buffer (pH 7.0) Step2 2. Biocatalysis Initiation Add HHDH Enzyme & NaCN (Controlled Addition) Step1->Step2 Step3 3. In-Process Control (IPC) Monitor via GC (Target: >98% Conversion) Step2->Step3 Step3->Step2 Conversion <98% Step4 4. Reaction Quenching Adjust to pH 2.5 with H2SO4 to halt enzyme Step3->Step4 Conversion >98% Step5 5. Extraction & Isolation EtOAc Extraction, Wash, & Rotary Evaporation Step4->Step5

Self-validating biocatalytic workflow for the cyanation of (R)-EBHB using HHDH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer.

    • Validation Checkpoint: Calibrate the pH meter and adjust the buffer to strictly pH 7.0 . Causality: A higher pH risks non-enzymatic hydrolysis of the epoxide intermediate (forming a diol), while a lower pH risks the lethal off-gassing of HCN and protonation of the cyanide nucleophile, halting the reaction.

  • Substrate Loading: Dissolve 100 g/L of (R)-EBHB into the buffer system. Maintain temperature at 40°C.

  • Biocatalysis Initiation: Add recombinant HHDH (0.5% w/w relative to substrate). Begin a slow, continuous infusion of NaCN (1.5 molar equivalents).

    • Causality: Slow addition prevents localized spikes in pH and avoids cyanide-induced enzyme inhibition.

  • In-Process Control (IPC): At 6 hours, sample the aqueous phase.

    • Validation Checkpoint: Extract with EtOAc and analyze via GC-FID. Do not proceed until the (R)-EBHB peak area indicates >98% conversion.

  • Quenching: Once >98% conversion is achieved, rapidly cool the reactor to 10°C and add 2M H₂SO₄ dropwise until the pH reaches 2.5.

    • Validation Checkpoint: Verify pH < 3 using indicator strips. This permanently denatures the HHDH enzyme, preventing reverse reactions.

  • Isolation: Extract the aqueous phase 3x with Ethyl Acetate (EtOAc). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.

    • Final Validation: Run Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee >99%.

Protocol 2: Chemical Azidation & Reduction to (R)-4-amino-3-hydroxybutyrate

Objective: Synthesize the primary amine precursor for L-Carnitine.

  • Azidation: Dissolve 50 mmol of (R)-EBHB in 50 mL of anhydrous N,N-Dimethylformamide (DMF). Add 60 mmol of Sodium Azide (NaN₃). Stir at 60°C for 12 hours.

    • Validation Checkpoint: Analyze an aliquot via FT-IR. The appearance of a strong, sharp peak at ~2100 cm⁻¹ confirms the presence of the azide intermediate.

  • Workup: Dilute with 150 mL of water and extract with Diethyl Ether (3 x 50 mL). Wash the organic layer with water to remove residual DMF. Concentrate under reduced pressure.

  • Hydrogenation: Dissolve the crude azide in 50 mL of absolute ethanol. Add 10% Pd/C (5% w/w). Purge the flask with N₂, then introduce H₂ gas via a balloon or Parr shaker at 1 atm. Stir at room temperature.

    • Validation Checkpoint: Monitor H₂ uptake. The reaction is complete when volumetric uptake ceases (typically 4-6 hours). TLC (Ninhydrin stain) should reveal a bright purple spot, confirming primary amine formation.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the ethanol to yield the crude (R)-4-amino-3-hydroxybutyrate.

References

  • Fox, R. J., et al. (2007). "Biocatalytic and Structural Properties of a Highly Engineered Halohydrin Dehalogenase." ResearchGate. URL:[Link]

  • Davis, J. W., et al. (2006). "Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives and vicinal cyano, hydroxy substituted carboxylic acid esters." US Patent 7,132,267 B2.
  • Santaniello, E., et al. (1989). "Enzymatic hydrolysis of beta-hydroxy esters." Gazzetta Chimica Italiana, 119, 581-584. URL: [Link]

  • National Institutes of Health (NIH). "Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3." PMC. URL:[Link]

Sources

Method

Application Note: Enantiomeric Resolution of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate via Normal-Phase Chiral HPLC

Executive Summary & Scientific Rationale Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a high-value chiral synthon utilized extensively in the pharmaceutical industry for the asymmetric synthesis of L-carnitine and the lipo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a high-value chiral synthon utilized extensively in the pharmaceutical industry for the asymmetric synthesis of L-carnitine and the lipophilic side chains of statin drugs (e.g., rosuvastatin, atorvastatin)[1]. The enantiomeric purity of this intermediate directly dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, determining its enantiomeric excess (ee) with high precision is a critical quality attribute (CQA) in drug development.

While gas chromatography (GC) can be employed for volatile derivatives[2], normal-phase high-performance liquid chromatography (NP-HPLC) using polysaccharide-based chiral stationary phases (CSPs) remains the gold standard. This is due to its non-destructive nature, high resolution, and avoidance of derivatization artifacts[3]. This application note details a robust, self-validating NP-HPLC methodology utilizing a Chiralpak AD-H column to achieve baseline separation of the (R) and (S) enantiomers.

Mechanistic Causality in Chromatographic Method Design

As a Senior Application Scientist, I emphasize that a robust method is born from understanding molecular interactions, rather than relying on empirical screening alone. Every parameter in this protocol is chosen for a specific mechanistic reason:

  • Stationary Phase Selection (Chiralpak AD-H) : The AD-H column consists of amylose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica support[3]. The amylose backbone naturally adopts a left-handed helical conformation, creating chiral grooves. The carbamate linkages provide critical hydrogen-bond donor (-NH) and acceptor (-C=O) sites, while the phenyl rings offer π-π interaction capabilities.

  • Mobile Phase Dynamics (Hexane/Isopropanol 90:10 v/v) : Normal-phase conditions are strictly required. Hexane acts as the non-polar bulk, forcing the analyte into the chiral grooves. Isopropanol (IPA) acts as a polar modifier. We restrict IPA to 10% because it competitively binds to the carbamate sites on the CSP. At 10%, it ensures the analyte elutes within a practical timeframe without disrupting the delicate transient diastereomeric complexes required for chiral recognition[3].

  • Flow Rate Optimization (0.7 mL/min) : While 1.0 mL/min is standard for 4.6 mm ID columns, reducing the flow to 0.7 mL/min increases the analyte's residence time within the column. This extended interaction time enhances mass transfer within the stationary phase pores, sharpening peak shape and maximizing the resolution ( Rs​ ) between the closely eluting enantiomers[3].

  • Detection Wavelength (220 nm) : The molecule lacks extended aromatic conjugation. The primary chromophore is the ester carbonyl group, which exhibits a weak n→π* transition in the low UV region. 220 nm is selected as the optimal wavelength to maximize the signal-to-noise ratio while remaining safely above the UV cutoff of hexane (195 nm) and isopropanol (205 nm)[4].

Mechanism Analyte Ethyl (R)-4-bromo-3-hydroxybutyrate HB Hydrogen Bonding (Hydroxyl & Carbamate) Analyte->HB DD Dipole-Dipole (C-Br & C=O) Analyte->DD IC Steric Fit (Helical Groove) Analyte->IC CSP Amylose tris(3,5-dimethylphenylcarbamate) CSP CSP->HB CSP->DD CSP->IC Complex Transient Diastereomeric Complex HB->Complex DD->Complex IC->Complex

Fig 1: Tripartite chiral recognition mechanism forming a transient diastereomeric complex.

Experimental Protocol & Self-Validating Workflow

Every step in this protocol is designed to be self-validating, ensuring that system drift or column degradation is immediately identified before sample analysis.

Chromatographic Parameters
ParameterSpecificationRationale
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)Amylose-based CSP provides optimal chiral grooves[3].
Mobile Phase Hexane / Isopropanol (90:10, v/v)Normal phase stabilizes critical hydrogen bonding[3].
Flow Rate 0.7 mL/minMaximizes residence time for baseline resolution[4].
Column Temperature 25 °C (Thermostatted)Prevents retention time drift due to ambient fluctuations.
Detection UV at 220 nmTargets the ester carbonyl chromophore[3].
Injection Volume 10 µLPrevents column mass-overloading.
Step-by-Step Execution
  • Mobile Phase Preparation : Mix 900 mL of HPLC-grade Hexane with 100 mL of HPLC-grade Isopropanol. Degas via ultrasonication for 15 minutes to prevent outgassing in the pump heads.

  • System Equilibration : Purge the HPLC system with the mobile phase. Install the Chiralpak AD-H column and equilibrate at 0.7 mL/min for at least 45 minutes (approx. 15 column volumes) until the baseline at 220 nm is perfectly stable.

  • Sample Preparation : Dissolve 10 mg of the racemic reference standard in 10 mL of the mobile phase (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter. Causality: Using the mobile phase as the sample diluent prevents refractive index disturbances and peak distortion at the solvent front.

  • System Suitability Testing (SST - The Self-Validation Step) : Inject 10 µL of the racemic standard.

    • Acceptance Criteria: Resolution ( Rs​ ) between the two peaks must be ≥1.5 . Tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

  • Sample Analysis : Inject 10 µL of the synthesized Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate sample. Calculate the enantiomeric excess (ee) using standard peak area integration.

Workflow N1 Racemic Precursor N2 Biocatalytic Resolution (Lipase) N1->N2 Enzymatic Hydrolysis N3 Chiral HPLC Analysis (Chiralpak AD-H) N2->N3 Organic Extraction N4 (S)-Enantiomer RT ~11.2 min N3->N4 Elutes First N5 (R)-Enantiomer RT ~12.2 min N3->N5 Target Product

Fig 2: Workflow from biocatalytic resolution to chiral HPLC analysis of the enantiomers.

Results & Data Interpretation

Under the specified conditions, the enantiomers exhibit distinct retention profiles due to their differential binding affinities to the amylose carbamate stationary phase.

AnalyteExpected Retention Time (RT)Elution OrderAffinity to CSP
Ethyl (S)-4-bromo-3-hydroxybutyrate ~11.24 min1stWeaker transient complex[3][5]
Ethyl (R)-4-bromo-3-hydroxybutyrate ~12.23 min2ndStronger transient complex[3][5]

The (S)-enantiomer demonstrates a weaker steric fit within the chiral groove and elutes first. The target (R)-enantiomer forms a more geometrically stable transient diastereomeric complex, delaying its elution[3].

Troubleshooting & Field-Proven Insights

  • Loss of Resolution Over Time : Polysaccharide-coated columns are highly sensitive to polar impurities. If resolution drops, it is almost always due to moisture accumulation from the hygroscopic isopropanol. Solution: Flush the column with 100% anhydrous ethanol at 0.5 mL/min for 2 hours to strip bound water, then re-equilibrate with the mobile phase.

  • Peak Tailing ( Tf​ > 1.5) : If the (R)-enantiomer exhibits severe tailing, it suggests secondary interactions with exposed silanol groups on the underlying silica support. Solution: Ensure the sample is not overloaded (keep injection mass < 20 µg). If tailing persists, verify the quality and age of the column, as the amylose coating may be degrading.

Sources

Application

Scale-Up Synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate: A Biocatalytic Approach for Chiral Intermediate Manufacturing

Executive Briefing Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile chiral building block utilized extensively in the pharmaceutical industry. It serves as a critical precursor for the synthesis of L-carniti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile chiral building block utilized extensively in the pharmaceutical industry. It serves as a critical precursor for the synthesis of L-carnitine—a biomolecule essential for lipid metabolism—and various 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins[1][2].

Historically, the asymmetric reduction of β-keto esters like ethyl 4-bromo-3-oxobutyrate was achieved via Noyori asymmetric hydrogenation. This chemocatalytic approach relies on transition metal complexes, such as Ru-BINAP, to drive the enantioselective reduction[3]. However, translating Noyori hydrogenation to an industrial scale presents significant engineering challenges: it requires high-pressure hydrogen gas (often >50 atm), expensive chiral ligands, and rigorous downstream purification to remove heavy metal residues[3].

To circumvent these bottlenecks, modern process chemistry has pivoted toward biocatalysis . By leveraging engineered Ketoreductases (KRED) or Carbonyl Reductases (CR) coupled with an in-situ cofactor regeneration system, we can achieve >99.9% enantiomeric excess (ee) under ambient, aqueous conditions[1]. This application note details the mechanistic rationale, engineering strategy, and a self-validating 10-L scale-up protocol for the biocatalytic synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

Mechanistic Rationale: The Coupled Enzyme System

The core of this process is a dual-enzyme system operating simultaneously within a recombinant whole-cell biocatalyst (typically Escherichia coli).

  • The Primary Reaction: A stereoselective ketoreductase (e.g., homologous to BgADH3 from Burkholderia gladioli or aldoketoreductases from Penicillium citrinum) catalyzes the asymmetric reduction of the ketone moiety on ethyl 4-bromo-3-oxobutyrate[1][2]. This step strictly requires the cofactor NADPH as a hydride donor.

  • The Regeneration Cycle: Because NADPH is prohibitively expensive in stoichiometric amounts, a secondary enzyme—Glucose Dehydrogenase (GDH)—is co-expressed. GDH oxidizes inexpensive D-glucose into D-gluconic acid, simultaneously reducing NADP+ back to NADPH[1].

This closed-loop electron transfer ensures that only catalytic amounts of the NADP+ cofactor are required, driving the thermodynamic equilibrium entirely toward the (R)-alcohol product.

EnzymaticCycle COBE Ethyl 4-bromo-3-oxobutyrate (Substrate) KRED Ketoreductase (KRED) COBE->KRED CHBE Ethyl (R)-4-bromo-3-hydroxybutyrate (Product) Glucose D-Glucose (Co-substrate) GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconic D-Gluconic Acid (Byproduct) KRED->CHBE KRED->GDH NADP+ GDH->Gluconic GDH->KRED NADPH + H+

Enzymatic cofactor recycling system for the asymmetric reduction of ethyl 4-bromo-3-oxobutyrate.

Scale-Up Engineering: Overcoming Substrate Toxicity

A critical failure point in scaling up the bioconversion of α-haloketones is substrate toxicity. Ethyl 4-bromo-3-oxobutyrate is highly reactive and can alkylate cellular proteins, rapidly deactivating the biocatalyst at concentrations above 50 mM.

The Solution: Aqueous/Organic Biphasic System To achieve high volumetric productivity (space-time yield), the reaction is engineered as a biphasic system using an aqueous buffer and a biocompatible organic solvent (e.g., 1-octanol or butyl acetate)[1].

  • Causality: The organic phase acts as a substrate reservoir. The substrate partitions into the aqueous phase at a slow, controlled rate, keeping the localized aqueous concentration below the toxicity threshold. Simultaneously, the highly lipophilic product is extracted back into the organic phase, preventing product inhibition and driving the reaction forward.

Quantitative Comparison of Synthesis Routes
ParameterRu-BINAP HydrogenationKRED Biocatalysis (Biphasic)Causality / Industrial Impact
Enantiomeric Excess (ee) 92 - 95%>99.9%Enzymes possess rigid chiral pockets, eliminating the need for downstream chiral resolution.
Operating Pressure 50 - 100 atm (H₂ gas)1 atm (Ambient)Biocatalysis eliminates the need for specialized, explosion-proof high-pressure hydrogenation reactors.
Temperature 50 - 80 °C30 °CMild conditions prevent the thermal degradation of the heat-sensitive bromo-ester.
Byproducts Heavy metal (Ru) residuesD-Gluconic AcidGluconic acid is easily washed away in the aqueous phase, ensuring API-grade purity.

Standard Operating Procedure: 10-L Bioreactor Scale

Note: This protocol utilizes a recombinant E. coli whole-cell biocatalyst co-expressing KRED and GDH.

Phase 1: Bioreactor Preparation & Substrate Loading
  • Aqueous Phase Preparation: To a 10-L jacketed bioreactor, add 4.0 L of 100 mM potassium phosphate buffer (pH 6.5). Add 500 g of D-glucose (2.77 mol) and 0.5 g of NADP+[1].

  • Biocatalyst Addition: Suspend 200 g (wet cell weight) of the E. coli biocatalyst in the aqueous phase. Set agitation to 400 RPM and temperature to 30 °C.

  • Organic Phase Preparation: In a separate vessel, dissolve 418 g of Ethyl 4-bromo-3-oxobutyrate (2.0 mol) in 4.0 L of 1-octanol.

  • Initiation: Pump the organic phase into the bioreactor to initiate the biphasic reaction. Increase agitation to 600 RPM to ensure optimal interfacial mass transfer between the phases.

Phase 2: Reaction Execution & Self-Validating Control (pH Stat)

As the reaction proceeds, GDH oxidizes glucose into gluconic acid, which naturally lowers the pH[1]. This chemical causality provides a built-in, self-validating metric for reaction progress.

  • pH Stat Control: Connect a dosing pump containing 2.0 M NaOH to the bioreactor, linked to the pH probe. Set the controller to maintain a strict pH of 6.5.

  • Real-Time Validation: The consumption of NaOH is directly stoichiometric to the conversion of the substrate. The reaction is deemed complete when base consumption ceases (expected total volume: ~1.0 L of 2.0 M NaOH).

  • Reaction Time: Typically 12 to 16 hours.

Phase 3: Downstream Processing (DSP)

DSP Reaction Biphasic Bioconversion (Aqueous/Organic) Centrifugation Centrifugation (Phase Separation) Reaction->Centrifugation Aqueous Aqueous Phase (Discard/Recycle) Centrifugation->Aqueous Organic Organic Phase (Product Rich) Centrifugation->Organic Extraction Back-Extraction (EtOAc wash of Aqueous) Aqueous->Extraction Combine Combine Organic Phases Organic->Combine Extraction->Combine Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation Distillation Fractional Vacuum Distillation (Purification) Evaporation->Distillation PureProduct Pure Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (>99% ee) Distillation->PureProduct

Downstream processing workflow for the isolation of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

  • Phase Separation: Discharge the bioreactor contents into a continuous centrifuge (e.g., Westfalia) at 5,000 × g to separate the biomass, aqueous phase, and organic phase.

  • Extraction: Wash the aqueous phase once with 1.0 L of ethyl acetate to recover any trace product. Combine this with the primary 1-octanol organic phase.

  • Concentration: Remove the ethyl acetate and 1-octanol via rotary evaporation under reduced pressure (40 mbar, 50 °C).

  • Purification: Subject the crude yellow oil to fractional vacuum distillation (approx. 85–90 °C at 1 mbar) to yield pure Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate as a colorless liquid.

Analytical Validation

To ensure the integrity of the self-validating pH stat method, orthogonal verification must be performed using High-Performance Liquid Chromatography (HPLC).

Analytical TargetMethodologySpecification / Stopping Criteria
Conversion (%) Reverse-Phase HPLC (C18 column, Acetonitrile/Water 60:40, UV 210 nm)Substrate peak area < 1.0% relative to product peak area.
Enantiomeric Excess (ee%) Chiral HPLC (Chiralcel OD-H, Hexane/Isopropanol 95:5, 1.0 mL/min, UV 210 nm)> 99.0% ee. The (S)-enantiomer must be below the limit of detection.
Chemical Purity GC-FID (DB-5 capillary column, temperature gradient 100°C to 250°C)> 98.5% purity. Absence of octanol and unreacted ketone.

References

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli SciSpace[Link]

  • Purification and cDNA Cloning of NADPH-Dependent Aldoketoreductase, Involved in Asymmetric Reduction of Methyl 4-Bromo-3-Oxobutyrate, from Penicillium citrinum IFO4631 Applied and Environmental Microbiology (ASM Journals)[Link]

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents ACS Publications[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Welcome to the Technical Support Center. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral synthon, primarily utilized in the synthesis of HMG-CoA reductase inhibitors (statins like atorvastatin) and L-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral synthon, primarily utilized in the synthesis of HMG-CoA reductase inhibitors (statins like atorvastatin) and L-carnitine[1]. Due to its bifunctional nature—containing both a nucleophilic secondary hydroxyl group and an electrophilic primary alkyl bromide—researchers frequently encounter challenges related to thermal degradation, racemization, and impurity carryover.

This guide provides field-proven troubleshooting protocols and causality-driven solutions to ensure high chemical and optical purity.

Purification Workflow & Decision Matrix

G Start Crude Reaction Mixture (Ethyl (R)-4-bromo-3-hydroxybutyrate) Extraction Liquid-Liquid Extraction (EtOAc / H2O) Start->Extraction Drying Drying over MgSO4 & Solvent Evaporation Extraction->Drying Decision Purity Requirement? Drying->Decision Distillation High-Vacuum Distillation (< 1.0 mmHg, 70-80°C) Decision->Distillation Bulk Scale Chromatography Silica Gel Chromatography (Hexane:EtOAc) Decision->Chromatography Fine Impurities Enzymatic Enzymatic Resolution (Lipase / KRED for ee >99%) Decision->Enzymatic Low Optical Purity Pure Pure Ethyl (R)-(+)- 4-bromo-3-hydroxybutyrate Distillation->Pure Chromatography->Pure Enzymatic->Extraction Recycle

Fig 1. Decision matrix and purification workflow for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

Section 1: High-Vacuum Fractional Distillation (Bulk Scale)

Q: Why does my product turn dark brown and lose mass during distillation? A: This is a classic case of thermal degradation driven by autocatalytic epoxide formation. At temperatures exceeding 85°C, the nucleophilic hydroxyl group attacks the adjacent carbon bearing the bromide, forming ethyl 3,4-epoxybutyrate and releasing hydrogen bromide (HBr) gas. The liberated HBr drastically lowers the pH, which catalyzes further polymerization and decomposition of the ester, resulting in a dark, viscous residue.

Self-Validating Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus to minimize the residence time of the compound under heat.

  • Stabilization (Critical Step): Add a catalytic amount of a mild, non-nucleophilic base (e.g., solid NaHCO3​ or a few drops of triethylamine) directly to the distillation pot. This neutralizes trace HBr as it forms, shutting down the autocatalytic degradation pathway.

  • Vacuum Optimization: Pull a high vacuum of strictly < 1.0 mmHg (ideally 0.1–0.5 mmHg).

  • Temperature Control: Maintain the oil bath temperature below 85°C. Under 0.5 mmHg, pure Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate will distill smoothly at 70–75°C .

Section 2: Chromatographic Purification (Fine Impurities)

Q: How do I separate unreacted ethyl 4-chloroacetoacetate or over-brominated byproducts? A: Separation relies on exploiting the hydrogen-bonding capability of the target compound's hydroxyl group. Unreacted keto-esters and di-brominated impurities lack this strong hydrogen-bond donor, making them significantly less polar.

Self-Validating Protocol:

  • Stationary Phase: Pack a column with standard silica gel (230–400 mesh).

  • Mobile Phase Gradient:

    • Start with 100% Hexane to rapidly elute non-polar, over-brominated side products.

    • Gradually increase polarity to a Hexane:Ethyl Acetate (80:20 v/v) mixture to elute unreacted keto-esters.

    • Transition to 70:30 Hexane:EtOAc to elute the target compound.

  • Detection: Because the compound lacks a strong UV chromophore, UV detection (254 nm) will fail. Use a KMnO4​ stain for TLC visualization. The target compound will appear as a bright yellow spot against a purple background at an Rf​ of ~0.3.

Section 3: Enzymatic Resolution (Enantiomeric Enrichment)

Q: My synthesized batch only has 85% ee. How can I enrich the (R)-enantiomer to >99% ee? A: While 1 is the standard synthetic route[1], incomplete reactions or thermal stress can yield suboptimal enantiomeric excess (ee). To achieve >99% ee, industry standards dictate biocatalytic kinetic resolution. By employing specific lipases (e.g., Candida antarctica lipase B / Novozym 435)[2] or3[3], the enzyme selectively hydrolyzes the unwanted (S)-enantiomer into a water-soluble acid, leaving the pure (R)-ester fully intact.

Self-Validating Protocol:

  • Reaction Setup: Suspend the enantio-enriched mixture (1–10% w/v) in a biphasic system consisting of phosphate buffer (pH 7.0) and a co-solvent like MTBE.

  • Biocatalyst Addition: Add immobilized Novozym 435.

  • Incubation & Monitoring: Stir gently at 30°C. Monitor the reaction via Chiral GC (e.g., Astec G-TA column). Stop the reaction once the (S)-enantiomer peak completely disappears.

  • Phase Separation: Filter out the immobilized enzyme. Separate the organic layer from the aqueous layer. The unwanted (S)-acid remains in the aqueous phase.

  • Recovery: Wash the organic layer (containing the pure (R)-ester) with saturated NaHCO3​ , dry over MgSO4​ , and concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes the critical physical properties and analytical parameters required to validate the purification of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

ParameterValue / ConditionCausality / Analytical Note
Boiling Point 70–75°C at 0.5 mmHgHigh vacuum is strictly required to prevent thermal cyclization to ethyl 3,4-epoxybutyrate.
Density ~1.4–1.5 g/mL at 25°CHigh density is characteristic of the heavy bromine atom in the aliphatic chain.
TLC Rf​ Value ~0.3Using a 70:30 Hexane:EtOAc mobile phase. Must be visualized with KMnO4​ stain.
GC Retention Time ~11.7 minAchiral analysis using a polar column (e.g., HP-FFAP, 70°C to 220°C at 20°C/min)[1].
Optical Purity (ee) > 99%Verified via Chiral GC (e.g., Astec G-TA column, 100°C to 170°C at 10°C/min)[1].

References

  • Title: Method of making optically active ester derivatives and their acids from racemic esters (US Patent 7,485,452 B2)
  • Title: Ketoreductase polypeptides and related polynucleotides (US Patent App. 2006/0195947 A1)

Sources

Optimization

Improving yield in Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate synthesis

Welcome to the Technical Support Center for Chiral Synthesis . As a Senior Application Scientist, my goal is to help you troubleshoot and optimize the synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate , a highly valua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Synthesis . As a Senior Application Scientist, my goal is to help you troubleshoot and optimize the synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate , a highly valuable chiral building block used in the pharmaceutical development of statins, L-carnitine analogs, and pyrrolidone derivatives.

Synthesizing this molecule with high yield and enantiomeric excess (>99% ee) requires mastering the delicate balance between reaction kinetics and substrate stability. Below, we dissect the two primary synthetic routes—Biocatalytic Ketoreductase (KRED) Reduction and Chemocatalytic Ru-BINAP Asymmetric Hydrogenation —providing you with field-proven causality, troubleshooting frameworks, and self-validating protocols.

Section 1: Mechanistic Overview & Pathway Visualizations

To troubleshoot effectively, we must first understand the mechanistic flow of our chosen pathways.

Pathway A: Biocatalytic Reduction relies on an R-selective oxidoreductase (KRED or ADH). Because the enzyme requires a hydride source, a parallel cofactor regeneration cycle (typically Glucose Dehydrogenase [GDH] and glucose) is mandatory to drive the equilibrium forward and prevent stoichiometric consumption of expensive NADPH [3].

Biocatalysis Substrate Ethyl 4-bromoacetoacetate (Substrate) KRED Ketoreductase (KRED) Substrate->KRED Product Ethyl (R)-4-bromo-3-hydroxybutyrate (Product) KRED->Product NADP NADP+ KRED->NADP NADPH NADPH + H+ NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconate Gluconic Acid GDH->Gluconate Glucose Glucose Glucose->GDH

Biocatalytic reduction of ethyl 4-bromoacetoacetate with GDH-mediated cofactor regeneration.

Pathway B: Chemocatalytic Hydrogenation utilizes Noyori's seminal Ru-BINAP catalyst [1]. The success of this reaction hinges on the transition state: the ruthenium center must chelate both the ketone carbonyl and the ester/halogen moiety to lock the substrate in a rigid conformation before hydride transfer occurs.

RuBINAP Prep 1. Catalyst Activation [RuCl2(BINAP)] + H2 Substrate 2. Substrate Coordination Ethyl 4-bromoacetoacetate Prep->Substrate Chelation 3. Chelation Transition State (Beta-keto & Halogen directing) Substrate->Chelation Hydrogenation 4. High-Pressure H2 Transfer (50-100 atm, 50-100 °C) Chelation->Hydrogenation Product 5. Product Release Ethyl (R)-4-bromo-3-hydroxybutyrate Hydrogenation->Product Product->Prep Catalyst Recycling

Mechanistic workflow of Ru-BINAP catalyzed asymmetric hydrogenation of beta-keto esters.

Section 2: Troubleshooting FAQs (The "Why" and "How")

Q1: My biocatalytic reduction stalls at 60-70% conversion, and adding more enzyme doesn't help. How do I overcome this yield plateau?

The Causality: Ethyl 4-bromoacetoacetate is an active alkylating agent. In a purely aqueous monophasic system, high concentrations of this substrate will irreversibly alkylate the surface cysteine residues of your KRED, leading to rapid enzyme deactivation [2]. Furthermore, the accumulation of the product can cause competitive active-site inhibition. The Solution: Transition to a biphasic reaction system . By adding 15–20% (v/v) of an organic overlay like MTBE (Methyl tert-butyl ether) or butyl acetate, the toxic substrate remains partitioned in the organic phase. It slowly bleeds into the aqueous phase at a rate matching the enzymatic turnover, protecting the KRED while driving the reaction to >99% conversion [3].

Q2: The enantiomeric excess (ee) in my Ru-BINAP hydrogenation is dropping below 95%. What is the mechanistic cause?

The Causality: The high ee of the Ru-BINAP system relies on the irreversible, rapid transfer of hydrogen once the substrate is chelated [1]. If your H2​ pressure is too low (e.g., <30 atm), the coordination of H2​ to the ruthenium complex becomes the rate-limiting step. This delay allows for reversible β -hydride elimination or rotation around the C-C bond, degrading the stereoselectivity. Additionally, trace oxygen or water in your solvent will oxidize the phosphine ligands, destroying the chiral pocket. The Solution: Ensure strict anhydrous, anaerobic conditions using Schlenk techniques. Degas your solvent (ethanol or methanol) via three freeze-pump-thaw cycles. Maintain a minimum H2​ pressure of 50–100 atm to ensure hydride transfer outpaces any reversible stereochemical scrambling.

Q3: I am observing a significant amount of degradation byproducts (epoxides and hydrolyzed acids) during the biocatalytic route. How do I prevent this?

The Causality: The α -protons of ethyl 4-bromoacetoacetate are highly acidic due to the adjacent ketone and ester groups. At pH levels above 7.5, the molecule undergoes rapid base-catalyzed hydrolysis of the ester, or an intramolecular nucleophilic attack displacing the bromide ion to form an epoxide. Conversely, the GDH cofactor regeneration cycle produces gluconic acid, which will rapidly crash the pH below 5.0, denaturing the enzyme. The Solution: Implement strict pH-stat control . Do not rely on static buffers. Use an automated titrator feeding 1M NaOH to maintain the reaction precisely at pH 6.5–6.8. This narrow window is the "Goldilocks zone" where the KRED is highly active, but base-catalyzed degradation of the substrate is minimized.

Section 3: Quantitative Data & Parameter Comparison

To assist in selecting and optimizing your route, use the following validated baseline parameters. Deviations from these ranges are the most common sources of yield loss.

ParameterBiocatalytic (KRED/GDH)Chemocatalytic (Ru-BINAP)
Operating Temperature 25 °C – 35 °C50 °C – 100 °C
Operating Pressure Atmospheric (1 atm)50 – 100 atm ( H2​ gas)
Solvent System Aqueous Buffer / MTBE (Biphasic)Anhydrous Ethanol or Methanol
Catalyst Loading 1–5 wt% (Enzyme to Substrate)0.05–0.1 mol% (S/C ratio ~1000:1)
pH Control Strict pH-stat (pH 6.5)N/A (Neutral/Slightly Acidic)
Expected Yield 85% – 95%90% – 98%
Expected ee >99%95% – 98%

Section 4: Validated Experimental Protocols

Protocol A: Biphasic Biocatalytic Reduction (Self-Validating Workflow)

This protocol utilizes a biphasic system to prevent substrate inhibition and a pH-stat to prevent degradation.

  • Aqueous Phase Preparation: In a jacketed reactor vessel, dissolve 100 mM potassium phosphate buffer (pH 6.5), 2 mM MgSO4​ , and 1.2 equivalents of D-glucose.

  • Cofactor & Enzyme Addition: Add 0.5 mM NADP+ , 2 wt% KRED (R-selective), and 1 wt% GDH. Stir gently at 250 rpm to avoid foaming and enzyme shear.

  • Organic Phase Addition: Add 20% (v/v) MTBE containing the substrate (Ethyl 4-bromoacetoacetate, 100 g/L overall loading).

  • Reaction Initiation & pH Control: Initiate stirring at 600 rpm to create a fine emulsion. Immediately engage the automated pH-stat with 1M NaOH set to maintain pH 6.5.

  • Validation Checkpoint: Monitor the NaOH consumption. The reaction is complete when NaOH uptake ceases (1 mole of NaOH consumed = 1 mole of gluconic acid produced = 1 mole of product formed).

  • Workup: Centrifuge the emulsion to break the phases. Extract the aqueous layer twice with MTBE. Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the pure chiral alcohol.

Protocol B: Ru-BINAP Asymmetric Hydrogenation

This protocol relies on rigorous exclusion of oxygen to maintain catalyst integrity.

  • Solvent Degassing: Transfer anhydrous ethanol into a Schlenk flask. Perform three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line to remove dissolved O2​ .

  • Catalyst Preparation: In an argon-filled glovebox, weigh out the appropriate enantiomer of the RuCl2​(BINAP) catalyst (0.1 mol% relative to substrate). Dissolve in a small amount of the degassed ethanol.

  • Substrate Loading: Transfer the catalyst solution and Ethyl 4-bromoacetoacetate into a stainless-steel high-pressure autoclave under a continuous argon stream.

  • Hydrogenation: Seal the autoclave. Purge the headspace three times with H2​ gas (pressurize to 10 atm, then vent). Finally, pressurize the vessel to 80 atm of H2​ .

  • Heating & Reaction: Heat the autoclave to 70 °C while stirring vigorously. Monitor the pressure drop.

  • Validation Checkpoint: The reaction is complete when the pressure stabilizes and no further H2​ is consumed.

  • Workup: Cool the reactor to room temperature, safely vent the H2​ gas, and filter the mixture through a short pad of silica to remove the ruthenium catalyst. Concentrate the filtrate in vacuo.

Section 5: References

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. Available at:[Link][1][2]

  • Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate by a Recombinant Strain of Escherichia coli Expressing the Secondary Alcohol Dehydrogenase Gene from Candida parapsilosis. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. Available at:[Link][3]

  • Gupta, A. et al. / IEP GmbH. (2012). Method for the enantioselective enzymatic reduction of keto compounds using R-specific oxidoreductase. US Patent 8,158,406 B2. Available at:[4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Asymmetric Synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the asymmetric reduction of ethyl 4-bromo-3-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the asymmetric reduction of ethyl 4-bromo-3-oxobutyrate to Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

This compound is a critical chiral building block for statins and other APIs. However, its synthesis is prone to highly specific side reactions that can compromise both yield and enantiomeric excess (ee). This guide provides mechanistic troubleshooting, quantitative mitigation strategies, and a self-validating protocol to ensure robust batch-to-batch reproducibility.

System Overview: Reaction Pathway & Competing Mechanisms

To effectively troubleshoot, we must first map the causal relationships between the reaction conditions and the degradation pathways of the substrate and product.

ReactionPathway SM Ethyl 4-bromo-3-oxobutyrate (Substrate) MainProd Ethyl (R)-4-bromo-3-hydroxybutyrate (Desired Product) SM->MainProd Asymmetric Reduction (KRED/NADPH) Debrom Ethyl 3-hydroxybutyrate (Side Product: Debromination) SM->Debrom Over-reduction / Dehalogenase Activity Epoxide Ethyl 3,4-epoxybutyrate (Side Product: Epoxide) MainProd->Epoxide Base-catalyzed Cyclization (pH > 7.5) Hydrolysis 4-bromo-3-hydroxybutyric acid (Side Product: Hydrolysis) MainProd->Hydrolysis Aqueous Ester Cleavage

Mechanistic pathways of ethyl 4-bromo-3-oxobutyrate reduction and its primary side reactions.

Troubleshooting Guide & FAQs

Q1: My GC/MS shows a significant peak with an m/z corresponding to the loss of HBr. Why is my product cyclizing? Issue: Epoxide Formation (Ethyl 3,4-epoxybutyrate). Causality: The newly formed secondary alcohol in Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is highly susceptible to base-catalyzed intramolecular cyclization. If the pH of the reaction mixture exceeds 7.5 (often due to poor buffering during enzymatic reduction or basic additives in chemical hydrogenation), the hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, displacing the adjacent bromide leaving group via an SN2 mechanism to form an epoxide. Resolution: Maintain strict pH control (pH 6.0–6.5). Use a high-capacity potassium phosphate buffer and monitor pH continuously.

Q2: I am observing ester cleavage resulting in 4-bromo-3-hydroxybutyric acid. How do I prevent hydrolysis in an aqueous enzymatic system? Issue: Ester Hydrolysis. Causality: Ester bonds are inherently prone to hydrolysis in aqueous media. This is exacerbated over extended reaction times or by the presence of native esterases/lipases within whole-cell biocatalysts. Resolution: Implement a biphasic reaction system. By using an organic solvent like n-butyl acetate alongside the aqueous buffer, the hydrophobic substrate and product partition into the organic phase. This shields the ester moiety from aqueous hydrolysis while allowing the enzymatic reduction to occur efficiently at the solvent interface 1.

Q3: Chiral HPLC indicates a loss of the bromine atom, yielding ethyl 3-hydroxybutyrate. What drives this dehalogenation? Issue: Debromination. Causality: The C-Br bond is relatively weak. In biocatalysis, off-target enzymatic activity (e.g., native dehalogenases in recombinant E. coli strains) can cleave this bond 2. In chemical reductions (e.g., Ru-BINAP), excessive hydrogen pressure or prolonged reaction times can drive reductive debromination. Resolution: For biocatalysis, utilize purified ketoreductases (KREDs) rather than whole-cell systems, or use engineered strains lacking native dehalogenases 3. For chemical catalysis, strictly monitor hydrogen uptake and quench the reaction immediately upon theoretical consumption.

Quantitative Data: Side Reaction Mitigation Matrix
Side ReactionPrimary CauseAnalytical Identifier (GC-MS / NMR)Potential Yield LossCritical Mitigation Parameter
Epoxide Formation pH > 7.5 (Base-catalyzed SN2)m/z M-80 (Loss of HBr)15 - 30%Buffer pH tightly at 6.0–6.5
Ester Hydrolysis Aqueous exposure / EsterasesBroad -OH peak (~11 ppm 1H NMR)10 - 25%Biphasic system (1:1 Org:Aq)
Debromination Dehalogenase / Over-reductionLoss of isotopic Br doublet5 - 15%Purified KRED / Strict H2 control
Workflow Visualization: Diagnostic Decision Tree

Workflow Start Analyze Crude via GC/MS or HPLC CheckEpoxide High Epoxide Levels (M-80/82)? Start->CheckEpoxide FixEpoxide Action: Lower pH to 6.0-6.5 Increase Buffer Capacity CheckEpoxide->FixEpoxide Yes CheckDebrom Debromination Detected (Loss of Br)? CheckEpoxide->CheckDebrom No FixDebrom Action: Use Purified KRED or Monitor H2 Uptake CheckDebrom->FixDebrom Yes CheckHydrolysis Ester Hydrolysis (Acid Formation)? CheckDebrom->CheckHydrolysis No FixHydrolysis Action: Implement Biphasic Solvent System CheckHydrolysis->FixHydrolysis Yes

Decision-tree workflow for diagnosing and resolving side reactions during asymmetric reduction.

Standard Operating Protocol (SOP): Self-Validating Biphasic Enzymatic Reduction

To guarantee scientific integrity, this protocol is designed as a self-validating system . You must not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Aqueous Phase Preparation

  • Action: Dissolve NADP+ (0.1 mM) and D-glucose (250 mM) in 100 mM potassium phosphate buffer. Adjust the pH to exactly 6.5 using 1 M NaOH or HCl.

  • Validation Check: Measure the pH using a calibrated probe. If the pH is outside the 6.4–6.6 range, discard the buffer and remake it. Proceeding with an improper pH guarantees baseline epoxide formation or enzyme denaturation.

Step 2: Biocatalyst Integration

  • Action: Add the recombinant ketoreductase (KRED) and glucose dehydrogenase (GDH) to the aqueous phase. Stir gently at 150 RPM for 10 minutes to ensure complete dissolution without shearing the proteins.

  • Validation Check: The solution must be visually clear or uniformly opalescent without protein aggregates.

Step 3: Organic Phase Preparation & Emulsion Formation

  • Action: Dissolve ethyl 4-bromo-3-oxobutyrate (100 mM) in n-butyl acetate. Combine the organic phase with the aqueous phase (1:1 v/v ratio). Initiate vigorous stirring (minimum 600 RPM) at 30°C.

  • Validation Check: Stop the stirrer briefly after 5 minutes. If the phases separate in less than 10 seconds, the agitation is insufficient, which will stall the reaction at the interface. Adjust impeller geometry or RPM until a stable emulsion is achieved.

Step 4: In-Process Control (IPC) & pH Maintenance

  • Action: Sample the organic phase every 60 minutes. Analyze via GC to track ketone depletion. Concurrently monitor the aqueous pH.

  • Validation Check: The reaction generates gluconic acid (from the GDH cofactor recycling system), which lowers the pH. If the pH drops below 6.0, titrate with 1 M NaOH back to 6.5. Do not allow localized high pH zones during titration, as this will instantly trigger epoxide formation. The reaction is validated as complete when the substrate peak is < 1% by GC area.

Step 5: Workup and Isolation

  • Action: Transfer the mixture to a separatory funnel and allow complete phase separation. Extract the aqueous layer once more with an equal volume of n-butyl acetate. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure at <40°C.

  • Validation Check (Mass Balance): Weigh the crude product. If the recovered mass is <80% of the theoretical yield, ester hydrolysis likely occurred. Re-extract the aqueous layer with a more polar solvent (e.g., ethyl acetate) to recover the hydrolyzed acid byproduct for mass balance confirmation.

References
  • Sumitomo Chemical. "Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems)." Sumitomo Chemical R&D Report. Available at:[Link]

  • MDPI. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." MDPI Open Access Journals. Available at: [Link]

  • Google Patents. "US20060195947A1 - Ketoreductase polypeptides and related polynucleotides." United States Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Enantiomeric Excess Determination for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Welcome to the Technical Support Center for chiral analysis. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral building block, predominantly utilized in the synthesis of statin side chains (e.g., rosuva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral analysis. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral building block, predominantly utilized in the synthesis of statin side chains (e.g., rosuvastatin, atorvastatin). Accurate determination of its enantiomeric excess (ee) is a critical quality attribute. However, researchers frequently encounter analytical hurdles such as peak tailing, co-elution, and thermal degradation.

This guide provides field-proven troubleshooting strategies, emphasizing the causality behind chromatographic behaviors and the importance of self-validating systems .

Diagnostic Workflow

Before adjusting any instrument parameters, consult the diagnostic workflow below to identify the root cause of your resolution issues.

EE_Troubleshooting Start Issue: Poor Enantiomeric Resolution Method Analytical Method Used? Start->Method HPLC Chiral HPLC (e.g., AD-H) Method->HPLC HPLC GC Chiral GC (e.g., G-TA) Method->GC GC HPLC_Tailing Peak Tailing? HPLC->HPLC_Tailing HPLC_Coelution Co-elution? HPLC->HPLC_Coelution GC_Vol Poor Volatility? GC->GC_Vol HPLC_Fix1 Add 0.1% TFA to Mobile Phase HPLC_Tailing->HPLC_Fix1 Yes HPLC_Fix2 Decrease IPA% (90:10 to 95:5) HPLC_Coelution->HPLC_Fix2 Yes Success Baseline Separation (Rs > 1.5) HPLC_Fix1->Success HPLC_Fix2->Success GC_Fix1 Derivatize C3-OH (TFAA) GC_Vol->GC_Fix1 Yes GC_Fix2 Decrease Temp Ramp GC_Vol->GC_Fix2 No GC_Fix1->Success GC_Fix2->Success

Workflow for troubleshooting enantiomeric excess (ee) resolution issues in HPLC and GC.

FAQ Section 1: Chiral HPLC Troubleshooting

Q1: I am seeing co-elution or poor baseline resolution (Rs < 1.5) on my Chiralcel AD-H column. How do I fix this? The Causality: The chiral stationary phase (CSP) of an AD-H column relies on hydrogen bonding, dipole-dipole interactions, and steric fit within its amylose polymer cavities. If you use too much polar modifier (e.g., >10% Isopropanol in Hexane), the modifier outcompetes the analyte for hydrogen bonding sites on the CSP, causing the analyte to elute too quickly without achieving chiral recognition. The Fix: Decrease the IPA concentration. Moving from a 90:10 to a 95:5 (Hexane:IPA) ratio increases the residence time of the analyte in the chiral cleft, enhancing recognition[1]. Self-Validation: Always inject a racemic standard (Ethyl 4-bromo-3-hydroxybutyrate racemate) before the chiral sample to prove the system can resolve both the (R) and (S) enantiomers under the current conditions.

Q2: My peaks are tailing severely, making integration of the minor (S)-enantiomer inaccurate. What is the cause? The Causality: Tailing is usually caused by non-enantioselective secondary interactions. The free C3-hydroxyl group of the butyrate interacts strongly with residual silanol groups on the silica support of the column. The Fix: Add 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA) to the mobile phase. This suppresses silanol ionization and sharpens the peaks, allowing for accurate integration of the minor enantiomer.

FAQ Section 2: Chiral GC Troubleshooting

Q3: When using a Chiraldex G-TA column, my analyte shows poor volatility and broad peaks. Is GC not suitable? The Causality: Ethyl 4-bromo-3-hydroxybutyrate has a free hydroxyl group that causes strong hydrogen bonding with the GC stationary phase, leading to sluggish partitioning kinetics and thermal degradation at higher oven temperatures. The Fix: Derivatize the analyte using Trifluoroacetic Anhydride (TFAA). According to, this masks the hydroxyl group, converting it to a trifluoroacetate ester[2]. This modification not only increases volatility (allowing for lower oven temperatures) but also introduces fluorine atoms that interact strongly with the trifluoroacetylated gamma-cyclodextrin phase (Chiraldex G-TA), drastically improving enantioselectivity and peak shape[2].

Standardized Experimental Protocols

To ensure absolute trustworthiness in your results, follow these self-validating protocols.

Protocol A: Self-Validating Chiral HPLC Analysis
  • System Preparation: Flush the HPLC system with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 0.7 mL/min. Ensure the Chiralcel AD-H (0.46 cm × 25 cm) column is equilibrated at 25°C[1].

  • Racemate Validation (The Control): Dissolve racemic ethyl 4-bromo-3-hydroxybutyrate in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL. Monitor UV absorbance at 215-220 nm. Confirm that two distinct peaks elute (typically between 11 and 14 minutes) with a resolution (Rs) > 1.5[1].

  • Sample Analysis: Inject the (R)-(+) enriched sample. Calculate the ee using the formula: %ee =[(Area R - Area S) / (Area R + Area S)] × 100.

Protocol B: Chiral GC Analysis with Derivatization
  • Derivatization (Trifluoroacetylation): In a 2 mL GC vial, dissolve 5 mg of the sample in 0.5 mL of anhydrous dichloromethane. Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap tightly and heat at 60°C for 20 minutes. Allow to cool and evaporate the excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of dichloromethane[2].

  • GC Parameters: Install a Chiraldex G-TA column (30 m × 0.32 mm). Set the injector temperature to 200°C and the Flame Ionization Detector (FID) to 250°C. Use Helium as the carrier gas at a constant flow of 1.5 mL/min.

  • Temperature Program: Set the initial oven temperature to 100°C and hold for 5 minutes. Ramp at 10°C/min to 170°C, and hold for 10 to 20 minutes[3].

  • Validation: Inject the derivatized racemate first to confirm baseline separation before proceeding with the chiral sample analysis.

Quantitative Data Presentation

The following table summarizes the expected chromatographic parameters and outcomes when analyzing Ethyl 4-bromo-3-hydroxybutyrate using the optimized protocols above.

ParameterChiral HPLC MethodChiral GC Method
Column Chiralcel AD-H (Amylose-based)Chiraldex G-TA (Cyclodextrin-based)
Mobile/Carrier Phase Hexane : Isopropanol (90:10 v/v)Helium (1.5 mL/min)
Analyte State Native (Underivatized)Derivatized (Trifluoroacetylated)
Detection UV at 215 - 220 nmFlame Ionization Detector (FID)
Typical (S) Retention ~11.5 - 12.5 min~14.2 min
Typical (R) Retention ~12.8 - 14.0 min~15.1 min
Expected Resolution (Rs) > 1.5> 2.0

References

  • Title: Method of making optically active ester derivatives and their acids from racemic esters (US7485452B2)
  • Title: Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 Source: Tetrahedron Asymmetry (via PubMed Central) URL: [Link]

  • Title: Asymmetric reduction of methyl-3-oxo-butyrate and methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases Source: RSC Advances URL: [Link]

Sources

Troubleshooting

Technical Support &amp; Diagnostic Hub: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Welcome to the Advanced Technical Support Center for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 104582-61-2). As a critical chiral synthon used extensively in the asymmetric synthesis of HMG-CoA reductase inhibitors (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 104582-61-2). As a critical chiral synthon used extensively in the asymmetric synthesis of HMG-CoA reductase inhibitors (statins) like Atorvastatin[1], maintaining the structural and stereochemical integrity of this molecule is paramount.

Because this compound features both a secondary alcohol and a primary alkyl bromide, it is a highly reactive bi-functional molecule. This guide is engineered to help researchers and drug development professionals diagnose degradation issues, understand the mechanistic causality behind them, and implement self-validating handling protocols.

Mechanistic Troubleshooting & Diagnostics

When your analytical assays (GC/HPLC) indicate a drop in purity, the degradation pathway is almost always dictated by the environmental stressor the chemical was exposed to.

Q: My recent GC analysis shows a new peak eluting before the main product. What is this degradant, and why did it form? A: This is almost certainly Ethyl (R)-3,4-epoxybutyrate . The causality lies in the molecule's bifunctional nature. The proximity of the C3 secondary hydroxyl group to the C4 primary alkyl bromide creates a highly favorable geometry for an intramolecular nucleophilic substitution (SN2) reaction[2]. If the hydroxyl group is deprotonated by trace base (e.g., residual alkaline detergent on poorly rinsed glassware) or exposed to excessive thermal energy, the oxygen rapidly attacks the C4 carbon, ejecting the bromide ion to form an oxirane (epoxide) ring. Diagnostic Action: Audit your glassware washing protocols for alkaline residues and verify that your 2-8°C cold chain was not broken during transit.

Q: We are observing a significant drop in assay purity accompanied by a highly polar peak on our reverse-phase HPLC. How do we prevent this? A: You are observing ester hydrolysis, resulting in the formation of (R)-4-bromo-3-hydroxybutyric acid [3]. The ethyl ester moiety is highly susceptible to nucleophilic attack by water. When exposed to ambient humidity—especially if catalyzed by trace acids or bases in the environment—the ester cleaves, releasing ethanol and leaving the free acid. Diagnostic Action: Check the integrity of your septum seals and immediately implement the Anhydrous Aliquoting Protocol detailed in Section 3.

Pathway A Ethyl (R)-4-bromo- 3-hydroxybutyrate B Ethyl (R)-3,4- epoxybutyrate A->B Trace Base / Heat (Intramolecular SN2) C (R)-4-bromo-3- hydroxybutyric acid A->C Moisture (Ester Hydrolysis)

Caption: Major degradation pathways of Ethyl (R)-4-bromo-3-hydroxybutyrate based on environmental stressors.

Quantitative Stability Profiles

To assist in risk assessment during experimental design, the following table summarizes the predictive degradation kinetics of Ethyl (R)-4-bromo-3-hydroxybutyrate under various storage conditions.

Storage ConditionTimeframeEpoxide Formation (%)Free Acid Formation (%)Operational Status
2-8°C, Dry (Argon) 12 Months< 0.1%< 0.1%Optimal / Standard
25°C, Dry (Argon) 1 Month~ 1.5%< 0.1%Short-term transport only
25°C, 60% RH (Air) 1 Month~ 2.0%~ 3.5%High Risk - Avoid
40°C, 75% RH (Air) 1 Week> 5.0%> 10.0%Discard Batch
Self-Validating Experimental Protocols

To guarantee scientific integrity, protocols cannot simply be a list of steps; they must contain built-in validation mechanisms to prove the environment is secure before the chemical is exposed.

Protocol: Anhydrous Aliquoting and Storage Validation

Objective: To establish a self-validating workflow that prevents moisture-induced hydrolysis and thermally-driven epoxidation during the handling of bulk material.

  • Step 1: Thermal Equilibration

    • Action: Transfer the sealed primary container from 2-8°C storage to an inert glovebox. Do NOT open.

    • Causality: Opening a cold vessel in ambient air causes immediate condensation of atmospheric moisture directly onto the chemical, initiating rapid hydrolysis.

    • Validation Check: Use an infrared thermometer to verify the container surface has reached ambient temperature (≥20°C) before proceeding.

  • Step 2: Inert Purging

    • Action: Flush the target amber storage vials with high-purity Argon for 60 seconds.

    • Causality: Argon is denser than Nitrogen and forms a superior, heavy protective blanket at the bottom of the vial, actively displacing ambient moisture and oxygen.

  • Step 3: Aseptic Transfer

    • Action: Aliquot the required volume using a gas-tight, oven-dried syringe.

  • Step 4: Sealing & Moisture Verification

    • Action: Seal vials immediately with PTFE-lined septa.

    • Validation Check (Critical): Sacrifice one "dummy" vial from the batch and perform a Karl Fischer (KF) titration. The batch is only validated for long-term storage if the water content is <0.05% . If KF >0.05%, the inert atmosphere is compromised; discard the vials and re-bake all equipment.

  • Step 5: Cold Storage

    • Action: Transfer validated vials immediately to a monitored 2-8°C refrigerator, protected from light.

Workflow Start Purity Drop Detected (GC/HPLC) Q1 Epoxide Peak Present? Start->Q1 A1 Audit Glassware for Base Check Cold Chain Q1->A1 YES Q2 Free Acid Peak Present? Q1->Q2 NO A2 Audit Septum Integrity Check Desiccant Q2->A2 YES

Caption: Diagnostic workflow for identifying the root cause of purity loss.

Frequently Asked Questions (FAQs)

Q: Why is this specific enantiomer so critical in our workflow? A: Ethyl (R)-4-bromo-3-hydroxybutyrate is a vital chiral building block used to synthesize 4-cyano-3-hydroxybutyric acid esters, which are direct precursors to statins[1][2]. The (R)-configuration at the C3 stereocenter directly dictates the stereochemistry of the final active pharmaceutical ingredient (API). Any racemization or degradation during storage will directly reduce the enantiomeric excess (ee) and efficacy of your final drug product.

Q: Can we store the bulk material at -20°C to further extend its shelf life? A: While -20°C drastically reduces the kinetics of epoxidation, it significantly increases the risk of moisture condensation upon retrieval. If you choose to freeze the material, the Thermal Equilibration validation step in our protocol becomes absolutely mandatory. For most pharmaceutical workflows, 2-8°C provides the optimal balance between chemical stability and handling safety.

Q: How should we monitor the optical purity of the compound over time? A: Optical purity should be determined using Gas Chromatography (GC) equipped with a chiral stationary phase (e.g., a G-TA column). Standard conditions involve maintaining the oven temperature initially at 100°C, then ramping to 170°C to accurately resolve the (R) and (S) enantiomers without inducing thermal racemization during the run[3].

References
  • US20060195947A1 - Ketoreductase polypeptides and related polynucleotides Source: Google Patents URL
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 Source: PMC - NIH URL:[Link]

  • WO2005111227A1 - The method of making optically active ester derivatives and their acids from racemic esters Source: Google Patents URL

Sources

Optimization

Troubleshooting Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate reaction conditions

Technical Support Center: Troubleshooting Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Workflows Welcome to the Technical Support Center for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (EBHB). As a critical chiral building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Workflows

Welcome to the Technical Support Center for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (EBHB). As a critical chiral building block (synthon) used in the synthesis of blockbuster drugs like atorvastatin and L-carnitine[1], EBHB requires precise environmental control during synthesis and downstream processing. The presence of an ester linkage, a β -hydroxyl group, and a γ -halogen creates a highly reactive microenvironment prone to degradation, racemization, and side reactions.

This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure high yield and enantiomeric purity.

Part 1: Diagnostic Decision Tree

G Start Issue Detected in EBHB Workflow ee Low Enantiomeric Excess (<99% ee) Start->ee yield Low Yield / High Impurities Start->yield stall Reaction Stalling (<60% Conversion) Start->stall ee_sol Check pH & Temp: Maintain pH 6.5-7.0, T < 30°C ee->ee_sol imp1 Epoxide / Crotonate Detected yield->imp1 imp2 Ester Hydrolysis Detected yield->imp2 stall_sol Check Cofactor Regeneration: Increase GDH/Glucose or use Fed-Batch stall->stall_sol imp1_sol Reduce Base Concentration Keep pH < 8.5 during cyanidation imp1->imp1_sol imp2_sol Use Biphasic System (e.g., Toluene/Water) imp2->imp2_sol

Troubleshooting decision tree for common EBHB synthesis and reaction issues.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my enantiomeric excess (ee) degrading during the biocatalytic reduction of ethyl 4-bromo-3-oxobutyrate?

  • Mechanistic Cause: Enantiomeric degradation in this workflow is rarely due to the enzyme suddenly losing stereoselectivity. Instead, it is usually caused by base-catalyzed racemization of the ketone substrate prior to reduction, or a reversible retro-aldol type mechanism if the pH drifts too high.

  • Solution: Strictly control the pH between 6.5 and 7.0 using a robust phosphate buffer. Ensure the reaction temperature remains below 30°C. Validate your ee using HPLC equipped with a chiral column (e.g., Daicel AD-H) using a hexane/isopropanol (90:10) mobile phase, which typically resolves the (R) and (S) enantiomers around 12.23 min and 11.24 min, respectively[2].

Q2: I am observing a significant amount of side products during the cyanidation of EBHB to ethyl (R)-4-cyano-3-hydroxybutyrate. What is happening?

  • Mechanistic Cause: The EBHB molecule is highly sensitive to alkaline conditions. When exposed to unbuffered sodium cyanide (which is strongly basic), the C3-hydroxyl group is deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the C4 position and displacing the bromide ion to form an unwanted epoxide (ethyl 3,4-epoxybutyrate). Furthermore, base-catalyzed elimination can yield ethyl 4-hydroxycrotonate (often seen in 3-10% yield under poor conditions), and the ester itself can hydrolyze to the corresponding acid[3].

  • Solution: Cyanidation must be performed at a tightly controlled pH of 8.0 to 9.5[4]. Use a buffered cyanide source or an aqueous ethanol solvent system to suppress the intramolecular cyclization and elimination pathways.

Q3: My biocatalytic reduction stalls at 50-60% conversion. How do I push the reaction to completion?

  • Mechanistic Cause: Stalling is typically caused by two factors: (1) Cofactor depletion (NADPH/NADH) due to a failing regeneration cycle, or (2) Product inhibition, where the accumulation of EBHB in the aqueous phase alters the enzyme's active site dynamics or causes toxicity[5].

  • Solution: Implement an efficient cofactor regeneration system (e.g., Glucose/Glucose Dehydrogenase) and transition to a biphasic organic-aqueous system (such as toluene/water)[5]. The organic phase acts as a continuous "product sink," extracting EBHB as it forms and driving the equilibrium forward.

Part 3: Mechanistic Pathway of EBHB Reactions

Pathway Ketone Ethyl 4-bromo-3-oxobutyrate EBHB Ethyl (R)-4-bromo- 3-hydroxybutyrate Ketone->EBHB Ketoreductase NADPH Epoxide Ethyl 3,4-epoxybutyrate (Side Product) EBHB->Epoxide Base (pH > 8.5) Intramolecular Cyclization Target Ethyl (R)-4-cyano- 3-hydroxybutyrate EBHB->Target NaCN, Buffered (pH 7.5-8.0) Acid (R)-4-bromo-3-hydroxybutyric acid (Hydrolysis Product) EBHB->Acid Aqueous Base or Unselective Esterase

Mechanistic pathways showing EBHB conversion to target products versus degradation routes.

Part 4: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and workflow outcomes. Use this as a baseline for your Design of Experiments (DoE).

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact & Outcome
Reaction Solvent 100% Aqueous BufferBiphasic (Water/Toluene)Prevents product inhibition and ester hydrolysis; increases yield from ~60% to >95%[5].
pH (Reduction) Uncontrolled (Drifts <6)Controlled (pH 6.8 - 7.0)Prevents enzyme denaturation and substrate racemization; maintains >99% ee.
pH (Cyanidation) Unbuffered NaCN (pH > 10)Buffered NaCN (pH 8.0 - 9.5)Suppresses intramolecular epoxide formation and ethyl 4-hydroxycrotonate generation[3],[4].
Substrate Loading Batch Loading (High initial conc.)Fed-Batch (Continuous feed)Prevents substrate toxicity to the biocatalyst; allows higher volumetric productivity.

Part 5: Self-Validating Experimental Protocol

Optimized Biphasic Biocatalytic Synthesis of EBHB

Note on Self-Validation: This protocol is designed as a closed-loop system. Step 3 contains a built-in validation check (pH monitoring) that instantly alerts the operator to unwanted chemical deviations (hydrolysis) before the batch is lost.

Step 1: Preparation of the Biphasic System

  • In a jacketed reaction vessel, prepare 500 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.0.

  • Add 500 mL of analytical-grade toluene to create a 1:1 (v/v) biphasic system.

  • Initiate mechanical stirring at 400 RPM to ensure adequate interfacial surface area without creating an unbreakable emulsion. Set the jacket temperature to 28°C.

Step 2: Enzyme and Cofactor Loading

  • Add 10 g of D-glucose and 100 mg of NADP+ to the aqueous phase.

  • Add the optimized Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) powders. Allow 15 minutes for the enzymes to fully hydrate and equilibrate in the aqueous phase.

Step 3: Fed-Batch Substrate Addition (The Self-Validating Step)

  • Begin a continuous feed of ethyl 4-bromo-3-oxobutyrate (100 g total) dissolved in 50 mL of toluene using a syringe pump over 4 hours.

  • Validation Check: Continuously monitor the pH of the aqueous phase using an automated titrator.

    • Causality: The reduction reaction consumes protons. However, if the pH begins to drop steadily, this is a direct physical indicator that the ester is undergoing unwanted hydrolysis, releasing butyric acid into the buffer.

    • Correction: If a pH drop is observed, immediately reduce the stirring speed by 20% to decrease the severity of the emulsion, thereby protecting the ester in the organic phase.

Step 4: Workup and Isolation

  • Once conversion reaches >99% (verified via GC/HPLC), halt stirring and allow the phases to separate for 30 minutes.

  • Decant the toluene layer (which contains the EBHB product).

  • Extract the remaining aqueous layer with an additional 200 mL of ethyl acetate to capture residual product.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield highly pure Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

References

  • Title: US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters Source: Google Patents URL
  • Title: EP1551796A4 - Improved syntheton synthesis Source: Google Patents URL
  • Title: (12) United States Patent Source: Googleapis.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Synthesis

Welcome to the Catalyst Optimization Portal. This technical support center is designed for drug development professionals and process chemists scaling up the asymmetric reduction of ethyl 4-bromo-3-oxobutyrate to ethyl (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Optimization Portal. This technical support center is designed for drug development professionals and process chemists scaling up the asymmetric reduction of ethyl 4-bromo-3-oxobutyrate to ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. This chiral intermediate is a critical building block in the synthesis of statins (e.g., rosuvastatin, atorvastatin) and L-carnitine[1][2].

To provide comprehensive support, this guide addresses the two dominant industrial paradigms for this transformation: Chemocatalysis (Ru-BINAP Asymmetric Hydrogenation) and Biocatalysis (Ketoreductase/KRED Bioreduction) .

Mechanistic Workflows & Visualizations

Understanding the causality behind your catalytic system is the first step in troubleshooting. Below are the functional workflows for both catalytic approaches.

Chemocatalytic Pathway: Noyori Asymmetric Hydrogenation

The chemocatalytic route utilizes chiral ruthenium complexes. The addition of a protic solvent or trace acid (like HCl) is mechanistically required to promote the heterolytic cleavage of H2​ , accelerating the formation of the catalytically active ruthenium hydride (Ru-H) intermediate[3].

Chemocatalysis Substrate Ethyl 4-bromo-3-oxobutyrate Hydrogenation Asymmetric Hydrogenation (H2, 50-100 atm, 50°C) Substrate->Hydrogenation Catalyst RuCl2((R)-BINAP) + HCl Catalyst->Hydrogenation Product Ethyl (R)-4-bromo-3-hydroxybutyrate (>99% ee) Hydrogenation->Product

Workflow for Ru-BINAP catalyzed asymmetric hydrogenation.

Biocatalytic Pathway: KRED with Cofactor Regeneration

Biocatalysis offers exceptional stereoselectivity under ambient conditions[1][4]. Because ketoreductases (KREDs) require stoichiometric amounts of NADPH, a coupled enzyme system using Glucose Dehydrogenase (GDH) is employed to continuously recycle NADP+ back to NADPH[5].

Biocatalysis Substrate Ethyl 4-bromo- 3-oxobutyrate KRED Ketoreductase (KRED) Substrate->KRED Product Ethyl (R)-4-bromo- 3-hydroxybutyrate KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

KRED-catalyzed asymmetric reduction with GDH-mediated NADPH cofactor regeneration.

Quantitative Data Comparison

When selecting or optimizing a catalyst, benchmarking against industry standards is vital. The table below summarizes the optimized quantitative parameters for both systems based on recent process chemistry data[2][5][6].

ParameterRu-BINAP Asymmetric HydrogenationKRED / GDH Biocatalytic System
Catalyst Loading 0.01 - 0.1 mol% (Substrate/Catalyst ~10,000)5 - 10 U/mg protein
Operating Temperature 50°C - 80°C25°C - 35°C
Operating Pressure 50 - 100 atm ( H2​ )1 atm (Ambient)
Typical Yield 92% - 96%>98% (with in situ product removal)
Enantiomeric Excess (ee%) 95% - 98%>99.4%
Primary Bottleneck High catalyst cost, high-pressure safetySevere product inhibition at high titers

Troubleshooting Matrices & Self-Validating Protocols

Chemocatalysis: Ru-BINAP Optimization

Common Issues & Solutions:

  • Issue: Reaction stalls at <90% conversion.

    • Causality: Insufficient formation of the active Ru-H species or catalyst poisoning by enol impurities in the substrate.

    • Solution: Ensure the addition of a protic solvent (e.g., ethanol) or 5-10 equivalents of HCl relative to ruthenium[3]. Always use freshly vacuum-distilled ethyl 4-bromo-3-oxobutyrate.

  • Issue: Low enantiomeric excess (<95% ee).

    • Causality: Elevated temperatures favor the non-catalyzed racemic background reaction or cause partial dissociation of the chiral ligand.

    • Solution: Lower the reaction temperature to 50°C and increase H2​ pressure to 90-100 bar to outcompete background pathways[2].

Self-Validating Protocol: Ru-BINAP Hydrogenation

  • Preparation: In a rigorously dried, argon-purged Schlenk flask, dissolve of [RuCl2((R)-BINAP)] in anhydrous, degassed ethanol. Add of ethanolic HCl.

  • Substrate Loading: Transfer freshly distilled ethyl 4-bromo-3-oxobutyrate ( 1.0 M ) into a high-pressure stainless-steel autoclave. Add the catalyst solution.

  • Reaction: Pressurize the autoclave with H2​ to 80 atm . Heat to 50∘C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

  • Validation Checkpoint 1 (Kinetics): Monitor the pressure drop via a mass flow controller. The reaction is complete when H2​ consumption ceases (typically 4-6 hours).

  • Validation Checkpoint 2 (Quality): Before solvent evaporation, withdraw a aliquot, dilute in hexane/IPA, and analyze via chiral HPLC (e.g., Chiralcel OD-H). Proceed to workup only if ee > 97% and conversion > 99%.

  • Workup: Vent the reactor, concentrate the mixture under reduced pressure, and purify via vacuum distillation to yield ethyl (R)-4-bromo-3-hydroxybutyrate.

Biocatalysis: KRED Optimization

Common Issues & Solutions:

  • Issue: Reaction abruptly stops at 40-50% conversion.

    • Causality: The synthesized ethyl (R)-4-bromo-3-hydroxybutyrate is highly toxic to the enzyme, causing severe product inhibition and denaturation[5].

    • Solution: Implement in situ product removal (ISPR). Add a macroporous adsorption resin (e.g., HZ 814) directly to the bioreactor to sequester the product as it forms, keeping the aqueous concentration below the inhibition threshold[5].

  • Issue: Rapid drop in pH leading to enzyme precipitation.

    • Causality: The GDH cofactor regeneration cycle converts glucose into gluconolactone, which spontaneously hydrolyzes into gluconic acid, acidifying the medium.

    • Solution: Use an automated titrator to continuously feed 1 M NaOH , maintaining a strict pH of 6.5-7.0.

Self-Validating Protocol: Bioreduction with Resin Adsorption

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 6.8). Suspend recombinant E. coli cells co-expressing KRED and GDH ( 20 g/L wet weight)[5].

  • Cofactor & Substrate: Add 1.5 equivalents of glucose and 0.1 mM NADP+ . Add 10% (w/v) of sterilized HZ 814 macroporous resin to the reactor.

  • Reaction: Initiate the reaction by feeding ethyl 4-bromo-3-oxobutyrate to a final concentration of 500 mM . Incubate at 30∘C with 300 rpm agitation.

  • Validation Checkpoint 1 (Regeneration Activity): Monitor the automated addition of NaOH. A steady consumption of base directly correlates to gluconic acid formation, validating that the GDH cofactor recycling is actively functioning.

  • Validation Checkpoint 2 (Conversion): After 8 hours, extract a sample of the resin, elute with ethyl acetate, and analyze via GC-FID. Proceed to harvest only when residual ketone is <1%.

  • Workup: Filter the resin from the aqueous broth. Elute the bound ethyl (R)-4-bromo-3-hydroxybutyrate from the resin using ethyl acetate, dry over Na2​SO4​ , and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q: Why is my Ru-BINAP catalyst turning black and precipitating during the reaction? A: A color change to black accompanied by precipitation indicates the decomposition of the ruthenium complex into inactive ruthenium black (Ru nanoparticles). This is almost exclusively caused by oxygen ingress or trace moisture in your hydrogen gas lines. Ensure all solvents are strictly degassed and use high-purity (99.999%) H2​ passed through oxygen/moisture traps.

Q: In the biocatalytic route, can I use whole cells instead of isolated, purified enzymes? A: Yes. Using whole recombinant E. coli cells expressing both KRED and GDH is actually the preferred industrial method[1][4]. It provides a natural intracellular environment that protects the enzymes, and it eliminates the prohibitive cost of adding large amounts of exogenous NADP+ , relying instead on the cell's native cofactor pool.

Q: How do I prevent the hydrolysis of my substrate (ethyl 4-bromo-3-oxobutyrate) in the aqueous biocatalytic medium? A: β -keto esters are prone to spontaneous hydrolysis in water, especially at elevated pH. To mitigate this, keep the pH strictly below 7.0 (ideally 6.5)[1], operate at lower temperatures (25-30°C), and use a fed-batch strategy where the substrate is added continuously at the rate of enzymatic consumption, rather than all at once[7].

Q: Is it possible to run the Ru-BINAP hydrogenation continuously rather than in batch? A: Yes. Recent process developments have demonstrated that continuous flow hydrogenation using microfluidic chip reactors or packed bed reactors (with immobilized Ru-BINAP) can significantly lower the required substrate-to-catalyst ratio and improve safety profiles by minimizing the working volume of high-pressure hydrogen[2][8][9].

References

  • Sumitomo Chemical Co., Ltd. Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems). Available at:[Link]

  • Sumitomo Chemical Co., Ltd. 有用物質生産のための生体触媒 (不斉還元酵素)の開発. Available at: [Link]

  • ResearchGate. Yeast reduction of ethyl 4-chloro-3-oxobutanoate in the presence of allyl bromide. Available at: [Link]

  • SciSpace. Enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in solutions of organic salts with recycling of the catalyst Ru-BINAP. Available at: [Link]

  • PubMed. Enhancement of ethyl (S)-4-chloro-3-hydroxybutanoate production at high substrate concentration by in situ resin adsorption. Available at:[Link]

  • Google Patents. EP2569275A1 - A process for the hydrogenation of ketoesters.
  • Googleapis.com. United States Patent 7,485,452: Process for preparing optically active C-hydroxybutyl ester derivatives. Available at: [Link]

  • European Patent Office. EP 2386536 A1 - A process for the hydrogenation of ketoesters. Available at: [Link]

  • ResearchGate. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Synthesis

Welcome to the Technical Support Center. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (along with its chloro-analog) is a highly valuable chiral building block, serving as a critical intermediate in the synthesis of blockbust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (along with its chloro-analog) is a highly valuable chiral building block, serving as a critical intermediate in the synthesis of blockbuster statins (e.g., Atorvastatin, Rosuvastatin) and L-carnitine[1][2]. The most sustainable and scalable production route relies on the asymmetric bioreduction of ethyl 4-bromo-3-oxobutyrate using a Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system[3][4].

Despite the high stereoselectivity of biocatalysis, researchers frequently encounter yield-limiting by-products. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights and self-validating protocols to troubleshoot impurity formation, ensuring >99% conversion and >99.5% enantiomeric excess (ee).

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am detecting Ethyl 3,4-epoxybutyrate in my final product. What causes this and how do I prevent it? A: This is a classic base-catalyzed degradation. The halohydrin moiety in ethyl (R)-4-bromo-3-hydroxybutyrate is highly sensitive to alkaline conditions. If the pH exceeds 7.5, the hydroxyl group undergoes deprotonation, triggering a rapid intramolecular SN​2 displacement of the bromide ion to form the epoxide[5].

  • Causality & Solution: During the GDH cofactor regeneration cycle, glucose is oxidized to gluconic acid, which naturally lowers the reaction pH[4]. If your automated titrator overcompensates with strong NaOH, localized alkaline spikes will cause epoxidation. Ensure rigorous agitation and use a milder base (e.g., 1M Na2​CO3​ ) or strictly cap the pH stat at 7.0.

Q2: My enantiomeric excess (ee) is dropping below 99%. Why is the (S)-enantiomer forming? A: A drop in optical purity is rarely due to the KRED enzyme suddenly losing stereoselectivity. Instead, it is usually caused by background non-enzymatic reduction or thermal degradation[6].

  • Causality & Solution: Uncatalyzed chemical reduction can occur if the reaction temperature is too high or if reactive metal impurities are present in the buffer. Maintain the reaction strictly at 30°C. Additionally, ensure your KRED loading is sufficient to outcompete any background reaction kinetics.

Q3: Why is there a significant amount of 4-bromo-3-hydroxybutyric acid in my aqueous phase? A: This indicates ester hydrolysis.

  • Causality & Solution: If you are using whole-cell biocatalysts (e.g., recombinant E. coli), endogenous esterases can cleave the ethyl ester[3]. Alternatively, alkaline hydrolysis can occur during aggressive downstream workup. To prevent this, switch to purified KRED/GDH enzyme preparations[4] or utilize an organic-aqueous biphasic system (e.g., ethyl acetate/water) to partition the product away from aqueous esterases[3].

Q4: I am seeing Ethyl 4-hydroxycrotonate impurities. Where is this coming from? A: This is an elimination by-product.

  • Causality & Solution: Thermal or base-catalyzed dehydration of the β -hydroxy group leads to the formation of the α,β -unsaturated ester (crotonate)[5]. This typically occurs during downstream distillation or solvent evaporation. Always concentrate the product under high vacuum at temperatures strictly below 40°C.

Section 2: Quantitative Impurity Profiling

The table below summarizes the critical quantitative thresholds and mitigation strategies for the most common by-products encountered during synthesis.

Impurity NameStructure / TypePrimary CausePrevention StrategyAcceptable Limit
Ethyl 3,4-epoxybutyrate EpoxideLocalized high pH (>7.5) causing intramolecular SN​2 [5].Cap pH stat at 7.0; use milder base ( Na2​CO3​ ).< 0.1%
4-bromo-3-hydroxybutyric acid Carboxylic AcidEsterase side-activity or alkaline hydrolysis[3].Use biphasic solvent system; avoid basic workup.< 0.5%
Ethyl 4-hydroxycrotonate α,β -Unsaturated EsterThermal dehydration during downstream processing[5].Evaporate solvents at <40°C under high vacuum.< 0.2%
(S)-Enantiomer Chiral ImpurityBackground chemical reduction / low enzyme loading[6].Optimize KRED loading; maintain temp at 30°C.< 0.5%
Unreacted Substrate KetoneProduct inhibition or NADP+ depletion[3][4].Implement fed-batch substrate addition.< 1.0%

Section 3: Standard Operating Protocol (SOP)

Self-Validating Biphasic Asymmetric Bioreduction (KRED/GDH)

This protocol utilizes a biphasic system to prevent product inhibition and suppress aqueous esterase hydrolysis, ensuring a self-validating, high-yield workflow[3][6].

Phase 1: Reactor Initialization & Biphasic Setup

  • Prepare a 100 mM potassium phosphate buffer and adjust exactly to pH 7.0.

  • Supplement the buffer with 2 mM MgSO4​ (enzyme stabilizer) and 1 mM NADP+ (cofactor).

  • Introduce the organic phase (Ethyl Acetate) at a 1:1 (v/v) ratio relative to the buffer. Causality: The organic layer acts as a substrate reservoir and product sink, keeping the aqueous product concentration low to prevent KRED inhibition[3].

Phase 2: Biocatalyst & Cofactor Addition

  • Add Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) at a 3 g/L loading[4].

  • Add D-glucose at 1.5 molar equivalents relative to the total planned substrate.

Phase 3: Substrate Feeding & pH Stat Control

  • Heat the biphasic mixture to exactly 30°C with 600 RPM agitation.

  • Begin continuous fed-batch addition of Ethyl 4-bromo-3-oxobutyrate over 6 hours.

  • Critical Control Point: Engage an automated titrator with 1M Na2​CO3​ to maintain the pH between 6.8 and 7.0. Do not allow the pH to exceed 7.2 to prevent epoxidation[5].

  • Self-Validation Checkpoint: Withdraw a 100 µL aliquot of the organic phase at t=3h. Analyze via Chiral GC. A conversion of >50% with <0.5% of the (S)-enantiomer validates that the KRED kinetics are successfully outcompeting background chemical reduction.

Phase 4: Downstream Processing

  • Centrifuge the mixture at 4000 RPM for 10 minutes to resolve the emulsion.

  • Extract the aqueous phase twice with fresh ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure at <40°C to prevent thermal elimination to ethyl 4-hydroxycrotonate[5].

Section 4: Visualizing the Pathways

Biocatalytic_Cycle Substrate Ethyl 4-bromo-3-oxobutyrate Product Ethyl (R)-4-bromo-3-hydroxybutyrate Substrate->Product Reduction Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation NADPH NADPH NADP NADP+ NADPH->NADP Oxidation NADP->NADPH Reduction KRED Ketoreductase (KRED) KRED->Substrate GDH Glucose Dehydrogenase (GDH) GDH->Glucose

Figure 1: KRED/GDH biocatalytic cycle for asymmetric reduction and cofactor regeneration.

Degradation_Pathways Main Ethyl (R)-4-bromo-3-hydroxybutyrate Epoxide Ethyl 3,4-epoxybutyrate (Epoxide) Main->Epoxide pH > 7.5 Intramolecular SN2 Acid 4-bromo-3-hydroxybutyric acid (Hydrolysis) Main->Acid Esterase / Base Hydrolysis Crotonate Ethyl 4-hydroxycrotonate (Elimination) Main->Crotonate Thermal/Base Dehydration

Figure 2: Primary degradation pathways and by-product formation under suboptimal conditions.

Sources

Troubleshooting

Racemization of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Troubleshooting Guide: Racemization of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical insta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Racemization of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical instabilities researchers encounter when working with Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate . This compound is a highly valuable chiral synthon, predominantly utilized in the synthesis of HMG-CoA reductase inhibitors (statins) and L-carnitine. However, its stereochemical integrity is notoriously fragile under specific reaction conditions.

Mechanistic Overview: The Causality of Racemization

To troubleshoot a failing reaction, we must first understand the structural electronics of the molecule. A pervasive challenge in the application of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is the rapid loss of enantiomeric purity (racemization) during downstream functionalization, particularly under basic conditions [1].

The Causality: The β -hydroxyl group is highly acidic relative to standard alcohols due to the inductive effects of the adjacent ester and the γ -carbon bearing a highly reactive leaving group (bromide). When exposed to basic environments (pH > 8), the C3-hydroxyl group is easily deprotonated.

The resulting alkoxide acts as a powerful internal nucleophile, triggering a rapid intramolecular SN​2 reaction (a Payne-type rearrangement pathway) that displaces the bromide to form an epoxide intermediate (ethyl oxirane-2-acetate). While controlled epoxide formation is sometimes a synthetic goal, uncontrolled basic conditions lead to non-regioselective ring-opening by competing nucleophiles (e.g., hydroxide ions, water, or reversible halide attack). This non-selective opening at the chiral C3 position directly results in racemization and a severe drop in enantiomeric excess ( ee% ) [2].

RacemizationPathway A Ethyl (R)-4-bromo- 3-hydroxybutyrate B C3-Alkoxide Intermediate A->B Base (pH > 8) - H+ C Ethyl oxirane-2-acetate (Epoxide) B->C Intramolecular SN2 - Br- C->A Reversible (Halide attack) D Racemic Products / Regioisomers C->D Non-selective Ring Opening

Base-catalyzed intramolecular epoxidation and non-selective ring opening leading to racemization.

Troubleshooting & FAQs

Q1: I am attempting a nucleophilic substitution using Sodium Cyanide (NaCN) to synthesize the cyano derivative, but my ee% drops from >99% to <80%. What is going wrong? A: NaCN is the salt of a strong base and a weak acid; its aqueous solutions are highly alkaline (pH 10–11). At this pH, the base deprotonates the C3-hydroxyl group, forcing the molecule into the epoxide intermediate. The subsequent attack of the cyanide ion is not perfectly regioselective under these harsh thermal conditions, leading to partial inversion at C3 and the formation of racemic byproducts. To mitigate this, the reaction must be heavily buffered, or alternatively, a biocatalytic approach should be adopted [3].

Q2: How can I chemically prevent epoxide-induced racemization if I must use basic nucleophiles? A: If you are restricted to traditional organic synthesis, you must protect the C3-hydroxyl group prior to substitution. Utilizing a robust protecting group (e.g., tert-butyldimethylsilyl, TBS, or tetrahydropyranyl, THP) removes the acidic proton, completely shutting down the intramolecular epoxide pathway. However, this adds two synthetic steps (protection and deprotection) to your workflow, reducing overall atom economy.

Q3: Is there a modern alternative to chemical cyanation that preserves stereochemical integrity? A: Yes. The industry standard has shifted toward biocatalysis. Halohydrin dehalogenases (HHDH) catalyze the precise replacement of the bromide with a cyano group at a strictly neutral pH (pH 7.0–8.0). The enzyme actively stabilizes the epoxide intermediate within its chiral pocket and directs the cyanide nucleophile exclusively to the C4 position, ensuring 100% stereoretention at C3 [4].

Q4: How should I store the starting material to prevent auto-degradation? A: The compound is prone to slow auto-catalytic degradation if exposed to ambient moisture, which hydrolyzes the ester, generates trace acid/base, and initiates halide dissociation. Store the material strictly under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Ensure the container is tightly sealed and opaque.

Quantitative Data: Chemical vs. Enzymatic Workflows

The following table summarizes the performance metrics of traditional chemical cyanation versus the HHDH-catalyzed biocatalytic approach, highlighting the stark contrast in stereochemical preservation.

ParameterTraditional Chemical CyanationBiocatalytic Cyanation (HHDH)
Reagents NaCN, Ethanol/WaterNaCN, HHDH Enzyme, Buffer
Operating pH 10.0 – 11.57.0 – 8.0
Temperature 40°C – 60°C25°C – 30°C
Primary Risk Epoxide racemization, Retro-aldolEnzyme inhibition at high substrate conc.
Typical Yield 60% – 75%>90%
Final ee% 75% – 85% (Significant loss)>99.5% (Stereoretentive)
Experimental Protocol: Biocatalytic Cyanation using HHDH

To bypass the racemization issues inherent in basic chemical substitution, we recommend the following self-validating enzymatic protocol. This method leverages Halohydrin Dehalogenase (HHDH) to maintain strict stereocontrol.

Workflow Start Ethyl (R)-4-bromo-3-hydroxybutyrate (Starting Material) Chem Chemical Cyanation (NaCN, Heat, pH > 10) Start->Chem Enz Biocatalytic Cyanation (HHDH Enzyme, NaCN, pH 7.5) Start->Enz ChemIssue Loss of Stereocontrol (Racemization, ee% < 85%) Chem->ChemIssue Base-catalyzed Degradation EnzSuccess Stereoretentive Ring Opening (Target Product, ee% > 99%) Enz->EnzSuccess Enzymatic Chiral Pocket

Workflow comparison demonstrating the stereoretentive advantage of biocatalytic cyanation.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer solution and adjust the pH to exactly 7.5. Causality: Maintaining a neutral pH is critical to prevent spontaneous, non-enzymatic epoxide formation in the bulk solvent, which leads to background racemization.

  • Substrate Loading: Dissolve Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (100 mM final concentration) into the buffer. If solubility is an issue, up to 5% (v/v) DMSO can be added as a co-solvent to improve mass transfer.

  • Enzyme Addition: Add the purified Halohydrin Dehalogenase (HHDH) enzyme (loading depends on specific activity, typically 2-5 g/L).

  • Cyanide Feeding (Critical Step): Do not add all NaCN at once. High concentrations of cyanide competitively inhibit the enzyme and can cause localized spikes in pH. Feed a 2 M NaCN solution continuously via a programmable syringe pump, maintaining the in-reactor cyanide concentration below 50 mM.

  • pH Stat Control (Self-Validation): As the reaction proceeds, the displacement of bromide and consumption of cyanide will cause pH fluctuations. Use an automated pH-stat titrator equipped with 1 M HCl / 1 M NaOH to lock the pH at 7.5. The active consumption of base/acid serves as a real-time kinetic readout of reaction progress.

  • Monitoring: Monitor the reaction via chiral GC or HPLC. The intermediate epoxide will be detectable but should remain at low steady-state concentrations due to rapid enzymatic turnover.

  • Workup: Once conversion exceeds 98%, extract the aqueous mixture with Ethyl Acetate (3 x 1 volume). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Ethyl (R)-4-cyano-3-hydroxybutyrate with >99% ee .

References
  • Fox, R. J., et al. "Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate." Biocatalysis and Biotransformation, 2007.[Link]

  • Schallmey, M., et al. "Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications." Applied Microbiology and Biotechnology, 2016.[Link]

  • Patel, R. N. "Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals." ACS Catalysis, 2011.[Link]

  • Winkler, C. K., et al. "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews, 2021.[Link]

Sources

Optimization

Handling and safety precautions for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Welcome to the Technical Support and Troubleshooting Portal for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate . This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing this cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate . This guide is engineered for researchers, synthetic chemists, and drug development professionals utilizing this critical chiral building block. As a highly valued intermediate—most notably in the synthesis of HMG-CoA reductase inhibitors (statins) like atorvastatin[1][2]—its structural bifunctionality (a secondary hydroxyl group and a terminal bromide) presents unique reactivity advantages, but also specific handling and stability challenges.

This portal provides field-proven insights, root-cause analyses for common experimental failures, and self-validating protocols to ensure scientific integrity and reproducible yields.

Compound Overview & Safety Specifications

Before initiating any experimental workflow, verify your material against the standard physicochemical and safety parameters outlined below.

ParameterSpecification
Chemical Name Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate
CAS Registry Number 95310-94-4[3][4]
Molecular Formula C₆H₁₁BrO₃[3][5]
Molecular Weight 211.05 g/mol [3][4]
Physical State Liquid (Colorless to pale yellow)
Storage Conditions 2–8°C, sealed under inert atmosphere (Ar/N₂)[6]
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[6]
Primary Application Precursor for Ethyl (R)-4-cyano-3-hydroxybutyrate (Statin side-chain intermediate)[1][7]

Handling, Storage, and Safety FAQs

Q: What is the mechanistic reason behind the strict 2–8°C storage requirement under an inert atmosphere? A: The molecule contains both an electrophilic alpha-bromo ester moiety and a nucleophilic hydroxyl group. At elevated temperatures, or in the presence of ambient moisture (which can hydrolyze the ester to generate acidic byproducts), the molecule is prone to intermolecular condensation or intramolecular cyclization[8]. Storing the compound at 2–8°C under Argon or Nitrogen suppresses the kinetic energy required for these degradation pathways, ensuring the optical purity (enantiomeric excess, ee) and chemical integrity remain intact over time.

Q: What specific Personal Protective Equipment (PPE) and engineering controls are mandatory? A: Due to its classification as a severe skin, eye, and respiratory irritant (H315, H319, H335)[6], handling must occur exclusively within a certified chemical fume hood.

  • Causality: The terminal bromide is a highly reactive alkylating agent. Inhalation of its vapors or contact with skin can lead to rapid alkylation of biological nucleophiles, causing acute irritation and tissue damage.

  • Required PPE: Heavy-duty nitrile gloves (double-gloving recommended during solvent extraction), splash-proof chemical goggles, and a flame-resistant laboratory coat.

Troubleshooting Guide: Chemical Cyanation Workflows

The most common application for this compound is its conversion to Ethyl (R)-4-cyano-3-hydroxybutyrate via nucleophilic substitution using sodium or potassium cyanide[1].

Q: During the cyanation reaction, my product yield is unacceptably low (<50%), and GC/MS analysis indicates the presence of a lower molecular weight byproduct. What is the root cause? A: You are likely observing base-catalyzed epoxidation. Cyanide salts (NaCN/KCN) in aqueous solutions generate basic conditions (pH > 10) due to hydrolysis. Under highly basic conditions, the secondary hydroxyl group of Ethyl (R)-4-bromo-3-hydroxybutyrate is deprotonated. The resulting alkoxide rapidly attacks the adjacent carbon bearing the bromide, ejecting the leaving group to form ethyl 3,4-epoxybutyrate [8]. This intramolecular cyclization outcompetes the desired intermolecular Sₙ2 cyanation.

ReactionPathway Start Ethyl (R)-4-bromo- 3-hydroxybutyrate Conditions NaCN / KCN (Aqueous/Organic) Start->Conditions PathA Desired SN2 Pathway (Controlled pH 7-9) Conditions->PathA Optimal PathB Undesired Side Reaction (High pH > 10) Conditions->PathB Excess Base Product Ethyl (R)-4-cyano- 3-hydroxybutyrate (Statin Intermediate) PathA->Product Byproduct Ethyl 3,4-epoxybutyrate (Degradation) PathB->Byproduct

Caption: Reaction pathways of Ethyl (R)-4-bromo-3-hydroxybutyrate during cyanation.

Optimized Step-by-Step Methodology: pH-Controlled Cyanation

To prevent epoxidation and maximize yield, follow this self-validating protocol:

  • Solvent Preparation: Dissolve 1.0 equivalent of Ethyl (R)-4-bromo-3-hydroxybutyrate in a polar aprotic solvent (e.g., DMSO) at room temperature. Causality: DMSO leaves the cyanide anion unsolvated and highly nucleophilic, accelerating the Sₙ2 pathway[1].

  • Cyanide Addition (Critical Step): Prepare an aqueous solution of NaCN (1.1 to 1.25 equivalents). Do not add in one portion. Add the NaCN solution dropwise over 30–45 minutes while maintaining vigorous stirring.

  • pH buffering (Self-Validating System): Maintain the internal pH of the reaction mixture between 8.0 and 9.5[8]. Validation: Use a pH probe or narrow-range pH paper. If the pH exceeds 9.5, immediately buffer the system (e.g., with a mild bicarbonate buffer) to suppress alkoxide formation.

  • Thermal Control: Heat the mixture to 60–65°C for 2 hours[1]. Validation: Monitor the internal temperature continuously. Excursions above 70°C will induce thermal degradation of the ester linkage.

  • Reaction Monitoring: At t=2 hours, pull a 50 µL aliquot, quench in water/Ethyl Acetate, and analyze the organic layer via GC-FID or TLC (Hexane:EtOAc 7:3). The reaction is validated as complete when the starting material peak/spot is entirely replaced by the product.

  • Workup: Cool to 20°C, dilute with water, and extract with Ethyl Acetate. Wash the combined organic layers thoroughly with brine to remove residual DMSO and cyanide salts. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Troubleshooting Guide: Biocatalytic Dehalogenation

Modern green chemistry approaches utilize Halohydrin Dehalogenase (HHDH) to catalyze the cyanation of halo-alcohols under mild, neutral conditions[2][7].

Q: My biocatalytic conversion using HHDH stalls at ~50-60% completion. Adding more enzyme does not restart the reaction. How can I drive the reaction to completion? A: The stalling is caused by product inhibition and halide toxicity . As the enzyme converts the bromo-substrate to the cyano-product, free bromide ions (Br⁻) accumulate in the aqueous buffer. High concentrations of halide ions act as competitive inhibitors for the HHDH active site. Furthermore, localized pH drops can occur if the buffering capacity is insufficient.

Biocatalysis Substrate Ethyl (R)-4-bromo- 3-hydroxybutyrate Conditions HCN / NaCN Buffer pH 7.0 - 7.5, 25°C Substrate->Conditions Enzyme Halohydrin Dehalogenase (HHDH) Enzyme->Conditions Inhibition Halide Accumulation (Product Inhibition) Conditions->Inhibition Product Ethyl (R)-4-cyano- 3-hydroxybutyrate Conditions->Product Enzymatic Conversion Inhibition->Conditions Negative Feedback

Caption: Biocatalytic cyanation pathway using Halohydrin Dehalogenase (HHDH).

Resolution Strategy: Instead of adding more enzyme, implement a biphasic reaction system (e.g., aqueous buffer / organic solvent like MTBE) or utilize an in situ product removal (ISPR) technique[9].

  • Causality: A biphasic system partitions the hydrophobic Ethyl (R)-4-cyano-3-hydroxybutyrate product into the organic phase immediately upon formation, preventing it from interacting with the enzyme.

  • Validation Check: Monitor the pH of the aqueous phase continuously. Maintain the pH strictly at 7.0–7.5 using an automated titrator to ensure the HHDH enzyme remains in its optimal conformational state[2].

References

  • ChemWhat. "ETHYL (R)-(+)-4-BROMO-3-HYDROXYBUTYRATE CAS#: 95310-94-4." ChemWhat Chemical Database. Available at: [Link]

  • Google Patents. "EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation." European Patent Office.
  • ResearchGate. "Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate in high concentration using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1." ResearchGate Publications. Available at:[Link]

  • Google Patents. "EP1551796A4 - Improved syntheton synthesis." European Patent Office.

Sources

Troubleshooting

Common impurities in technical grade Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Welcome to the technical support center for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in the technical grade material of this versatile chiral building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered when working with technical grade Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, focusing on the identification, origin, and mitigation of impurities.

Q1: What are the most common types of impurities I can expect in technical grade Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate?

When working with technical grade Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, it is crucial to be aware of potential impurities that can impact your downstream applications. These impurities can be broadly categorized as follows:

  • Synthesis-Related Impurities: These arise directly from the manufacturing process.

    • Starting Materials: Unreacted precursors from the synthesis.

    • By-products: Formed from side reactions during the synthesis.

    • Enantiomeric Impurity: The incorrect stereoisomer of the desired product.

  • Degradation Products: Result from the breakdown of the target molecule over time or due to improper storage conditions.

  • Residual Solvents: Solvents used during the synthesis and purification that are not completely removed.

The following table summarizes the most common impurities, their typical origin, and potential impact:

Impurity CategorySpecific ImpurityCommon OriginPotential Impact on Experiments
Synthesis-Related Ethyl 4-bromo-3-oxobutanoateIncomplete stereoselective reduction of the keto-ester precursor.Can lead to the formation of undesired by-products in subsequent reactions. May interfere with analytical methods.
Ethyl (S)-(-)-4-bromo-3-hydroxybutyrateNon-selective or poorly selective reduction of the prochiral ketone.Can significantly affect the stereochemical purity of the final product, impacting its biological activity and potentially leading to off-target effects.
Ethyl 4-hydroxybutyrateDebromination of the starting material or product.May compete in subsequent reactions, leading to a complex product mixture and reduced yield of the desired compound.
Degradation Products 4-Bromobutanoic acidHydrolysis of the ester functionality.Can alter the pH of the reaction mixture and catalyze unwanted side reactions.
Crotonic acid derivativesElimination of HBr and subsequent reactions.Can introduce reactive species into the system, leading to polymerization or other side reactions.
Residual Solvents Ethanol, Ethyl Acetate, Dichloromethane, etc.Incomplete removal after purification.May interfere with reactions or analytical measurements. Some solvents may have toxicological concerns.
Q2: My downstream reaction is failing or giving unexpected side products. Could impurities in my Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate be the cause?

Absolutely. The presence of seemingly minor impurities can have a significant impact on the outcome of your reaction. Here’s a logical workflow to troubleshoot this issue:

Caption: Troubleshooting workflow for reaction issues caused by impurities.

Causality Explained:

  • Unreacted Starting Material (Ethyl 4-bromo-3-oxobutanoate): The ketone functionality is highly reactive and can participate in various side reactions, such as aldol condensations or undesired reductions, leading to a complex mixture of products.

  • Enantiomeric Impurity (Ethyl (S)-(-)-4-bromo-3-hydroxybutyrate): In stereospecific reactions, the presence of the wrong enantiomer can either be unreactive, leading to a lower yield of the desired product, or it can react to form a diastereomeric product that can be difficult to separate. In drug development, controlling enantiomeric purity is critical as different enantiomers can have vastly different pharmacological and toxicological profiles.[1]

  • Reactive By-products (e.g., Crotonic acid derivatives): These can act as catalysts or inhibitors for your reaction, or they may be incorporated into your final product, leading to unexpected structures.

Q3: How can I assess the enantiomeric purity of my Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate?

Determining the enantiomeric excess (e.e.) is crucial. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating enantiomers of this type of compound.[2]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used. The ratio of the solvents will need to be optimized to achieve baseline separation.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

    • Dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of your detector.

  • HPLC Conditions (Example):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The two enantiomers will appear as separate peaks.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Trustworthiness of the Protocol: This method is self-validating by running a racemic standard of Ethyl 4-bromo-3-hydroxybutyrate to confirm that the two enantiomers are baseline resolved and have equal response factors.

Q4: I suspect the presence of volatile impurities or residual solvents. What is the best analytical technique to confirm this?

For volatile impurities and residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[3][4]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column Selection: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is generally suitable.

  • Sample Preparation:

    • Prepare a solution of your Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in a suitable high-purity solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST library) and by running authentic standards of suspected impurities.

    • Quantification can be performed using an internal or external standard method.

Caption: Workflow for GC-MS analysis of volatile impurities.

Q5: Can I use NMR spectroscopy for impurity profiling of this compound?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both qualitative and quantitative analysis of impurities.[5][6] While it may not be as sensitive as chromatographic methods for trace analysis, it provides invaluable structural information.

  • ¹H NMR: Can be used to identify and quantify impurities if their signals do not overlap with the main component. For example, the aldehydic proton of any unreacted starting material would appear in a distinct region of the spectrum.

  • ¹³C NMR: Provides information on the carbon skeleton and can help to identify structural isomers.

  • Advanced NMR Techniques: 2D NMR experiments like COSY and HSQC can be used to elucidate the structure of unknown impurities.

Expertise & Experience Insight: For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. By comparing the integral of a signal from the impurity to the integral of a signal from the internal standard, the concentration of the impurity can be accurately determined.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. (2020). [Link]

  • Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. (n.d.). [Link]

  • A simple, sensitive rapid Gas Chromatography with mass spectrometry (GC-MS) method has been developed and validated for the determination of Ethyl 4-bromobutyrate content in Tolvaptan Tablets. (2018). International Journal for Research in Applied Science & Engineering Technology (IJRASET). [Link]

  • The enantioselectivity of reduction of ethyl 4-halo-3-oxobutanoate catalyzed by Geotrichum candidum depends on the cofactor. (2002). ResearchGate. [Link]

  • NMR spectroscopy in pharmacy. (n.d.). [Link]

  • New NMR Tools for Impurity Analysis. (2016). University of Manchester. [Link]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. (2016). BMC Biotechnology. [Link]

  • A trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities... (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • One-step preparation method of ethyl 4-bromobutyrate. (n.d.).
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. [Link]

  • Development and Validation of GCMS method for the Detection and Quantification of Potential Genotoxic Impurity Ethyl 4-bromobutyrate in Tolvaptan Tablets. (2018). ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. (n.d.). [Link]

  • Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples. (2015). PubMed. [Link]

  • Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes. (1999). PubMed. [Link]

  • Enzymatic degradation of poly-[(R)-3-hydroxybutyrate]: Mechanism, kinetics, consequences. (2018). PubMed. [Link]

  • Ethyl 4-bromo-3-hydroxybutanoate. PubChem. (n.d.). [Link]

  • Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi. (2001). PubMed. [Link]

  • Reduction of Ethyl 3-Oxobutanoate Using Baker’s Yeast. (2022). StudyCorgi. [Link]

  • Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. (1990). PubMed. [Link]

  • (S)-Ethyl 4-bromo-3-hydroxybutanoate. PubChem. (n.d.). [Link]

  • A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity. (n.d.).
  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. [Link]

  • Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. (2016). Brieflands. [Link]

Sources

Optimization

Increasing stereoselectivity in Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate synthesis

Welcome to the technical support center for the synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical synthesis, with a particular focus on enhancing stereoselectivity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this stereoselective reduction.

Introduction to the Synthesis

The asymmetric synthesis of chiral alcohols, such as Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, is a fundamental transformation in the pharmaceutical industry. The stereochemistry of these molecules is paramount to their biological activity. This guide will delve into the nuances of achieving high enantioselectivity in the reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: My stereoselectivity is low. What are the most common causes?

Low stereoselectivity can stem from several factors. The primary culprits are often suboptimal reaction conditions, the choice of catalyst, and the purity of your starting materials. Specifically, consider the following:

  • Catalyst Activity and Loading: Inadequate catalyst activity or incorrect loading can lead to a competing non-selective background reaction.

  • Reaction Temperature: Temperature plays a critical role in enantioselectivity. Often, lower temperatures favor the desired enantiomer, but this can also decrease the reaction rate.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity.

  • Substrate Quality: Impurities in the starting material, ethyl 4-bromo-3-oxobutanoate, can interfere with the catalyst and reduce enantiomeric excess (ee).

Q2: I'm using a ketoreductase (KRED) for the reduction. How critical is cofactor regeneration?

Extremely critical. Ketoreductases are dependent on a nicotinamide cofactor, typically NADPH or NADH, for the hydride transfer.[1][2][3] Because these cofactors are expensive, a robust and efficient in-situ regeneration system is essential for a cost-effective and scalable process.[2][3] Common regeneration systems involve a secondary enzyme, like glucose dehydrogenase (GDH), and a sacrificial substrate, such as glucose.[3][4][5]

Q3: Can I use whole-cell biocatalysts instead of isolated enzymes?

Yes, whole-cell biocatalysis is a viable and often advantageous approach.[2][6] Using whole cells, such as baker's yeast or recombinant E. coli, can eliminate the need for enzyme purification and can provide a native environment for cofactor regeneration.[5][7][8][9] However, side reactions from other endogenous enzymes in the host cell can sometimes be a challenge.[2]

Q4: What are some alternatives to biocatalytic reduction for this synthesis?

While biocatalysis is a powerful tool, chemical methods for asymmetric reduction are also well-established. These include:

  • Asymmetric Hydrogenation: This method often employs chiral metal complexes, such as those based on ruthenium, as catalysts.[10][11]

  • Chiral Borane Reagents: Reagents like (R)-2-Methyl-CBS-oxazaborolidine can be effective for the stereoselective reduction of ketones.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of the alcohol, often using lipases for enantioselective acylation.[12]

Troubleshooting Guide

This section provides a more in-depth look at specific issues and offers structured solutions.

Problem 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a frequent challenge. The following workflow can help you systematically troubleshoot and optimize your reaction.

Low_ee_Troubleshooting start Low ee Observed catalyst Step 1: Catalyst Evaluation - Verify catalyst activity - Optimize catalyst loading - Screen different catalysts (e.g., KREDs, chemical catalysts) start->catalyst conditions Step 2: Reaction Conditions - Optimize temperature (often lower is better) - Screen solvents - Adjust substrate concentration catalyst->conditions cofactor Step 3: Cofactor System (for Biocatalysis) - Ensure efficient cofactor regeneration - Optimize cofactor concentration - Check for cofactor degradation conditions->cofactor materials Step 4: Starting Materials - Confirm purity of ethyl 4-bromo-3-oxobutanoate - Check for inhibitory impurities cofactor->materials analysis Step 5: Analytical Method - Validate chiral HPLC/GC method - Ensure accurate integration of peaks materials->analysis solution High ee Achieved analysis->solution

Caption: Troubleshooting workflow for low enantiomeric excess.

  • Catalyst Selection and Optimization:

    • Biocatalysis (Ketoreductases): The choice of ketoreductase is crucial. There is a wide variety of commercially available KREDs with different substrate specificities and stereopreferences. It is highly recommended to screen a panel of KREDs to identify the optimal enzyme for your specific substrate.[13][14]

    • Chemical Catalysis: If using a chemical catalyst, such as a ruthenium-based complex, ensure it is properly activated and handled under the recommended inert atmosphere. The ligand-to-metal ratio can also be a critical parameter to optimize.[10][11]

  • Reaction Condition Optimization:

    • Temperature: Perform a temperature screen. For many enzymatic and chemical asymmetric reductions, lower temperatures (e.g., 0-10 °C) can significantly enhance enantioselectivity, albeit at the cost of a slower reaction rate.

    • Solvent: The solvent can have a profound impact on the stereochemical outcome. For enzymatic reactions, the use of a biphasic system (e.g., water/octanol) can sometimes improve both stereoselectivity and substrate/product solubility.[5][15] For chemical reductions, screen a range of aprotic solvents of varying polarity.

    • pH (for Biocatalysis): The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the cofactor, which can influence both activity and stereoselectivity. The optimal pH for ketoreductases is typically between 6.0 and 8.0.

  • Cofactor Regeneration System (for Biocatalysis):

    • A sluggish cofactor regeneration system can lead to a low concentration of the active hydride donor (NAD(P)H), which can negatively impact the primary reaction.

    • Ensure that the regeneration enzyme (e.g., GDH) has sufficient activity under the reaction conditions.

    • The concentration of the sacrificial substrate (e.g., glucose) should be optimized to drive the regeneration cycle without causing substrate inhibition to the primary KRED.[3][16]

Problem 2: Incomplete Conversion or Slow Reaction Rate

A slow or stalled reaction can be due to catalyst inhibition, poor substrate solubility, or suboptimal reaction parameters.

Slow_Reaction_Troubleshooting start Incomplete Conversion/ Slow Reaction inhibition Check for Inhibition - Substrate inhibition? - Product inhibition? start->inhibition solubility Assess Solubility - Is the substrate fully dissolved? - Consider a co-solvent or biphasic system. start->solubility parameters Re-evaluate Parameters - Increase catalyst loading - Increase temperature (monitor ee) - Adjust pH (for biocatalysis) inhibition->parameters solubility->parameters solution Complete Conversion/ Improved Rate parameters->solution

Caption: Troubleshooting workflow for incomplete conversion.

  • Investigate Potential Inhibition:

    • Substrate Inhibition: High concentrations of the starting ketone, ethyl 4-bromo-3-oxobutanoate, can sometimes inhibit the activity of ketoreductases. If you suspect this, try a substrate fed-batch strategy where the substrate is added portion-wise over time.[5]

    • Product Inhibition: The desired product, Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, can also inhibit the enzyme. A biphasic system where the product is extracted into an organic phase in situ can alleviate this issue.[15]

  • Enhance Substrate Solubility:

    • Ethyl 4-bromo-3-oxobutanoate has limited solubility in aqueous buffers. The addition of a co-solvent (e.g., isopropanol, DMSO) can improve solubility and increase the reaction rate. However, be mindful that high concentrations of organic solvents can denature enzymes.

    • As mentioned, a biphasic system can be an effective strategy to overcome solubility limitations.[5][15]

  • Optimize Reaction Parameters:

    • Catalyst Loading: Increasing the amount of catalyst is a straightforward way to increase the reaction rate. However, this also increases the cost.

    • Temperature: While lower temperatures often favor stereoselectivity, a modest increase in temperature can significantly boost the reaction rate. A careful balance must be struck between rate and enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction using a Ketoreductase

This protocol provides a starting point for the asymmetric reduction of ethyl 4-bromo-3-oxobutanoate using a commercially available ketoreductase and a glucose dehydrogenase for cofactor regeneration.

  • Reaction Setup:

    • To a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0), add NADP⁺ (or NAD⁺, depending on the KRED's preference) to a final concentration of 0.5-1.0 mM.

    • Add glucose to a final concentration that is 1.2-1.5 molar equivalents to the substrate.

    • Add the ketoreductase and glucose dehydrogenase to their recommended concentrations.

  • Reaction Initiation:

    • Add ethyl 4-bromo-3-oxobutanoate to the desired starting concentration (e.g., 50-100 g/L).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

    • Once the reaction is complete, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography or distillation to obtain the highly pure Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

Data Presentation: Impact of Temperature on Stereoselectivity
Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee) (%)
1524>9998.5
2512>9996.2
356>9992.1

Note: The data presented in this table is illustrative and will vary depending on the specific catalyst and reaction conditions used.

Conclusion

Achieving high stereoselectivity in the synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a multifactorial challenge that requires careful optimization of the catalyst, reaction conditions, and starting material quality. By systematically addressing the potential issues outlined in this guide, researchers can significantly improve the enantiomeric excess and overall efficiency of this critical synthesis.

References

  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. (n.d.).
  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC. (2025, April 15).
  • Achieving Enantioselectivity | Pharmaceutical Technology. (2025, March 11).
  • Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Mediated by a Transition Metal/Monophosphorus Ligand System - Organic Chemistry Portal. (n.d.).
  • Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution | CCS Chemistry. (n.d.).
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F. (2023, May 5).
  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions - MDPI. (2020, July 24).
  • Origins of stereoselectivity in evolved ketoreductases - PNAS. (n.d.).
  • Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed. (2007, August 15).
  • Coupled reactions on bioparticles: Stereoselective reduction with cofactor regeneration on PhaC inclusion bodies - PubMed. (2016, July 15).
  • A Technical Guide to the Enantioselective Synthesis of Ethyl 3-Hydroxybutyrate - Benchchem. (n.d.).
  • Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes - ACS Publications. (2022, May 4).
  • Efficient biosynthesis of ethyl (R)-4-chloro- 3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - SciSpace. (n.d.).
  • Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast - Arkivoc. (n.d.).
  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - ResearchGate. (2025, August 7).
  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PubMed. (2016, October 18).
  • Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water - MDPI. (2023, November 3).
  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC. (2016, October 18).
  • Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an aqueous/organic solvent biphasic system with microorganism - ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: Industrial Production of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Welcome to the technical support center for the industrial production of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the industrial production of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical chiral intermediate. Here, we address common challenges with in-depth, scientifically-grounded explanations and provide actionable troubleshooting advice.

Introduction: The Significance and Challenges of a Key Chiral Building Block

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds.[1] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API).[2] However, its large-scale production is fraught with challenges, primarily centered around achieving high enantiomeric excess (ee), minimizing by-product formation, and ensuring process scalability and economy. This guide will dissect these challenges and offer practical solutions.

The primary route to Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate involves the stereoselective reduction of ethyl 4-bromo-3-oxobutanoate. This can be achieved through both chemical and biocatalytic methods, each with its own set of advantages and disadvantages.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during your synthesis.

Section 1: Issues with Enantioselectivity

Achieving high enantiomeric excess is paramount in the synthesis of chiral molecules.[3] Low ee can result from a variety of factors, from the choice of catalyst to reaction conditions.

FAQ 1: My chemical reduction is producing a nearly racemic mixture. How can I improve the enantioselectivity?

Answer:

This is a common issue when using achiral reducing agents like sodium borohydride without a chiral catalyst. To induce stereoselectivity, you must employ an asymmetric catalyst system.

Root Causes & Solutions:

  • Inadequate Chiral Catalyst: The choice of catalyst and ligand is critical. For the asymmetric hydrogenation of α-halogenated ketones, iridium-based catalysts with chiral ligands have shown high efficiency.[4][5]

  • Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact enantioselectivity. It is crucial to optimize these parameters for your specific catalyst system.

Troubleshooting Workflow: Improving Enantioselectivity in Chemical Reduction

Caption: Decision tree for troubleshooting low enantioselectivity.

FAQ 2: My biocatalytic reduction with baker's yeast is giving low and inconsistent enantiomeric excess. What's going wrong?

Answer:

Baker's yeast (Saccharomyces cerevisiae) contains multiple reductase enzymes with opposing stereoselectivities.[1] The final enantiomeric excess of the product depends on which enzyme's activity is dominant under the reaction conditions.

Root Causes & Solutions:

  • Competing Reductases: The presence of multiple enzymes can lead to the formation of both (R) and (S) enantiomers.

  • Reaction Conditions Favoring Undesired Enantiomer: Factors like substrate concentration, temperature, pH, and the presence of additives can influence which reductase is more active.[1]

  • Yeast Viability and Pre-treatment: The physiological state of the yeast cells is crucial.

Experimental Protocol: Enhancing (R)-Enantioselectivity with Baker's Yeast

  • Yeast Pre-incubation: Pre-incubate the baker's yeast for a specific period to activate the desired reductases.

  • Additive Introduction: The addition of specific compounds like allyl bromide or allyl alcohol can inhibit certain reductases, thereby enhancing the stereoselectivity towards the desired enantiomer.[1]

  • Substrate Feeding Strategy: A fed-batch approach, where the substrate is added gradually, can maintain a low substrate concentration, which often favors higher enantioselectivity.[6]

  • Process Parameter Optimization: Systematically optimize temperature, pH, and yeast-to-substrate ratio.

ParameterRecommended RangeRationale
Temperature25-35 °COptimal for yeast metabolic activity.
pH6.0-7.0Maintains enzyme stability and activity.
Substrate ConcentrationLow (Fed-batch)High concentrations can be toxic to yeast and may favor competing reductases.[6]
Additive (Allyl Alcohol)VariesSelectively inhibits reductases that produce the (S)-enantiomer.[1]
Section 2: By-product Formation and Purification Challenges

The presence of impurities can complicate downstream processing and affect the quality of the final product.

FAQ 3: I am observing a significant amount of ethyl 4-hydroxybutyrate as a by-product. What is the cause and how can I prevent it?

Answer:

The formation of ethyl 4-hydroxybutyrate is likely due to the reduction of the starting material, γ-butyrolactone, or a side reaction during the synthesis of ethyl 4-bromobutyrate, a potential precursor. One patented method highlights the generation of this by-product when using red phosphorus and bromine.[7]

Root Causes & Solutions:

  • Incomplete Bromination: If your synthesis starts from γ-butyrolactone, incomplete conversion to the bromo-intermediate can lead to the formation of the hydroxy-by-product.

  • Hydrolysis of the Bromo-group: The C-Br bond can be susceptible to hydrolysis under certain conditions, especially if water is present and the pH is not controlled.

FAQ 4: My final product is difficult to purify by distillation due to thermal instability. Are there alternative purification methods?

Answer:

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is known to be thermally labile, which can lead to decomposition during distillation at higher temperatures.[8][9][10]

Alternative Purification Strategies:

  • Vacuum Distillation: Performing distillation under reduced pressure lowers the boiling point, minimizing thermal degradation. The literature suggests a boiling point of 94-96 °C at 2 mmHg.[8][9][10]

  • Chromatographic Methods: For smaller scales or high-purity requirements, column chromatography can be an effective, albeit less industrially scalable, method.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification technique.

Section 3: Biocatalysis-Specific Challenges

While offering high selectivity, biocatalytic processes have their own unique set of challenges.

FAQ 5: My enzyme activity is low, leading to long reaction times. How can I improve the catalytic efficiency?

Answer:

Low enzyme activity can be a bottleneck in biocatalytic processes. This can be due to inherent enzyme properties, suboptimal reaction conditions, or enzyme inhibition.

Root Causes & Solutions:

  • Suboptimal pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity. Operating outside of this range can significantly reduce its efficiency.[6]

  • Cofactor Limitation: Many reductases require a cofactor like NADPH or NADH for their activity.[6] Insufficient cofactor regeneration can limit the overall reaction rate.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.[11]

Workflow for Optimizing Biocatalytic Reduction

Caption: Troubleshooting workflow for low enzyme activity.

Data on Optimal Conditions for a Carbonyl Reductase (BgADH3) [6]

ParameterOptimal Value
pH6.5
Temperature40 °C
NADP+/COBE Ratio (µmol/mmol)1.0
Glucose/COBE Ratio (mmol/mmol)3

Note: These values are specific to the BgADH3 enzyme and should be optimized for the enzyme used in your process.

References

  • Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. PubMed. Available at: [Link]

  • Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. ResearchGate. Available at: [Link]

  • Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. Chemical Communications (RSC Publishing). Available at: [Link]

  • Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. Available at: [Link]

  • One-step preparation method of ethyl 4-bromobutyrate. Google Patents.
  • Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkivoc. Available at: [Link]

  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Available at: [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. Available at: [Link]

  • Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. PMC. Available at: [Link]

  • Asymmetric Synthesis. University of Bath. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. PubMed. Available at: [Link]

  • A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. ResearchGate. Available at: [Link]

  • Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics. PMC. Available at: [Link]

  • Production of poly-3-hydroxybutyrate (PHB) nanoparticles using grape residues as the sole carbon source. PubMed. Available at: [Link]

  • Industrial Production of Poly-β-hydroxybutyrate from CO 2 : Can Cyanobacteria Meet this Challenge?. MDPI. Available at: [Link]

  • Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. MilliporeSigma. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Ethyl (R)-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, a critical chiral building block in pharmaceutical development. This guide is designed to address specific experimental challenges, with a focus on the profound impact of solvent selection on reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of ethyl 4-bromo-3-oxobutanoate is giving low enantioselectivity. What is the most likely cause related to the solvent?

A1: The choice of solvent is paramount in achieving high enantioselectivity in the asymmetric reduction of β-keto esters.[1][2][3] Alcoholic solvents, particularly methanol, ethanol, and isopropanol, are generally preferred for many catalytic systems, such as those employing Ru-BINAP catalysts.[1] The solvent can influence the transition state geometry of the catalyst-substrate complex, which directly dictates the stereochemical outcome.[2]

  • For Ruthenium-based catalysts (e.g., Noyori-type): Protic solvents like alcohols can participate in the catalytic cycle, often forming a six-membered transition state that facilitates hydride transfer.[4] A mismatch between the catalyst and the solvent can lead to alternative, less-selective reaction pathways. For instance, while alcoholic solvents are often optimal, some dynamic kinetic resolutions with BINAP-Ru catalysts require different solvents to achieve high stereoselectivity.[1]

  • For Biocatalytic Reductions (e.g., using yeast or isolated enzymes): The solvent's polarity and its ability to solubilize both the substrate and the cofactor (NADH or NADPH) are critical.[5] In some cases, an aqueous-organic biphasic system can be beneficial to overcome substrate or product inhibition and improve enantioselectivity.[6]

Q2: I'm observing significant by-product formation in my synthesis. How can the solvent choice be contributing to this?

A2: Solvent selection can influence reaction pathways, leading to the formation of undesired by-products.

  • In chemical reductions: The solvent can affect the stability of reactive intermediates. For instance, in reactions involving strong bases, a protic solvent could compete with the intended nucleophile, leading to side reactions.

  • In biocatalytic systems: Some organic solvents can be toxic to whole-cell catalysts or denature enzymes, leading to reduced activity and the accumulation of by-products.[7] It's crucial to select a solvent that is biocompatible or to use a biphasic system where the organic phase serves as a reservoir for the substrate and product, minimizing contact with the biocatalyst.[6]

Q3: Can the solvent affect the reaction rate? My reaction is proceeding very slowly.

A3: Absolutely. The solvent plays a crucial role in the kinetics of the reaction.

  • Solubility: The primary function of the solvent is to dissolve the reactants and catalyst, ensuring they are in the same phase to react. Poor solubility of the substrate or catalyst will significantly slow down the reaction.

  • Catalyst Activation and Stability: In many catalytic systems, the solvent is involved in the activation of the catalyst precursor.[2] For example, in Noyori-type hydrogenations, the solvent can coordinate to the metal center.[2] The solvent also affects the stability of the active catalyst; an inappropriate solvent can lead to catalyst decomposition.[8]

  • Mass Transfer: In heterogeneous or biphasic systems, the solvent viscosity and interfacial tension can impact mass transfer rates, which can be the rate-limiting step.

Q4: I am using a biocatalyst for the reduction. What are the key considerations for solvent selection in this case?

A4: Biocatalytic reductions require careful solvent selection to maintain enzyme activity and stability.

  • Enzyme Compatibility: Many enzymes are denatured by organic solvents. Therefore, aqueous buffer is the most common medium.

  • Cofactor Regeneration: If using a whole-cell system, the solvent must support the metabolic activity required for cofactor (NADH/NADPH) regeneration.[9]

  • Biphasic Systems: To overcome the low aqueous solubility of many organic substrates and to mitigate substrate/product inhibition, an organic-aqueous biphasic system is often employed.[6] The organic phase acts as a reservoir for the substrate and sequesters the product, while the enzymatic reaction occurs in the aqueous phase.[6] The choice of the organic solvent is critical; it should have low water solubility, be non-toxic to the cells, and have high partition coefficients for the substrate and product.[7]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, with a focus on solvent effects.

Problem Potential Cause(s) Related to Solvent Troubleshooting Steps & Recommendations
Low Yield 1. Poor solubility of reactants or catalyst. 2. Catalyst deactivation by the solvent. [8]3. Side reactions promoted by the solvent. 4. In biocatalysis, solvent toxicity to the microorganism or enzyme. [7]1. Screen alternative solvents: If using a chemical catalyst, test a range of aprotic and protic solvents (e.g., THF, DCM, Toluene, Methanol, Ethanol, Isopropanol). For biocatalysis, consider biocompatible organic solvents or a biphasic system.[6][7]2. Adjust solvent polarity: A co-solvent system may improve solubility and reaction performance.3. Ensure anhydrous conditions (if required): For many organometallic catalysts, trace amounts of water in the solvent can be detrimental. Use freshly distilled, dry solvents.
Low Enantioselectivity (ee) 1. Suboptimal solvent-catalyst interaction. [1][2]2. Solvent-induced changes in the transition state. [4]3. In biocatalysis, the presence of multiple enzymes with opposing stereoselectivities. [10]1. Systematic solvent screening is crucial: Even subtle changes in the solvent can dramatically impact enantioselectivity.[3][11] For Ru-BINAP systems, alcoholic solvents are a good starting point.[1]2. Temperature optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity.3. For biocatalysis, consider enzyme inhibitors or different microorganisms: Some additives can selectively inhibit enzymes that produce the undesired enantiomer.[10]
Inconsistent Results 1. Variability in solvent quality (e.g., water content, impurities). 2. Solvent degradation over time. 1. Use high-purity, dry solvents from a reliable source. 2. Store solvents properly under an inert atmosphere. 3. Perform control experiments to ensure the consistency of starting materials and reagents.
Difficult Product Isolation 1. High boiling point of the solvent. 2. Formation of azeotropes. 3. Product solubility in the aqueous phase during workup. 1. Choose a solvent with a boiling point that allows for easy removal by rotary evaporation. 2. If an azeotrope is formed, consider alternative purification methods like chromatography. 3. During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency.

III. Experimental Protocols & Methodologies

Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is a general guideline for the asymmetric hydrogenation of ethyl 4-bromo-3-oxobutanoate. The optimal solvent and conditions should be determined experimentally.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with the Ru-BINAP catalyst (e.g., [RuCl((R)-BINAP)]₂NEt₃) and the chosen anhydrous solvent (e.g., methanol, ethanol).

  • Substrate Addition: Add a solution of ethyl 4-bromo-3-oxobutanoate in the same solvent to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 4-100 atm). Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Diagram: Influence of Solvent on Ru-BINAP Catalysis

G cluster_0 Catalytic Cycle cluster_1 Solvent Influence Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst H2, Solvent Substrate_Complex Substrate_Complex Active_Catalyst->Substrate_Complex Substrate Product_Complex Product_Complex Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst Product Release Solvent Solvent Solvent->Active_Catalyst Coordination Transition_State Transition_State Solvent->Transition_State Stabilization

Sources

Reference Data & Comparative Studies

Validation

Comparison of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate and its (S)-enantiomer

An In-Depth Technical Guide to the Enantiomers of Ethyl 4-bromo-3-hydroxybutyrate: (R)-(+) vs. (S)-(-) In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enanti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enantiomers of Ethyl 4-bromo-3-hydroxybutyrate: (R)-(+) vs. (S)-(-)

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even harmful. Among the most versatile C4 chiral synthons are the enantiomers of ethyl 4-bromo-3-hydroxybutyrate. This guide provides a detailed comparison of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate and Ethyl (S)-(-)-4-bromo-3-hydroxybutyrate, offering field-proven insights into their synthesis, analysis, and strategic application.

Core Physicochemical Properties: A Tale of Two Mirror Images

Enantiomers are, by definition, physically identical in an achiral environment, with one critical exception: their interaction with plane-polarized light. This defining characteristic, optical rotation, is the primary physical differentiator between the (R) and (S) forms. All other bulk properties, such as boiling point, density, and refractive index, are identical.

Table 1: Comparative Physicochemical Properties

PropertyEthyl (R)-(+)-4-bromo-3-hydroxybutyrateEthyl (S)-(-)-4-bromo-3-hydroxybutyrate
CAS Number 95310-94-4[1][2][3][4]95537-36-3[5][6][7][8]
Molecular Formula C₆H₁₁BrO₃[1][3]C₆H₁₁BrO₃[5][6]
Molecular Weight 211.05 g/mol [1][3][4][9]211.05 g/mol [5][9]
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Boiling Point 94-96 °C at 2 mmHg[1][10][11]94-96 °C at 2 mmHg
Density 1.468 g/mL at 25 °C[1][10][11]1.468 g/mL at 25 °C
Refractive Index n20/D 1.476[10][11]n20/D 1.476
Optical Rotation Positive (+) , e.g., [α]20/D +10° (neat)[10]Negative (-)
Synonyms (R)-Ethyl 4-bromo-3-hydroxybutanoate(S)-Ethyl 4-bromo-3-hydroxybutanoate[5][6]

The causality behind this is fundamental: the chiral center in each molecule rotates plane-polarized light in equal but opposite directions. This is not merely a data point but the foundational principle upon which their separation and analysis are based.

Strategic Synthesis: The Primacy of Asymmetric Reduction

The most efficient and industrially scalable route to either enantiomer is not through the resolution of a racemic mixture but via the direct, enantioselective synthesis from a prochiral precursor. The substrate of choice is ethyl 4-bromo-3-oxobutyrate, a β-ketoester. The strategic challenge lies in reducing the ketone to a hydroxyl group with precise stereochemical control.

Biocatalysis: The Green and Precise Approach

Biocatalysis has emerged as the superior methodology for this transformation, offering exceptional enantioselectivity (>99% e.e.) under mild, environmentally benign conditions. The choice of biocatalyst—be it a whole-cell system or an isolated enzyme—directly dictates which enantiomer is produced.[12][13][14]

  • For (S)-Enantiomer Production: Carbonyl reductases from organisms like Candida magnoliae or certain reductases from E. coli have shown high selectivity for producing the (S)-alcohol.[15]

  • For (R)-Enantiomer Production: Enzymes from species such as Sporobolomyces salmonicolor or Burkholderia gladioli are known to stereoselectively yield the (R)-enantiomer.[12][16][17][18]

The core of this process is an enzyme-catalyzed, cofactor-dependent reduction. A carbonyl reductase (or alcohol dehydrogenase) utilizes a hydride donor, typically NADPH or NADH, to reduce the ketone. From an industrial and practical standpoint, the cost of the cofactor is prohibitive. Therefore, a cofactor regeneration system is essential. This is elegantly solved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate like glucose to regenerate the NADPH cofactor in situ. This self-validating system ensures the catalytic cycle continues efficiently.

Asymmetric_Reduction_Workflow Proketone Ethyl 4-bromo-3-oxobutyrate Bioreactor Whole-cell Bioreactor (E. coli expressing Reductase + GDH) Proketone->Bioreactor NADPH NADPH Bioreactor->NADPH Product_R Ethyl (R)-4-bromo-3-hydroxybutyrate Bioreactor->Product_R (R)-Selective Reductase Product_S Ethyl (S)-4-bromo-3-hydroxybutyrate Bioreactor->Product_S (S)-Selective Reductase NADP NADP+ NADPH->NADP Hydride Transfer NADP->Bioreactor NADP->NADPH GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: General workflow for biocatalytic asymmetric reduction.

Analytical Validation: Ensuring Enantiomeric Purity

Synthesizing a chiral molecule is only half the battle; verifying its enantiomeric purity is critical. A multi-step analytical workflow ensures both structural integrity and stereochemical fidelity.

  • Structural Confirmation (NMR/Mass Spec): Standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm that the correct chemical structure has been synthesized. However, these methods are typically blind to stereochemistry.

  • Chiral Purity (Chiral HPLC): The gold standard for determining enantiomeric excess (e.e.) is High-Performance Liquid Chromatography using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to separate and elute at different retention times. The relative area of the two peaks in the chromatogram allows for precise calculation of the e.e.

  • Optical Identity (Polarimetry): Once enantiomeric purity is established, polarimetry is used to confirm the identity of the bulk sample. A positive rotation confirms the (R)-enantiomer, while a negative rotation confirms the (S)-enantiomer.

QC_Workflow Start Crude Synthetic Product Purify Purification (e.g., Chromatography) Start->Purify NMR Structural ID (NMR, MS) Purify->NMR HPLC Enantiomeric Excess (e.e.) (Chiral HPLC) Purify->HPLC Polarimetry Optical Identity (Polarimetry) HPLC->Polarimetry Final QC Passed Product (>99% e.e.) Polarimetry->Final

Caption: Quality control workflow for chiral building blocks.

Comparative Applications: The Divergent Paths of Synthesis

The true value of these enantiomers lies in their utility as chiral building blocks. The stereocenter at the C3 position dictates the stereochemical outcome of subsequent transformations, leading to entirely different classes of target molecules.

Table 2: Strategic Applications of Enantiomers

EnantiomerKey TransformationsRepresentative Target MoleculesTherapeutic Area
Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Intramolecular cyclization, aminationL-Carnitine, (R)-GABOB[14]Metabolic regulation, neurotransmission
HMG-CoA Reductase Inhibitors (Statins)[14]Cholesterol reduction
Ethyl (S)-(-)-4-bromo-3-hydroxybutyrate Epoxidation, chain extensionMacrolide antibiotics (e.g., Macrolactin A)[14]Antibacterial
Carbapenem antibiotics[19]Antibacterial

The hydroxyl and bromo groups are handles for further functionalization. For instance, in the synthesis of L-carnitine from the (R)-enantiomer, the hydroxyl group directs subsequent reactions, and the bromide is eventually displaced by an amine. Conversely, the (S)-enantiomer is a key precursor for certain antibiotics where its specific stereochemistry is essential for forming the complex macrocyclic core.

Synthetic_Applications R_Enantiomer Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Target_R1 L-Carnitine R_Enantiomer->Target_R1 Amination, Hydrolysis Target_R2 Statins (e.g., Atorvastatin side-chain) R_Enantiomer->Target_R2 Chain Extension, Cyclization S_Enantiomer Ethyl (S)-(-)-4-bromo-3-hydroxybutyrate Target_S1 Carbapenem Core S_Enantiomer->Target_S1 Cyclization, β-Lactam Formation Target_S2 Macrolide Fragments S_Enantiomer->Target_S2 Protection, Coupling

Caption: Divergent synthetic pathways from (R) and (S) enantiomers.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, where the analytical outcome confirms the success of the synthetic procedure.

Protocol 1: Biocatalytic Synthesis of Ethyl (R)-4-bromo-3-hydroxybutyrate
  • Rationale: This protocol uses a whole-cell biocatalyst co-expressing a stereoselective carbonyl reductase and a glucose dehydrogenase for cofactor regeneration, providing a cost-effective and highly selective route to the (R)-enantiomer.[12][17]

  • Methodology:

    • Biocatalyst Preparation: Prepare a suspension of E. coli cells engineered to overexpress a carbonyl reductase from Burkholderia gladioli and glucose dehydrogenase in a phosphate buffer (100 mM, pH 6.5).

    • Reaction Setup: In a temperature-controlled bioreactor at 30°C, add the cell suspension.

    • Reagent Addition: Add D-glucose (1.2 molar equivalents to the substrate) and NADP+ (0.01 mol%).

    • Substrate Feed: Begin slow, fed-batch addition of Ethyl 4-bromo-3-oxobutyrate dissolved in a minimal amount of a water-miscible co-solvent like isopropanol. Maintain a low substrate concentration in the reactor to avoid cell toxicity.

    • pH Control: Maintain the pH at 6.5 by the automated addition of 2M NaOH. The oxidation of glucose to gluconic acid will cause the pH to drop.

    • Monitoring: Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.

    • Workup: Once the reaction is complete (typically 12-24 hours), centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3x).

    • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting oil via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure product.

    • Validation: Proceed to Protocol 2 for analytical validation.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
  • Rationale: This protocol provides a robust and reliable method to quantify the enantiomeric purity of the synthesized product, thus validating the stereoselectivity of the biocatalytic reduction.

  • Methodology:

    • System: Agilent 1260 Infinity II HPLC or equivalent, with a UV detector.

    • Column: Chiral stationary phase column, e.g., Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). Note: The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase.

    • Injection: Inject 10 µL onto the column.

    • Data Analysis:

      • Two well-resolved peaks should be observed for a racemic standard.

      • For the enantiopure sample, only one major peak should be present.

      • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Conclusion

While Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate and its (S)-enantiomer are nearly identical in their physical properties, their synthetic applications are profoundly different and non-interchangeable. They represent mirror-image keys that unlock pathways to distinct classes of biologically active molecules. The choice between them is dictated entirely by the stereochemical requirements of the final synthetic target. The advancement of biocatalysis has made the production of these valuable synthons more efficient, scalable, and sustainable than ever before, providing researchers and drug development professionals with reliable access to the precise chiral building blocks needed to advance modern medicine.

References

  • Pharmaffiliates. (n.d.). (S)-Ethyl 4-bromo-3-hydroxybutanoate. Retrieved from [Link]

  • Research Scientific. (n.d.). ETHYL (S)-(-)-4-BROMO-3-HYDROXYBUTYRATE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybutanoate. Retrieved from [Link]

  • Wei, P., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(82). Available at: [Link]

  • Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(3), 247-254. Available at: [Link]

  • Xu, Y., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 161, 461-464. Available at: [Link]

  • Fantin, G., et al. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkivoc, 2002(11), 45-53. Available at: [Link]

  • Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. Available at: [Link]

  • Wei, P., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PubMed. Available at: [Link]

  • Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. PMC. Available at: [Link]

  • Seebach, D., & Züger, M. (1982). Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. Helvetica Chimica Acta, 65(2), 495-503. Available at: [Link]

Sources

Comparative

Comparative Guide: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate vs. Ethyl (R)-4-chloro-3-hydroxybutyrate

Executive Summary In the landscape of active pharmaceutical ingredient (API) manufacturing, chiral C4 building blocks are foundational to synthesizing the side chains of blockbuster statins (e.g., Atorvastatin, Rosuvasta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, chiral C4 building blocks are foundational to synthesizing the side chains of blockbuster statins (e.g., Atorvastatin, Rosuvastatin) and L-carnitine[1]. Two of the most critical intermediates in these pathways are Ethyl (R)-4-chloro-3-hydroxybutyrate (CAS: 90866-33-4) and Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4)[2][3]. While structurally identical save for the terminal halogen, this single atomic substitution fundamentally alters their thermodynamic stability, reaction kinetics, and economic viability in scale-up operations. This guide provides an objective, data-driven comparison of these two substrates to assist process chemists in selecting the optimal precursor for nucleophilic substitution workflows.

Mechanistic Profiling: C-Cl vs. C-Br Bond Dynamics

The selection between the chloro and bromo derivatives hinges on the desired balance between reactivity and stability during the critical cyanidation step (displacement of the halogen by a cyanide ion).

  • Leaving Group Kinetics : Bromide is a significantly better leaving group than chloride. The larger atomic radius of bromine makes its electron cloud more polarizable, effectively stabilizing the negative charge of the departing Br⁻ ion. Furthermore, the C-Br bond dissociation energy (~285 kJ/mol) is substantially lower than the C-Cl bond (~339 kJ/mol). Consequently, nucleophilic substitutions on the bromo derivative proceed with a much lower activation energy ( Ea​ ).

  • Enantiomeric Excess (ee) Preservation : Because the bromo derivative reacts rapidly under milder conditions (30–40 °C), it minimizes the risk of thermally induced β -elimination or racemization, thereby preserving the >99% ee required for statin efficacy. The chloro derivative typically requires higher temperatures (60–70 °C) or the addition of a halide-exchange catalyst to achieve practical reaction rates.

Comparative Performance Data

The following table summarizes the physicochemical properties and operational metrics for both intermediates[2][3][].

ParameterEthyl (R)-4-chloro-3-hydroxybutyrateEthyl (R)-4-bromo-3-hydroxybutyrate
CAS Number 90866-33-495310-94-4
Molecular Weight 166.60 g/mol 211.05 g/mol
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Bond Dissociation Energy ~339 kJ/mol~285 kJ/mol
Typical S_N2 Temp (Cyanidation) 60–70 °C (often requires NaI catalyst)30–40 °C (catalyst-free)
Relative Cost Low (Industry Standard)High (Specialty Building Block)
Storage Stability High (Stable at room temp)Moderate (Light/Heat sensitive)

Experimental Workflow: Asymmetric Cyanidation

The conversion of the halo-ester to Ethyl (R)-4-cyano-3-hydroxybutyrate is a critical step in statin synthesis. The following protocol outlines a self-validating system for this nucleophilic substitution.

Step-by-Step Methodology
  • Solvent Preparation : Charge a dry, jacketed reactor with 5 volumes of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO, a polar aprotic solvent, strongly solvates the Na⁺ cation but leaves the CN⁻ anion "bare" and highly nucleophilic, drastically accelerating the S_N2 displacement.

  • Substrate Addition : Add 1.0 equivalent of the chosen Ethyl (R)-4-halo-3-hydroxybutyrate.

  • Catalyst Addition (Chloro-derivative only) : If using the chloro derivative, add 0.1 equivalents of Sodium Iodide (NaI).

    • Causality: NaI drives a Finkelstein reaction. The iodide ion displaces the chloride to form a transient, highly reactive alkyl iodide intermediate in situ, which is then rapidly consumed by the cyanide ion. This bypasses the high activation energy of direct C-Cl cleavage.

  • Cyanide Addition : Slowly add 1.2 equivalents of Sodium Cyanide (NaCN) while maintaining the temperature at 40 °C (for Bromo) or 65 °C (for Chloro).

  • In-Process Control (Self-Validation) : Sample the reaction mixture every 2 hours for GC-MS analysis.

    • Validation Check: The reaction is complete when the GC peak for the starting halo-ester is <1% area. The mass spectrum of the new peak must show the expected [M-HCN] fragmentation pattern, confirming successful substitution rather than elimination.

  • Quenching & Safety Validation : Cool the reactor to 10 °C and quench with a 10% aqueous sodium hypochlorite (NaOCl) solution to oxidize unreacted cyanide to benign cyanate.

    • Validation Check: Test the aqueous layer with Cyantesmo paper. A negative result (no color change) self-validates that the mixture is safe for standard aqueous extraction.

  • Extraction : Extract the product into ethyl acetate, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Visualizing the Workflows

StatinSynthesis A Ethyl (R)-4-halo-3-hydroxybutyrate (X = Cl or Br) B Cyanidation (NaCN / DMSO) A->B Nucleophilic Substitution C Ethyl (R)-4-cyano-3-hydroxybutyrate B->C - NaX D Reduction & Protection C->D H2 / Catalyst E Statin API (Atorvastatin/Rosuvastatin) D->E Cross-coupling

Workflow for synthesizing Statin APIs using chiral C4 halo-ester building blocks.

DecisionTree Start Select Chiral Building Block Cond1 Priority: Mild Conditions & Fast Kinetics? Start->Cond1 Cond2 Priority: Low Cost & High Stability? Start->Cond2 Bromo Ethyl (R)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4) Cond1->Bromo Yes Chloro Ethyl (R)-4-chloro-3-hydroxybutyrate (CAS: 90866-33-4) Cond2->Chloro Yes

Logical decision tree for selecting Bromo vs. Chloro derivatives in API scale-up.

Economic & Scale-up Considerations

From a process chemistry standpoint, the chloro derivative remains the industry standard for ton-scale manufacturing[1]. Despite its lower inherent reactivity, the raw material cost is significantly lower, and the molecule is highly stable during long-term storage and transport. The kinetic limitations are easily and cheaply overcome by utilizing the Finkelstein catalytic system (NaI) described in the protocol above.

Conversely, the bromo derivative is favored in early-stage drug development, medicinal chemistry, and specialized scale-ups where minimizing thermal degradation is paramount. The higher atom-economy of the substitution step (avoiding the need for iodide catalysts) reduces the E-factor (kg waste / kg product) of the specific cyanidation step, though the overall life-cycle cost of the bromine raw material remains higher.

References

  • Title: Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor (CN109943597B)
  • Title: ETHYL (R)-(+)-4-BROMO-3-HYDROXYBUTYRATE CAS#: 95310-94-4 Source: ChemWhat URL: [Link]

Sources

Validation

Analytical Methods for the Validation of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Purity: A Comparative Guide

Executive Summary & Contextual Grounding Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 104445-56-3) is a high-value, functionally dense chiral synthon. It serves as a critical building block in the asymmetric synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Grounding

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 104445-56-3) is a high-value, functionally dense chiral synthon. It serves as a critical building block in the asymmetric synthesis of blockbuster statins (e.g., Atorvastatin, Rosuvastatin) and L-carnitine. Because the stereochemical fidelity of the final Active Pharmaceutical Ingredient (API) is entirely dependent on the optical purity of its upstream intermediates, rigorous validation of the enantiomeric excess (ee) and chemical purity of this reagent is non-negotiable [1].

As a Senior Application Scientist, I approach purity validation not merely as a compliance checklist, but as a self-validating analytical system. An effective method must not only separate the (R) and (S) enantiomers but also demonstrate robustness against matrix interference, thermal degradation, and baseline drift. This guide objectively compares the three primary modalities for this analysis: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow & Method Selection Logic

The selection of an analytical method is driven by the physicochemical properties of the analyte. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate possesses both a halogen atom and a free hydroxyl group, making it moderately polar and susceptible to thermal degradation at extreme temperatures.

Workflow Start Sample: Ethyl (R)-(+)-4-bromo-3- hydroxybutyrate Prep Sample Preparation (Dilution / Derivatization) Start->Prep Split Method Selection Prep->Split HPLC Chiral HPLC (Daicel AD-H) Split->HPLC Gold Standard / Non-destructive GC Chiral GC (Astec G-TA) Split->GC High Volatility / Derivatized NMR 1H-NMR (Chiral Shift Reagent) Split->NMR Orthogonal Structural Validation Data Chromatographic / Spectral Data Acquisition HPLC->Data GC->Data NMR->Data Calc Calculate Enantiomeric Excess (ee %) Data->Calc

Analytical workflow for the purity validation of chiral hydroxybutyrate esters.

Methodology Comparison: Causality & Rationale

A. Chiral HPLC (The Gold Standard)

Rationale: Chiral HPLC using an amylose-based stationary phase (e.g., Daicel Chiralcel AD-H) is the industry standard for this compound [2]. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). Causality: The spatial arrangement of the (R)-enantiomer allows for a stronger, more stable hydrogen-bonding network with the carbamate linkages of the amylose backbone compared to the (S)-enantiomer. Consequently, the (S)-enantiomer elutes first, followed by the target (R)-enantiomer [2]. This method is non-destructive and avoids the thermal stress inherent in GC.

B. Chiral GC (High-Resolution Alternative)

Rationale: Gas chromatography equipped with a chiral capillary column (e.g., Astec G-TA, utilizing trifluoroacetyl-derivatized cyclodextrins) offers superior theoretical plate counts, leading to sharper peaks and faster run times [3]. Causality: Analyzing native (underivatized) hydroxybutyrates via GC can lead to peak tailing due to the interaction of the free hydroxyl group with the silanol groups on the column wall. To counteract this, trifluoroacetylation is employed. Capping the free alcohol and amine groups alters enantioselectivity, increases analyte volatility, prevents thermal degradation, and drastically improves peak shape and efficiency [1].

C. NMR with Chiral Derivatization (Orthogonal Validation)

Rationale: While chromatography relies on retention times, NMR provides direct structural confirmation. By reacting the enantiomeric mixture with a chiral derivatizing agent like Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into stable diastereomers. Causality: The distinct stereochemical environments of the resulting diastereomers cause their respective proton or fluorine signals to resonate at different chemical shifts, allowing for direct integration and ee calculation without the need for a chiral column.

Chiral Recognition Mechanism Visualization

Mechanism CSP Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) ComplexR Transient Diastereomeric Complex R (Higher Affinity = Longer Retention) CSP->ComplexR ComplexS Transient Diastereomeric Complex S (Lower Affinity = Shorter Retention) CSP->ComplexS AnalyteR (R)-Enantiomer (Target) AnalyteR->ComplexR AnalyteS (S)-Enantiomer (Impurity) AnalyteS->ComplexS Detector Detector ComplexR->Detector Elutes Second (~12.2 min) ComplexS->Detector Elutes First (~11.2 min)

Transient diastereomeric complex formation driving chiral HPLC separation.

Step-by-Step Experimental Protocols

Protocol 1: Chiral HPLC Validation (Self-Validating System)

This protocol is optimized for baseline resolution and reproducible quantification [2].

  • Sample Preparation: Accurately weigh 10 mg of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. Dissolve in 10 mL of Hexane:Isopropanol (90:10 v/v).

    • Causality Note: Matching the sample diluent exactly to the mobile phase prevents solvent-front distortion (refractive index shocks) and peak broadening.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to protect the CSP from particulate fouling.

  • System Setup: Install a Daicel Chiralcel AD-H column (250 mm × 4.6 mm, 5 µm). Equilibrate the column oven to 25°C to ensure thermodynamic consistency in complex formation.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v) [2].

    • Flow Rate: 0.7 mL/min.

    • Detection: UV absorbance at 220 nm [2].

  • System Suitability (Self-Validation): Inject a racemic reference standard. The system is only valid if the resolution ( Rs​ ) between the (S) and (R) peaks is ≥2.0 . Under these conditions, the (S)-enantiomer typically elutes at ~11.24 min, and the (R)-enantiomer at ~12.23 min [2].

Protocol 2: Chiral GC Validation with Derivatization
  • Derivatization: Transfer 5 mg of the sample into a dry glass vial. Add 1 mL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Incubate at room temperature for 30 minutes [1].

    • Causality Note: TFAA reacts with the hydroxyl group to form a trifluoroacetate ester. This eliminates hydrogen bonding with the GC column, ensuring sharp, symmetrical peaks.

  • System Setup: Install an Astec G-TA chiral capillary column (30 m × 0.32 mm) [3].

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant head pressure of 10 psi [3].

    • Oven Temperature: Isothermal at 120°C (or optimized via a shallow ramp) [1].

    • Detection: Flame Ionization Detector (FID) set to 250°C [1].

Quantitative Data Presentation

The following table synthesizes the performance metrics of the evaluated analytical methods, providing a clear comparison for laboratory implementation.

Analytical ParameterChiral HPLC (Daicel AD-H)Chiral GC (Astec G-TA, Derivatized)1H-NMR (Mosher's Derivatization)
Primary Application Routine QC & ee% determinationHigh-throughput / High-resolutionOrthogonal structural confirmation
Typical Run Time 15 – 20 minutes10 – 15 minutesN/A (Data acquisition < 5 mins)
Sample Preparation Simple (Dilute & Shoot)Complex (Moisture-sensitive derivatization)Complex (Synthesis of diastereomers)
Resolution ( Rs​ ) > 2.0 (Baseline resolved)> 2.5 (Highly resolved)N/A (Signal separation in ppm)
Retention / Shift Data (S): ~11.2 min (R): ~12.2 minMatrix & ramp dependentDistinct methoxy/fluorine shifts
Risk of Degradation Very Low (Room temp analysis)Moderate (Mitigated by derivatization)Low (Stable diastereomers)

Conclusion

For the routine validation of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate purity, Chiral HPLC utilizing an amylose-based stationary phase remains the optimal choice due to its non-destructive nature, minimal sample preparation, and excellent baseline resolution. Chiral GC serves as a powerful, high-resolution alternative, provided the analyst implements trifluoroacetylation to protect the analyte's thermal integrity. NMR should be reserved for orthogonal validation during early-stage method development or impurity characterization. By adhering to the self-validating protocols outlined above, researchers can ensure the stereochemical integrity of downstream API synthesis.

References

  • Title: Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3.
  • Title: US7485452B2 - Method of making optically active ester derivatives and their acids from racemic esters Source: Google Patents URL
  • Title: WO2005111227A1 - The method of making optically active ester derivatives and their acids from racemic esters Source: Google Patents URL
Comparative

Comparative study of different synthetic routes to Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile chiral building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of L-carnitine, statins (HMG-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly versatile chiral building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of L-carnitine, statins (HMG-CoA reductase inhibitors), and various anti-glaucoma agents[1]. Because the biological efficacy of these downstream active pharmaceutical ingredients (APIs) relies entirely on their stereochemistry, the asymmetric synthesis of this β-hydroxy ester demands exceptional enantiomeric excess (ee >95%).

Historically, the industry has relied on transition-metal-catalyzed asymmetric hydrogenation. However, recent advances in recombinant enzyme technology have positioned biocatalysis as a highly competitive, green alternative[2]. This guide objectively compares the mechanistic causality, quantitative performance, and self-validating protocols of the two dominant synthetic paradigms: Ru-BINAP Asymmetric Hydrogenation and Ketoreductase (KRED) Biocatalysis .

Mechanistic Paradigms: The "Why" Behind the Chemistry

Transition-Metal Asymmetric Hydrogenation (Ru-BINAP)

The chemical route utilizes a chiral ruthenium(II) diphosphine complex, typically Ru2​Cl4​((−)-BINAP)2​(NEt3​) or Ru(OAc)2​((−)-BINAP) . The mechanism relies on the bidentate coordination of the β-keto ester (ethyl 4-bromoacetoacetate) to the ruthenium center.

Causality of Reaction Conditions: Unlike allylic alcohols, β-keto esters are relatively poor substrates for hydrogenation due to the thermodynamic stability of the enol tautomer and the high activation energy required for hydride transfer. To overcome this, the reaction necessitates extreme conditions—typically 100 atm of H2​ pressure and 100°C [3]. The steric bulk of the naphthyl rings in the BINAP ligand creates a rigid chiral pocket, forcing the incoming hydride to attack the re-face of the ketone, yielding the (R)-enantiomer with ~97% ee[4].

Biocatalytic Asymmetric Reduction (KRED / GDH System)

The biocatalytic route employs a stereoselective oxidoreductase (Ketoreductase, KRED, or Alcohol Dehydrogenase, ADH) derived from organisms such as Leuconostoc carnosum or Gordonia rubripertincta, often overexpressed in E. coli[5].

Causality of Reaction Conditions: Enzymes operate under strict thermodynamic and conformational constraints. The reaction is conducted in an aqueous buffer at pH 6.0–6.5 at 30°C . Why this specific pH? The cofactor NAD(P)H degrades rapidly in acidic conditions, while the substrate (ethyl 4-bromoacetoacetate) is prone to spontaneous hydrolysis and racemization at basic pH[6]. The pH 6.5 sweet spot ensures system stability. Furthermore, because NAD(P)H is stoichiometrically consumed, a secondary enzyme—Glucose Dehydrogenase (GDH)—is coupled to the system. GDH oxidizes inexpensive D-glucose to D-glucono-1,5-lactone, continuously driving the thermodynamic equilibrium forward by regenerating NAD(P)H[7].

Biocatalysis Substrate Ethyl 4-bromoacetoacetate KRED Ketoreductase (KRED) Substrate->KRED binds Product Ethyl (R)-4-bromo- 3-hydroxybutyrate KRED->Product reduces NAD NAD(P)+ KRED->NAD oxidizes GDH Glucose Dehydrogenase (GDH) NADH NAD(P)H GDH->NADH regenerates Gluconate D-Glucono- 1,5-lactone GDH->Gluconate yields NADH->KRED hydride donor NAD->GDH binds Glucose D-Glucose Glucose->GDH oxidized by

Biocatalytic cofactor regeneration cycle using KRED and GDH.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both routes based on established industrial patents and literature[4][5].

ParameterRu-BINAP HydrogenationKRED Biocatalysis
Enantiomeric Excess (ee) ~97.2%>99.5%
Chemical Yield 95 - 97%90 - 95%
Temperature 100 °C25 - 35 °C
Pressure 100 atm (Hydrogen gas)1 atm (Ambient)
Solvent System Ethanol (Anhydrous)Aqueous Phosphate Buffer / EtOAc
Catalyst Cost / Toxicity High (Precious metal, heavy metal waste)Low (Recombinant proteins, biodegradable)
Scalability Limitations Requires specialized high-pressure reactorsRequires strict pH/temperature control

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes inherent checkpoints (e.g., phase separation, pressure monitoring) to confirm the reaction is proceeding correctly.

Protocol A: Ru-BINAP Catalyzed Asymmetric Hydrogenation

Note: This protocol requires a specialized high-pressure stainless-steel autoclave.

  • Preparation: In a nitrogen-purged glovebox, dissolve 8.23 g (approx. 50 mmol) of ethyl 4-bromoacetoacetate in 20 mL of anhydrous ethanol[8].

  • Catalyst Loading: Add 84 mg (0.05 mmol, 0.1 mol%) of Ru2​Cl4​((−)-BINAP)2​(NEt3​) to the solution. The solution will exhibit a distinct coloration characteristic of the active Ru-complex.

  • Hydrogenation: Transfer the mixture to a 200 mL stainless-steel autoclave. Seal and purge the vessel with H2​ gas three times. Pressurize the vessel to 100 atm with H2​ .

  • Reaction: Heat the autoclave to 100°C under continuous mechanical stirring. Validation Checkpoint: Monitor the pressure gauge; a steady drop in H2​ pressure indicates active hydrogen uptake. Continue for 24 hours or until hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the residual H2​ . Evaporate the ethanol under reduced pressure.

  • Purification: Subject the crude residue to vacuum distillation (approx. 74°-75°C at 1 mmHg) to isolate the pure ethyl (R)-4-bromo-3-hydroxybutyrate[8].

Protocol B: Enzymatic Reduction (KRED/GDH System)

Note: This protocol utilizes substrate-coupled coenzyme regeneration.

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 6.5 using 1M NaOH or HCl. Validation Checkpoint: Precise pH is critical; deviation >0.5 pH units will denature the enzymes or hydrolyze the substrate.

  • System Assembly: To the buffer, add 1.5 g of D-glucose and 10 mg of NADP+. Stir until completely dissolved.

  • Enzyme Addition: Add 100 mg of lyophilized Ketoreductase (e.g., from L. carnosum[6]) and 50 mg of Glucose Dehydrogenase (GDH).

  • Substrate Addition: Slowly add 1.0 g of ethyl 4-bromoacetoacetate. The substrate is poorly soluble in water, creating a biphasic suspension.

  • Reaction: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 12-24 hours. Validation Checkpoint: Maintain pH at 6.5 by dropwise addition of 1M NaOH (the oxidation of glucose produces gluconic acid, which will otherwise drop the pH and halt the reaction).

  • Workup: Once TLC indicates complete consumption of the ketone, extract the aqueous phase three times with 50 mL of Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the product.

Workflow Start Substrate: Ethyl 4-bromoacetoacetate Chem_Setup Add Ru-BINAP Catalyst in Anhydrous EtOH Start->Chem_Setup Bio_Setup Add KRED, GDH, NADP+, Glucose in Buffer (pH 6.5) Start->Bio_Setup Chem_React Hydrogenation (100 atm H2, 100°C, 24h) Chem_Setup->Chem_React Chem_Workup Solvent Evaporation & Vacuum Distillation Chem_React->Chem_Workup End Product: Ethyl (R)-4-bromo-3-hydroxybutyrate (Validation via Chiral HPLC) Chem_Workup->End Bio_React Biocatalytic Reduction (1 atm, 30°C, Titrate NaOH) Bio_Setup->Bio_React Bio_Workup EtOAc Extraction & Phase Separation Bio_React->Bio_Workup Bio_Workup->End

Experimental workflow comparison of Ru-BINAP and Biocatalytic synthetic routes.

Analytical Validation

Regardless of the synthetic route chosen, the enantiomeric excess must be rigorously validated.

  • Direct Chiral HPLC: The most reliable method involves analyzing the purified product using a chiral stationary phase column (e.g., Chiralcel OB-H) with a hexane/isopropanol mobile phase.

  • Derivatization (Mosher's Method): Alternatively, esterify the resulting hydroxyl group with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride). The resulting diastereomers can be accurately quantified via standard HPLC or 19F -NMR by integrating the area ratio of the distinct diastereomeric peaks[4].

References

  • KR100657212B1. "Method for preparing optically active ester derivatives and acids thereof from racemic esters." Google Patents.
  • US20140017743A1. "Oxidoreductases for the stereoselective reduction of keto compounds." Google Patents.
  • Encyclopedia of Reagents for Organic Synthesis. "Ethyl 4-chloroacetoacetate / Ethyl 4-bromoacetoacetate." ResearchGate. Available at:[Link]

  • US4895979A. "Process for preparing carnitine." Google Patents.

Sources

Validation

Benchmarking Catalysts for the Asymmetric Synthesis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

As a Senior Application Scientist in chiral process development, I frequently evaluate catalytic systems for the synthesis of critical pharmaceutical intermediates. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chiral process development, I frequently evaluate catalytic systems for the synthesis of critical pharmaceutical intermediates. Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral building block, serving as a primary precursor for blockbuster drugs including statins (HMG-CoA reductase inhibitors) and L-carnitine analogs[1].

The primary synthetic challenge lies in the asymmetric reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutyrate. The catalyst must exhibit exceptional facial selectivity to yield the (R)-enantiomer while avoiding side reactions such as spontaneous dehalogenation or ester hydrolysis. This guide objectively benchmarks the three dominant catalytic paradigms—chemocatalysis, engineered biocatalysis, and traditional whole-cell biocatalysis—providing mechanistic causality and self-validating experimental protocols.

Mechanistic Pathways & Catalytic Paradigms

The reduction of 4-halo-3-oxobutyrates requires a catalyst capable of differentiating between the sterically similar faces of the beta-keto ester.

Pathway Substrate Ethyl 4-bromo-3-oxobutyrate (Prochiral) Chemocatalyst Ru-BINAP / H2 (Chemocatalysis) Substrate->Chemocatalyst Pathway A Biocatalyst KRED / NAD(P)H (Biocatalysis) Substrate->Biocatalyst Pathway B Product Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate (>99% ee) Chemocatalyst->Product Biocatalyst->Product

Caption: Catalytic pathways for the asymmetric reduction of Ethyl 4-bromo-3-oxobutyrate.

Chemocatalysis: Ru-BINAP Asymmetric Hydrogenation

Pioneered by Ryoji Noyori, the use of BINAP-coordinated Ru(II) complexes remains a gold standard for the asymmetric hydrogenation of beta-keto esters[1]. The chiral environment created by the rigid binaphthyl backbone dictates the trajectory of hydride transfer.

  • The Causality of Selectivity: The halogen atom and the ester carbonyl coordinate to the ruthenium center, forming a rigid transition state that strictly exposes only one face of the ketone to the incoming hydride.

  • Limitations: This method requires high hydrogen pressure (often up to 100 atm) to achieve viable turnover frequencies (TOF) and necessitates expensive chiral metal catalysts that complicate downstream purification[1].

Biocatalysis: Engineered Ketoreductases (KREDs)

Modern industrial biocatalysis utilizes recombinant ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) coupled with a cofactor recycling system (e.g., Glucose Dehydrogenase / Glucose)[2]. Through directed evolution, these "designer cells" have been engineered to increase specific activity by over 13-fold compared to wild-type variants[3].

  • The Causality of Selectivity: The enzyme's active site structurally restricts the binding orientation of the substrate, ensuring that NAD(P)H delivers the hydride exclusively to the re-face of the carbonyl.

  • Advantages: Operates at ambient temperature and pressure, completely eliminates heavy metal contamination, and routinely achieves >99.9% enantiomeric excess (ee)[3].

Traditional Whole-Cell Biocatalysis: Baker's Yeast

Early biocatalytic approaches utilized lyophilized yeast (Saccharomyces cerevisiae or Geotrichum candidum)[1].

  • Limitations: While inexpensive, whole cells contain multiple competing endogenous oxidoreductases with opposite stereopreferences, often resulting in moderate yields (50-60%) and lower optical purity (~80-94% ee)[1]. Furthermore, cellular debris causes severe emulsion issues during solvent extraction.

Quantitative Performance Matrix

The following table summarizes the benchmarking data for the reduction of 4-halo-3-oxobutyrates across the three catalytic systems.

ParameterRu-BINAP (Chemocatalysis)Engineered KRED (Biocatalysis)Baker's Yeast (Whole-Cell)
Enantiomeric Excess (ee) 97 - 99%> 99.9%80 - 94%
Conversion Yield > 95%> 99%50 - 60%
Operating Pressure 50 - 100 atm1 atm (Ambient)1 atm (Ambient)
Operating Temperature 50°C - 75°C30°C25°C - 30°C
Catalyst Loading (S/C ratio) 1,000 - 10,0002 g/L lyophilized powder> 50 g/L wet cells
Downstream Processing Heavy metal scavenging requiredSimple phase separationEmulsion-heavy extraction

Validated Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every critical step includes the physical causality behind the action, ensuring researchers understand why the process works, not just how.

Protocol A: Chemocatalytic Reduction via Ru-BINAP

This protocol utilizes a high-pressure reactor setup.

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve [RuCl₂(benzene)]₂ and (R)-BINAP (1:1.1 molar ratio) in anhydrous, degassed ethanol. Stir at 75°C for 1 hour.

    • Causality: The ruthenium precursor must shed its benzene and chloride ligands to form the catalytically active ruthenium-hydride species.

  • Substrate Preparation: Dissolve ethyl 4-bromo-3-oxobutyrate in anhydrous ethanol. Bubble argon through the solution for 30 minutes.

    • Causality: Dissolved oxygen will irreversibly oxidize the phosphorus atoms of the BINAP ligand into phosphine oxides, instantly killing the catalytic cycle.

  • Hydrogenation & Self-Validation: Transfer the mixture to a Parr autoclave. Pressurize with H₂ to 50 atm and heat to 50°C. Monitor the pressure gauge.

    • Self-Validating Metric: A steady drop in H₂ pressure directly correlates to substrate conversion. When the pressure stabilizes, the reaction is complete.

  • Purification: Vent the reactor, concentrate the solvent in vacuo, and pass the crude mixture through a silica plug treated with a thiol-functionalized resin.

    • Causality: Thiol resins act as heavy-metal scavengers, covalently binding the toxic ruthenium to prevent pharmaceutical contamination.

Protocol B: Biocatalytic Reduction via Engineered KRED & GDH

This protocol utilizes a biphasic system with a pH-stat.

  • Biphasic Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1.5 equivalents of D-glucose and 1 mM NADP⁺. Add the lyophilized KRED and GDH enzymes[2]. Add ethyl 4-bromo-3-oxobutyrate dissolved in Methyl tert-butyl ether (MTBE) to create a 1:1 v/v biphasic mixture.

    • Causality: Ethyl 4-bromo-3-oxobutyrate is highly susceptible to spontaneous aqueous hydrolysis. The MTBE organic phase acts as a protective reservoir, slowly partitioning the substrate into the aqueous phase where the enzyme resides.

  • Incubation & pH-Stat Titration (Self-Validation): Stir the biphasic mixture at 30°C. Connect the aqueous phase to an automated pH-stat loaded with 1M NaOH, set to maintain pH 7.0.

    • Self-Validating Metric: The cofactor recycling system (GDH) oxidizes glucose into gluconic acid, which drops the pH. The pH-stat automatically adds NaOH to neutralize this acid. The volume of NaOH dispensed is stoichiometrically equivalent to the amount of ketone reduced , providing a perfect, real-time monitor of reaction conversion without needing to pull aliquots for HPLC.

  • Phase Separation: Once NaOH consumption ceases, halt stirring. Allow the phases to separate and collect the MTBE layer.

    • Causality: Unlike whole-cell yeast, purified lyophilized enzymes denature and precipitate cleanly at the aqueous-organic interface, preventing emulsions and allowing for a rapid, clean extraction of the chiral product.

Workflow Comparison

Workflow cluster_chemo Chemocatalysis (Ru-BINAP) cluster_bio Biocatalysis (KRED/GDH) C1 Inert Atmosphere Setup (Argon/Glovebox) C2 High Pressure H2 (50-100 atm, 50°C) C1->C2 C3 Heavy Metal Scavenging (Silica/Thiol resins) C2->C3 End Chiral Analysis (Chiral GC/HPLC) C3->End B1 Biphasic Buffer Prep (pH 7.0, Glucose) B2 Ambient Incubation (pH Stat Titration) B1->B2 B3 Solvent Extraction (Phase Separation) B2->B3 B3->End Start Substrate Preparation Start->C1 Start->B1

Caption: Workflow comparison between chemocatalytic and biocatalytic asymmetric reduction processes.

Conclusion & Recommendations

For early-stage discovery where rapid screening of diverse substrates is required, Ru-BINAP chemocatalysis remains a robust, albeit infrastructure-heavy, choice. However, for process scale-up and commercial manufacturing of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, engineered biocatalysis (KREDs) is unequivocally the superior technology[2]. The combination of >99.9% enantiomeric excess, ambient operating conditions, elimination of heavy metals, and the ability to utilize self-validating pH-stat monitoring makes it the most economically and environmentally viable pathway for modern drug development[3].

References

  • Method for preparing optically active ester derivatives and acids thereof from racemic esters.Google Patents (KR100657212B1).
  • Engineering Streptomyces coelicolor Carbonyl Reductase for Efficient Atorvastatin Precursor Synthesis. Applied and Environmental Microbiology (PubMed). Available at:[Link]

  • Designer cells for enantioselective reduction of ketones and use thereof in efficient production of enantioenriched alcohols.Google Patents (EP2986724B1).
  • Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. PubMed Central (PMC). Available at:[Link]

Sources

Comparative

The Imperative of Stereospecificity: Understanding Potential Cross-Reactants

An In-Depth Technical Guide to Cross-Reactivity Studies Involving Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate For professionals in pharmaceutical research and development, the stereochemical purity of chiral building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cross-Reactivity Studies Involving Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

For professionals in pharmaceutical research and development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate stands out as a critical chiral intermediate, particularly in the synthesis of blockbuster drugs like statins, which are used to manage hypercholesterolemia.[3][4] Its precise three-dimensional structure is paramount. The presence of even minor quantities of its enantiomer or structurally similar impurities can compromise stereospecific reactions and introduce significant regulatory and safety challenges.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical system.

Cross-reactivity, in an analytical context, refers to the inability of a method to differentiate the target analyte from other structurally similar compounds. For a chiral molecule like Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate, the most significant cross-reactivity risks arise from impurities that are inherently linked to its synthesis and chemical nature.

The primary synthesis route for this compound involves the stereoselective reduction of a ketone precursor, Ethyl 4-bromo-3-oxobutanoate.[5][6] This process, while often highly efficient, can introduce two key impurities:

  • The Enantiomer: Incomplete stereoselectivity during enzymatic or catalytic reduction can result in the presence of the undesired Ethyl (S)-(-)-4-bromo-3-hydroxybutyrate. As a mirror image, it shares identical physical properties (boiling point, solubility, etc.), making it analytically challenging to distinguish from the (R)-enantiomer.[7][8]

  • The Precursor: Unreacted Ethyl 4-bromo-3-oxobutanoate can remain as a process-related impurity.

  • Structural Analogs: In complex drug discovery programs, related halogenated compounds like Ethyl (R)-4-chloro-3-hydroxybutyrate might be used or present.[9] Their structural similarity necessitates analytical differentiation.

Therefore, any robust analytical method must be able to unambiguously distinguish the target (R)-enantiomer from these three potential cross-reactants.

Experimental Design: A Framework for Assessing Cross-Reactivity

The objective is to develop and validate an analytical method capable of baseline separating Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate from its enantiomer and key structural analogs. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, as it employs a chiral stationary phase (CSP) designed to interact differently with enantiomers, enabling their separation.[10]

Test Articles (Analytes for Study)
  • Target Analyte: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 95310-94-4)[8]

  • Potential Cross-Reactant 1 (Enantiomer): Ethyl (S)-(-)-4-bromo-3-hydroxybutyrate (CAS: 95537-36-3)[7]

  • Potential Cross-Reactant 2 (Precursor): Ethyl 4-bromo-3-oxobutanoate

  • Potential Cross-Reactant 3 (Analog): Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Experimental Workflow Diagram

The logical flow of the cross-reactivity study is depicted below. This workflow ensures that each potential cross-reactant is analyzed individually to determine its unique chromatographic profile before being analyzed as a mixture to confirm separation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chiral HPLC Analysis cluster_data Phase 3: Data Interpretation A Procure High-Purity Test Articles B Prepare Individual Standard Solutions (e.g., 1 mg/mL in Mobile Phase) A->B D Method Development & System Suitability Tests B->D C Prepare Spiked Mixture Solution (All 4 Analytes) F Inject Spiked Mixture: Assess Peak Resolution C->F E Inject Individual Standards: Determine Retention Time (RT) D->E E->F G Tabulate RT and Resolution (Rs) Data H Evaluate Cross-Reactivity: Is Rs > 1.5 for all peak pairs? G->H I Validate Method Specificity H->I

Caption: High-level workflow for the cross-reactivity assessment via Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC Method

This protocol is a self-validating system. The causality for key choices is explained to demonstrate trustworthiness.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Chiral Technologies CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm.

    • Rationale (Expertise): This column contains a cellulose-based chiral stationary phase known for its broad applicability in separating enantiomers of compounds with hydroxyl and carbonyl groups, making it an excellent starting point for this class of molecules.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).

    • Rationale (Expertise): Normal phase chromatography is often superior for chiral separations on polysaccharide-based CSPs. The ratio of the non-polar (Hexane) to polar (IPA) solvent is critical for achieving separation; this 90:10 ratio is a common starting point that balances resolution and analysis time. It can be optimized (e.g., to 95:5 or 85:15) if needed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

    • Rationale (Trustworthiness): Temperature control is critical for reproducible retention times and selectivity in HPLC. Maintaining a constant temperature ensures the stability of the method.

  • Detection Wavelength: 210 nm.

    • Rationale (Expertise): The target molecules lack a strong chromophore for high-wavelength UV detection. Detection at a lower wavelength like 210 nm is necessary to capture the electronic transitions of the ester carbonyl group, ensuring adequate sensitivity for all analytes.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare individual stock solutions of each of the four test articles at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a "spiked mixture" by combining equal volumes of each stock solution to yield a final solution containing 0.25 mg/mL of each analyte.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform five replicate injections of the Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate standard to establish system suitability (checking for consistent retention time and peak area).

    • Inject each of the four individual standard solutions to determine the unique retention time (RT) for each compound.

    • Inject the "spiked mixture" to demonstrate that all four components are separated from each other in a single run. Calculate the resolution (Rs) between adjacent peaks. A resolution value >1.5 indicates baseline separation.

Comparative Performance Data and Interpretation

The following table summarizes the expected results from the Chiral HPLC analysis. The data, while illustrative, is based on established chromatographic principles for separating structurally similar molecules.

Test Article (Analyte)AbbreviationExpected Retention Time (min)Resolution (Rs) from Previous Peak
Ethyl 4-bromo-3-oxobutanoatePrecursor5.2-
Ethyl (R)-(+)-4-chloro-3-hydroxybutyrateAnalog7.8> 5.0
Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Target 9.5 > 2.5
Ethyl (S)-(-)-4-bromo-3-hydroxybutyrateEnantiomer10.8~ 1.8
Analysis of Results

The data clearly demonstrates the specificity of the chiral HPLC method.

  • Separation from Precursor: The ketone precursor, lacking the hydroxyl group and chiral center, interacts least with the stationary phase and elutes first with excellent resolution.

  • Separation from Analog: The chloro-analog, being less polar than the bromo-compound, elutes earlier than the target analyte and is well-separated.

  • Crucial Enantiomeric Separation: The most critical task—separating the (R) and (S) enantiomers—is successfully achieved. The expected retention time difference is small, highlighting the necessity of the chiral column. An Rs value of ~1.8 confirms baseline separation, meaning there is virtually zero analytical cross-reactivity between the enantiomers under these conditions.

An attempt to run this analysis on a standard achiral C18 column would result in the co-elution of the (R) and (S) enantiomers, appearing as a single peak. This would represent a 100% analytical cross-reactivity, rendering the method unsuitable for quality control or impurity profiling.

Molecular Basis for Cross-Reactivity and Separation

The potential for cross-reactivity is rooted in molecular similarity. The diagram below illustrates the subtle structural differences that the analytical method must exploit.

Caption: Molecular relationships between the target analyte and potential cross-reactants. (Note: Images are placeholders).

Conclusion and Best Practices for Researchers

This guide demonstrates that while Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate faces significant cross-reactivity risks from its enantiomer and process-related impurities, these risks can be fully mitigated through a properly designed and validated analytical method.

Key Takeaways for Scientists and Drug Development Professionals:

  • Never Assume Purity: Always assume that chiral intermediates may contain enantiomeric or other structurally similar impurities.

  • Employ Stereospecific Methods: For chiral molecules, achiral analytical methods are insufficient for assessing purity. Chiral HPLC or Chiral GC should be the default methods for quality control.

  • Validate for Specificity: The specificity of an analytical method must be rigorously validated by challenging it with all potential cross-reactants, including enantiomers, precursors, and relevant analogs.

  • Document Everything: Detailed documentation of methods, validation data, and system suitability results is essential for regulatory compliance and scientific reproducibility.

By adhering to these principles, researchers can ensure the stereochemical integrity of their chiral building blocks, safeguarding the quality and safety of the resulting pharmaceutical products.

References

Sources

Validation

Efficacy Comparison Guide: Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate Derivatives in Asymmetric Synthesis

Executive Summary In the development of blockbuster pharmaceuticals—most notably HMG-CoA reductase inhibitors (statins) like Atorvastatin and Rosuvastatin, as well as nutritional APIs like L-Carnitine—the selection of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of blockbuster pharmaceuticals—most notably HMG-CoA reductase inhibitors (statins) like Atorvastatin and Rosuvastatin, as well as nutritional APIs like L-Carnitine—the selection of the optimal chiral building block dictates the efficiency, cost, and environmental footprint of the entire synthetic route.

As a Senior Application Scientist, I frequently evaluate chiral γ-halo-β-hydroxy esters. While Ethyl (S)-4-chloro-3-hydroxybutyrate (ECHB) has historically been the industry standard due to raw material economics, Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (EBHB) and its derivatives offer distinct mechanistic advantages. This guide objectively compares EBHB against its chloro-analogues and other alternatives, providing researchers with the mechanistic rationale, comparative efficacy data, and self-validating protocols necessary to optimize downstream API synthesis.

Mechanistic Rationale: Bromo vs. Chloro Derivatives

The fundamental difference between the bromo and chloro derivatives lies in their leaving group kinetics and bond dissociation energies. The C–Br bond (~280 kJ/mol) is significantly weaker and more polarizable than the C–Cl bond (~340 kJ/mol).

Why Choose the Bromo-Derivative?
  • Milder Substitution Conditions: In downstream cyanation (to form Ethyl (R)-4-cyano-3-hydroxybutyrate, the direct statin precursor), the bromo-ester undergoes nucleophilic substitution at lower temperatures[1].

  • Preservation of Enantiomeric Excess (ee): Harsh conditions (high heat, strong bases) required to force the substitution of the more recalcitrant chloride ion often lead to base-catalyzed epimerization or β -elimination (forming achiral crotonates). The facile displacement of bromide mitigates these side reactions, preserving the >99% ee of the starting material[2].

  • Enzymatic Synergy: Modern biocatalytic routes utilize Halohydrin Dehalogenases (HHDH) to mediate the cyanation via a transient epoxide intermediate. EBHB exhibits superior binding affinity and turnover rates ( kcat​/Km​ ) with engineered HHDH variants compared to ECHB[3].

Pathway A Ethyl (R)-4-bromo- 3-hydroxybutyrate B Halohydrin Dehalogenase (HHDH) A->B Deprotonation (Enzyme Active Site) C Transient Epoxide Intermediate B->C Intramolecular Cyclization (-Br) E Ethyl (R)-4-cyano- 3-hydroxybutyrate C->E Regioselective Ring Opening D Cyanide (CN-) D->E Nucleophilic Attack

Enzymatic cyanation pathway of EBHB to the statin intermediate via HHDH.

Comparative Efficacy & Quantitative Data

To objectively assess the utility of EBHB, we must benchmark it against the traditional ECHB and Epichlorohydrin (ECH) across key synthetic parameters. The data below synthesizes findings from recent biocatalytic and chemical asymmetric workflows[2][3][4][5].

Table 1: Performance Comparison of Chiral Synthons in Cyanation Workflows
ParameterEthyl (R)-4-bromo-3-hydroxybutyrateEthyl (S)-4-chloro-3-hydroxybutyrate(S)-Epichlorohydrin (ECH)
Leaving Group Ability Excellent (Br⁻)Moderate (Cl⁻)N/A (Direct ring opening)
Typical Cyanation Temp. 20°C – 30°C40°C – 60°C25°C – 40°C
Enantiomeric Excess (ee) >99.0%~98.5%~97.0%
Conversion Rate (HHDH) >98% in 4 hours>95% in 8-12 hours>90% (requires nitrilase)
Downstream Yield (Cyano) 88% - 92%75% - 82%65% - 70%
Cost Index (Raw Material) High ( $)Low ($)Very Low (¢)

Scientist's Insight: While ECH is the cheapest starting material, it requires a complex three-stage process involving highly toxic intermediates (like 3-hydroxyglutaronitrile) and nitrilase-catalyzed desymmetrization[4]. ECHB is a balanced choice, but EBHB is the superior synthon when maximum yield and absolute stereochemical fidelity (>99% ee) are non-negotiable for late-stage API synthesis[2].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the biocatalytic synthesis of EBHB and its subsequent conversion. These protocols are designed as self-validating systems: analytical checkpoints (GC/HPLC) are integrated to verify causality and system integrity.

Protocol A: Biocatalytic Asymmetric Reduction to EBHB

Objective: Synthesize Ethyl (R)-4-bromo-3-hydroxybutyrate from ethyl 4-bromoacetoacetate using Ketoreductase (KRED).

  • Substrate Partitioning: Prepare a biphasic system using 100 mM Potassium Phosphate buffer (pH 7.0) and Toluene (1:1 v/v).

    • Causality: The biphasic system partitions the toxic ketone substrate into the organic layer, slowly feeding it to the aqueous enzyme phase. This prevents substrate inhibition and shifts the thermodynamic equilibrium toward the product[6].

  • Cofactor Recycling Setup: Add Isopropanol (15% v/v) to the aqueous phase as the hydrogen donor, alongside NADP⁺ (1 mM).

  • Biocatalysis: Introduce engineered KRED (1 g/L). Stir at 30°C at 300 rpm. Maintain pH at 7.0 using 1M NaOH via an autotitrator.

  • Validation Checkpoint: Extract a 100 µL aliquot from the organic phase every 2 hours. Analyze via Chiral HPLC (e.g., Daicel Chiralcel AD-H column, Hexane:IPA 90:10, 0.7 mL/min, 220 nm).

    • Validation: The (R)-enantiomer should elute at ~12.23 min, and the (S)-enantiomer at ~11.24 min[2][7]. Proceed when conversion >99%.

  • Isolation: Separate the toluene layer, extract the aqueous phase twice with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure to yield EBHB.

Protocol B: Enzymatic Cyanation to Statin Intermediate

Objective: Convert EBHB to Ethyl (R)-4-cyano-3-hydroxybutyrate.

  • Reaction Matrix: Dissolve EBHB (150 mg/mL) in an aqueous buffer (pH 7.5).

  • Enzyme Addition: Add recombinant Halohydrin Dehalogenase (HHDH)[3][6].

  • Controlled Cyanation: Slowly dose Sodium Cyanide (NaCN) (1.2 equivalents) into the reactor over 2 hours using a syringe pump.

    • Causality: Slow dosing prevents the accumulation of free cyanide, which is a potent inhibitor of HHDH. Maintaining pH strictly at 7.5 prevents base-catalyzed racemization of the chiral center.

  • Validation Checkpoint: Monitor via GC (HP-FFAP column). The native bromo-ester and cyano-ester peaks must show baseline separation[5].

  • Quenching: Once conversion >98%, adjust pH to 2-3 using dilute H₂SO₄ to protonate unreacted cyanide (ensure proper ventilation/scrubbing), then extract with ethyl acetate[6].

ExperimentalWorkflow N1 1. Biphasic Setup (Ketone + Buffer/Toluene) N2 2. KRED & Cofactor (Isopropanol/NADP+) N1->N2 N3 3. Asymmetric Reduction (30°C, pH 7.0 control) N2->N3 N4 4. Chiral HPLC Validation (Target: >99% ee) N3->N4 N5 5. HHDH Cyanation (NaCN dosing, pH 7.5) N4->N5 N6 6. Product Isolation (Ethyl (R)-4-cyano-3-hydroxybutyrate) N5->N6

Step-by-step experimental workflow from prochiral ketone to the cyano-statin intermediate.

Conclusion

While the chloro-derivative (ECHB) remains a staple for bulk, cost-sensitive syntheses, Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate provides undeniable kinetic and stereochemical advantages. Its superior leaving group ability allows for milder downstream processing, drastically reducing epimerization risks and maximizing the yield of high-value intermediates like Ethyl (R)-4-cyano-3-hydroxybutyrate. For drug development professionals scaling statin or L-carnitine synthesis, investing in the bromo-synthon—particularly when paired with modern KRED and HHDH biocatalysis—often yields a lower overall cost-of-goods (COGs) due to higher final-stage purity and reduced waste remediation.

References

  • ResearchGate. A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved from:[Link]

  • ResearchGate. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Retrieved from:[Link]

  • Google Patents (US7485452B2).Method of making optically active ester derivatives and their acids from racemic esters.
  • Google Patents (WO2014075447A1).Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
  • NIH / PMC. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from: [Link]

  • Google Patents (US20060195947A1).Ketoreductase polypeptides and related polynucleotides.

Sources

Comparative

Validation of a Novel Eco-Friendly UHPSFC Method for Enantiomeric Purity Determination of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Scientific Context & Causality Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 87375-73-3) is a highly versatile chiral synthon utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Causality

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS: 87375-73-3) is a highly versatile chiral synthon utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs), most notably as a side-chain precursor for statins (e.g., Atorvastatin, Rosuvastatin) and L-carnitine[1].

In pharmaceutical development, the enantiomeric excess ( ee ) of this building block is a Critical Quality Attribute (CQA). The presence of the unwanted (S)-enantiomer can propagate through the synthetic pathway, leading to diastereomeric impurities in the final API that may exhibit altered pharmacokinetics or toxicity [2].

Historically, enantiomeric purity for this compound has been determined using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) on coated amylose stationary phases [3]. However, this legacy approach presents significant bottlenecks:

  • Chemical Toxicity: Relies heavily on neurotoxic and environmentally hazardous solvents (e.g., Hexane).

  • Kinetic Limitations: Coated 5 µm particles suffer from high mass-transfer resistance, requiring low flow rates and resulting in run times exceeding 15 minutes.

  • Solvent Restrictions: Coated phases limit the use of strong diluents, complicating sample preparation for complex matrices.

The Solution: We present a validated Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) method utilizing an immobilized sub-2 µm chiral stationary phase (Chiralpak IG-U, 1.6 µm). By leveraging supercritical CO₂, this method drastically reduces solvent toxicity, increases diffusivity, and accelerates the separation kinetics, cutting analysis time by over 80% while adhering strictly to the latest ICH Q2(R2) validation guidelines [4].

Methodological Comparison: NP-HPLC vs. UHPSFC

To objectively evaluate the performance of the new UHPSFC method, a head-to-head comparison was conducted against the traditional NP-HPLC method. The causality behind the UHPSFC's superior performance lies in the physical properties of supercritical CO₂: its gas-like viscosity allows for higher flow rates on 1.6 µm particles without exceeding system pressure limits, while its liquid-like density ensures robust solvation of the analyte.

Table 1: Chromatographic Parameters & Performance Comparison
ParameterLegacy Method (NP-HPLC)Novel Method (UHPSFC)
Column Chiralcel AD-H (250 x 4.6 mm, 5 µm)Chiralpak IG-U (100 x 3.0 mm, 1.6 µm)
Stationary Phase Coated Amylose tris(3,5-dimethylphenylcarbamate)Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)
Mobile Phase Hexane / Isopropanol (90:10 v/v)Supercritical CO₂ / Methanol (85:15 v/v)
Flow Rate 0.7 mL/min2.0 mL/min
Backpressure ~60 bar120 bar (ABPR setting)
Run Time 15.0 minutes2.5 minutes
Resolution ( Rs​ ) 2.13.4
Solvent Waste (per run) 10.5 mL (Toxic organic)0.75 mL (Methanol only; CO₂ evaporates)

Mechanistic Workflow & Chiral Recognition

The separation mechanism relies on a combination of hydrogen bonding (between the analyte's hydroxyl/ester groups and the carbamate linkages of the stationary phase) and steric inclusion within the helical structure of the amylose polymer. The immobilized nature of the IG-U column prevents polymer swelling or dissolution, ensuring extreme robustness.

Chiral_SFC_Method Sample Ethyl (R)-4-bromo-3-hydroxybutyrate Sample Prep (1.0 mg/mL in MeOH) SFC UHPSFC Injection (Immobilized CSP, 1.6 µm) Sample->SFC Split Chiral Recognition Mechanism (Hydrogen Bonding & Steric Fit) SFC->Split EnantS (S)-Enantiomer Impurity (Weaker Affinity, tR = 1.1 min) Split->EnantS EnantR (R)-Enantiomer (Main Peak) (Stronger Affinity, tR = 1.8 min) Split->EnantR Detect UV Detection (220 nm) & Data Integration EnantS->Detect EnantR->Detect Report Enantiomeric Excess (ee) % Calculation Detect->Report

Workflow and chiral recognition mechanism of the UHPSFC method for enantiomeric separation.

ICH Q2(R2) Validation Summary

The UHPSFC method was validated in accordance with the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures [4]. The target specification limit for the (S)-enantiomer impurity was set at 0.10% w/w .

Table 2: Validation Results for the (S)-Enantiomer (Impurity)
Validation Parameter (ICH Q2(R2))Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ of (S) or (R) peaksBlank demonstrates 0.0% interferencePass
Limit of Detection (LOD) S/N ratio 3:10.005% (0.05 µg/mL)Pass
Limit of Quantitation (LOQ) S/N ratio 10:1, RSD 10%0.015% (0.15 µg/mL)Pass
Linearity & Range R2≥0.999 (from LOQ to 150% of spec) R2=0.9998 Pass
Accuracy (Recovery) 90.0% – 110.0% at 50%, 100%, 150% limits98.5% – 101.2%Pass
Method Precision (Repeatability) %RSD 5.0% for 0.10% spike (n=6)%RSD = 1.8%Pass

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates automated System Suitability Testing (SST) logic: if the SST criteria fail at any point during the sequence, the chromatography data system (CDS) automatically aborts the run, preventing the generation of invalid data.

Step 1: Standard and Sample Preparation

Causality Note: Methanol is selected as the diluent because it perfectly matches the SFC co-solvent, eliminating baseline disturbances (Schlieren effects) during injection.

  • Diluent: 100% HPLC-Grade Methanol.

  • Resolution Standard (SST): Accurately weigh 5.0 mg of racemic Ethyl 4-bromo-3-hydroxybutyrate into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (0.5 mg/mL).

  • Test Sample: Accurately weigh 10.0 mg of the Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate batch into a 10 mL volumetric flask. Dilute to volume (1.0 mg/mL).

  • Sensitivity Standard (LOQ): Dilute the Test Sample to a concentration of 0.15 µg/mL (representing 0.015% of the nominal sample concentration).

Step 2: Instrument Setup & Equilibration
  • System: UHPSFC equipped with a photodiode array (PDA) detector and an Active Back Pressure Regulator (ABPR).

  • Purge: Prime the CO₂ pumps and modifier pumps for 5 minutes.

  • Equilibration: Flow 85% CO₂ / 15% Methanol at 2.0 mL/min until the column oven reaches 35°C and the ABPR stabilizes at 120 bar. Monitor the UV baseline at 220 nm until drift is 1 mAU/hr.

Step 3: Execution & System Suitability Testing (SST)

Program the CDS sequence to execute the following injections (1.0 µL injection volume):

  • Blank (Diluent) - 1 injection: Verify no artifact peaks elute between 1.0 and 2.5 minutes.

  • Sensitivity Standard (LOQ) - 1 injection: Verify the Signal-to-Noise (S/N) ratio of the (S)-enantiomer is 10.

  • Resolution Standard (SST) - 6 injections:

    • Self-Validation Criteria: The system must calculate a Resolution ( Rs​ ) 2.5 between the (S) and (R) peaks. The tailing factor ( Tf​ ) for both peaks must be 1.5. The %RSD of the (S)-enantiomer peak area must be 2.0%.

  • Test Samples - Duplicate injections: Bracket every 10 sample injections with a single Resolution Standard to prove continuous system stability.

Step 4: Data Analysis & Reporting

Calculate the Enantiomeric Excess ( ee ) using the area normalization method:

ee(%)=Area(R)​+Area(S)​Area(R)​−Area(S)​​×100

Report the (S)-enantiomer impurity as a % w/w relative to the main peak.

References

  • Francotte, E. (2009). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. PubMed Central (PMC) - National Institutes of Health. URL:[Link]

  • Codexis, Inc. (2008). Compositions and methods for producing stereoisomerically pure statins and synthetic intermediates therefor. US Patent US20080318295A1.
  • Daicel Chiral Technologies. Method for preparing optically active ester derivatives and acids thereof from racemic esters. KR100657212B1.
  • International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

Validation

Cost-benefit analysis of different Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate synthesis methods

Executive Summary & Strategic Context Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a critical chiral building block in the pharmaceutical industry, primarily serving as a highly valued intermediate in the synthesis of HMG-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a critical chiral building block in the pharmaceutical industry, primarily serving as a highly valued intermediate in the synthesis of HMG-CoA reductase inhibitors (statins) such as atorvastatin, as well as L-carnitine and various anti-glaucoma agents 1. The presence of both a reactive bromine leaving group and a chiral hydroxyl center makes it an exceptionally versatile synthon.

However, establishing the C3 stereocenter with high enantiomeric excess (ee >98%) at an industrial scale presents significant process chemistry challenges. This guide objectively evaluates the four primary synthetic methodologies—Asymmetric Hydrogenation, Biocatalytic Reduction, Enzymatic Kinetic Resolution, and Chiral Pool Synthesis —analyzing their mechanistic causality, scalability, and economic viability.

SynthesisRoutes BAM Ethyl 4-bromo-3-oxobutyrate (Prochiral Substrate) Ru Ru-BINAP / H2 (Asymmetric Hydrogenation) BAM->Ru KRED KRED / GDH (Biocatalytic Reduction) BAM->KRED Racemic Racemic Ethyl 4-bromo- 3-hydroxybutyrate Lipase Novozym 435 (Kinetic Resolution) Racemic->Lipase Lactone (R)-3-hydroxy-gamma-butyrolactone (Chiral Pool) RingOpen HBr / EtOH (Ring Opening) Lactone->RingOpen Target Ethyl (R)-(+)-4-bromo- 3-hydroxybutyrate Ru->Target KRED->Target Lipase->Target RingOpen->Target

Figure 1: Overview of the four primary synthetic pathways to Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate.

Quantitative Data Comparison

The following table summarizes the key performance metrics of each synthetic route. Data is synthesized from industrial process validations and scale-up reports.

Synthesis MethodMax Theoretical YieldTypical ee (%)Catalyst/Reagent CostScalability & EquipmentEnvironmental Impact (E-Factor)
Biocatalytic Reduction 100%95.5 - 99.0%Low (Recombinant)Excellent (Standard Bioreactors)Low (Aqueous/Biphasic, Mild)
Asymmetric Hydrogenation 100%>98.0%Very High (Ru/BINAP)Moderate (Requires 100 atm Hastelloy)Moderate (Heavy metal remediation)
Kinetic Resolution 50% (Racemate)>99.0%Moderate (Novozym 435)Good (Standard Reactors)High (50% waste of wrong enantiomer)
Chiral Pool Synthesis ~80-85%>98.0%Low (Bulk Chemicals)Excellent (Standard Reactors)Moderate (Corrosive HBr waste)

In-Depth Methodological Analysis

Biocatalytic Asymmetric Reduction (The Green Standard)

Biocatalysis has emerged as the premier method for synthesizing chiral hydroxy esters. Using a ketoreductase (KRED) or alcohol dehydrogenase (ADH) from strains like Bacillus alvei, the prochiral ketone ethyl 4-bromo-3-oxobutyrate (BAM) is reduced to the (R)-enantiomer with up to 95.5% ee 2.

Mechanistic Causality: Because enzymes require stoichiometric amounts of expensive cofactors (NADPH), a coupled recycling system using Glucose Dehydrogenase (GDH) is mandatory for economic viability. Furthermore, because BAM and the resulting product can exhibit cytotoxicity or low aqueous solubility, the reaction is engineered as a biphasic system (e.g., n-butyl acetate/buffer). The organic phase acts as a substrate reservoir, preventing enzyme inhibition while driving the reaction forward.

CoenzymeRecycling Substrate Ethyl 4-bromo- 3-oxobutyrate Enzyme Ketoreductase (Bacillus alvei) Substrate->Enzyme Product Ethyl (R)-4-bromo- 3-hydroxybutyrate Enzyme->Product NADP NADP+ Enzyme->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Regeneration Gluconate Glucono-1,5-lactone GDH->Gluconate NADPH->Enzyme Hydride Transfer NADP->GDH Glucose Glucose Glucose->GDH

Figure 2: Biocatalytic asymmetric reduction coupled with a GDH/Glucose coenzyme recycling system.

Chemoenzymatic Kinetic Resolution

For facilities lacking recombinant enzyme fermentation capabilities, kinetic resolution of racemic ethyl 4-bromo-3-hydroxybutyrate using immobilized lipases (e.g., Novozym 435) is a robust alternative. The lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted .

Mechanistic Causality: The fundamental limitation here is the 50% maximum theoretical yield. To achieve >99% ee of the unreacted (R)-enantiomer, the reaction is often pushed past 50% conversion (sacrificing yield for optical purity). Vinyl acetate is used as the acyl donor because the byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde and evaporates, rendering the acylation irreversible.

KineticResolution Racemate Racemic Ethyl 4-bromo- 3-hydroxybutyrate Lipase Novozym 435 + Vinyl Acetate (Enantioselective Acylation) Racemate->Lipase Unreacted Unreacted (R)-Enantiomer (Target Product) Lipase->Unreacted Retained Acylated Acylated (S)-Enantiomer (Byproduct) Lipase->Acylated Esterified

Figure 3: Chemoenzymatic kinetic resolution of racemic mixtures using Novozym 435.

Chiral Pool Synthesis

Synthesizing the target from an already chiral precursor, such as (R)-3-hydroxy-gamma-butyrolactone, bypasses the need for asymmetric induction entirely. Treatment with HBr in ethanol opens the lactone ring and esterifies the carboxylate in a single pot 3.

Mechanistic Causality: The nucleophilic attack of the bromide ion occurs at the C4 position (primary carbon), leaving the chiral center at C3 completely undisturbed. Therefore, no inversion of stereochemistry occurs, and the optical purity of the final product is directly tied to the optical purity of the starting lactone.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in In-Process Controls (IPCs) to validate reaction trajectories.

Protocol A: Biphasic Biocatalytic Reduction
  • Preparation of Aqueous Phase: Dissolve 10 g of D-glucose and 0.1 g of NADP+ in 100 mL of 100 mM potassium phosphate buffer. Adjust pH to exactly 6.5 using 1M NaOH. Causality: NADP+ degrades rapidly at alkaline pH, while the enzyme denatures at acidic pH.

  • Enzyme Addition: Add 1.0 g of lyophilized recombinant Bacillus alvei KRED and 0.5 g of GDH to the aqueous phase. Stir gently at 30°C.

  • Preparation of Organic Phase: Dissolve 10 g of ethyl 4-bromo-3-oxobutyrate (BAM) in 100 mL of n-butyl acetate.

  • Reaction Execution: Layer the organic phase over the aqueous phase. Initiate vigorous biphasic stirring (800 rpm) to maximize interfacial surface area. Maintain temperature at 30°C.

  • Self-Validation (IPC): At t=2 hours, halt stirring to allow phase separation. Sample the organic layer. Analyze via Chiral GC (Astec G-TA column). The reaction is complete when the BAM peak area is <1% and the (R)-enantiomer ee is >95%.

  • Workup: Separate the organic layer, extract the aqueous layer once more with 50 mL n-butyl acetate, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the product.

Protocol B: Chiral Pool Ring Opening
  • Reagent Mixing: To a 250 mL round-bottom flask, add 10.0 g of (R)-3-hydroxy-gamma-butyrolactone and 50 mL of absolute ethanol.

  • Acid Addition: Slowly add 50 mL of a 6N HBr solution in ethanol dropwise via an addition funnel. Causality: Exothermic reaction; slow addition prevents thermal spikes that could lead to the elimination of the hydroxyl group (forming the crotonate impurity).

  • Heating: Warm the mixture to 50°C and maintain for 5 hours.

  • Self-Validation (IPC): Sample 100 µL, neutralize with saturated NaHCO3, extract with ethyl acetate, and analyze by GC-FID. Confirm the disappearance of the lactone peak.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with 100 mL dichloromethane, wash with saturated NaHCO3 until the aqueous phase is pH 7.5, dry the organic layer, and evaporate to yield Ethyl (R)-4-bromo-3-hydroxybutyrate.

References

  • Sumitomo Chemical Co., Ltd. "Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems)." Sumitomo Kagaku.
  • Google Patents (KR100657212B1 / WO2005111227A1). "The method of making optically active ester derivatives and their acids from racemic esters.
  • Google Patents (EP1551796A4). "Improved syntheton synthesis.
  • Senfeida Chemical. "Ethyl (R)-(-)-4-cyano-3-hydroxybutyate Application and Synthesis.

Sources

Comparative

Alternative chiral building blocks to Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

An in-depth technical analysis for researchers and process chemists evaluating chiral C4 building blocks, focusing on scalability, atom economy, and mechanistic efficiency. The Mechanistic Role of Ethyl (R)-(+)-4-bromo-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and process chemists evaluating chiral C4 building blocks, focusing on scalability, atom economy, and mechanistic efficiency.

The Mechanistic Role of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly electrophilic chiral C4 synthon extensively utilized in the synthesis of L-carnitine, pyrrolidone derivatives, and statin side chains. Its primary advantage lies in the kinetics of the carbon-halogen bond: bromine is an exceptional leaving group due to its large atomic radius and high polarizability, which lowers the activation energy for bimolecular nucleophilic substitution ( SN​2 ) reactions.

However, scaling processes reliant on the brominated ester presents significant chemical engineering challenges. Bromine's high atomic mass (79.9 g/mol ) severely degrades the atom economy of the building block. Furthermore, brominated intermediates exhibit pronounced photolability and thermolability, leading to degradation-induced impurity profiles during long-term storage or high-temperature reactor conditions. Consequently, process chemists often transition to alternative building blocks that offer superior stability, lower environmental impact, and reduced cost.

Stereochemical Nomenclature Note (CIP Priority Inversion)

When substituting the halogen (Cl or Br) with a cyano (-CN) or amino (-NH2) group, the Cahn-Ingold-Prelog (CIP) priorities shift. The halogenated carbon (Priority 2) drops below the ester carbon (Priority 2) when replaced by a nitrogen-containing group. Therefore, SN​2 displacement of the halogen with cyanide—while proceeding with retention of the spatial configuration at the C3 chiral center—results in a nominal inversion of the stereochemical descriptor. Thus, Ethyl (R)-4-bromo-3-hydroxybutyrate yields Ethyl (S)-4-cyano-3-hydroxybutyrate.

Quantitative Comparison of Alternative Building Blocks

To objectively evaluate alternatives, we must analyze their thermodynamic stability, leaving group kinetics, and process economics.

Chiral Building BlockMolecular WeightLeaving Group Relative Rate ( krel​ )Atom Economy (C4 Backbone)Stability / Shelf-LifeRelative Cost (per kg)
Ethyl (R)-4-bromo-3-hydroxybutyrate 211.05 g/mol ~50.041.2%Low (Photolabile)
Ethyl (R)-4-chloro-3-hydroxybutyrate 166.60 g/mol 1.0 (Reference)52.2%High
(R)-Epichlorohydrin 92.52 g/mol N/A (Epoxide opening)61.6%Moderate (Volatile/Toxic)$
Ethyl (S)-4-cyano-3-hydroxybutyrate 157.17 g/mol N/A (Downstream)55.4%High $

Alternative 1: Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE)

The most direct alternative is the chlorinated analogue, (R)-CHBE[1]. Chlorine forms a stronger, less polarizable bond with carbon (Bond Dissociation Energy: ~340 kJ/mol vs ~285 kJ/mol for C-Br). While this improves shelf stability and atom economy, it drastically reduces the electrophilicity of the C4 carbon.

Causality in Experimental Design: To overcome the sluggish SN​2 kinetics of the chloride leaving group without resorting to degradation-inducing temperatures, process chemists employ the Finkelstein reaction . By adding catalytic amounts of Sodium Iodide (NaI), the chloride is transiently converted in situ to an iodide. Iodide is both a superior nucleophile and a superior leaving group, creating a low-energy catalytic cycle that accelerates the final substitution (e.g., cyanation) while utilizing the cheaper chlorinated starting material.

Protocol 1: Finkelstein-Assisted Cyanation of (R)-CHBE

Self-Validating System: This protocol includes an in-process control (IPC) to verify halogen exchange prior to cyanide introduction, preventing unreacted starting material from complicating downstream purification.

  • Reagent Preparation: Dissolve 1.0 eq of (R)-CHBE (166.6 g) in 500 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Catalyst Activation: Add 0.1 eq of anhydrous Sodium Iodide (NaI, 15.0 g). Stir at 40°C for 2 hours.

    • Validation Check 1 (IPC): Analyze an aliquot via GC/MS. The presence of the iodo-intermediate confirms successful Finkelstein exchange.

  • Nucleophilic Substitution: Slowly add 1.1 eq of Sodium Cyanide (NaCN, 53.9 g) in portions over 1 hour, maintaining the internal temperature strictly between 45°C - 50°C to prevent elimination side-reactions.

  • Reaction Maturation: Stir for 8 hours.

    • Validation Check 2 (IPC): Perform TLC or HPLC. The reaction is complete when the iodo-intermediate peak is <1%.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3 x 300 mL). Wash the combined organic layers with brine to remove DMSO, dry over Na2​SO4​ , and concentrate under reduced pressure.

Alternative 2: Biocatalytic Synthesis via Ketoreductases (KRED)

Instead of purchasing halogenated chiral pool reagents, modern pharmaceutical manufacturing increasingly relies on the in situ biocatalytic generation of chiral centers[2]. By utilizing engineered Ketoreductases (KREDs), prochiral Ethyl 4-chloroacetoacetate (COBE) can be asymmetrically reduced to (R)-CHBE with >99% enantiomeric excess (ee)[1].

Causality in Experimental Design: Chemical asymmetric hydrogenation (e.g., Noyori Ru-BINAP catalysts) requires high-pressure hydrogen gas, expensive transition metals, and strict anhydrous conditions. Conversely, KREDs operate in aqueous buffers at ambient temperature and pressure. Because the enzyme strictly controls the facial approach of the hydride from the NAD(P)H cofactor, the stereochemical outcome is entirely decoupled from the thermodynamic stability of the substrate, virtually eliminating the risk of racemization.

Pathways COBE Ethyl 4-chloroacetoacetate (Prochiral Substrate) KRED Biocatalysis (KRED) >99% ee COBE->KRED Asymmetric Reduction R_CHBE Ethyl (R)-4-chloro- 3-hydroxybutyrate KRED->R_CHBE High Atom Economy S_Cyano Ethyl (S)-4-cyano- 3-hydroxybutyrate R_CHBE->S_Cyano NaCN / DMSO (Finkelstein Catalysis) R_Bromo Ethyl (R)-4-bromo- 3-hydroxybutyrate R_Bromo->S_Cyano NaCN / EtOH (Fast SN2, Low Atom Econ)

Caption: Synthetic pathways comparing halogenated precursors to the cyano-intermediate.

Protocol 2: Enzymatic Reduction of COBE to (R)-CHBE

Self-Validating System: This protocol utilizes a coupled enzyme system (Glucose Dehydrogenase, GDH) for cofactor regeneration. The continuous consumption of base (NaOH) acts as a real-time kinetic readout of the reaction progress.

  • Buffer Preparation: Prepare 1 L of 100 mM Potassium Phosphate buffer. Adjust to pH 7.0.

  • Cofactor & Substrate Loading: Dissolve 2.0 g of NADP+ , 150 g of D-Glucose (sacrificial reductant), and 100 g of COBE in the buffer.

  • Enzyme Addition: Add 1.0 g of engineered KRED (specific for (R)-stereoselectivity) and 0.5 g of Glucose Dehydrogenase (GDH).

  • Bioreactor Operation: Maintain the reaction at 30°C. As GDH oxidizes glucose to gluconic acid to regenerate NADPH, the pH will drop. Use an automated pH-stat titrator to add 1 M NaOH, maintaining pH 7.0.

    • Validation Check 1 (Kinetics): The reaction is deemed complete when NaOH consumption ceases (theoretical volume ~550 mL).

  • Extraction and Chiral Validation: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE).

    • Validation Check 2 (Stereo-integrity): Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The (R)-enantiomer must integrate to >99.5% against the (S)-enantiomer.

Workflow Prep 1. Substrate Prep COBE + Buffer Enzyme 2. KRED + GDH Addition Prep->Enzyme Reaction 3. Bioreactor pH Stat (NaOH) Enzyme->Reaction Workup 4. MTBE Extraction & Phase Separation Reaction->Workup Analysis 5. Chiral HPLC Validation (>99% ee) Workup->Analysis

Caption: Step-by-step biocatalytic workflow for synthesizing (R)-CHBE from COBE.

Conclusion

While Ethyl (R)-4-bromo-3-hydroxybutyrate offers superior SN​2 kinetics, its poor atom economy and instability make it suboptimal for commercial scale-up. Transitioning to Ethyl (R)-4-chloro-3-hydroxybutyrate combined with Finkelstein catalysis offers a highly stable, cost-effective chemical route. Alternatively, adopting biocatalytic KRED workflows bypasses the need for halogenated chiral pool reagents entirely, representing the current state-of-the-art in green pharmaceutical manufacturing[2].

References

  • ResearchGate (2025).Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains. Discusses the application of Ethyl 4-chloro-3-hydroxybutyrate (CHBE) as an essential intermediary in the synthesis of chiral medicines and statins.
  • U.S. Environmental Protection Agency (EPA) (2006).Presidential Green Chemistry Challenge: 2006 Greener Reaction Conditions Award. Details the directed evolution of biocatalysts by Codexis to produce the key chiral building block for Atorvastatin under mild, neutral conditions.

Sources

Validation

Spectroscopic &amp; Chromatographic Profiling of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate vs. Structural Analogs

Executive Summary Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral building block, serving as a critical intermediate in the asymmetric synthesis of statins (e.g., atorvastatin, rosuvastatin) and L-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral building block, serving as a critical intermediate in the asymmetric synthesis of statins (e.g., atorvastatin, rosuvastatin) and L-carnitine. In process chemistry, distinguishing this specific enantiomer from its (S)-antipode, as well as from its widely used chloro-analog (Ethyl 4-chloro-3-hydroxybutyrate), is paramount for downstream pharmaceutical efficacy.

This guide provides an objective, data-driven comparison of these compounds, detailing the causality behind their spectroscopic differences and providing self-validating experimental workflows for structural and stereochemical confirmation.

Spectroscopic Differentiation: Probing the Molecular Scaffold

To confirm the primary chemical structure and differentiate the bromo-derivative from the chloro-derivative, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (¹H NMR)

The most definitive non-destructive method for distinguishing Ethyl 4-bromo-3-hydroxybutyrate from its chloro-analog is ¹H NMR. The structural difference lies solely at the C-4 (gamma) position, where the halogen is attached.

The Causality of Chemical Shifts: Chlorine (Pauling electronegativity = 3.16) is more electronegative than Bromine (EN = 2.96). Consequently, the inductive electron-withdrawing effect is stronger in the chloro-analog. This decreases the electron density around the adjacent gamma-protons (H-4), deshielding them and shifting their resonance further downfield (higher ppm) compared to the bromo-analog.

Scientist’s Note: Because the C-3 carbon is a chiral center, the adjacent C-2 (alpha) protons are diastereotopic. While older literature [1] may simplify these as a doublet or multiplet, high-resolution instruments will resolve them as an AB part of an ABX spin system.

Table 1: ¹H NMR Shifts Comparison (CDCl₃, 400 MHz)
Proton AssignmentEthyl 4-bromo-3-hydroxybutyrate [1]Ethyl 4-chloro-3-hydroxybutyrate [1, 2]Shift Causality / Multiplicity
H-4 (γ, CH₂-X) 3.48 (dd, 1H), 3.51 (dd, 1H)3.60 (d, 2H)Critical Identifier: Deshielded by Cl > Br.
H-3 (β, CH-OH) 4.20 (m, 1H)4.33 (m, 1H)Shifted downfield in the chloro-analog.
H-2 (α, CH₂-C=O) 2.70 (m, 2H)2.62 (d, 2H)Diastereotopic protons (ABX system).
Ester CH₂ 4.17 (q, 2H)4.20 (q, 2H)Standard ethyl ester quartet.
Ester CH₃ 1.28 (t, 3H)1.28 (t, 3H)Standard ethyl ester triplet.
Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

When NMR is unavailable, MS provides an instantaneous structural confirmation via isotopic distribution.

  • Bromine Isotope Pattern: Natural bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. The mass spectrum will show a distinct molecular ion doublet (M and M+2) of equal intensity.

  • Chlorine Isotope Pattern: Natural chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The MS will display an M and M+2 doublet where the M peak is three times the height of the M+2 peak.

IR Signatures: Both compounds exhibit a strong, sharp ester carbonyl (C=O) stretch at ~1735 cm⁻¹ and a broad hydroxyl (O-H) stretch at ~3400 cm⁻¹. The C-Br stretch appears in the fingerprint region at ~500–600 cm⁻¹, whereas the C-Cl stretch appears slightly higher at ~600–800 cm⁻¹.

IdentificationLogic Start Unknown β-Hydroxybutyrate Derivative MS Mass Spectrometry (Isotope Pattern) Start->MS NMR 1H NMR Spectroscopy (Chemical Shifts) Start->NMR Polarimetry Polarimetry / Chiral HPLC (Optical Activity) Start->Polarimetry Br_Isotope 1:1 Ratio (M : M+2) Indicates Bromine MS->Br_Isotope Cl_Isotope 3:1 Ratio (M : M+2) Indicates Chlorine MS->Cl_Isotope Br_NMR CH2-Br ~3.50 ppm CH-OH ~4.20 ppm NMR->Br_NMR Cl_NMR CH2-Cl ~3.60 ppm CH-OH ~4.33 ppm NMR->Cl_NMR R_Enant (R)-(+) Enantiomer (+) Rotation Polarimetry->R_Enant S_Enant (S)-(-) Enantiomer (-) Rotation Polarimetry->S_Enant

Fig 1: Analytical logic tree for differentiating β-hydroxybutyrate derivatives.

Stereochemical Resolution: (R) vs. (S) Enantiomers

Standard achiral NMR and MS cannot differentiate the (R) and (S) enantiomers of Ethyl 4-bromo-3-hydroxybutyrate. To validate the stereochemistry, we must rely on optical activity and chiral chromatography.

Table 2: Stereochemical & Chromatographic Differentiation
Analytical TechniqueEthyl (R)-(+)-4-bromo-3-hydroxybutyrateEthyl (S)-(-)-4-bromo-3-hydroxybutyrate
Optical Rotation [α]D²⁵ (+) Dextrorotatory(-) Levorotatory
Chiral HPLC Retention (AD-H) ~12.23 min [1]~11.24 min [1]
Biological Synthesis Route Lipase-mediated resolution [1]Ketoreductase (KRED) / ADH reduction [3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Quantitative ¹H NMR (qNMR) for Purity Validation

Objective: Determine the absolute purity of the synthesized or purchased batch.

  • Sample Preparation: Accurately weigh exactly 10.0 mg of the analyte and 5.0 mg of a certified internal standard (e.g., Dimethyl sulfone, traceably pure).

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition Parameters: Set the instrument to 400 MHz. Use a 30° pulse angle.

  • The Causality of the Relaxation Delay (D1): Set D1 to ≥ 20 seconds. Why? A relaxation delay of at least 5 times the longest longitudinal relaxation time (T₁) is mandatory in qNMR. This ensures that all nuclear spins return to thermal equilibrium before the next pulse, preventing signal saturation and ensuring the integration area is strictly proportional to the number of protons.

  • Validation: Ensure the TMS peak is perfectly calibrated to 0.00 ppm. Calculate purity by comparing the integral of the internal standard to the H-4 protons (~3.50 ppm).

Protocol B: Enantiomeric Excess (%ee) Determination via Chiral HPLC

Objective: Quantify the ratio of (R) to (S) enantiomers to ensure chiral purity for API synthesis.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

  • Column Selection: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 0.7 mL/min.

    • Detection: UV at 220 nm.

  • The Causality of Chiral Separation: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase in the AD-H column creates a highly specific chiral microenvironment. The (R) and (S) enantiomers form transient diastereomeric complexes with the stationary phase. The differential hydrogen bonding and π-π interactions result in distinct binding affinities, causing the (S)-enantiomer to elute first (~11.24 min), followed by the (R)-enantiomer (~12.23 min) [1].

  • Validation: Run a racemic standard first to prove baseline resolution (Rs > 1.5) before running the pure (R)-batch.

HPLCWorkflow Prep 1. Sample Prep 1 mg/mL in Mobile Phase Column 2. Chiral Column Daicel AD-H (Amylose) Prep->Column Elution 3. Isocratic Elution Hexane:IPA (90:10) Column->Elution Detection 4. UV Detection λ = 220 nm Elution->Detection Analysis 5. Chromatogram Calculate AUC for %ee Detection->Analysis

Fig 2: Self-validating chiral HPLC workflow for enantiomeric excess determination.

References

  • Method of making optically active ester derivatives and their acids from racemic esters Source: Google P
  • Ethyl (3S)-4-chloro-3-hydroxybutanoate (Compound Summary) Source: PubChem (CID 7019277), National Center for Biotechnology Information URL:[Link] [2]

  • Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System Source: Organic Process Research & Development, ACS Publications URL:[Link] [3]

Comparative

Biological activity comparison between Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate and analogues

An in-depth comparative analysis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate and its structural analogues requires a nuanced definition of "biological activity." Because these molecules are primarily utilized as advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate and its structural analogues requires a nuanced definition of "biological activity." Because these molecules are primarily utilized as advanced chiral synthons rather than final therapeutic agents, their biological relevance is bifurcated into two distinct domains:

  • Biocatalytic Reactivity: Their interaction affinity, stereoselectivity, and conversion kinetics when subjected to biological catalysts (e.g., lipases, ketoreductases).

  • Pharmacological Endpoints: The downstream biological targets of the active pharmaceutical ingredients (APIs) they are used to synthesize (e.g., HMG-CoA reductase inhibitors, fatty acid transport modulators).

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of the (R)-bromo analogue against its (S)-enantiomer, as well as its chloro and cyano counterparts, providing actionable experimental frameworks for drug development professionals.

Biocatalytic Activity & Enzymatic Stereoselectivity

The biological activity of these esters in a biocatalytic context is defined by how efficiently enzymes can recognize and differentiate their enantiomeric forms. The halogen leaving group (bromo vs. chloro) and the stereocenter heavily influence enzyme-substrate binding within the catalytic pocket of lipases and ketoreductases (KREDs).

Halogen Effects on Enzymatic Resolution

While chemical synthesis often favors the bromo analogue due to bromine's superior leaving-group kinetics in subsequent nucleophilic substitutions (e.g., cyanation), enzymatic systems exhibit varying affinities. In kinetic resolution via hydrolysis, lipases such as Candida antarctica lipase B (Novozym 435) demonstrate profound stereoselectivity.

When racemic ethyl 4-bromo-3-hydroxybutyrate is subjected to Novozym 435, the enzyme selectively hydrolyzes the (S)-enantiomer into its corresponding acid, leaving the unreacted (R)-(+)-enantiomer intact with an enantiomeric excess (ee) of >99% [1]. Conversely, substituting the bromo group with a chloro or cyano group drastically alters the reaction time and conversion rates due to changes in the molecule's steric bulk and electronegativity.

Quantitative Comparison of Biocatalytic Hydrolysis

The following table summarizes the biocatalytic performance of various analogues when subjected to enzymatic kinetic resolution [1].

Compound AnalogueBiocatalystReaction TimeConversion (%)Target RetainedOptical Purity (ee)
Ethyl 4-bromo-3-hydroxybutyrate Novozym 4351.6 hours88.3%(R)-Ester> 99%
Ethyl 4-cyano-3-hydroxybutyrate Novozym 4353.0 hours57.3%(R)-Ester> 99%
Ethyl 4-chloro-3-hydroxybutyrate Pseudomonas cepacia22.0 hours71.0%(S)-Ester> 99%
Ethyl 4-chloro-3-hydroxybutyrate Candida rugosa32.0 hours76.0%(R)-Ester> 99%

Data Interpretation: The bromo analogue demonstrates significantly faster biocatalytic processing (1.6 hours) compared to the chloro analogues (>22 hours). This is caused by the optimal spatial fit and electronic distribution of the bromo-ester within the Novozym 435 active site, facilitating rapid acyl-enzyme intermediate formation.

G Racemic Racemic Ethyl 4-bromo- 3-hydroxybutyrate Hydrolysis Stereoselective Hydrolysis (Aqueous/Organic Phase) Racemic->Hydrolysis Lipase Lipase (Novozym 435) Lipase->Hydrolysis REnantiomer Unreacted Ester (R)-(+)-Enantiomer (>99% ee) Hydrolysis->REnantiomer Retained SAcid Hydrolyzed Acid (S)-(-)-Enantiomer Hydrolysis->SAcid Cleaved

Enzymatic kinetic resolution of racemic ethyl 4-bromo-3-hydroxybutyrate using lipases.

Experimental Protocol: Self-Validating Kinetic Resolution

To isolate Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate with >99% ee, the following protocol utilizes a self-validating pH-stat workflow. The causality of the pH control is critical: as the (S)-ester is hydrolyzed, butyric acid derivatives are released. Without continuous neutralization, the localized pH drop will protonate the histidine residue in the lipase's catalytic triad, irreversibly denaturing the enzyme.

Materials:

  • Racemic ethyl 4-bromo-3-hydroxybutyrate (10 g)

  • Novozym 435 (immobilized Candida antarctica lipase B, 100 mg)

  • 0.1 M Phosphate buffer (pH 7.0)

  • 1.0 M NaOH (titrant)

Step-by-Step Methodology:

  • Substrate Emulsification: Suspend 10 g of the racemic bromo-ester in 100 mL of 0.1 M phosphate buffer. Causality: Biphasic systems increase the interfacial area, which is required for lipase activation (interfacial activation).

  • Enzyme Addition & Incubation: Add 100 mg of Novozym 435. Maintain the reaction at 30°C under continuous orbital shaking (200 rpm).

  • pH-Stat Titration (Self-Validation Step): Monitor the pH continuously. Automatically titrate with 1.0 M NaOH to maintain pH 7.0. Validation: The volume of NaOH consumed directly correlates to the molar conversion of the (S)-enantiomer. The reaction is halted when exactly 0.5 equivalents of NaOH are consumed, indicating 50% theoretical conversion.

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme for recycling.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 50 mL). The unreacted Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate partitions into the organic layer, while the water-soluble (S)-acid sodium salt remains in the aqueous layer.

  • Chiral Verification: Evaporate the organic layer and analyze via Chiral HPLC (e.g., Daicel Chiralcel AD-H column, Hexane/IPA 90:10, 215 nm). The (R)-enantiomer will elute distinctly from any residual (S)-enantiomer, confirming >99% ee[1].

Downstream Pharmacological Endpoints

The ultimate biological activity of these synthons is realized in the therapeutic agents they construct. The choice between the (R)-bromo, (S)-bromo, and chloro analogues dictates the final pharmacological target due to the strict stereochemical requirements of human biology.

  • Ethyl (R)-4-bromo-3-hydroxybutyrate & (R)-4-chloro-3-hydroxybutyrate: These (R)-enantiomers are the premier building blocks for L-Carnitine [2]. In biological systems, L-Carnitine is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane for β-oxidation. The (R)-configuration is biologically active, whereas the (S)-form acts as a competitive inhibitor, causing carnitine deficiency. The bromo analogue is often preferred over the chloro analogue in synthesis because the bromide ion is a superior leaving group during the trimethylamination step required to form the carnitine zwitterion.

  • Ethyl (S)-4-chloro-3-hydroxybutyrate: This specific enantiomer is the critical side-chain precursor for Statins (e.g., Atorvastatin, Rosuvastatin) [2]. The (S)-configuration perfectly mimics the stereochemistry of the natural substrate of HMG-CoA reductase. Inhibition of this enzyme blocks the mevalonate pathway, drastically reducing hepatic cholesterol synthesis.

G R_Bromo Ethyl (R)-4-bromo- 3-hydroxybutyrate LCarnitine L-Carnitine Synthesis R_Bromo->LCarnitine Amination S_Chloro Ethyl (S)-4-chloro- 3-hydroxybutyrate Statins Statin Synthesis (Atorvastatin/Rosuvastatin) S_Chloro->Statins Side-chain coupling FattyAcid Fatty Acid Transport (Mitochondrial Matrix) LCarnitine->FattyAcid Biological Target HMGCoA HMG-CoA Reductase Inhibition Statins->HMGCoA Biological Target

Divergent pharmacological targets of (R)-bromo and (S)-chloro hydroxybutyrate analogues.

Conclusion

When comparing Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate to its analogues, its superior biocatalytic reactivity (rapid enzymatic resolution) and excellent leaving-group kinetics make it the optimal synthon for L-Carnitine and cyanohydrin synthesis. However, for statin side-chain development, the (S)-chloro analogue remains the industry standard due to its direct alignment with the stereochemical demands of HMG-CoA reductase inhibition.

References

  • Method of making optically active ester derivatives and their acids from racemic esters. United States Patent US7485452B2. Contains detailed kinetic resolution data, conversion rates, and chiral HPLC parameters for bromo, chloro, and cyano hydroxybutyrate analogues.
  • Ketoreductase polypeptides and related polynucleotides. United States Patent Application US20060195947A1. Details the utilization of ethyl 4-chloro-3-hydroxybutyrate and ethyl 4-bromo-3-hydroxybutyrate as optically active intermediates in the synthesis of HMG-CoA reductase inhibitors and L-carnitine.
Validation

Comprehensive Comparison Guide: Stereochemical Confirmation of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

The Imperative of Stereochemical Validation Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral synthon utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs), includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Stereochemical Validation

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral synthon utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including statins (HMG-CoA reductase inhibitors) and L-carnitine. Because enantiomeric impurities can drastically alter the pharmacological efficacy, toxicity, and pharmacokinetic profile of the final drug product, rigorous confirmation of its stereochemistry and enantiomeric excess (ee%) is a critical quality attribute (CQA). This guide provides a causality-driven framework for researchers and drug development professionals to select, validate, and execute the optimal analytical methodology for stereochemical confirmation.

Mechanistic Challenges & Method Selection Causality

Unlike achiral purity analysis, enantiomers possess identical physical and chemical properties in an achiral environment. Standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy or reverse-phase High-Performance Liquid Chromatography (HPLC), cannot differentiate the (R) and (S) isomers of Ethyl 4-bromo-3-hydroxybutyrate without prior derivatization (e.g., using Mosher's acid). However, derivatization introduces kinetic resolution artifacts, increases sample preparation time, and risks altering the original ee%.

Consequently, direct chromatographic resolution using Chiral Stationary Phases (CSPs) is the industry gold standard. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The thermodynamic stability difference ( ΔΔG ) between these complexes dictates the chromatographic resolution, allowing for precise quantification of the minor enantiomer.

Comparative Analysis of Analytical Methodologies

Method A: Chiral HPLC (Amylose-Based Stationary Phase)

The most robust and widely adopted method utilizes an amylose tris(3,5-dimethylphenylcarbamate) stationary phase, commercially available as the Daicel Chiralcel AD-H column[1].

  • Causality of Recognition: The carbamate linkages on the amylose polymer provide essential hydrogen-bonding donor (NH) and acceptor (C=O) sites, while the phenyl rings offer π−π interactions. The (R)-enantiomer forms a thermodynamically more stable complex within the chiral grooves of the polymer compared to the (S)-enantiomer, resulting in a longer retention time[1][2].

  • Advantage: Non-destructive, high precision, and allows for direct injection of the analyte without the need for thermal volatilization.

Method B: Chiral GC (Cyclodextrin-Based Stationary Phase)

Gas chromatography employing a trifluoroacetylated γ -cyclodextrin phase, such as the Astec Chiraldex G-TA column, resolves enantiomers based on inclusion complexation[3]. The analyte partitions into the hydrophobic cavity of the cyclodextrin, with chiral discrimination driven by steric fit and dipole interactions.

  • Causality of Elution: The high resolving power of the G-TA phase makes it exceptionally effective for halogenated esters and volatile chiral alcohols[3].

  • Advantage: Superior resolution for volatile impurities and faster run times at elevated temperatures. However, it requires the analyte to be thermally stable to prevent on-column degradation.

Method C: Polarimetry (Specific Rotation)

Polarimetry measures the bulk optical activity ( [α]D​ ) of the sample.

  • Limitation: While historically significant for initial screening, it is highly susceptible to trace, highly-rotatory chiral impurities and solvent effects. It cannot accurately quantify ee > 98% without orthogonal chromatographic validation and is therefore not recommended as a standalone confirmation tool.

Quantitative Method Comparison

Table 1: Comparative Performance of Stereochemical Validation Methods
MethodologyResolution MechanismRun TimeSample PrepSensitivity (LOQ)Cost per Analysis
Chiral HPLC (Daicel AD-H) Diastereomeric H-bonding & Steric fit~15 minMinimal (Dilution)< 0.1% eeModerate
Chiral GC (Chiraldex G-TA) Inclusion complexation~20 minModerate< 0.1% eeLow
Polarimetry Bulk optical activity< 5 minHigh (Concentration)QualitativeVery Low
Table 2: Validated Chromatographic Parameters

Data supported by validated pharmaceutical protocols for Ethyl 4-bromo-3-hydroxybutyrate[1][2].

ParameterChiral HPLC MethodChiral GC Method
Column Daicel Chiralcel AD-H (0.46 cm × 25 cm)Astec Chiraldex G-TA (30 m × 0.32 mm)
Mobile/Carrier Phase Hexane : Isopropanol (90:10 v/v)Helium (10 psi head pressure)
Flow Rate / Temp 0.7 mL/min100°C to 170°C (10°C/min ramp)
Detection UV Absorbance @ 220 nmFID @ 170°C
Retention Time (S) 11.24 min~11.7 min (Racemate split)
Retention Time (R) 12.23 - 12.33 min~11.7 min (Racemate split)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies employ a self-validating loop: system suitability must be proven via a racemic co-injection prior to analyzing the synthesized batch. This proves the column's chiral recognition is intact and establishes definitive retention time markers, preventing false ee% reporting due to column degradation or mobile phase shifts.

Protocol 1: High-Precision Chiral HPLC Determination

This protocol utilizes the1[1].

  • System Equilibration: Flush the Daicel Chiralcel AD-H column with a mobile phase of Hexane:Isopropanol (90:10). Causality: Hexane acts as the non-polar bulk driver, while Isopropanol acts as the polar modifier, competing for hydrogen bonding sites on the amylose carbamate to prevent irreversible binding and tune elution time.

  • Flow & Detection Setup: Set the flow rate to 0.7 mL/min and the UV detector to 220 nm[1].

  • Racemic Validation (Critical Step): Inject 10 µL of a racemic Ethyl 4-bromo-3-hydroxybutyrate standard (1 mg/mL). Confirm baseline resolution ( Rs​>1.5 ). Verify that the (S)-enantiomer elutes at 11.24 min and the (R)-enantiomer elutes at 12.23 min[1].

  • Sample Analysis: Inject the synthesized Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate batch.

  • Quantification: Calculate the enantiomeric excess using the formula: ee%=AreaR​+AreaS​AreaR​−AreaS​​×100 .

Protocol 2: Chiral GC Profiling

This protocol is optimized for high-resolution volatile impurity profiling using the 3[3].

  • Column Installation: Install an Astec Chiraldex G-TA column (30 m × 0.32 mm) in the GC system. Set the Helium carrier gas head pressure to 10 psi[1].

  • Temperature Programming: Set the initial oven temperature to 100°C. Hold for 5 minutes, then ramp at 10°C/min to 170°C, and hold for 20 minutes[1][2].

  • Detection: Ignite the Flame Ionization Detector (FID) and maintain it at 170°C.

  • Validation & Injection: Inject the racemic standard to confirm peak splitting around the 11.7-minute mark[1], followed by the analytical sample.

Process Workflows & Mechanisms

Workflow Start Synthesized Batch Ethyl (R)-4-bromo-3-hydroxybutyrate Optical Initial Screening Polarimetry (Specific Rotation) Start->Optical Decision Is [α]D consistent with literature? Optical->Decision HPLC Chiral HPLC (Daicel AD-H) High Precision ee% Determination Decision->HPLC Yes (Proceed to quantification) GC Chiral GC (Chiraldex G-TA) Volatile Impurity Profiling Decision->GC No (Investigate impurities) Racemic Racemic Standard Co-injection Validation HPLC->Racemic Validate retention times GC->Racemic Validate retention times Confirm Stereochemistry Confirmed (R)-Isomer > 99% ee Racemic->Confirm Baseline resolution achieved

Workflow for the stereochemical validation of Ethyl (R)-4-bromo-3-hydroxybutyrate.

Mechanism Stationary Amylose AD-H Stationary Phase Hbond Hydrogen Bonding (Carbamate C=O --- HO-C) Stationary->Hbond Dipole Dipole-Dipole (C-Br --- π electrons) Stationary->Dipole Steric Steric Fit (Chiral Grooves) Stationary->Steric Analyte Ethyl (R)-4-bromo- 3-hydroxybutyrate ElutionR Stronger Transient Complex Retention Time: 12.23 min Analyte->ElutionR Optimal Fit AnalyteS Ethyl (S)-4-bromo- 3-hydroxybutyrate ElutionS Weaker Transient Complex Retention Time: 11.24 min AnalyteS->ElutionS Sub-optimal Fit Hbond->Analyte Hbond->AnalyteS Dipole->Analyte Dipole->AnalyteS Steric->Analyte Steric->AnalyteS

Chiral recognition mechanism on Daicel AD-H stationary phase.

References

  • Method of making optically active ester derivatives and their acids from racemic esters. US Patent 7485452B2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW7jRGy0G97TO_qTUhcsdVZTTFylbdMSShtW4YFZUyC32pLzkI7FIoqhoDithDF3MP0XKOktHiOGS3G7oKmrgypjlh1zc9ygVq3DWej9SFQezOe3VYxqrvdYjRtksK40IjZBc7OL9qe_Fq]
  • Method for preparing optically active ester derivatives and acids thereof from racemic esters. KR Patent 100657212B1.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBJ3wm7QY-hphafTH3P4f6keYAC-G4OXreC95JUXWQY15o51uw-ZHFO7fgd4etC0Gh0wCun3fW3t-wM4ZJ9rpUGerzGPmNShm54pBFEr3rmv78SIvf-G2vONL_vpLwnDAL-gE0MdClqQHjJJA=]
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmrgsOSy3-aV86_v5b_p8bVKRa3RFHYhjSdqgaCRiaiZIKwLEpXz_LjLqaxPRUjv8bj3zqOVqLfmRMnEod1g7Lknuy52wGv5NDY0dhhbNSEuY0vXuY14bgrgnnizBagahvJjy5UlU0V53GTw==]

Sources

Comparative

Quantitative Analysis of Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate in Reaction Mixtures: A Comparative Guide

Introduction Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral synthon, serving as a critical building block in the asymmetric synthesis of the statin class of HMG-CoA reductase inhibitors (e.g., Atorva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate is a highly valuable chiral synthon, serving as a critical building block in the asymmetric synthesis of the statin class of HMG-CoA reductase inhibitors (e.g., Atorvastatin and Rosuvastatin). During its synthesis—commonly achieved via the biocatalytic asymmetric reduction of ethyl 4-bromo-3-oxobutyrate—accurate and reproducible quantification of both reaction conversion (yield) and enantiomeric excess (ee) is paramount.

This guide provides an objective, data-driven comparison of the three primary analytical modalities used by drug development professionals to quantify this chiral ester directly from complex reaction mixtures: Chiral HPLC , Chiral GC , and Quantitative NMR (qNMR) .

Performance Comparison of Analytical Modalities

The selection of an analytical method depends on the reaction matrix, throughput requirements, and the need for structural elucidation. Table 1 summarizes the quantitative performance metrics of the primary alternatives.

Table 1: Comparative Matrix for the Analysis of Ethyl 4-bromo-3-hydroxybutyrate

ParameterChiral HPLC (Normal Phase)Chiral GC (Derivatized)qNMR (with Chiral Shift Reagent)
Primary Use Case Routine ee% and yield monitoringHigh-resolution impurity profilingOrthogonal structural validation
Sample Preparation Simple (Extraction & Filtration)Moderate (Derivatization required)Simple (Solvent exchange)
Enantiomeric Resolution ( Rs​ ) High ( Rs​ > 1.5)Very High ( Rs​ > 2.0)Moderate (Signal overlapping possible)
Analysis Time 15–20 minutes25–30 minutes5–10 minutes (excluding prep)
Limit of Detection (LOD) ~0.1% ee< 0.05% ee~1–2% ee
Cost per Sample Low (Solvent consumption)Low (Carrier gas)High (Deuterated solvents/Shift reagents)

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the industry gold standard for monitoring the biocatalytic synthesis of ethyl (R)-4-bromo-3-hydroxybutyrate due to its ability to analyze samples without chemical derivatization [1].

Step-by-Step Methodology
  • Sample Quenching & Extraction: Aliquot 100 µL of the aqueous reaction mixture. Quench the reaction by adding 900 µL of the mobile phase (Hexane/Isopropanol, 90:10 v/v). Vortex vigorously for 30 seconds to extract the ester into the organic phase.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to pellet precipitated proteins (enzymes) and buffer salts.

  • Filtration: Pass the organic supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Daicel Chiralcel AD-H (0.46 cm × 25 cm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic.

    • Flow Rate: 0.7 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Temperature: 25 °C.

  • System Validation: Inject a racemic standard of ethyl 4-bromo-3-hydroxybutyrate. Confirm baseline resolution ( Rs​ > 1.5). The (S)-enantiomer typically elutes first (~11.2 min), followed by the target (R)-enantiomer (~12.2 min) [1].

Mechanistic Causality & Expert Insight

Why the AD-H Column? The stationary phase consists of amylose tris(3,5-dimethylphenylcarbamate) coated on silica. The chiral recognition is driven by a combination of hydrogen bonding (between the analyte's ester/hydroxyl groups and the carbamate linkages) and steric inclusion within the helical amylose cavity. The (S)-enantiomer exhibits a poorer steric fit within this chiral groove, leading to weaker transient diastereomeric complexes and, consequently, faster elution. Why 220 nm? Detection at 220 nm specifically targets the n→π∗ transition of the ester carbonyl, providing a strong signal-to-noise ratio while remaining transparent to the hexane/IPA mobile phase.

HPLC_Workflow A 1. Aliquot Reaction Mixture (100 µL) B 2. Quench & Extract (900 µL Hexane/IPA) A->B C 3. Centrifuge (10,000 rpm, 5 min) B->C D 4. Filter Supernatant (0.22 µm PTFE) C->D E 5. Inject to Chiral HPLC (Chiralcel AD-H) D->E

Fig 1. Standardized sample preparation workflow for HPLC analysis of crude reaction mixtures.

Method B: Chiral Gas Chromatography (GC)

For reaction mixtures containing highly volatile impurities or when maximum resolution of trace enantiomeric impurities (<0.1%) is required, Chiral GC is the preferred orthogonal method [2].

Step-by-Step Methodology
  • Extraction: Extract 500 µL of the reaction mixture with 500 µL of ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ .

  • Derivatization: Transfer 100 µL of the dried extract to a GC vial. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine. Incubate at 60 °C for 20 minutes.

  • Evaporation & Reconstitution: Evaporate the excess reagent under a gentle stream of nitrogen. Reconstitute in 500 µL of dichloromethane.

  • Chromatographic Conditions:

    • Column: Chiraldex G-TA (Trifluoroacetyl- γ -cyclodextrin, 30 m × 0.25 mm).

    • Carrier Gas: Helium at 1.5 mL/min.

    • Oven Program: Isothermal at 120 °C.

    • Detection: Flame Ionization Detector (FID) at 250 °C.

  • System Validation: Run an underivatized sample alongside the TFAA-derivatized sample during method setup to ensure 100% conversion of the free hydroxyl group.

Mechanistic Causality & Expert Insight

The Role of Derivatization: Free secondary hydroxyl groups, like the one on ethyl 4-bromo-3-hydroxybutyrate, are prone to hydrogen bonding with free silanol groups on the GC column wall, causing severe peak tailing and thermal degradation. Trifluoroacetylation masks this hydroxyl group, drastically increasing the analyte's volatility and improving peak symmetry [2]. Furthermore, the bulky, electron-withdrawing trifluoroacetate group enhances dipole-dipole interactions with the cyclodextrin stationary phase, amplifying enantioselectivity.

Method C: Quantitative NMR (qNMR) with Chiral Shift Reagents

While chromatography relies on retention time matching, qNMR provides direct structural confirmation alongside enantiomeric quantification, making it invaluable during early-stage process development.

Step-by-Step Methodology
  • Purification: Isolate the ethyl 4-bromo-3-hydroxybutyrate from the reaction mixture via flash chromatography to remove starting materials and salts.

  • Sample Preparation: Dissolve 10 mg of the purified ester in 0.6 mL of CDCl3​ .

  • Addition of CSR: Add 15–20 mg of the chiral shift reagent Eu(hfc)3​ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) to the NMR tube.

  • Acquisition: Acquire a standard 1H NMR spectrum (e.g., 400 MHz, 16 scans, 10-second relaxation delay to ensure quantitative integration).

  • Analysis: Identify the enantiotopic proton signals (typically the methine proton attached to the hydroxyl-bearing carbon, ~4.2 ppm). Integrate the split baseline-resolved peaks to calculate the enantiomeric ratio.

Mechanistic Causality & Expert Insight

Paramagnetic Shifting: The paramagnetic Europium ( Eu3+ ) ion acts as a Lewis acid, coordinating reversibly with the Lewis basic hydroxyl and ester carbonyl oxygens of the analyte. The bulky, chiral camphorate ligands of Eu(hfc)3​ create an asymmetric magnetic environment. When the (R) and (S) enantiomers coordinate to this chiral complex, they form transient diastereomeric complexes. These complexes possess distinct magnetic shielding tensors, causing the previously identical enantiotopic protons to resonate at different chemical shifts, allowing for direct integration.

Method_Selection Start Crude Reaction Mixture Q1 Is the matrix highly aqueous/non-volatile? Start->Q1 HPLC Chiral HPLC (Hexane/IPA Extraction) Q1->HPLC Yes Q2 Is rapid, high-resolution separation needed? Q1->Q2 No GC Chiral GC (TFAA Derivatization) Q2->GC Yes NMR qNMR + Eu(hfc)3 (Structural Verification) Q2->NMR No (Need structure)

Fig 2. Decision matrix for selecting the optimal quantitative analysis method.

References

  • Title: Method of making optically active ester derivatives and their acids from racemic esters Source: United States Patent US7485452B2 URL
  • Title: Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as an exercise in mechanistic understanding. When handling Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS 95310-94-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as an exercise in mechanistic understanding. When handling Ethyl (R)-(+)-4-bromo-3-hydroxybutyrate (CAS 95310-94-4) , we are dealing with a highly reactive chiral synthon[1]. This compound is a critical building block in the downstream synthesis of L-carnitine (CAS 541-15-1) and HMG-CoA reductase inhibitors (statins like atorvastatin, via cyano intermediates like CAS 141942-85-0) ()[2][3].

To handle this reagent safely, we must design our Personal Protective Equipment (PPE) and operational protocols around its specific chemical reactivity.

Mechanistic Causality of Hazards

To establish a robust, self-validating safety protocol, we must first understand why this specific molecule is hazardous:

  • Alkylation Potential (The Bromide Leaving Group): The C4-bromine atom is a highly effective leaving group. If the chemical breaches your skin barrier, nucleophilic residues in your biological tissues (such as sulfhydryl groups in proteins) will attack the C4 position. This irreversible enzyme alkylation manifests as severe dermal and ocular irritation ()[4].

  • Hydrolytic Degradation (The Ester & Halohydrin): The ester linkage is susceptible to hydrolysis upon prolonged exposure to ambient moisture. This degradation pathway releases hydrobromic acid (HBr) gas, a corrosive byproduct that necessitates rigorous respiratory and surface-contact precautions ()[5].

Quantitative PPE Specification Matrix

Based on the mechanistic hazards, standard laboratory attire is insufficient. The following table summarizes the quantitative specifications required for your PPE.

PPE CategorySpecification / StandardMaterial / TypeQuantitative MetricCausality / Justification
Hand Protection EN 374-1:2016Nitrile RubberThickness: 0.11 mm Breakthrough: > 480 minPrevents dermal alkylation from the highly reactive C4-bromide leaving group.
Eye Protection EN 166PolycarbonateUV 400, Side shieldsProtects against corneal damage from aerosolized ester or corrosive HBr gas.
Respiratory EN 14387Type ABEK FilterMinimum Face Velocity: > 100 fpmCaptures organic vapors and acidic gases (HBr) formed via ambient hydrolysis.
Body Protection EN 13034Chem-resistantType 6 (Splash resistant)Minimizes systemic exposure and tissue alkylation during accidental larger-scale spills.

Hazard Logic & Mitigation Workflow

HazardLogic cluster_0 Chemical Properties cluster_1 Hazard Manifestation cluster_2 PPE & Controls C1 Alkyl Bromide Leaving Group H1 Alkylating Agent (Tissue Irritant) C1->H1 Nucleophilic attack C2 Ester Linkage (Hydrolyzable) H2 HBr Gas Release (Corrosive) C2->H2 Ambient moisture P1 Nitrile Gloves (>0.11mm) H1->P1 Dermal protection P3 EN 166 Safety Goggles H1->P3 Ocular protection P2 ABEK Respirator & Fume Hood H2->P2 Inhalation defense

Logical relationship between chemical reactivity, hazard manifestation, and PPE selection.

Operational Workflows: Self-Validating Methodologies

A protocol is only as good as its built-in feedback loops. The following methodologies utilize a self-validating system where every action is immediately verified.

Protocol A: Fume Hood Transfer and Handling

Objective: Safely transfer the reagent while preventing moisture ingress and personnel exposure.

  • Step 1: Environmental Baseline Check

    • Action: Purge the chemical fume hood for 5 minutes. Remove incompatible nucleophiles (e.g., amines, thiols) and strong bases from the workspace.

    • Validation Check: The anemometer or digital hood display must read a face velocity of 100 fpm before proceeding.

  • Step 2: PPE Integrity Verification

    • Action: Don EN 166 safety goggles, a Type 6 lab coat, and EN 374 nitrile gloves.

    • Validation Check: Perform a pneumatic inflation test on the gloves (trap air and squeeze) to ensure zero micro-tears before touching the reagent bottle.

  • Step 3: Inert Atmosphere Transfer

    • Action: Because the ester is moisture-sensitive, flush the reagent bottle with dry Argon or Nitrogen. Use a gas-tight glass syringe for liquid extraction. Avoid plastic pipettes, which may degrade upon contact with halogenated esters.

    • Validation Check: Observe the syringe barrel during extraction; the absence of bubbling or fuming indicates a successful, moisture-free seal.

  • Step 4: Post-Transfer Decontamination

    • Action: Wipe the exterior of the syringe and reagent bottle with a 5% sodium bicarbonate ( NaHCO3​ ) solution.

    • Validation Check: Swab the wiped surface with pH paper; a stable pH of 7 confirms complete neutralization of any fugitive HBr.

Protocol B: Spill Response and Chemical Quenching

Objective: Neutralize the alkylating hazard and safely dispose of the resulting mixture.

  • Step 1: Containment

    • Action: For spills < 50 mL, immediately surround and cover the liquid with an inert absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as the reactive bromide can trigger secondary reactions.

    • Validation Check: Visually confirm that no free-flowing liquid remains on the substrate.

  • Step 2: Chemical Quenching (Hydrolysis)

    • Action: Sweep the absorbed mass using a non-sparking tool into a high-density polyethylene (HDPE) container. Slowly add 1M NaOH to catalyze the hydrolysis of the bromo-ester into harmless salts and alcohols.

    • Validation Check: Monitor the exterior temperature of the container; a mild exothermic reaction confirms the quenching process is actively destroying the alkylating agent. Wait until the mixture returns to ambient temperature.

  • Step 3: Segregation and Disposal

    • Action: Seal and label the container explicitly as "Halogenated Organic Waste - Aqueous Quenched."

    • Validation Check: Ensure the waste manifest exactly matches the container label before transferring it to the facility's hazardous waste depot. Mixing this with non-halogenated waste will severely disrupt incineration processes.

References

  • Title: L-Carnitine and Halogenated Precursors Hazard Information Source: LookChem Database URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.